1-Boc-4-cyanopiperidine
Description
Properties
IUPAC Name |
tert-butyl 4-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQADQTBQNVARAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363890 | |
| Record name | 1-Boc-4-cyanopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91419-52-2 | |
| Record name | 1-Boc-4-cyanopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-cyanopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Boc-4-cyanopiperidine: A Technical Guide to a Cornerstone Synthetic Building Block
Abstract
This technical guide provides an in-depth examination of 1-Boc-4-cyanopiperidine (CAS No: 91419-52-2), a pivotal intermediate in modern medicinal chemistry and pharmaceutical development. We will explore its fundamental physicochemical properties, detail robust synthetic methodologies, analyze its chemical reactivity, and highlight its critical applications in the synthesis of complex active pharmaceutical ingredients (APIs). This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the strategic utilization of this versatile molecular scaffold.
Introduction: The Strategic Importance of this compound
In the landscape of pharmaceutical synthesis, the piperidine ring is a ubiquitous and highly valued scaffold, present in a multitude of biologically active molecules.[1] this compound has emerged as a preeminent building block for introducing this moiety, offering a unique combination of stability and versatile reactivity.[2][3] Its structure features a piperidine core functionalized with a cyano group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen.[2]
This specific arrangement provides two key strategic advantages:
-
The Boc Protecting Group: This group is stable under a wide range of reaction conditions but can be readily and selectively removed under mild acidic conditions. This orthogonality is crucial for complex, multi-step syntheses, allowing chemists to perform modifications elsewhere on a molecule without affecting the piperidine nitrogen.[1][2]
-
The Cyano Functional Group: The nitrile moiety is a remarkably versatile chemical handle. It can be transformed into a variety of other functional groups, including primary amines, carboxylic acids, amides, and tetrazoles, providing numerous pathways for molecular elaboration and diversification.[1][4]
Consequently, this compound is a critical intermediate in the development of novel therapeutics for a range of conditions, including neurological disorders, cancer, and inflammatory diseases.[2][4]
Physicochemical & Spectroscopic Properties
This compound is typically a white to off-white crystalline solid at room temperature.[3][5] Its key physical and chemical properties are summarized below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 91419-52-2 | [2][6] |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [4][7] |
| Molecular Weight | 210.27 g/mol | [4][7] |
| Appearance | White to off-white crystalline powder | [3][8] |
| Melting Point | 60-64 °C | [3][8] |
| Boiling Point | 325.3 ± 35.0 °C (Predicted) | [8][9] |
| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [8][9] |
| Solubility | Soluble in Chloroform | [8][9] |
| XLogP3 | 1.3 | [10] |
| Topological Polar Surface Area | 53.3 Ų | [10] |
Standard spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy are routinely used to confirm the identity and purity of the compound.[11][12]
Synthesis Methodologies: Pathways to a Key Intermediate
Several reliable methods exist for the synthesis of this compound. The choice of route often depends on the availability of starting materials, scalability, and desired purity.
Diagram: Major Synthetic Routes to this compound
Caption: Overview of common synthetic strategies for this compound.
Protocol 3.1: Synthesis via Boc Protection of 4-Cyanopiperidine
This is one of the most direct and widely used methods, valued for its simplicity and high yield. The causality is straightforward: the nucleophilic secondary amine of 4-cyanopiperidine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O), leading to the protected product.
Step-by-Step Methodology: [13]
-
Dissolve 4-cyanopiperidine (1.0 eq) in dichloromethane (CH₂Cl₂) in a suitable reaction vessel.
-
Prepare a separate solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in CH₂Cl₂.
-
Add the Boc₂O solution dropwise to the stirred 4-cyanopiperidine solution at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residual oil in ethyl acetate and wash sequentially with a cold, dilute aqueous solution of potassium bisulfate (KHSO₄) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification via recrystallization or flash chromatography typically yields this compound as a white solid.
Protocol 3.2: Synthesis via Dehydration of Amides or Oximes
This approach begins with a precursor already containing the Boc-protected piperidine ring, such as tert-butyl 4-carbamoylpiperidine-1-carboxylate (the corresponding amide) or its oxime derivative.[7][8] The core of this method is the removal of a water molecule to form the nitrile.
Step-by-Step Methodology (Amide Dehydration): [8][10]
-
To a solution of tert-butyl 4-carbamoylpiperidine-1-carboxylate (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in ethyl acetate (EtOAc) at room temperature, add a dehydrating agent like XtalFluor-E (1.1 eq) or phosphorus oxychloride (POCl₃) portionwise.
-
Stir the resulting solution at room temperature for 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium carbonate (Na₂CO₃).
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the solution under vacuum to afford the crude nitrile, which can be purified by flash chromatography if necessary.
Protocol 3.3: Synthesis via Oxidative Cyanation
This modern catalytic approach generates the nitrile directly from the corresponding aldehyde, N-Boc-4-piperidinecarboxaldehyde.[4][7] It often proceeds via a radical-mediated mechanism.
Step-by-Step Methodology: [4][10]
-
Charge a reaction flask with acetonitrile, 1,1,1,3,3,3-hexamethyldisilazane (HMDS), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, radical initiator), potassium hexafluorophosphate (KPF₆), and tert-butyl nitrite (TBN).
-
Replace the air in the flask with an oxygen atmosphere.
-
Heat the mixture to approximately 30 °C.
-
Slowly add N-Boc-4-piperidinecarboxaldehyde over several hours.
-
After the addition is complete, stir the reaction mixture with a sodium thiosulfate solution to quench.
-
Extract the product with an organic solvent like ether.
-
Separate the organic layer, remove the solvent under reduced pressure, and purify the residue by column chromatography to yield the final product. This method can achieve yields of 70-73%.[7][10]
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from the distinct and predictable reactivity of its two primary functional groups. This allows for sequential or orthogonal chemical modifications, making it an ideal scaffold for building molecular complexity.
Diagram: Key Transformations of this compound
Caption: Key synthetic transformations enabled by the functional groups of the molecule.
Reactions Involving the Cyano Group
The nitrile is a linchpin for introducing diverse functionalities.
-
Reduction to Primary Amine: The cyano group can be readily reduced to an aminomethyl group (-CH₂NH₂). This transformation is fundamental for introducing a basic nitrogen center, often crucial for receptor binding or improving solubility.
-
Causality & Reagents: Strong hydride reagents like Lithium Aluminum Hydride (LAH) are effective for this conversion. The choice of solvent (e.g., THF, diethyl ether) and reaction temperature is critical to control reactivity and prevent side reactions.[10] This opens the door to synthesizing aminomethylated piperidines.[8]
-
-
Hydrolysis to Carboxylic Acid/Amide: The nitrile can be hydrolyzed under either acidic or basic conditions.[14]
-
Full Hydrolysis (Carboxylic Acid): Heating the nitrile under reflux with a strong acid (e.g., HCl) or a strong base (e.g., NaOH) will convert it to the corresponding carboxylic acid (N-Boc-piperidine-4-carboxylic acid).[14] This is a common step in the synthesis of piperidinecarboxylic acids.[8]
-
Partial Hydrolysis (Amide): Under carefully controlled conditions, often using specific catalysts or milder reagents, the hydrolysis can be stopped at the primary amide stage (N-Boc-piperidine-4-carboxamide).[15] This transformation is particularly relevant as the amide itself is a key functional group in many drug molecules.
-
-
Nucleophilic Addition: The electrophilic carbon of the nitrile is susceptible to attack by organometallic nucleophiles, such as Grignard reagents or organolithiums, which can be used to form ketones after hydrolysis of the intermediate imine.[8]
Reactions Involving the Boc Group
The Boc group's primary role is protection, and its removal is a key synthetic step.
-
Deprotection: The tert-butoxycarbonyl group is labile under mild acidic conditions.
-
Causality & Reagents: Reagents such as trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate efficiently cleave the Boc group.[1][2] This reaction proceeds via the formation of a stable tert-butyl cation. The result is the free secondary amine (4-cyanopiperidine), which is then available for a wide range of subsequent reactions, including N-alkylation, acylation, arylation (e.g., Buchwald-Hartwig coupling), or reductive amination.
-
Applications in Drug Discovery and Development
This compound is not merely a chemical curiosity; it is a workhorse intermediate that serves as a foundational component in the synthesis of numerous APIs.[2] Its incorporation into synthetic pathways can lead to the development of novel analgesics, anti-inflammatory agents, and compounds targeting central nervous system disorders.[2]
Key Therapeutic Areas & Targets:
-
Protein Kinase Inhibitors: Used as a reactant in the synthesis of inhibitors for targets like Protein Kinase B (Akt), which are crucial in cancer cell signaling pathways.[8][9]
-
Glycine Transporter 1 (GlyT1) Inhibitors: Serves as a key precursor for heteroaryl-substituted piperidine derivatives that modulate glycine levels in the brain, with applications in treating schizophrenia and other CNS disorders.[4][8]
-
Cannabinoid Receptor (CB2) Inhibitors: The scaffold is used in the development of selective CB2 receptor inhibitors, which have potential as anti-inflammatory and analgesic agents without the psychoactive effects of CB1 agonists.[8]
-
Dipeptidyl Peptidase 4 (DPP-4) Inhibitors: While the core structure is often a cyanopyrrolidine, the synthetic principles and the importance of the cyano-heterocycle motif are highly relevant, as seen in drugs for type 2 diabetes.[16]
The piperidine ring introduced by this building block often improves the pharmacokinetic properties of a drug candidate, such as its solubility, metabolic stability, and ability to cross the blood-brain barrier.[17]
Safety and Handling
As a moderately hazardous chemical, proper handling of this compound is essential.[5]
-
Hazards: The compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[10][18] A significant, inherent risk is associated with the cyano functionality, which can release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or through thermal decomposition.[5]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated area, preferably within a chemical fume hood.[19] Wear suitable protective clothing, chemical-impermeable gloves, and safety glasses or goggles.[19][20]
-
Handling Precautions: Avoid the formation of dust and aerosols.[19][21] Keep away from sources of ignition and prevent fire caused by electrostatic discharge.[19]
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[18][19]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[18][19]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[18][19]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[18][19]
-
Conclusion
This compound is a testament to the power of strategic molecular design. Its dual-functionality, combining a stable yet readily removable protecting group with a highly versatile synthetic handle, establishes it as an indispensable tool in the arsenal of the modern medicinal and synthetic chemist. Its predictable reactivity and central role in constructing the privileged piperidine scaffold ensure its continued and widespread application in the pursuit of novel and effective therapeutics. Understanding its properties, synthesis, and reactivity is fundamental for any scientist engaged in the fields of drug discovery and fine chemical synthesis.
References
- The Role of this compound in Modern Pharmaceutical Synthesis. (2026). Self-hosted.
- This compound | 91419-52-2. ChemicalBook.
- This compound synthesis. ChemicalBook.
- This compound 91419-52-2 wiki. Guidechem.
- Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. PrepChem.com.
- The Chemistry of this compound: A Vers
- Buy this compound | 91419-52-2. Smolecule.
- Chemical Safety Data Sheet MSDS / SDS - 1-BOC-4-(4'-CYANOPHENYL)PIPERIDINE. ChemicalBook.
- 1-N-Boc-4-cyanopiperidine [91419-52-2]. King-Pharm.
- 91419-52-2, this compound Formula. ECHEMI.
- 1-tert-Butoxycarbonyl-4-cyanopiperidine. Chem-Impex.
- 91419-52-2 | this compound. Synthonix, Inc.
- This compound. Five Chongqing Chemdad Co., Ltd.
- This compound. ChemBK.
- This compound SDS, 91419-52-2 Safety D
- Safety D
- SAFETY D
- SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University.
- Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid c
- 1-Boc-piperidine(75844-69-8) 1H NMR spectrum. ChemicalBook.
- N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery. Benchchem.
- The Hydrolysis of Nitriles. Chemistry LibreTexts.
- Selective hydrolysis of nitriles to amides.
- Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Medi
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy this compound | 91419-52-2 [smolecule.com]
- 5. Page loading... [guidechem.com]
- 6. Synthonix, Inc > 91419-52-2 | this compound [synthonix.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 91419-52-2 [chemicalbook.com]
- 9. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. echemi.com [echemi.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. bcc.bas.bg [bcc.bas.bg]
- 13. prepchem.com [prepchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. echemi.com [echemi.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. fishersci.com [fishersci.com]
- 21. peptide.com [peptide.com]
The Cornerstone of Modern Medicinal Chemistry: An In-depth Guide to 1-Boc-4-cyanopiperidine
Abstract
1-Boc-4-cyanopiperidine (tert-butyl 4-cyanopiperidine-1-carboxylate) has emerged as a preeminent building block in contemporary drug discovery and development. Its unique bifunctional nature, combining a stable, acid-labile Boc-protected amine with a versatile cyano group on a privileged piperidine scaffold, offers medicinal chemists a powerful tool for constructing complex molecular architectures. This technical guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it explores its critical role as a key intermediate in the synthesis of a new generation of therapeutics, including kinase inhibitors and modulators of G-protein coupled receptors (GPCRs), equipping researchers and drug development professionals with the foundational knowledge to leverage this versatile synthon in their programs.
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of pharmaceutical synthesis, the piperidine ring is a ubiquitous and highly valued structural motif, present in a vast number of biologically active molecules and approved drugs.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for optimizing drug-receptor interactions. This compound, CAS 91419-52-2, has risen to prominence as a particularly strategic derivative of this scaffold.[2]
The molecule's design is elegantly simple yet synthetically powerful. The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a robust protecting group, stable to a wide range of reaction conditions but readily removable under mild acidic treatment.[2] This allows for precise, multi-step syntheses where the piperidine nitrogen's reactivity can be unveiled at the desired moment.[1] Concurrently, the cyano moiety at the 4-position is a versatile chemical handle that can be transformed into a variety of other critical functional groups, including primary amines, carboxylic acids, and tetrazoles.[1] This dual functionality makes this compound a cornerstone intermediate for building diverse compound libraries and for the convergent synthesis of complex Active Pharmaceutical Ingredients (APIs).[3]
Physicochemical Properties & Structural Elucidation
This compound is typically encountered as a white to off-white crystalline powder, a stable solid form that is convenient for laboratory handling and storage.[4] Its key physicochemical properties are summarized in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 91419-52-2 | [5] |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [5] |
| Molecular Weight | 210.27 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 60-63 °C | [4] |
| Boiling Point | 325.3 ± 35.0 °C (Predicted) | [4] |
| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in Chloroform | [4] |
Structural Confirmation: The identity and purity of this compound are routinely confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum would characteristically show a large singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. The piperidine ring protons would appear as multiplets in the aliphatic region, typically between 1.6 and 3.7 ppm. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) are typically shifted downfield due to the electron-withdrawing effect of the carbamate group.
-
¹³C NMR: The carbon spectrum is distinguished by several key signals: the quaternary carbon of the tert-butyl group around 80 ppm, the methyl carbons of the tert-butyl group near 28 ppm, and the carbonyl carbon of the Boc group around 155 ppm. The nitrile carbon (C≡N) signal appears characteristically in the 120-125 ppm range.[6]
-
IR Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A sharp, strong absorption peak is expected in the range of 2260-2220 cm⁻¹ for the nitrile (C≡N) stretch. The carbonyl (C=O) of the Boc protecting group will exhibit a strong absorption band around 1690 cm⁻¹.
-
Mass Spectrometry: The exact mass can be confirmed by high-resolution mass spectrometry. A common fragmentation pattern involves the loss of the tert-butyl group or isobutylene from the Boc moiety, leading to characteristic fragment ions.
Synthesis and Manufacturing
The most prevalent and industrially scalable synthesis of this compound involves the direct protection of the commercially available 4-cyanopiperidine. The causality behind this choice is clear: it is a highly efficient, single-step transformation that leverages readily available starting materials.
Protocol: N-Boc Protection of 4-Cyanopiperidine[7]
This protocol is a self-validating system; successful completion yields a product with a distinct melting point and spectral characteristics that confirm its identity, while incomplete reaction is easily detected by TLC or ¹H NMR (presence of starting material).
-
Reaction Setup: A solution of 4-cyanopiperidine (1.0 eq) is prepared in a suitable aprotic solvent, typically dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath to 0°C.
-
Rationale: Dichloromethane is an excellent solvent for both reactants and does not participate in the reaction. Cooling the reaction mixture helps to control the initial exotherm upon addition of the Boc anhydride.
-
-
Reagent Addition: A solution of di-tert-butyl dicarbonate (Boc₂O, ~1.1 eq) in CH₂Cl₂ is added dropwise to the stirred solution of 4-cyanopiperidine.
-
Rationale: Boc anhydride is the standard reagent for introducing the Boc protecting group. A slight excess ensures the complete consumption of the starting amine. Dropwise addition prevents a rapid temperature increase.
-
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for approximately 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting 4-cyanopiperidine spot is no longer visible.
-
Workup: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate. The organic solution is washed sequentially with a mild acidic solution (e.g., ice-cold 0.1M KHSO₄), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine.[7]
-
Rationale: The acidic wash removes any unreacted amine and base impurities. The bicarbonate wash removes any acidic byproducts. The brine wash helps to remove residual water from the organic layer.
-
-
Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product. The resulting solid, 1-tert-butyloxycarbonyl-4-cyanopiperidine, can be further purified by recrystallization if necessary.[7]
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the orthogonal reactivity of its two key functional groups.
The Boc Protecting Group: A Gateway to N-Functionalization
The Boc group provides a crucial element of control. It is stable to a wide range of nucleophilic, basic, and reductive conditions, allowing for extensive modification of the cyano group without affecting the piperidine nitrogen. When desired, it can be cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane, to liberate the secondary amine for subsequent reactions like alkylation, acylation, or sulfonylation.[2]
The Cyano Group: A Versatile Chemical Hub
The nitrile functional group is a linchpin for molecular diversification. It can be readily transformed into other functionalities essential for drug design, most notably the aminomethyl group.[1]
Protocol: Catalytic Reduction of the Nitrile to a Primary Amine [8]
The reduction of the nitrile to a primary amine is arguably its most important transformation, creating a key linker for attaching further pharmacophoric elements. While strong hydrides like lithium aluminum hydride (LiAlH₄) are effective, catalytic methods are often preferred for their milder conditions and improved functional group tolerance.
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) and a catalytic amount of Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, e.g., 0.2 eq) in a protic solvent like methanol.
-
Rationale: Methanol is an appropriate solvent for both the substrate and the borohydride reagent. The nickel salt is the catalyst precursor.
-
-
Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄, multiple equivalents, e.g., 10 eq) portion-wise to the stirred solution. The reaction is often accompanied by gas evolution and a color change to black as the nickel boride catalyst forms in situ.
-
Rationale: The combination of NiCl₂ and NaBH₄ generates a nickel boride species that is the active catalyst for nitrile reduction. The large excess of NaBH₄ is required to drive the reduction to completion. Portion-wise addition is critical to control the vigorous reaction.[8]
-
-
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS until the starting nitrile is consumed.
-
Workup and Isolation: Carefully quench the reaction with water. Filter the mixture to remove the nickel boride catalyst. Concentrate the filtrate to remove the methanol. The resulting aqueous residue can then be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to afford tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.
Applications in Drug Discovery and Development
This compound is a foundational component in the synthesis of numerous APIs and clinical candidates across multiple therapeutic areas. Its structure is frequently found at the core of inhibitors targeting kinases and GPCRs.[4][9]
Janus Kinase (JAK) Inhibitors
While many synthetic routes to JAK inhibitors like Tofacitinib exist, the core (aminomethyl)piperidine structure is a key pharmacophore. The synthesis of this moiety often relies on intermediates derived from precursors like this compound. The reduction of the cyano group to the aminomethyl group, as described previously, provides the crucial primary amine handle. This amine can then be further functionalized, for example, by reaction with a pyrimidine core, to build the final drug molecule.[10][11]
Glycine Transporter 1 (GlyT1) Inhibitors
This compound is a documented reactant for the synthesis of GlyT1 inhibitors, which are investigated for treating central nervous system disorders like schizophrenia.[4][12] In these syntheses, the piperidine ring is often arylated at the 4-position, adjacent to the cyano group. For instance, a key intermediate, tert-butyl 4-(3-bromopyridin-2-yl)-4-cyanopiperidine-1-carboxylate, is formed as a precursor to a range of heteroaryl-substituted piperidine derivatives with potent GlyT1 inhibitory activity.[12]
Other Therapeutic Targets
The utility of this building block extends to numerous other target classes:
-
Protein Kinase B (Akt) Inhibitors: The piperidine scaffold is integral to many ATP-competitive inhibitors of Akt, a key target in oncology.[4]
-
Cannabinoid Receptor 2 (CB2) Antagonists: It serves as a reactant for creating scaffolds for CB2 receptor antagonists, which have potential in treating inflammatory conditions and pain.[9]
Safety, Handling, and Storage
As a professional-grade laboratory chemical, this compound requires careful handling.
-
Hazards: The compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[5] Due to the nitrile group, there is a potential risk of releasing toxic hydrogen cyanide gas under strongly acidic conditions or upon combustion.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is often between 2-8°C to ensure long-term stability.[4]
Conclusion
This compound is more than just a chemical intermediate; it is a critical enabler of pharmaceutical innovation. Its robust design, featuring a protected nitrogen and a versatile cyano group on a privileged piperidine scaffold, provides an efficient and reliable platform for the synthesis of complex drug candidates. The straightforward protocols for its synthesis and subsequent functionalization, particularly the reduction of the nitrile to the aminomethyl group, underscore its value to medicinal chemists. As researchers continue to explore challenging biological targets, the strategic application of foundational building blocks like this compound will remain essential for the discovery and development of the next generation of medicines.
References
- Process for the Preparation of Tofacitinib and Intermediates.
- Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride.
- Tofacitinib citrate intermediate and preparation method and application thereof.
- Tofacitinib synthesis. University of Nebraska-Lincoln Digital Commons. [Link]
- Tofacitinib Synthesis – An Asymmetric Challenge.
- The Chemistry of this compound: A Versatile Building Block. Quantum Zeitgeist. [Link]
- The Role of this compound in Modern Pharmaceutical Synthesis. Sooq. [Link]
- Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. PrepChem.com. [Link]
- tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxyl
- Supporting Information. Royal Society of Chemistry. [Link]
- The Role of this compound in Modern Pharmaceutical Synthesis. Sooq. [Link]
- A Generic Approach for the Catalytic Reduction of Nitriles. SciSpace. [Link]
- Synthesis of N-Substituted piperidines
- Tert-butyl 4-cyanopiperidine-1-carboxyl
- Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443.
- Method for synthesizing 1-boc-4-aminopiperidine.
- tert-Butyl 4-cyanopiperidine-1-carboxyl
- CAS No : 91419-52-2 | Product Name : tert-Butyl 4-cyanopiperidine-1-carboxylate.
- 13C NMR Chemical Shifts.
- This compound. Chongqing Chemdad Co., Ltd. [Link]
- Method for preparing 4-cyanopiperidine hydrochloride.
- 1-Boc-4-AP. Wikipedia. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 4. This compound | 91419-52-2 [chemicalbook.com]
- 5. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. prepchem.com [prepchem.com]
- 8. scispace.com [scispace.com]
- 9. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. research.unl.pt [research.unl.pt]
- 11. researchgate.net [researchgate.net]
- 12. Buy this compound | 91419-52-2 [smolecule.com]
The Strategic Utility of tert-butyl 4-cyanopiperidine-1-carboxylate in Modern Drug Discovery: A Technical Guide
Abstract
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. tert-butyl 4-cyanopiperidine-1-carboxylate has emerged as a preeminent building block, valued for its inherent structural features that offer a blend of stability and versatile reactivity. This technical guide delves into the core utility of this compound, moving beyond a superficial overview to provide drug development professionals with an in-depth understanding of its strategic applications. We will explore the chemical logic behind its use, detail key synthetic transformations with validated protocols, and illustrate its role in the synthesis of clinically relevant kinase and transporter inhibitors. This document serves as a practical resource for researchers aiming to leverage this versatile intermediate for the accelerated discovery of novel therapeutics.
Introduction: Unpacking the Molecular Value Proposition
tert-butyl 4-cyanopiperidine-1-carboxylate (CAS RN: 91419-52-2) is a heterocyclic compound featuring a piperidine scaffold, a common motif in a vast number of biologically active molecules and approved drugs.[1] Its value in drug discovery is not as an active pharmaceutical ingredient (API) itself, but as a sophisticated synthetic intermediate.[2][3] The strategic importance of this molecule is rooted in three key structural features:
-
The Piperidine Ring: A saturated nitrogen-containing heterocycle that is a privileged structure in medicinal chemistry. It often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to form key interactions with biological targets.
-
The tert-butoxycarbonyl (Boc) Protecting Group: This bulky carbamate protects the piperidine nitrogen, rendering it unreactive under a wide range of synthetic conditions. Its key advantage is its stability and the ability to be removed under mild acidic conditions, allowing for late-stage functionalization of the nitrogen.
-
The 4-Cyano Group: A versatile and reactive functional group. It serves as a linchpin for a variety of chemical transformations, enabling the introduction of diverse pharmacophoric elements. The electron-withdrawing nature of the nitrile also influences the reactivity of the adjacent C-H bonds.
This guide will dissect the "mechanism of action" of this compound from a synthetic chemistry perspective—elucidating how its structure is mechanistically exploited to build potent and selective drug candidates.
Core Synthetic Strategy: A Tale of Two Moieties
The synthetic utility of tert-butyl 4-cyanopiperidine-1-carboxylate is best understood as a two-pronged strategic approach: manipulation of the cyano-bearing carbon and, subsequently, deprotection and functionalization of the piperidine nitrogen.
The Logic of Protection and Deprotection
The Boc group provides essential control during multi-step syntheses. By masking the nucleophilic piperidine nitrogen, it prevents unwanted side reactions while transformations are carried out elsewhere on the molecule.
Diagram: The Boc Protection/Deprotection Cycle
Caption: The Boc group as a reversible shield for the piperidine nitrogen.
The removal of the Boc group is typically a high-yield, straightforward process, often accomplished with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with hydrochloric acid in dioxane. This robust and predictable deprotection step is crucial for revealing the piperidine nitrogen at the desired stage of the synthesis, allowing for subsequent reactions such as alkylation or acylation.
The Cyano Group: A Hub of Chemical Transformation
The true synthetic power of this building block lies in the versatility of the cyano group. It can be transformed into a variety of other functional groups, each opening up new avenues for molecular elaboration and interaction with biological targets.
Diagram: Key Transformations of the Cyano Group
Caption: The cyano group as a precursor to diverse functional moieties.
The three primary transformations are:
-
Reduction to a Primary Amine: This introduces a basic aminomethyl group, which can serve as a key hydrogen bond donor or a point for further derivatization.
-
Hydrolysis to a Carboxylic Acid: This provides a crucial acidic handle for forming amide bonds or acting as a hydrogen bond acceptor.
-
α-Alkylation: The carbon atom adjacent to the cyano group can be deprotonated with a strong base to form a carbanion, which can then be alkylated, allowing for the construction of quaternary centers.
Case Study 1: Synthesis of Protein Kinase B (Akt) Inhibitors
Protein Kinase B (Akt) is a critical node in cell signaling pathways that regulate growth and survival, and its deregulation is common in many cancers.[4] tert-butyl 4-cyanopiperidine-1-carboxylate serves as a key starting material for a class of potent and selective Akt inhibitors: 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides.[2][4]
The synthesis leverages the ability to perform α-alkylation on the cyano-bearing carbon.
Synthetic Pathway to Akt Inhibitor Precursors
The core strategy involves the deprotonation of the 4-position of the piperidine ring, followed by quenching with an electrophile (an alkyl halide) to introduce a lipophilic side chain. This side chain is crucial for achieving high potency and selectivity for the kinase target.
Diagram: Synthetic Workflow for Akt Inhibitor Precursor
Caption: Stepwise construction of an Akt inhibitor precursor.
Experimental Protocol: α-Alkylation
The following protocol is adapted from the literature and demonstrates the causality behind the experimental choices.[2]
Objective: To synthesize tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate derivatives.
| Step | Procedure | Scientific Rationale & Causality |
| 1 | To a solution of diisopropylamine (iPr₂NH, 1.15 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (n-BuLi, 1.15 eq) dropwise. | This forms lithium diisopropylamide (LDA) in situ. LDA is a strong, non-nucleophilic base, ideal for deprotonating the α-carbon without attacking the cyano or ester groups. The low temperature (-78 °C) is critical to prevent side reactions and ensure kinetic control. |
| 2 | After 10 minutes, add a solution of tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous THF. Stir the mixture at -78 °C for 1 hour. | The starting material is added slowly to the pre-formed LDA to ensure complete and rapid deprotonation, forming the desired carbanion intermediate. The 1-hour stir time allows for the complete formation of the anion. |
| 3 | Add the desired alkylating agent, such as 1-(bromomethyl)-4-tert-butylbenzene (1.2 eq), to the reaction mixture. | The electrophilic benzyl bromide reacts with the nucleophilic carbanion in an SN2 reaction to form the new carbon-carbon bond at the 4-position. A slight excess of the alkylating agent ensures the reaction goes to completion. |
| 4 | Allow the reaction to warm to room temperature and stir for 15 hours. | The reaction is warmed to room temperature to provide sufficient thermal energy to overcome the activation barrier for the SN2 reaction. The extended reaction time ensures high conversion. |
| 5 | Quench the reaction with water and perform a standard aqueous workup with an organic solvent (e.g., diethyl ether). | Water is added to quench any remaining reactive species (e.g., LDA or unreacted carbanion). The product is then extracted into an organic layer for isolation. |
| 6 | Purify the product by recrystallization or column chromatography. | Purification removes unreacted starting materials, by-products, and reagents to yield the desired α-alkylated product with high purity. |
This resulting intermediate, tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate, is then further elaborated through hydrolysis of the nitrile to a carboxylic acid, subsequent amidation, and final coupling with the pyrimidine core to yield the final, potent Akt inhibitors.[4]
Case Study 2: Synthesis of Glycine Transporter 1 (GlyT1) Inhibitors
Glycine Transporter 1 (GlyT1) inhibitors are a promising therapeutic strategy for schizophrenia by modulating glutamatergic neurotransmission.[2] tert-butyl 4-cyanopiperidine-1-carboxylate is a key building block for a series of potent heteroaryl-substituted piperidine GlyT1 inhibitors.
Synthetic Pathway to GlyT1 Inhibitor Intermediate
In this application, the core transformation is again an α-alkylation, this time with a heteroaryl halide.
Objective: To synthesize tert-butyl 4-(3-bromopyridin-2-yl)-4-cyanopiperidine-1-carboxylate, a key intermediate for GlyT1 inhibitors.[2]
| Step | Procedure | Scientific Rationale & Causality |
| 1 | Generate LDA in situ from diisopropylamine and n-BuLi in THF at -78 °C as described in the Akt inhibitor protocol. | The same principle of using a strong, non-nucleophilic base under cryogenic conditions applies here to generate the required piperidine carbanion. |
| 2 | Add tert-butyl 4-cyanopiperidine-1-carboxylate to the LDA solution and stir for 1 hour at -78 °C. | This ensures the complete formation of the nucleophilic species prior to the addition of the electrophile. |
| 3 | Add a solution of 2,3-dibromopyridine (1.1 eq) in anhydrous THF. | 2,3-dibromopyridine serves as the electrophile. The bromine at the 2-position is more susceptible to nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen. |
| 4 | Stir the reaction at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. | The initial low-temperature reaction allows for controlled addition. Warming to room temperature provides the energy needed for the substitution reaction to proceed to completion. |
| 5 | Perform an aqueous workup and purify by column chromatography. | Standard isolation and purification procedures are used to obtain the desired heteroaryl-substituted intermediate. |
This intermediate then undergoes further transformations, including deprotection and modification of the bromo- and cyano- groups, to generate a library of GlyT1 inhibitors for structure-activity relationship (SAR) studies.[2]
Conclusion: A Foundational Tool for Drug Discovery
tert-butyl 4-cyanopiperidine-1-carboxylate is more than a simple chemical; it is a testament to the power of strategic molecular design. Its "mechanism of action" is one of synthetic enablement, providing a robust and reliable platform for the construction of complex and diverse molecular entities. The combination of a stable, yet readily cleavable, protecting group with a versatile and highly reactive cyano handle on a privileged piperidine scaffold makes it an indispensable tool for medicinal chemists. The protocols and strategies outlined in this guide demonstrate its proven utility in the synthesis of high-value therapeutic candidates, solidifying its position as a cornerstone intermediate in the modern drug discovery arsenal. By understanding the chemical principles that govern its reactivity, researchers can continue to unlock its potential in the quest for novel medicines.
References
- McHardy, T., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239–2249.
- Pharmaffiliates. tert-Butyl 4-cyanopiperidine-1-carboxylate.
- PrepChem.com. Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine.
- Google Patents. (2017). Method for preparing 4-cyanopiperidine hydrochloride.
- PubChem. 4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid.
- ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.
- CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate.
- PubChemLite. Tert-butyl 4-cyanopiperidine-1-carboxylate (C11H18N2O2).
Sources
An In-Depth Technical Guide to N-Boc-4-cyanopiperidine (CAS 91419-52-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-4-cyanopiperidine, a piperidine derivative featuring a strategically placed cyano group and a Boc-protected amine, stands as a cornerstone in modern medicinal chemistry. Its unique structural arrangement provides a versatile scaffold for constructing complex molecular architectures, making it an indispensable intermediate in the synthesis of a multitude of Active Pharmaceutical Ingredients (APIs).[1] This guide offers a comprehensive exploration of N-Boc-4-cyanopiperidine, detailing its physicochemical properties, robust synthesis protocols, key synthetic transformations, and significant applications in drug discovery. By synthesizing technical data with practical, field-proven insights, this document serves as an essential resource for scientists engaged in pharmaceutical research and development.
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of pharmaceutical synthesis, the selection of high-quality, versatile building blocks is paramount to the efficient construction of novel drug candidates.[2] N-Boc-4-cyanopiperidine (tert-butyl 4-cyanopiperidine-1-carboxylate) has emerged as a critical intermediate due to its dual functionality.[1] The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug designs to enhance physicochemical properties and introduce key pharmacophoric interactions.[2]
The two key features of this molecule are:
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen. Its value lies in its stability under a wide range of reaction conditions and its facile, selective removal under mild acidic conditions, allowing for subsequent functionalization of the nitrogen atom at a desired stage of a synthetic sequence.[1]
-
The 4-Cyano Group: This nitrile functionality serves as a versatile synthetic handle. It can be transformed into a variety of other functional groups, most notably a primary amine (via reduction) or a tetrazole ring (via cycloaddition), which are crucial moieties in many biologically active compounds.
This combination makes N-Boc-4-cyanopiperidine a highly sought-after precursor for developing novel therapeutics targeting a range of conditions, including central nervous system disorders, inflammatory diseases, and viral infections.[1][3]
Physicochemical & Safety Profile
N-Boc-4-cyanopiperidine is typically a white to off-white crystalline powder, a stable solid form that is convenient for laboratory handling.[4] Its stability under standard conditions simplifies storage and transport.[4]
Table 1: Physicochemical Properties of N-Boc-4-cyanopiperidine
| Property | Value | Reference(s) |
| CAS Number | 91419-52-2 | [3] |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [3] |
| Molecular Weight | 210.27 g/mol | [3] |
| Melting Point | 60-63 °C | [3] |
| Boiling Point | 325.3±35.0 °C (Predicted) | [3] |
| Density | 1.07±0.1 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Chloroform | [3] |
| Appearance | White to off-white crystalline powder | [3] |
Safety & Handling: N-Boc-4-cyanopiperidine is classified as harmful and requires careful handling in a well-ventilated area or chemical fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. It is harmful if swallowed, in contact with skin, or inhaled.[1] In case of exposure, immediate medical attention is required.[1] Store containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents, acids, and bases.[1]
Synthesis of N-Boc-4-cyanopiperidine: A Validated Protocol
Several synthetic routes to N-Boc-4-cyanopiperidine exist, most commonly involving the dehydration of the corresponding amide or oxime.[1] A highly reliable and scalable method starts from 4-cyanopiperidine, involving the protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O).
Protocol: Boc Protection of 4-Cyanopiperidine
This protocol describes a standard, high-yielding procedure for the synthesis of N-Boc-4-cyanopiperidine.
Objective: To synthesize tert-butyl 4-cyanopiperidine-1-carboxylate from piperidine-4-carbonitrile.
Materials:
-
Piperidine-4-carbonitrile (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 eq)
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel
Procedure:
-
Reaction Setup: Dissolve piperidine-4-carbonitrile (e.g., 10.0 g, 90.8 mmol) in dichloromethane (120 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add di-tert-butyl dicarbonate (e.g., 20.8 g, 95.3 mmol) portion-wise to the stirred solution at room temperature. Causality Note: Portion-wise addition helps to control any potential exotherm, although the reaction is generally mild.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup - Quenching: Upon completion, carefully add saturated aqueous NaHCO₃ solution to the reaction mixture to quench any unreacted Boc₂O and neutralize any acidic byproducts.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. Causality Note: The water wash removes water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Product Isolation: The procedure typically yields the product, N-Boc-4-cyanopiperidine, as a light-yellow oil or a solid that crystallizes upon standing, often in high purity (>95%) and near-quantitative yield.[5] Further purification by flash chromatography is generally not required if high-purity starting materials are used.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis to ensure it meets the standards required for subsequent synthetic steps.
Key Reactions and Synthetic Utility
The synthetic power of N-Boc-4-cyanopiperidine stems from the versatile chemistry of the nitrile group.
A. Reduction to 4-(Aminomethyl)piperidine Moiety
The most common transformation is the reduction of the cyano group to a primary amine. This creates a key building block, N-Boc-4-(aminomethyl)piperidine, which is widely used to introduce a piperidinemethylamino linker into drug candidates.
Protocol: LAH Reduction of the Nitrile
Objective: To reduce the nitrile of N-Boc-4-cyanopiperidine to a primary amine.
Materials:
-
N-Boc-4-cyanopiperidine (1.0 eq)
-
Lithium aluminum hydride (LAH) (1.5-2.0 eq)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Sodium sulfate decahydrate or Fieser workup reagents (H₂O, 15% NaOH, H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of N-Boc-4-cyanopiperidine in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Carefully add LAH portion-wise to the stirred solution. Safety Note: LAH reacts violently with water. Ensure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere. The addition is exothermic and must be controlled.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Workup (Fieser Method): Cool the reaction back to 0 °C. Cautiously and sequentially add H₂O (X mL), 15% aqueous NaOH (X mL), and then H₂O (3X mL), where X is the mass of LAH used in grams. Causality Note: This specific sequence (the "1-1-3 workup") is critical for safely quenching the excess LAH and precipitating the aluminum salts into a granular, easily filterable solid.
-
Filtration and Concentration: Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate. Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-(aminomethyl)piperidine.
-
Purification: The crude product can be purified by flash column chromatography if necessary.
B. Conversion to a 5-(Piperidin-4-yl)tetrazole Moiety
The nitrile group can undergo a [3+2] cycloaddition reaction with an azide source to form a tetrazole ring. Tetrazoles are important functional groups in medicinal chemistry, often used as bioisosteric replacements for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.[6]
Reaction Scheme: The reaction is typically performed using sodium azide (NaN₃) with a Lewis acid catalyst, such as zinc salts, in a suitable solvent.[7]
Applications in Drug Discovery
N-Boc-4-cyanopiperidine and its derivatives are integral to the synthesis of numerous pharmaceutical agents.[3] Its role as a reactant has been cited in the development of:
-
Protein Kinase B (Akt) Inhibitors: Important targets in oncology.[8]
-
Glycine Transporter 1 (GlyT1) Inhibitors: Investigated for the treatment of schizophrenia and other CNS disorders.[8][9]
-
Cannabinoid Receptor 2 (CB2) Agonists/Antagonists: Explored for their anti-inflammatory and immunomodulatory effects.[3][5]
The structural motif derived from this building block is a recurring feature in compounds designed to modulate critical biological pathways, highlighting its enduring importance in the drug discovery pipeline.[10]
Conclusion
N-Boc-4-cyanopiperidine (CAS 91419-52-2) is far more than a simple chemical intermediate; it is a critical enabler of pharmaceutical innovation.[2] Its well-defined physicochemical properties, coupled with robust and scalable synthetic protocols, make it a reliable choice for R&D. The strategic positioning of a Boc-protected amine and a synthetically versatile cyano group provides medicinal chemists with a powerful and flexible platform for generating diverse molecular libraries and optimizing lead compounds. As the quest for novel therapeutics continues, the utility of this cornerstone building block in constructing the next generation of medicines is assured.
References
- Autech Corporation. (2026). The Role of 1-Boc-4-cyanopiperidine in Modern Pharmaceutical Synthesis.
- Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis.
- National Center for Biotechnology Information. (2014). Tetrazoles via Multicomponent Reactions. PubMed Central (PMC).
- Ningbo Inno Pharmchem Co.,Ltd. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
- ChemBK. (n.d.). N-Boc-4-cyanopiperidine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | 91419-52-2 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. chembk.com [chembk.com]
- 6. N-Boc-piperidine-4-carbonitrile 97 91419-52-2 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.com [capotchem.com]
- 10. nbinno.com [nbinno.com]
The Strategic Imperative of the Boc Protecting Group in Modern Piperidine Synthesis
A Senior Application Scientist's Guide for Drug Development Professionals
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs due to its ability to impart favorable pharmacokinetic properties like improved solubility and metabolic stability.[1] However, the very feature that makes the piperidine nitrogen valuable—its basicity and nucleophilicity—also presents a significant challenge during multi-step synthetic campaigns. Unchecked, this reactive secondary amine can interfere with a wide range of chemical transformations, leading to undesired side reactions and diminished yields.
This guide provides an in-depth examination of the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of modern organic synthesis that has become indispensable for the controlled and efficient synthesis of complex piperidine derivatives.[2] We will explore the underlying chemical principles that make the Boc group uniquely suited for this role, detail its practical application through validated protocols, and illustrate its strategic importance in enabling the construction of novel chemical entities.
The Boc Group: An Ideal Guardian for the Piperidine Nitrogen
The efficacy of a protecting group is defined by a delicate balance: it must be robust enough to withstand various reaction conditions, yet labile enough for selective removal without compromising the integrity of the target molecule. The Boc group excels in this regard.
Core Advantages:
-
Stability: The Boc-protected amine is transformed into a carbamate, which is exceptionally stable under basic, nucleophilic, and reductive conditions.[3][4][5][6] This inertness allows for a broad scope of subsequent chemical modifications elsewhere on the piperidine scaffold.
-
Facile Cleavage: The Boc group is readily removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[3][7] This deprotection proceeds via a mechanism that leverages the stability of the resulting tert-butyl cation.
-
Orthogonality: The acid-lability of the Boc group makes it orthogonal to other common protecting groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis).[6] This orthogonality is critical in complex syntheses, allowing for the sequential deprotection of different functional groups.[3][8]
The Chemistry of Application: Protection and Deprotection
The successful application of the Boc group hinges on two key processes: its efficient introduction onto the piperidine nitrogen and its clean removal once its protective role is complete.
N-Boc Protection: Masking the Amine
The most common method for Boc protection involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[2][9] The reaction proceeds via a nucleophilic acyl substitution where the piperidine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride.[2][6]
The mechanism is outlined below:
-
The nucleophilic nitrogen of piperidine attacks a carbonyl carbon of Boc anhydride.
-
The resulting tetrahedral intermediate collapses.
-
This collapse expels a t-butyl carbonate leaving group, which readily decomposes into carbon dioxide and tert-butoxide, driving the reaction forward.[9] A base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is often used to neutralize the protonated amine, regenerating its nucleophilicity.[2]
Caption: General workflow for the N-Boc protection of piperidine.
N-Boc Deprotection: Unveiling the Amine
The removal of the Boc group is an acid-catalyzed process that hinges on the formation of the stable tert-butyl carbocation.[7][10]
The mechanism proceeds as follows:
-
The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA).[7][10]
-
This protonation facilitates the cleavage of the tert-butyl-oxygen bond, releasing the stable tert-butyl cation.
-
The resulting carbamic acid is unstable and rapidly undergoes decarboxylation (loss of CO₂), yielding the protonated piperidine.[7][10]
-
A final basic workup neutralizes the amine salt to afford the free piperidine derivative.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocols: A Practical Guide
The following protocols are self-validating systems, providing clear steps for reproducible results.
Protocol 1: N-tert-Butoxycarbonylation of Piperidine
Objective: To protect the secondary amine of piperidine using Boc anhydride.
Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperidine (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-piperidine.
-
Purify by flash chromatography if necessary.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)
Objective: To remove the Boc protecting group from N-Boc-piperidine.
Materials:
-
N-Boc-piperidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or DCM for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc-piperidine derivative (1.0 eq) in DCM (approx. 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 eq, often as a 20-50% solution in DCM) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Stir for an additional 1-3 hours, monitoring progress by TLC or LC-MS.[11]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in water or DCM and carefully basify with a saturated aqueous solution of NaHCO₃ until effervescence ceases (pH > 8).
-
Extract the aqueous layer with EtOAc or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine derivative.[7]
Data Presentation: Comparing Deprotection Conditions
The choice of acid and conditions for Boc deprotection can be tailored to the substrate's sensitivity.
| Reagent System | Solvent | Typical Temperature | Typical Time | Notes |
| 20-50% TFA | Dichloromethane (DCM) | 0 °C to RT | 1-4 hours | Standard, highly effective method; volatile acid is easily removed.[7] |
| 4M HCl | 1,4-Dioxane | Room Temperature | 2-4 hours | Product often precipitates as the HCl salt, simplifying isolation.[7] |
| HCl (gas) | Ethyl Acetate / Diethyl Ether | 0 °C | 1-2 hours | Useful for substrates sensitive to dioxane. |
| Choline chloride/pTSA | Deep Eutectic Solvent | Room Temperature | ~15 min | A greener, sustainable alternative to traditional methods.[12] |
Conclusion: The Strategic Enabler
The tert-butyloxycarbonyl group is more than a simple placeholder; it is a strategic tool that grants chemists precise control over the reactivity of the piperidine nitrogen.[13] Its unique combination of stability and selective lability allows for the execution of complex synthetic sequences that would otherwise be unfeasible.[2] By temporarily masking the amine, the Boc group enables regioselective functionalization of the piperidine ring and its substituents, paving the way for the creation of novel and structurally diverse pharmaceutical candidates.[1][14] Mastering the application of Boc protection and deprotection is a fundamental requirement for any scientist engaged in the synthesis of piperidine-based therapeutics.
References
- The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis. Google Search Result.
- The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Google Search Result.
- The Indispensable Role of the t-Boc Protecting Group in Modern Synthesis: A Technical Guide. Benchchem.
- The Role of t-Boc Protection in Organic Synthesis Applic
- Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis. Benchchem.
- Optimizing Organic Synthesis with Boc Protected Piperidine Intermedi
- Exploring the Synthesis Applications of Boc-Protected Piperidine Propanoic Acid. Google Search Result.
- Boc Protecting Group for Amines. Chemistry Steps.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine. Benchchem.
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Solubility and Stability of 1-Boc-4-cyanopiperidine
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 1-Boc-4-cyanopiperidine (tert-butyl 4-cyanopiperidine-1-carboxylate), a critical building block in modern pharmaceutical synthesis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the handling, storage, and utilization of this versatile intermediate. The guide details the compound's solubility profile across a range of common laboratory solvents and presents a systematic approach to evaluating its chemical stability through a forced degradation study. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure scientific integrity and practical utility.
Introduction: The Strategic Importance of this compound in Drug Discovery
This compound, with the CAS Number 91419-52-2, is a heterocyclic compound of significant interest in medicinal chemistry.[4][5][6] Its structure, which features a piperidine ring functionalized with a cyano group at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, makes it an exceptionally versatile precursor for a wide array of complex molecules.[1] The Boc group provides robust protection of the piperidine nitrogen under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, allowing for sequential chemical modifications.[1] The cyano group is a valuable synthetic handle that can be converted into other functional groups such as amines, carboxylic acids, and tetrazoles, further expanding its synthetic utility.
Given its pivotal role as a foundational component in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), a thorough understanding of its physicochemical properties is paramount. This guide will delve into two of the most critical parameters for any chemical intermediate: solubility and stability. Accurate solubility data is essential for reaction setup, solvent selection, and purification processes, while a comprehensive stability profile is crucial for ensuring the integrity of the material during storage and handling, as well as for identifying potential degradation pathways that could impact the quality of the final product.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 91419-52-2 | [4][5][6] |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [1][4][6] |
| Molecular Weight | 210.27 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | [1][4][6] |
| Melting Point | 60-64 °C | [1][4][6] |
| Storage Temperature | 2-8°C | [1][4][6][7] |
Solubility Profile of this compound
The solubility of this compound is a critical parameter for its effective use in synthesis. The presence of the bulky, non-polar Boc group and the polar cyano group gives the molecule a mixed polarity. This allows it to be soluble in a range of common organic solvents.
Qualitative and Quantitative Solubility Data
Based on available data and the structural characteristics of the molecule, the following table summarizes the solubility of this compound in various common laboratory solvents at ambient temperature. It is soluble in chloroform and methanol.[4][6][7] While specific quantitative data is not widely published, the following estimates are provided based on the solubility of structurally similar compounds and general principles of solubility.
| Solvent | Solvent Class | Estimated Solubility (mg/mL) | Qualitative Solubility |
| Dichloromethane (DCM) | Chlorinated | > 200 | Very Soluble |
| Chloroform | Chlorinated | > 200 | Very Soluble[4][6] |
| Tetrahydrofuran (THF) | Ether | > 150 | Freely Soluble |
| Ethyl Acetate (EtOAc) | Ester | > 100 | Freely Soluble |
| Acetone | Ketone | > 100 | Freely Soluble |
| Acetonitrile (ACN) | Nitrile | ~50 | Soluble |
| Methanol (MeOH) | Alcohol | > 100 | Freely Soluble[7] |
| Ethanol (EtOH) | Alcohol | ~75 | Soluble |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | > 200 | Very Soluble |
| Water | Aqueous | < 1 | Sparingly Soluble |
Causality of Solubility: The high solubility in chlorinated solvents like DCM and chloroform, as well as polar aprotic solvents like THF, Ethyl Acetate, and DMSO, can be attributed to favorable dipole-dipole interactions and the ability of these solvents to solvate both the polar and non-polar regions of the molecule. The good solubility in alcohols like methanol and ethanol is due to hydrogen bonding with the cyano and carbonyl groups. The poor water solubility is expected due to the large hydrophobic tert-butyl group, which dominates the molecule's interaction with the highly polar water molecules.
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following describes a reliable method for determining the equilibrium solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (purity >98%)
-
Selected solvents (HPLC grade)
-
Scintillation vials with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials.
-
Add a known volume (e.g., 2 mL) of each selected solvent to the respective vials. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute a known volume of the filtered solution with a suitable solvent (e.g., mobile phase for HPLC analysis) in a volumetric flask.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A pre-established calibration curve of known concentrations should be used for accurate quantification.
-
-
Calculation:
-
Calculate the solubility in mg/mL using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Self-Validation: The protocol's integrity is maintained by ensuring the presence of excess solid at the end of the equilibration period, which confirms that the solution is saturated. The use of a validated, specific analytical method like HPLC for quantification ensures accurate measurement of the dissolved analyte.
Stability Profile of this compound
The chemical stability of this compound is a critical factor for its storage, handling, and use in multi-step syntheses. Degradation can lead to the formation of impurities that may affect reaction yields, purity of the final product, and in the context of drug development, could introduce potentially harmful substances.
Known and Potential Degradation Pathways
The structure of this compound contains several functional groups that are susceptible to degradation under certain conditions:
-
Acid-Catalyzed Deprotection: The tert-butyloxycarbonyl (Boc) group is notoriously labile in the presence of strong acids.[8][9] Protonation of the carbonyl oxygen of the Boc group facilitates its cleavage to form the highly stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free piperidine amine (4-cyanopiperidine).
-
Base-Catalyzed Nitrile Hydrolysis: The cyano group can undergo hydrolysis under strong basic conditions to form a carboxamide (1-Boc-4-carbamoylpiperidine) and subsequently a carboxylate salt (1-Boc-piperidine-4-carboxylic acid).[10][11][12][13][14]
-
Oxidative Degradation: The piperidine ring, particularly the carbon atoms adjacent to the nitrogen, can be susceptible to oxidation. This can lead to the formation of N-oxides or ring-opened products.[15][16][17][18]
-
Photolytic Degradation: Exposure to high-energy light, particularly UV radiation, can potentially induce radical reactions leading to decomposition.[19]
-
Thermal Decomposition: While generally stable at recommended storage temperatures, elevated temperatures can promote decomposition.[20]
Forced Degradation Study: A Protocol for Assessing Stability
A forced degradation study is an essential tool to identify the likely degradation products of a drug substance and to establish a stability-indicating analytical method. The following protocol outlines a systematic approach to assess the stability of this compound under various stress conditions.
Objective: To investigate the degradation of this compound under acidic, basic, oxidative, photolytic, and thermal stress conditions.
Analytical Method: A stability-indicating HPLC method capable of separating the parent compound from all potential degradation products should be developed and validated prior to initiating the study. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a suitable starting point. Detection can be performed using a UV detector at an appropriate wavelength (e.g., 210 nm).
Experimental Workflow for Forced Degradation Study:
Caption: Workflow for the forced degradation study of this compound.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sample of the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in a suitable solvent (e.g., acetonitrile) under the same conditions.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
After the specified incubation period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all stressed samples, along with an unstressed control sample (stock solution stored at 2-8°C), to a suitable concentration for HPLC analysis.
-
Analyze all samples by the validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of the unstressed control.
-
Calculate the percentage of degradation for the parent compound.
-
Identify and quantify any significant degradation products. Mass spectrometry can be coupled with HPLC (LC-MS) to aid in the structural elucidation of the degradants.
-
Expected Stability Outcomes
Based on the known chemistry of the functional groups in this compound, the following outcomes are anticipated from the forced degradation study:
| Stress Condition | Expected Degradation | Major Degradation Product(s) |
| Acidic (0.1 M HCl, 60°C) | Significant | 4-Cyanopiperidine |
| Basic (0.1 M NaOH, 60°C) | Moderate | 1-Boc-4-carbamoylpiperidine, 1-Boc-piperidine-4-carboxylic acid |
| Oxidative (3% H₂O₂, RT) | Minor to Moderate | N-oxide and/or hydroxylated piperidine derivatives |
| Thermal (80°C) | Minor | Minimal degradation expected |
| Photolytic (ICH Q1B) | Minor | Minimal degradation expected |
Handling and Storage Recommendations
To ensure the long-term integrity and purity of this compound, the following handling and storage procedures are recommended:
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, with a recommended temperature range of 2-8°C.[1][4][6][7] It should be protected from light and moisture.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.[21]
Conclusion
This compound is a stable compound under standard storage conditions. Its primary liability is the acid-catalyzed cleavage of the Boc protecting group. A thorough understanding of its solubility profile in various organic solvents allows for optimized reaction conditions and purification procedures. By following the recommended handling and storage guidelines, and by being aware of its potential degradation pathways, researchers can confidently utilize this important synthetic building block to its full potential in the advancement of pharmaceutical research and development.
References
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications.
- Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC.
- ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ResearchGate.
- A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. ResearchGate.
- 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
- 21.5. Hydrolysis of nitriles. Lumen Learning.
- The thermal decomposition of 1-(2′-cyano-2′-propoxy)-4-oxo-2,2,6,6-tetramethylpiperidine. ResearchGate.
- Safety Data Sheet.
- Mechanisms of acid decomposition of dithiocarbamates. 5. Piperidyl dithiocarbamate and analogues. PubMed.
- Acidic Hydrolysis of Nitriles. BYJU'S.
- Catalyst and synthetic process for carboxamides by nitrile hydrolysis. Google Patents.
- Mechanisms of Acid Decomposition of Dithiocarbamates. 5. Piperidyl Dithiocarbamate and Analogues. ResearchGate.
- The Hydrolysis of Nitriles. Chemistry LibreTexts.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 91419-52-2 [smolecule.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound | 91419-52-2 [amp.chemicalbook.com]
- 6. This compound | 91419-52-2 [chemicalbook.com]
- 7. N-Boc-3-Cyanopiperidine price,buy N-Boc-3-Cyanopiperidine - chemicalbook [chemicalbook.com]
- 8. Mechanisms of acid decomposition of dithiocarbamates. 5. Piperidyl dithiocarbamate and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 12. byjus.com [byjus.com]
- 13. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. peptide.com [peptide.com]
1-Boc-4-cyanopiperidine: A Comprehensive Technical Guide for Scientific Professionals
An In-depth Examination of a Versatile Building Block in Modern Chemistry and Pharmaceutical Development
Introduction
1-Boc-4-cyanopiperidine, a substituted piperidine derivative, has emerged as a cornerstone in organic synthesis and medicinal chemistry.[1] Its unique structural features, combining a piperidine scaffold, a versatile cyano moiety, and a protective tert-butoxycarbonyl (Boc) group, render it an invaluable intermediate for the construction of complex molecular architectures.[1][2] The piperidine ring is a prevalent scaffold in numerous biologically active compounds, enhancing pharmacokinetic properties and metabolic stability in drug candidates.[3] This guide provides a detailed exploration of the physical and chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties: A Quantitative Overview
This compound is typically a white to off-white crystalline powder or a yellowish oil.[4][5][6][7] Its key physical and chemical data are summarized below, providing a foundational understanding of its behavior in various experimental settings.
| Property | Value | Source(s) |
| CAS Number | 91419-52-2 | [4][5][6][7][8] |
| IUPAC Name | tert-butyl 4-cyanopiperidine-1-carboxylate | [4] |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [4][5][8][9] |
| Molecular Weight | 210.27 g/mol | [4][5] |
| Melting Point | 60-63 °C | [4][7] |
| Boiling Point | 325.3±35.0 °C (Predicted) | [7][10] |
| Density | 1.07±0.1 g/cm³ (Predicted) | [7][9] |
| Solubility | Soluble in Chloroform | [4][7] |
| Appearance | White to off-white crystalline powder / Yellowish Oil | [4][6][7][9] |
| Storage Temperature | 2-8°C | [7][9] |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be achieved through several methodologies. The choice of synthetic route often depends on the desired scale, yield, and purity requirements.
Method 1: Boc Protection of 4-Cyanopiperidine
A straightforward and common method involves the direct protection of the nitrogen atom of 4-cyanopiperidine with di-tert-butyl dicarbonate (Boc)₂O.[11] This reaction is typically carried out in a suitable solvent like dichloromethane (CH₂Cl₂).
Experimental Protocol:
-
Dissolve 4-cyanopiperidine in dichloromethane (CH₂Cl₂).
-
Add a solution of di-tert-butyl dicarbonate in CH₂Cl₂ dropwise to the stirred solution of 4-cyanopiperidine.
-
Allow the reaction to proceed for a set time (e.g., 2 hours) at room temperature.
-
Evaporate the solvent under reduced pressure.
-
The resulting residue can be further purified by recrystallization or chromatography to yield this compound.[11]
The causality behind this choice lies in the high reactivity of the secondary amine of the piperidine ring towards the electrophilic carbonyl carbon of (Boc)₂O, leading to the formation of a stable carbamate linkage. The mild reaction conditions and high yields make this a preferred laboratory-scale synthesis.
Method 2: Dehydration of N-Boc-4-piperidinecarboxamide
Another synthetic approach involves the dehydration of N-Boc-4-piperidinecarboxamide. This transformation can be achieved using various dehydrating agents. One documented method utilizes phosphorus oxychloride (POCl₃) in the presence of triethylamine (TEA).[5]
Experimental Protocol:
-
Dissolve N-Boc-4-piperidinecarboxamide in a suitable solvent like dichloromethane (DCM) and cool to 0°C.
-
Add triethylamine (TEA) followed by the slow addition of a solution of phosphorus oxychloride (POCl₃) in DCM, maintaining the temperature between 0°C and 5°C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with citric acid solution and brine, dry over magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product which can be further purified.[5]
This method is advantageous for larger-scale synthesis where the starting amide is readily available. The mechanism involves the activation of the amide oxygen by the dehydrating agent, followed by elimination to form the nitrile.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its functional groups: the Boc-protected nitrogen and the cyano group.[1]
Reactions at the Cyano Group
The cyano group is a highly versatile functional handle that can be transformed into a variety of other functional groups.[1]
-
Reduction to a Primary Amine: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LAH), providing access to 4-(aminomethyl)piperidine derivatives.[5]
-
Hydrolysis to a Carboxylic Acid: Hydrolysis of the nitrile, typically under acidic or basic conditions, yields the corresponding carboxylic acid, a key functional group in many pharmaceutical compounds.[1]
-
Conversion to Tetrazoles: The cyano group can react with azides to form tetrazoles, which are important bioisosteres for carboxylic acids in drug design.[1]
Deprotection of the Boc Group
The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1][2] This selective deprotection allows for subsequent modifications at the piperidine nitrogen without affecting other sensitive functional groups in the molecule.[2]
Applications in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of a diverse array of pharmaceutical agents.[2][4] Its incorporation into molecular scaffolds is a common strategy in the development of new therapeutics.
-
Pharmaceutical Intermediates: It is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) for various therapeutic areas, including analgesics, anti-inflammatory agents, and compounds targeting central nervous system disorders.[2] For instance, it is a precursor in the synthesis of fentanyl and its analogues.[12][13]
-
Scaffold for Compound Libraries: The compound is utilized to create scaffolds and libraries of compounds for high-throughput screening in drug discovery efforts, facilitating the rapid identification of promising drug candidates.[4]
-
Synthesis of Bioactive Molecules: It is a reactant for the synthesis of protein kinase B inhibitors, GlyT1 inhibitors, and CB2 receptor inhibitors.[7][10][14]
Safety and Handling
This compound is considered a moderately hazardous chemical.[6] It is harmful if swallowed and causes serious eye irritation.[15][16] Due to the presence of the cyanide functionality, it can release hydrogen cyanide under acidic conditions or upon thermal decomposition.[6]
Handling Precautions:
-
Handle in a well-ventilated place.[17]
-
Wear suitable protective clothing, gloves, and eye/face protection.[17][18]
-
Avoid contact with skin and eyes.[17]
-
Avoid formation of dust and aerosols.[17]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]
First-Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[15][17]
-
Skin Contact: Take off contaminated clothing immediately and wash off with soap and plenty of water.[15][17]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[15][17]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[15][17]
Conclusion
This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it an indispensable tool for the synthesis of complex molecules and the development of novel therapeutics. A thorough understanding of its synthesis, handling, and synthetic applications is crucial for researchers and scientists working at the forefront of drug discovery and chemical innovation.
References
- Synthonix, Inc. (n.d.). 91419-52-2 | this compound.
- PrepChem.com. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine.
- Five Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- ChemBK. (2024, April 9). This compound.
- Safety Data Sheet. (n.d.).
- Wikipedia. (n.d.). 1-Boc-4-AP.
- PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 91419-52-2 [smolecule.com]
- 5. echemi.com [echemi.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | 91419-52-2 [chemicalbook.com]
- 8. Synthonix, Inc > 91419-52-2 | this compound [synthonix.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chembk.com [chembk.com]
- 11. prepchem.com [prepchem.com]
- 12. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 13. caymanchem.com [caymanchem.com]
- 14. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. echemi.com [echemi.com]
- 16. echemi.com [echemi.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.com [fishersci.com]
Part 1: The Genesis of a Workhorse: The Boc Protecting Group
An In-Depth Technical Guide on the Discovery and History of N-Boc-Piperidine Derivatives
A Foundational Scaffold in Modern Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to present functionalities in a well-defined three-dimensional space, which is critical for molecular recognition at biological targets.[3] However, the inherent reactivity of the secondary amine within the piperidine ring often necessitates a protection strategy during multi-step syntheses to prevent unwanted side reactions.[4][5] The introduction of the tert-butyloxycarbonyl (Boc) protecting group emerged as a transformative solution, rendering the N-Boc-piperidine framework a cornerstone of modern drug discovery.[6][7]
The journey of N-Boc-piperidine derivatives is intrinsically linked to the development of the Boc protecting group. In the mid-20th century, the field of peptide synthesis was hampered by the lack of amine protecting groups that could be removed under mild conditions.[8] The existing methods were often too harsh for sensitive amino acid residues. The advent of the tert-butyloxycarbonyl group revolutionized this field.[8][9]
The Boc group is readily introduced to an amine functionality and is stable to a wide array of reaction conditions, yet it can be efficiently cleaved under mild acidic conditions.[9][10][11] This orthogonality—the ability to deprotect one functional group without affecting others—is a fundamental principle in complex organic synthesis.[8][12] The success of the Boc group in peptide synthesis led to its widespread adoption in other areas of organic chemistry, including the synthesis of heterocyclic compounds like piperidines.
Part 2: Synthesis and Deprotection: The Chemistry of N-Boc-Piperidine
The synthesis of N-Boc-piperidine derivatives is a well-established and highly efficient process. The most common method involves the reaction of a piperidine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base.[13] This reaction is robust and typically proceeds with high yield.
Experimental Protocol: N-Boc Protection of Piperidine
-
Setup: To a stirred solution of piperidine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask, add a mild base such as triethylamine or sodium bicarbonate.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.
-
Reaction: Allow the reaction to stir for several hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the N-Boc-piperidine product.
Caption: Synthesis of N-Boc-Piperidine.
The removal of the Boc group, or deprotection, is equally critical and is typically achieved under acidic conditions.[10] The choice of acid can be tailored to the sensitivity of the other functional groups present in the molecule.
Common Deprotection Methods
| Acidic Reagent | Solvent | Typical Conditions |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |
| Hydrochloric Acid (HCl) | Dioxane or Methanol | Room Temperature |
graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname=Helvetica, fontsize=9, color="#5F6368"];NBocPiperidine [label="N-Boc-Piperidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="Strong Acid (e.g., TFA)"]; Solvent [label="Solvent (e.g., DCM)"]; PiperidineSalt [label="Piperidine Salt", fillcolor="#34A853", fontcolor="#FFFFFF"];
NBocPiperidine -> Deprotection; Acid -> Deprotection; Solvent -> Deprotection; Deprotection [label="Deprotection Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deprotection -> PiperidineSalt; }
Caption: Deprotection of N-Boc-Piperidine.
Part 3: The Role of N-Boc-Piperidine Derivatives in Drug Discovery
The N-Boc-piperidine scaffold is a versatile building block in the synthesis of a wide range of pharmaceuticals.[13][14][15] Its utility lies in the ability to perform chemical transformations on the piperidine ring or on substituents attached to it, while the nitrogen atom is temporarily deactivated by the Boc group.[4] Once the desired modifications are complete, the Boc group can be cleanly removed to reveal the secondary amine, which can then be further functionalized or may be a key pharmacophoric feature of the final drug molecule.
N-Boc-piperidine derivatives are crucial intermediates in the synthesis of drugs across various therapeutic areas, including:
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate the piperidine motif.
-
Central Nervous System (CNS) Disorders: Atypical antipsychotics, antidepressants, and analgesics often feature a piperidine core.[13][15]
-
Infectious Diseases: Antibacterial and antiviral drugs frequently utilize piperidine-containing scaffolds.
The strategic use of N-Boc-piperidine derivatives allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of new chemical entities, leading to the optimization of potency, selectivity, and pharmacokinetic properties.[3]
Part 4: Conclusion and Future Outlook
The discovery and development of N-Boc-piperidine chemistry has been a significant enabler in the field of medicinal chemistry. The simplicity and efficiency of the protection and deprotection protocols, coupled with the pharmacological importance of the piperidine scaffold, have solidified the role of N-Boc-piperidine derivatives as indispensable tools in drug discovery and development.[4][12][15] As our understanding of disease biology continues to grow, the demand for novel and complex molecular architectures will undoubtedly increase. The versatility and proven track record of N-Boc-piperidine derivatives ensure that they will remain a central component in the synthetic chemist's arsenal for the foreseeable future, facilitating the creation of the next generation of life-saving medicines.
References
A comprehensive list of references will be provided upon request, including seminal papers on the development of the Boc protecting group and its application in the synthesis of piperidine-containing pharmaceuticals.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. nbinno.com [nbinno.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemimpex.com [chemimpex.com]
- 15. nbinno.com [nbinno.com]
1-Boc-4-cyanopiperidine: A Cornerstone Precursor for Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of countless therapeutic agents due to its favorable physicochemical properties and versatile synthetic handles.[1][2] Among the myriad of piperidine-based building blocks, 1-Boc-4-cyanopiperidine (CAS: 91419-52-2) has emerged as a particularly strategic precursor.[3][4] Its unique structural arrangement, featuring a stable Boc-protecting group and a highly versatile cyano moiety, allows for the efficient and controlled introduction of key pharmacophoric elements. This guide provides an in-depth analysis of this compound, detailing its synthesis, core chemical transformations, and strategic applications in the development of complex pharmaceutical agents. We will explore the causality behind experimental choices for its conversion into essential downstream intermediates, such as 4-(aminomethyl)piperidines and 4-carboxypiperidines, and provide field-proven protocols for these key reactions.
Introduction: The Strategic Importance of the 4-Substituted Piperidine Motif
The piperidine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to confer aqueous solubility, modulate lipophilicity, and provide a rigid, three-dimensional framework for orienting functional groups toward biological targets.[1][2][5] The 4-position of the ring is a frequent point of substitution, allowing for the projection of side chains into receptor binding pockets.[6][7]
This compound serves as an ideal starting point for elaborating this critical position. The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, stable to a wide range of reaction conditions but readily removable under mild acidic conditions.[3] The cyano group at the 4-position is the cornerstone of its utility; it is a synthetically powerful functional group that can be transformed into a variety of other essential moieties, including primary amines, carboxylic acids, and ketones.[4][8] This versatility makes it an indispensable intermediate for constructing libraries of compounds for high-throughput screening and for the targeted synthesis of active pharmaceutical ingredients (APIs) across diverse therapeutic areas, including oncology, neuroscience, and inflammatory diseases.[3][4]
Synthesis of the Precursor: Establishing the Core Scaffold
The accessibility of this compound is paramount to its widespread use. Several reliable synthetic routes have been established, starting from readily available materials. The choice of route often depends on scale, cost, and available starting materials.
Route A: Direct Protection of 4-Cyanopiperidine
The most straightforward and common laboratory-scale synthesis involves the direct N-protection of commercially available 4-cyanopiperidine using di-tert-butyl dicarbonate (Boc₂O).
-
Causality & Rationale: This method is favored for its simplicity and high yield. The reaction proceeds via nucleophilic attack of the secondary amine of 4-cyanopiperidine on one of the carbonyl carbons of Boc₂O. A mild base is typically not required but can be used to scavenge the generated t-butanol and carbonic acid byproducts. The reaction is clean, and the product can often be isolated by simple evaporation and washing.[9]
Route B: Dehydration of 1-Boc-4-piperidinecarboxamide
For larger-scale operations or when starting from the corresponding amide, a dehydration reaction is employed. This is a classic method for nitrile formation.
-
Causality & Rationale: This route leverages the readily available 1-Boc-4-piperidinecarboxamide. Dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA) are effective. The mechanism involves activation of the amide oxygen, followed by elimination to form the nitrile. The choice of reagent is critical; POCl₃ is cost-effective but requires careful handling and quenching.[10]
Core Transformations: Unlocking the Synthetic Potential of the Cyano Group
The true value of this compound lies in the rich chemistry of its nitrile functional group. The following sections detail the key transformations that convert this precursor into high-value downstream intermediates.
Caption: Key synthetic transformations of this compound.
Reduction to 1-Boc-4-(aminomethyl)piperidine
The conversion of the nitrile to a primary aminomethyl group is arguably the most valuable transformation, as it introduces a basic nitrogen center perfect for salt formation and interaction with biological targets.
-
Causality & Rationale: The choice of reducing agent is dictated by scale, functional group tolerance, and safety considerations.
-
Catalytic Hydrogenation: This is the most atom-economical and industrially preferred method.[11] Catalysts like Raney Nickel (Ra-Ni), Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂) are commonly used under a hydrogen atmosphere.[11][12] The reaction proceeds via initial reduction to an imine intermediate, which is then further reduced to the primary amine. Trustworthiness: A key challenge is preventing the formation of secondary amine byproducts, where a newly formed primary amine attacks the imine intermediate.[11] This is often suppressed by adding ammonia to the reaction mixture, which competitively inhibits the side reaction, or by using specific catalysts like cobalt boride.[11]
-
Metal Hydride Reduction: Reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective and rapid, even at room temperature.[13][14] However, LiAlH₄ is pyrophoric, reacts violently with water, and requires a careful aqueous workup. It is generally reserved for smaller-scale syntheses where its high reactivity is advantageous. Sodium borohydride (NaBH₄) is typically not strong enough to reduce nitriles on its own but can be effective in the presence of a cobalt(II) chloride catalyst.[13]
-
Caption: Workflow for Raney Nickel-catalyzed reduction.
-
Reactor Setup: To a hydrogenation vessel, add this compound (1.0 eq).
-
Solvent and Catalyst: Add a solvent such as methanol saturated with ammonia. Under an inert atmosphere (N₂), carefully add a slurry of Raney Nickel (approx. 10-20% by weight).
-
Scientist's Note: The use of an ammoniacal solution is a critical, field-proven technique to minimize the formation of the dimeric secondary amine byproduct.[11]
-
-
Hydrogenation: Seal the vessel, purge several times with nitrogen, and then carefully introduce hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) and heat to 40-50 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Safety Note: Raney Nickel is pyrophoric when dry. The filter cake must be kept wet with solvent (e.g., water or methanol) at all times and disposed of according to safety protocols.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield 1-Boc-4-(aminomethyl)piperidine, which is often of sufficient purity for subsequent steps.
Hydrolysis to 1-Boc-4-carboxypiperidine
The nitrile can be fully hydrolyzed to a carboxylic acid, providing an acidic handle for amide coupling or other modifications.
-
Causality & Rationale: This transformation is typically achieved under harsh conditions (strong acid or base with prolonged heating), which can risk cleaving the acid-labile Boc group. A two-step procedure via the intermediate carboxamide can sometimes offer a milder alternative. However, direct, forceful hydrolysis is common. Basic hydrolysis (e.g., with NaOH) followed by acidic workup is often preferred as it avoids prolonged exposure of the Boc group to strong acid at high temperatures.
Addition of Organometallic Reagents to form Ketones
A powerful C-C bond-forming reaction involves the addition of Grignard or organolithium reagents to the nitrile.
-
Causality & Rationale: This reaction provides access to 4-acylpiperidines. The organometallic reagent adds to the electrophilic carbon of the nitrile to form a metallo-imine salt intermediate. This intermediate is stable to further addition. Upon aqueous acidic workup, the imine is hydrolyzed to the corresponding ketone.[15] This method is highly reliable for creating a diverse range of ketones, depending on the R-group of the organometallic reagent.
Applications in Medicinal Chemistry: Case Studies
The intermediates derived from this compound are found in numerous drug candidates and approved medicines.
Table 1: Exemplary Therapeutic Targets for Scaffolds Derived from this compound
| Derived Intermediate | Therapeutic Target Class | Example Application / Rationale | Reference |
| 1-Boc-4-(aminomethyl)piperidine | GPCRs, Kinases | Provides a basic amine for salt bridges and hydrogen bonding. A key building block for GlyT1 inhibitors and Protein Kinase B inhibitors. | [4][8] |
| 1-Boc-4-carboxypiperidine | Proteases, Integrins | Used as a scaffold for amide coupling to build larger, more complex molecules targeting enzyme active sites. | [16] |
| 1-Boc-4-acylpiperidines | Various CNS Targets | The ketone can be further functionalized or act as a hydrogen bond acceptor. Important in the synthesis of opioid receptor modulators. | [7] |
While direct, step-by-step syntheses of patented drugs like Maraviroc or Oseltamivir may not start from this compound, the core piperidine motifs they contain are often synthesized using the types of transformations described herein.[17][18][19] For example, the synthesis of CCR5 antagonists related to Maraviroc involves building complex side chains onto a core piperidine ring, a strategy enabled by precursors like those derived from this compound.[17] Similarly, the development of novel fentanyl analogues, a significant area of concern in public health, often relies on precursors like 1-Boc-4-AP, which is structurally related to the derivatives of this compound.[20][21]
Conclusion
This compound is more than a simple building block; it is a strategic linchpin in medicinal chemistry. Its robust protecting group and synthetically versatile nitrile handle provide a reliable and efficient platform for generating a diverse array of 4-substituted piperidines. The ability to readily convert the cyano group into primary amines, carboxylic acids, and ketones allows researchers to rapidly explore structure-activity relationships and optimize drug candidates. Understanding the nuances of its synthesis and the causal factors behind the selection of reagents for its core transformations is essential for any scientist engaged in the design and development of modern pharmaceuticals.
References
- The Role of this compound in Modern Pharmaceutical Synthesis. (2026).
- Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine - PrepChem.com. PrepChem.
- Nitrile reduction - Wikipedia. Wikipedia.
- Catalytic Reduction of Nitriles. Thieme Chemistry.
- Nitrile Reduction - Wordpress.
- Notes- The Hydrogenation of Nitriles to Primary Amines.The Journal of Organic Chemistry.
- This compound Five Chongqing Chemdad Co. ,Ltd. chemdad.
- REDUCING NITRILES TO PRIMARY AMINES. Chemguide.
- Zhang, P., et al. (2014). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications.PubMed Central.
- Huegi, B. S., et al. (1979). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties.Journal of Medicinal Chemistry.
- Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.PubMed.
- Li, J-J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.Chinese Journal of Chemistry.
- Trost, B. M., & Zhang, T. (2011). Development of a concise synthesis of (-)-oseltamivir (Tamiflu).PubMed.
- Ritter reaction - Wikipedia. Wikipedia.
- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (2026).
- Oseltamivir total synthesis - Wikipedia. Wikipedia.
- Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®).PubMed Central.
- Lasota, J., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.PubMed Central.
- 1-Boc-4-AP - Wikipedia. Wikipedia.
- Di Mola, A., et al. (2015). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity.PubMed Central.
- Trost, B. M., & Zhang, T. (2011). Synthesis of (-)-Oseltamivir.ResearchGate.
- Price, D. A., et al. (2005). Initial synthesis of UK-427,857 (Maraviroc).ResearchGate.
- Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines.
- Roche synthesis.
- Kim, D., & Lee, Y. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions.PubMed Central.
- Ritter reaction for the synthesis of picolinamides.ResearchGate.
- Ritter Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
- The binding models for maraviroc and TAK-220...ResearchGate.
- Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
- Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester. Google Patents.
- Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. (2022). UNODC.
- Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides.Organic Syntheses.
- Note by the Secretariat on the scope of control of substances scheduled under the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. (2024). Economic and Social Council.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Buy this compound | 91419-52-2 [smolecule.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. prepchem.com [prepchem.com]
- 10. echemi.com [echemi.com]
- 11. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 12. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a concise synthesis of (-)-oseltamivir (Tamiflu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 20. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 21. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
Introduction: The Strategic Importance of 1-Boc-4-cyanopiperidine in Modern Synthesis
An In-Depth Technical Guide to the Fundamental Reactions of 1-Boc-4-Cyanopiperidine
In the landscape of pharmaceutical and medicinal chemistry, this compound (CAS 91419-52-2) has emerged as a cornerstone building block.[1][2] Its structure is a masterful convergence of strategically placed functional groups, each offering a distinct handle for synthetic manipulation. The piperidine ring is a privileged scaffold, frequently found in centrally active nervous system (CNS) agents and other therapeutics due to its ability to confer favorable physicochemical properties like solubility and to present substituents in precise three-dimensional orientations.[2][3]
The true synthetic power of this molecule, however, lies in the interplay between its two key functional groups. The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a robust, yet readily cleavable, protecting group. Its stability to a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, allows for selective transformations elsewhere in the molecule.[1][4] The cyano group at the 4-position is a versatile chemical linchpin. It is a gateway to a multitude of other functionalities, including primary amines, carboxylic acids, ketones, and tetrazoles—each a critical component in the pharmacophore of countless active pharmaceutical ingredients (APIs).[1][4]
This guide offers a deep dive into the core reactions of this compound, moving beyond simple protocols to explain the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals who seek to leverage this versatile intermediate to its fullest potential.
I. Synthesis of the Core Scaffold: Preparing this compound
Before manipulating the scaffold, it is crucial to understand its construction. The most common and industrially scalable methods involve the protection of the commercially available 4-cyanopiperidine or the dehydration of the corresponding amide, 1-Boc-4-carbamoylpiperidine.
Protocol 1: Boc-Protection of 4-Cyanopiperidine
This is a direct and high-yielding approach. The nucleophilic secondary amine of 4-cyanopiperidine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc-anhydride).
Causality: Dichloromethane (CH2Cl2) is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes both reactants. The reaction proceeds smoothly at ambient temperature without the need for a base, although one can be added to scavenge the t-butanol and carbonic acid byproducts. The workup is designed to remove any unreacted starting material and byproducts, yielding a product of high purity.[5]
Detailed Methodology: [5]
-
Dissolve 4-cyanopiperidine (1.0 eq) in dichloromethane (CH2Cl2).
-
To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in CH2Cl2 dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, concentrate the solvent under reduced pressure.
-
Dissolve the residual oil in ethyl acetate and wash with a cold, dilute aqueous solution of potassium bisulfate (KHSO4), followed by saturated aqueous sodium bicarbonate (NaHCO3), and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and evaporate the solvent to yield this compound, typically as a white to off-white crystalline solid.[6]
II. Transformations of the Cyano Group: The Synthetic Epicenter
The nitrile group is a powerful synthetic precursor. Its carbon-nitrogen triple bond can be systematically dismantled and rebuilt to generate new functionalities.
A. Reduction to a Primary Amine: Accessing the 4-(Aminomethyl)piperidine Core
The transformation of the nitrile to a primary amine (R-CN → R-CH₂NH₂) is arguably the most valuable reaction of this scaffold, as it introduces a basic, nucleophilic center ideal for constructing amides, sulfonamides, and ureas found in many drug candidates.[7] The resulting product is tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.
This method is often preferred in industrial settings due to its cost-effectiveness, safety on a large scale, and atom economy.[8]
Causality: Raney® Nickel is a highly active catalyst for nitrile hydrogenation.[8][9] The reaction is typically performed under a hydrogen atmosphere. The solvent choice is critical; alcoholic solvents like ethanol or methanol are common. The addition of a base, such as potassium hydroxide (KOH) or ammonia, is crucial to suppress the formation of secondary and tertiary amine byproducts, which arise from the reaction of the intermediate imine with the primary amine product.[8][9]
Detailed Protocol: Raney® Nickel Catalyzed Hydrogenation [9][10]
-
To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as ethanol.
-
Add 2% potassium hydroxide (w/v) to the mixture.[9]
-
Carefully add a slurry of Raney® Nickel (approx. 2.5:1 catalyst to substrate by weight) under an inert atmosphere (e.g., Argon).[9][10]
-
Seal the vessel, evacuate the inert atmosphere, and replace it with hydrogen gas (typically 50-100 psi). Repeat this purge cycle 3-5 times.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) for 12-24 hours, monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney® Nickel catalyst. Caution: Keep the filter cake wet with solvent to prevent ignition.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by distillation or crystallization.
For smaller, laboratory-scale synthesis, strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective.[11][12][13]
Causality: LiAlH₄ is a potent, non-selective reducing agent that provides a source of hydride ions (H⁻).[12] The mechanism involves two successive nucleophilic attacks by the hydride on the electrophilic nitrile carbon.[14] The reaction must be conducted in an anhydrous aprotic solvent like diethyl ether or THF, as LiAlH₄ reacts violently with water. An aqueous workup is required to quench the excess reagent and protonate the resulting dianion to form the amine.[14][15]
Detailed Protocol: LiAlH₄ Reduction [11][14]
-
To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Carefully quench the reaction by cooling to 0 °C and sequentially adding water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts.
-
Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.
-
Filter the mixture, washing the precipitate thoroughly with ether or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired amine.
Data Summary: Comparison of Nitrile Reduction Methods
| Method | Reagent/Catalyst | Conditions | Pros | Cons |
| Catalytic Hydrogenation | H₂, Raney® Ni | 50-100 psi H₂, EtOH, KOH | Scalable, atom-economical, safer for large scale | Requires specialized pressure equipment, catalyst can be pyrophoric |
| Chemical Hydride | LiAlH₄ | Anhydrous THF/Ether, 0°C to RT | High yield, rapid, standard lab equipment | Pyrophoric reagent, violent quench, not ideal for scale-up, moisture sensitive |
B. Hydrolysis to a Carboxylic Acid: The Path to Isonipecotic Acid Derivatives
Hydrolysis of the nitrile group provides access to 1-Boc-piperidine-4-carboxylic acid, a derivative of isonipecotic acid. This reaction can be performed under either strongly acidic or basic conditions, proceeding through an amide intermediate.[16][17][18]
Causality:
-
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[19] This allows for the nucleophilic attack by a weak nucleophile like water. The reaction is often driven to completion by heating under reflux.[17][19]
-
Base-Catalyzed Hydrolysis: A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the nitrile carbon.[16][18] This process also requires vigorous conditions (e.g., reflux) to drive the hydrolysis of the intermediate amide to the carboxylate salt.[20] A final acidification step is necessary to protonate the carboxylate and isolate the carboxylic acid.
Detailed Protocol: Acid-Catalyzed Hydrolysis [20]
-
Suspend this compound (1.0 eq) in a concentrated aqueous acid solution (e.g., 6M HCl or 50% H₂SO₄).
-
Heat the mixture to reflux (typically 100-110 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material and intermediate amide are consumed.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Adjust the pH to ~3-4 with a strong base (e.g., 50% NaOH) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
C. Tetrazole Formation: A Key Bioisosteric Transformation
In medicinal chemistry, the tetrazole ring is widely recognized as a bioisostere for the carboxylic acid group.[21][22] It often provides improved metabolic stability and lipophilicity while maintaining the necessary acidic proton for biological target engagement. The [2+3] cycloaddition of an azide source with the nitrile is the most common method for its synthesis.[23]
Causality: This reaction typically uses sodium azide (NaN₃) as the azide source. The use of a Lewis acid catalyst (e.g., zinc chloride, ZnCl₂) or an ammonium salt (e.g., triethylammonium chloride) can activate the nitrile, accelerating the reaction.[24] Dimethylformamide (DMF) is a common solvent due to its high boiling point and ability to dissolve the reagents. Extreme caution is advised as sodium azide is highly toxic, and the potential for generating explosive hydrazoic acid (HN₃) exists, especially under acidic conditions.
Detailed Protocol: Zinc-Catalyzed Tetrazole Formation
-
To a flask, add this compound (1.0 eq), sodium azide (NaN₃, 1.5 eq), and zinc chloride (ZnCl₂, 1.2 eq) in N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours under an inert atmosphere.
-
Cool the mixture to room temperature and pour it into a stirred solution of dilute HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization 1: Core Synthetic Pathways of this compound
Caption: Key transformations of the this compound scaffold.
III. Reactions of the Piperidine Moiety: Unmasking the Nitrogen
While the nitrile is the primary site of transformation, the Boc-protected nitrogen is the key to sequential functionalization.
Boc-Deprotection
Removal of the Boc group unveils the secondary amine of the piperidine ring, allowing for subsequent reactions such as alkylation, acylation, or reductive amination.
Causality: The Boc group is labile to strong acids. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective condition for this transformation.[1] The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to release the stable tert-butyl cation (which is scavenged by the trifluoroacetate anion), carbon dioxide, and the deprotected amine as its trifluoroacetate salt.
Detailed Protocol: TFA-Mediated Deprotection
-
Dissolve the Boc-protected piperidine derivative (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Remove the ice bath and stir the solution at room temperature for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
To isolate the free base, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ or add aqueous NaOH until the pH is >10.
-
Extract the aqueous layer with DCM, dry the combined organic layers, and concentrate to yield the deprotected piperidine.
Visualization 2: Mechanism of LiAlH₄ Reduction of a Nitrile
Caption: Simplified mechanism for the reduction of a nitrile to a primary amine using LiAlH₄.
Conclusion: A Versatile Scaffold for Complex Synthesis
This compound is more than just a chemical intermediate; it is a powerful platform for the efficient construction of complex, biologically relevant molecules.[1] A thorough understanding of its core reactions—nitrile reduction, hydrolysis, tetrazole formation, and Boc-deprotection—enables the synthetic chemist to strategically and predictably introduce key pharmacophoric elements. By mastering the principles and protocols outlined in this guide, researchers can unlock the full potential of this versatile building block, accelerating the discovery and development of next-generation therapeutics.
References
- The Role of this compound in Modern Pharmaceutical Synthesis. Google.
- reduction of nitriles. Chemguide.
- Nitrile reduction. Wikipedia.
- This compound synthesis. ChemicalBook.
- 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
- C
- Video: Nitriles to Amines: LiAlH4 Reduction. JoVE.
- Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps.
- Video: Nitriles to Carboxylic Acids: Hydrolysis. JoVE.
- 1-tert-Butoxycarbonyl-4-cyanopiperidine. Chem-Impex.
- Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. PrepChem.com.
- Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1. Scite.ai.
- Amine synthesis by nitrile reduction. Organic Chemistry Portal.
- Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts.
- Nitrile to Acid - Common Conditions. organic-chemistry.org.
- Hydrolysis of Nitriles. Organic Chemistry Tutor.
- Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts.
- Buy this compound | 91419-52-2. Smolecule.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
- 91419-52-2, this compound Formula. ECHEMI.
- This compound | 91419-52-2. ChemicalBook.
- This compound Five Chongqing Chemdad Co. ,Ltd. chemdad.com.
- Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Semantic Scholar.
- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
- Technical Whitepaper: Synthesis, Properties, and Biological Evaluation of Substituted Piperidine Cores. Benchchem.
- Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.
- 4-(Aminomethyl)piperidine 96 7144-05-0. Sigma-Aldrich.
- Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
- 1-Boc-4-AP. Wikipedia.
- Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube.
- Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
- Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
- The Chemistry of this compound: A Vers
- Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
- 1H-Tetrazole synthesis. Organic Chemistry Portal.
- Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
- Process for preparation of tetrazoles from aromatic cyano derivatives.
- Tetrazoles via Multicomponent Reactions.
- Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses.
- Method for preparing 4-Boc-aminopiperidine.
- Diastereoselective One Pot Five-Component Reaction toward 4-(Tetrazole)-1,3-Oxazinanes. pubs.acs.org.
- Method for preparing 4-cyanopiperidine hydrochloride.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. prepchem.com [prepchem.com]
- 6. Buy this compound | 91419-52-2 [smolecule.com]
- 7. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents [patents.google.com]
- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. youtube.com [youtube.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 13. scite.ai [scite.ai]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 18. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 19. organicchemistrytutor.com [organicchemistrytutor.com]
- 20. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 21. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 22. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 1H-Tetrazole synthesis [organic-chemistry.org]
- 24. WO2007054965A2 - Process for preparation of tetrazoles from aromatic cyano derivatives - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Reactivity of the Cyano Group in N-Boc-4-cyanopiperidine
Introduction: The Strategic Importance of N-Boc-4-cyanopiperidine
In the landscape of modern drug discovery and pharmaceutical development, the strategic use of versatile molecular building blocks is paramount. N-Boc-4-cyanopiperidine (CAS 91419-52-2) has emerged as an indispensable intermediate, valued for its unique combination of a sterically accessible and highly reactive cyano group on a conformationally well-defined piperidine scaffold.[1][2] The piperidine ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance properties like solubility and to introduce key pharmacophoric interactions.[3][4]
This molecule's utility is anchored in its two primary functional components:
-
The N-Boc Group: The tert-butoxycarbonyl protecting group provides robust protection to the piperidine nitrogen, rendering it stable to a wide range of nucleophilic and basic conditions. Its key advantage lies in its facile and clean removal under mild acidic conditions, allowing for sequential and controlled functionalization.[1][2]
-
The 4-Cyano Group: This nitrile moiety is not merely a placeholder; it is a versatile chemical handle of immense synthetic potential.[2] Its linear geometry and electronic properties allow it to be transformed into a diverse array of other critical functional groups, including primary amines, carboxylic acids, and tetrazoles.[2]
This guide provides an in-depth exploration of the core reactivity pathways of the cyano group in N-Boc-4-cyanopiperidine. We will delve into the mechanistic underpinnings of these transformations, present field-proven experimental protocols, and offer insights into the causal relationships that govern reaction outcomes, empowering researchers and drug development professionals to leverage this building block to its full potential.
Reductive Amination: Accessing the Key 4-Aminomethylpiperidine Scaffold
The conversion of the cyano group to a primary aminomethyl group is one of the most valuable transformations of N-Boc-4-cyanopiperidine. The resulting N-Boc-4-(aminomethyl)piperidine is a foundational precursor for synthesizing a vast range of pharmaceutical agents, where the primary amine serves as a crucial anchor point for building molecular complexity.
Mechanistic Rationale & Experimental Causality
Nitrile reduction fundamentally involves the sequential addition of two equivalents of a hydride source (or H₂) to the carbon-nitrogen triple bond. The reaction proceeds through a critical imine intermediate.[5] The primary challenge in this transformation is preventing the newly formed primary amine from reacting with the imine intermediate, which leads to the formation of secondary and tertiary amine byproducts.[5][6] The choice of reducing agent and reaction conditions is therefore paramount to ensuring high selectivity for the desired primary amine.
-
Catalytic Hydrogenation: This is often the most atom-economical and industrially scalable method.[5] Catalysts like Raney Nickel (Raney Ni), palladium (Pd), or platinum (Pt) are commonly employed.[6][7] Raney Ni is particularly favored for its high activity and cost-effectiveness.[8] The reaction is typically run under a hydrogen atmosphere, and the presence of a co-solvent like ammonia or an acidic medium can help suppress the formation of secondary amines by protonating the primary amine product or competing for the catalyst surface.
-
Chemical Hydride Reduction: Potent hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for nitrile reduction.[7][9] However, LiAlH₄ is non-selective and will reduce other sensitive functional groups. Milder reagents, such as sodium borohydride (NaBH₄), are generally incapable of reducing nitriles alone but can be effective in the presence of a transition metal catalyst like cobalt(II) chloride or Raney Ni.[5][8][9]
Data Summary: Nitrile Reduction Methodologies
| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Pressure | Typical Yield (%) | Key Considerations |
| Catalytic Hydrogenation | H₂, Raney Ni | Ethanol, NH₃ (aq) | 25-50 | 50-100 psi | 85-95 | Highly selective for primary amine. Raney Ni is pyrophoric when dry.[10] |
| Catalytic Hydrogenation | H₂, Pd/C | Acetic Acid | 25 | 50 psi | 80-90 | Acidic medium can suppress secondary amine formation. |
| Chemical Reduction | LiAlH₄ | THF, Diethyl Ether | 0 to RT | Atmospheric | 80-90 | Highly reactive; non-selective. Requires careful quenching. |
| Chemical Reduction | KBH₄, Raney Ni | Ethanol | 25 | Atmospheric | 90-93 | A mild and efficient system that avoids high-pressure equipment.[8][11] |
Experimental Protocol: Reduction using Raney Ni and KBH₄
This protocol describes a mild, efficient, and operationally simple method for the reduction of the nitrile to a primary amine, avoiding the need for high-pressure hydrogenation equipment.[8][11]
-
System Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add dry ethanol (40 mL).
-
Reagent Addition: Add potassium borohydride (KBH₄, 4.0 eq.) to the ethanol. Carefully add Raney Nickel (approx. 1.0 eq., supplied as a 50% slurry in water, washed with ethanol before use) to the suspension.
-
Substrate Addition: Add N-Boc-4-cyanopiperidine (1.0 eq.) to the stirred mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Ni catalyst. Caution: Do not allow the Raney Ni on the filter pad to dry, as it is pyrophoric; quench it immediately with water.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford the pure N-Boc-4-(aminomethyl)piperidine.
Visualization: General Workflow for Nitrile Reduction
Caption: General pathways for the reduction of a nitrile to a primary amine.
Hydrolysis: Formation of Piperidine-4-carboxylic Acid
The hydrolysis of the cyano group provides direct access to the corresponding carboxylic acid, a functional group of immense importance in pharmacology due to its ability to engage in hydrogen bonding and ionic interactions with biological targets.
Mechanistic Rationale & Experimental Causality
Nitrile hydrolysis can be achieved under either acidic or basic conditions, proceeding through an amide intermediate that is subsequently hydrolyzed to the carboxylic acid.[12][13][14]
-
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[12][13] This activation allows for the nucleophilic attack of water. While effective, this method poses a significant risk for N-Boc-4-cyanopiperidine, as the Boc group is notoriously labile under strong acidic conditions, especially at the elevated temperatures required for hydrolysis.[1][15]
-
Base-Catalyzed Hydrolysis: This is the preferred method for substrates containing acid-sensitive groups like the Boc protecting group. The strongly nucleophilic hydroxide ion directly attacks the electrophilic nitrile carbon.[12] The reaction proceeds through an amide intermediate, which is then hydrolyzed under the same basic conditions to yield a carboxylate salt.[16] A final acidic work-up step is required to protonate the carboxylate and isolate the free carboxylic acid.
Experimental Protocol: Base-Catalyzed Hydrolysis
This self-validating protocol ensures complete hydrolysis while preserving the integrity of the N-Boc protecting group.
-
System Setup: In a round-bottom flask fitted with a reflux condenser, dissolve N-Boc-4-cyanopiperidine (1.0 eq.) in ethanol (5-10 volumes).
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH, 5-10 eq., e.g., 6M solution).
-
Reaction: Heat the mixture to reflux and maintain it for 12-24 hours. Monitor the disappearance of the starting material and the intermediate amide by TLC or LC-MS.
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and carefully acidify to pH ~3 by the dropwise addition of concentrated hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield N-Boc-piperidine-4-carboxylic acid.
Visualization: Base-Catalyzed Nitrile Hydrolysis Mechanism
Caption: Stepwise mechanism of base-catalyzed hydrolysis of a nitrile.
[3+2] Cycloaddition: Synthesis of Bioisosteric Tetrazoles
In medicinal chemistry, the tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid group.[17][18] It offers similar acidity (pKa) and spatial properties but can provide advantages in terms of metabolic stability and cell permeability. The most direct route to forming a 5-substituted tetrazole from a nitrile is via a [3+2] cycloaddition reaction with an azide salt.[19]
Mechanistic Rationale & Experimental Causality
This transformation is a concerted 1,3-dipolar cycloaddition. The nitrile acts as the dipolarophile, and an azide species (like the azide anion, N₃⁻) serves as the 1,3-dipole.[19] The reaction is often facilitated by Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids (e.g., NH₄Cl) which coordinate to the nitrile nitrogen, lowering its LUMO energy and making it more susceptible to nucleophilic attack by the azide.[17]
Experimental Protocol: Zinc-Catalyzed Tetrazole Formation
-
System Setup: To a sealable reaction vessel, add N-Boc-4-cyanopiperidine (1.0 eq.), sodium azide (NaN₃, 1.5-2.0 eq.), and zinc chloride (ZnCl₂, 1.1 eq.).
-
Solvent: Add N,N-Dimethylformamide (DMF) as the solvent.
-
Reaction: Seal the vessel and heat the mixture to 120-130 °C with vigorous stirring for 12-24 hours. Caution: Sodium azide is highly toxic, and heating it with certain reagents can produce explosive heavy metal azides or the volatile and toxic hydrazoic acid. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Work-up: Cool the reaction to room temperature. Carefully add an aqueous solution of HCl (e.g., 1M) and stir until the intermediate zinc-tetrazole complex is hydrolyzed.
-
Extraction & Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualization: [3+2] Cycloaddition for Tetrazole Synthesis
Caption: Pathway for the synthesis of a tetrazole via [3+2] cycloaddition.
Conclusion
N-Boc-4-cyanopiperidine is far more than a simple heterocyclic compound; it is a strategic platform for synthetic innovation. The cyano group serves as a linchpin, enabling access to three of the most important functional groups in medicinal chemistry: primary amines, carboxylic acids, and tetrazoles. A thorough understanding of the mechanisms and the causality behind the experimental conditions for these transformations allows chemists to reliably and efficiently convert this building block into high-value intermediates for drug discovery programs. The protocols and insights provided in this guide are designed to be self-validating systems, empowering researchers to confidently harness the full synthetic potential of this remarkable molecule.
References
- Title: Ritter reaction - Wikipedia Source: Wikipedia URL:[Link]
- Title: Ritter Reaction - OpenOChem Learn Source: OpenOChem Learn URL:[Link]
- Title: 20.7: Chemistry of Nitriles Source: Chemistry LibreTexts URL:[Link]
- Title: Reactions of Nitriles Source: Chemistry Steps URL:[Link]
- Title: The Reduction of Nitriles Source: Chemistry LibreTexts URL:[Link]
- Title: Nitrile reduction - Wikipedia Source: Wikipedia URL:[Link]
- Title: Catalytic Reduction of Nitriles Source: Thieme Chemistry URL:[Link]
- Title: Ritter Reaction - NROChemistry Source: NROChemistry URL:[Link]
- Title: Video: Nitriles to Carboxylic Acids: Hydrolysis Source: JoVE URL:[Link]
- Title: JEE 2022: Chemistry- Topic Reduction of Nitriles Source: Unacademy URL:[Link]
- Title: The Mechanism of Nitrile Hydrolysis To Carboxylic Acid Source: Chemistry Steps URL:[Link]
- Title: Amine synthesis by nitrile reduction Source: Organic Chemistry Portal URL:[Link]
- Title: 21.5. Hydrolysis of nitriles | Organic Chemistry II Source: Lumen Learning URL:[Link]
- Title: Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines Source: Arkivoc URL:[Link]
- Title: Hydroxyl-Directed Nitrile Oxide Cycloaddition Reactions with Cyclic Allylic Alcohols Source: ACS Public
- Title: Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines Source: ResearchG
- Title: Nitrile to Amine (H2 + Raney Ni) Source: Common Organic Chemistry URL:[Link]
- Title: N-Boc-4-cyanopiperidine - ChemBK Source: ChemBK URL:[Link]
- Title: Nitrile to Acid - Common Conditions Source: Common Organic Chemistry URL:[Link]
- Title: [3+2] Cycloaddition of nitriles with azides.
- Title: Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel Source: YouTube URL:[Link]
- Title: Hydroxyl-Directed Nitrile Oxide Cycloaddition Reactions with Cyclic Allylic Alcohols Source: Organic Letters URL:[Link]
- Title: cycloadditions with nitrile oxides Source: YouTube URL:[Link]
- Title: Directed nitrile oxide cycloaddition reactions.
- Title: The Role of 1-Boc-4-cyanopiperidine in Modern Pharmaceutical Synthesis Source: LinkedIn URL:[Link]
- Title: Process for the catalytic hydrogenation of nitriles to amines Source: Google Patents URL
- Title: Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance Source: Bentham Science URL:[Link]
- Title: The Chemistry of this compound: A Versatile Building Block Source: LinkedIn URL:[Link]
- Title: Tetrazolium Compounds: Synthesis and Applications in Medicine Source: PubMed Central URL:[Link]
- Title: Method for preparing 4-Boc-aminopiperidine Source: Google Patents URL
- Title: Tetrazoles via Multicomponent Reactions Source: PubMed Central URL:[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. JEE 2022: Chemistry- Topic Reduction of Nitriles [unacademy.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 14. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 15. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 16. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 17. researchgate.net [researchgate.net]
- 18. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
1-Boc-4-cyanopiperidine molecular weight and formula
An In-Depth Technical Guide to 1-Boc-4-cyanopiperidine: A Cornerstone Intermediate in Modern Drug Discovery
Abstract
As a pivotal building block in contemporary organic and medicinal chemistry, this compound (CAS No: 91419-52-2) has established itself as an indispensable scaffold for the synthesis of complex pharmaceutical agents.[1][2] Its unique trifunctional nature—comprising a sterically demanding tert-butoxycarbonyl (Boc) protecting group, a versatile cyano moiety, and a conformationally rigid piperidine ring—offers chemists a predictable and controllable platform for molecular elaboration. This guide provides a senior application scientist's perspective on the fundamental properties, synthesis, characterization, and strategic applications of this intermediate, offering field-proven insights for researchers in drug development.
Core Physicochemical & Structural Properties
This compound, systematically named tert-butyl 4-cyanopiperidine-1-carboxylate, is typically a white to off-white crystalline solid under ambient conditions.[3][4] Its stability and solubility in common organic solvents like chloroform and dichloromethane make it highly amenable to a wide range of reaction conditions.[3]
Key Physicochemical Data
The fundamental properties of this compound are summarized below, providing a quick reference for experimental planning.
| Property | Value | Reference(s) |
| CAS Number | 91419-52-2 | [1][3] |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [3][5][6] |
| Molecular Weight | 210.27 g/mol | [3][5][7] |
| Appearance | White to off-white crystalline powder | [3][8] |
| Melting Point | 60-64 °C | [3][7][8] |
| Boiling Point | ~325.3 °C (Predicted) | [7] |
| Density | ~1.07 g/cm³ | [3][7] |
| IUPAC Name | tert-butyl 4-cyanopiperidine-1-carboxylate | [3] |
Molecular Structure and Inherent Reactivity
The utility of this compound stems directly from its molecular architecture. Each component serves a distinct and critical role in synthesis.
-
The Boc Group: This carbamate protects the piperidine nitrogen. Its steric bulk prevents unwanted nucleophilic reactions at the nitrogen. Crucially, it is labile under mild acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), allowing for selective deprotection without disturbing other acid-sensitive functionalities.[1][2] This selective removal is a cornerstone of modern multi-step synthesis.
-
The Piperidine Ring: This saturated heterocycle is a prevalent scaffold in many approved drugs, particularly those targeting the central nervous system (CNS).[9] Its defined chair-like conformations introduce three-dimensional complexity into a molecule, which can be critical for precise binding to biological targets.
-
The Cyano Group: Positioned at the 4-position, the nitrile is a highly versatile functional group. It is a powerful electron-withdrawing group and can be readily transformed into other key functionalities, making it an ideal anchor point for diversification.[2]
Synthesis of this compound: A Validated Protocol
Several synthetic routes to this compound exist, including the dehydration of the corresponding amide or oxime.[6][10][11] However, the most direct and widely adopted laboratory-scale method involves the N-protection of commercially available 4-cyanopiperidine with di-tert-butyl dicarbonate (Boc₂O).[4][12]
Causality in Experimental Design
The choice of this protocol is deliberate. It is a high-yielding reaction that proceeds under mild conditions. Dichloromethane (DCM) is selected as the solvent for its ability to dissolve both the starting material and the Boc-anhydride, while being relatively unreactive.[12] A weak base like triethylamine can be used to scavenge the acidic byproducts, but the reaction often proceeds to completion without it. The workup is designed to remove unreacted starting materials and byproducts, with an optional mild acid wash to remove any remaining 4-cyanopiperidine.[12]
Experimental Workflow Diagram
Step-by-Step Synthesis Protocol
This protocol is adapted from established literature procedures.[12]
-
Reaction Setup: To a stirred solution of 4-cyanopiperidine (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add di-tert-butyl dicarbonate (1.05-1.1 eq) portionwise or as a solution in DCM. It is advisable to perform the initial addition at 0 °C to moderate any exotherm.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-cyanopiperidine) is fully consumed.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer sequentially with a cold, dilute acid solution (e.g., 1% KHSO₄), saturated aqueous sodium bicarbonate (NaHCO₃), and finally, brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound as a solid, which can be further purified by recrystallization if necessary.
Analytical Characterization
Confirming the identity and purity of the synthesized product is paramount.[13] Standard analytical techniques provide a self-validating system for the synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see a large singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. The piperidine protons will appear as multiplets in the aliphatic region (typically 1.6-1.9 ppm and 3.4-3.7 ppm), and a signal for the proton at the C4 position will be observed further downfield.[14]
-
¹³C NMR: Characteristic signals include the nitrile carbon (~120 ppm), the carbonyl carbon of the Boc group (~154 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm).
-
-
Infrared (IR) Spectroscopy: Key diagnostic peaks include a sharp, strong absorption band around 2240 cm⁻¹ for the C≡N (nitrile) stretch and a strong absorption around 1690 cm⁻¹ for the C=O (carbamate carbonyl) stretch.
-
Mass Spectrometry (MS): In electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ would be expected at m/z 211. A common fragment observed corresponds to the loss of the tert-butyl group or the entire Boc group.
Core Applications in Drug Discovery
The true value of this compound is realized in its application as a versatile intermediate.[3][8] The cyano group is not merely a placeholder but a reactive handle for constructing more complex architectures.
-
Reduction to Primary Amines: The nitrile can be reduced to a primary amine (e.g., 1-Boc-4-(aminomethyl)piperidine) using powerful reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation. This amine serves as a crucial nucleophile for building ureas, amides, and sulfonamides, or for direct installation into larger molecules.
-
Hydrolysis to Carboxylic Acids: Under either acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid. This transformation is fundamental for subsequent amide bond-forming reactions, a cornerstone of medicinal chemistry.
-
Formation of Tetrazoles: Through [2+3] cycloaddition reactions with an azide source (e.g., sodium azide), the nitrile is converted into a tetrazole ring. Tetrazoles are widely used as bioisosteres for carboxylic acids, often improving metabolic stability and pharmacokinetic properties.
This intermediate has been instrumental in the synthesis of inhibitors for targets like Glycine Transporter 1 (GlyT1) and various protein kinases, highlighting its importance in developing treatments for neurological disorders and cancer.[3][6][15]
Conclusion
This compound is far more than a simple chemical reagent; it is a strategic enabler of pharmaceutical innovation.[1] Its well-defined structure provides a robust and predictable platform for chemical synthesis, allowing for the efficient construction of diverse molecular libraries and targeted drug candidates. The combination of a stable protecting group and a highly versatile functional handle ensures its continued relevance and widespread use in research and development laboratories worldwide. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist engaged in the pursuit of novel therapeutics.
References
- LookChem. (2026, January 6). The Role of this compound in Modern Pharmaceutical Synthesis. [Link]
- PrepChem.com. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine.
- LookChem. (n.d.). The Chemistry of this compound: A Versatile Building Block.
- ChemBK. (2024, April 9). This compound - Physico-chemical Properties. [Link]
- LookChem. (n.d.). Ensuring Purity and Stability: The Importance of Quality this compound.
- Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
- Synthonix, Inc. (n.d.). 91419-52-2 | this compound.
- Center for Forensic Science Research and Education. (2024, June). Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. [Link]
- Chemdad. (n.d.). This compound.
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook.
- Wikipedia. (n.d.). 1-Boc-4-AP.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound | 91419-52-2 [smolecule.com]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 91419-52-2 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Piperidine [webbook.nist.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. nbinno.com [nbinno.com]
- 14. This compound(91419-52-2) 1H NMR spectrum [chemicalbook.com]
- 15. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
An In-Depth Technical Guide to N-Boc Protected Heterocyclic Compounds: A Sentinel in Modern Synthesis
Abstract
The tert-butyloxycarbonyl (Boc) protecting group represents a cornerstone in the synthesis of complex molecules, particularly within the realm of medicinal chemistry and drug development where nitrogen-containing heterocycles are paramount.[1][2][3] Approximately 82% of small-molecule drugs approved by the FDA between 2013 and 2023 contained at least one N-heterocycle, a testament to their significance as pharmacophores.[1] The strategic manipulation of these scaffolds in multi-step syntheses is frequently enabled by the judicious use of protecting groups, among which the N-Boc group is arguably the most prevalent in non-peptide chemistry.[4][5] This guide provides an in-depth technical analysis of N-Boc protected heterocycles, elucidating the core chemical principles, reaction mechanisms, field-proven experimental protocols, and strategic applications that empower researchers to navigate complex synthetic challenges with precision and efficiency.
Introduction: The Strategic Imperative for Amine Protection
Nitrogen-containing heterocycles are foundational scaffolds in a vast array of FDA-approved drugs, natural products, and agrochemicals.[3][6][7] Their prevalence stems from their ability to engage in specific, high-affinity interactions with biological targets through hydrogen bonding and by mimicking endogenous ligands.[1][7] However, the very nucleophilicity and basicity of the amine functional groups within these heterocycles often lead to undesirable side reactions during synthetic transformations.
This necessitates the use of protecting groups—temporary "masks" that render the amine inert to specific reaction conditions and can be cleanly removed later in the sequence.[8] An ideal protecting group must be:
-
Easy to install in high yield.
-
Stable to a wide range of reaction conditions.
-
Removable selectively and efficiently under mild conditions that do not affect other functional groups.
The N-Boc group fulfills these criteria exceptionally well, offering a robust stability profile and a predictable, acid-labile deprotection pathway, making it an indispensable tool for the modern synthetic chemist.[8][9]
The Fundamental Chemistry of the N-Boc Group
The N-Boc group is chemically a tert-butyl carbamate. Its utility is rooted in a unique combination of steric and electronic properties that significantly decrease the nucleophilicity and basicity of the protected nitrogen atom.[8]
Core Stability and Orthogonality
A defining feature of the N-Boc group is its exceptional stability under conditions that cleave other common protecting groups. It is resistant to:
-
Basic and Nucleophilic Conditions: Stable to hydrolysis with bases like NaOH.[10]
-
Catalytic Hydrogenation: Unaffected by H₂/Pd-C, which is used to cleave groups like the carboxybenzyl (Cbz) group.[8][10]
This stability profile makes the N-Boc group "orthogonal" to many other protecting groups.[11] Orthogonality is a critical concept in complex synthesis, allowing for the selective removal of one protecting group in the presence of others.[11][12] This enables the sequential modification of different functional groups within a single molecule.
Table 1: Comparison of Common Orthogonal Amine Protecting Groups
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Strong Acid (TFA, HCl)[10] | Fmoc, Cbz, Alloc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine)[10] | Boc, Cbz, Alloc |
| Carboxybenzyl | Cbz (or Z) | Catalytic Hydrogenolysis (H₂, Pd/C)[10] | Boc, Fmoc, Alloc |
| Allyloxycarbonyl | Alloc | Transition Metal Catalysis (e.g., Pd(0))[10] | Boc, Fmoc, Cbz |
Mechanism of N-Boc Protection
The most common method for installing the N-Boc group is the reaction of a heterocyclic amine with di-tert-butyl dicarbonate (Boc₂O), often called Boc anhydride.[5][8] The mechanism proceeds via a nucleophilic acyl substitution.
-
Nucleophilic Attack: The lone pair of the nitrogen atom on the heterocycle attacks one of the electrophilic carbonyl carbons of Boc₂O, forming a tetrahedral intermediate.[8][13][14]
-
Intermediate Collapse: The intermediate collapses, expelling a tert-butyl carbonate leaving group.[4][13]
-
Deprotonation & Decomposition: The tert-butyl carbonate anion is unstable and decomposes into gaseous carbon dioxide and a tert-butoxide anion.[4][14] The tert-butoxide then deprotonates the now positively charged nitrogen, yielding the final N-Boc protected heterocycle and tert-butanol.[13][14] While the reaction can proceed without a base, a non-nucleophilic base like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) is often added to accelerate the reaction.[8]
Mechanism of N-Boc Deprotection
The hallmark of the N-Boc group is its clean and efficient removal under acidic conditions.[8][10] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used.[4][15]
-
Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.[10][16]
-
Fragmentation: This protonation facilitates the cleavage of the carbon-oxygen bond, leading to the formation of the unstable carbamic acid and a resonance-stabilized tert-butyl cation.[10][13][16]
-
Cation Fate: The tert-butyl cation can be quenched by a nucleophile, deprotonate to form gaseous isobutene, or potentially alkylate other nucleophilic sites in the molecule.[16][17]
-
Decarboxylation: The carbamic acid intermediate is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas and furnishing the free, protonated amine.[13][16] A final basic workup neutralizes the amine salt.
Field-Proven Experimental Methodologies
Trustworthy protocols are self-validating systems. The following methodologies are standard, robust, and widely applicable for the protection and deprotection of a variety of heterocyclic amines.
General Protocol for N-Boc Protection
This protocol is suitable for a wide range of primary and secondary heterocyclic amines.
Workflow: N-Boc Protection of a Heterocyclic Amine
-
Dissolution: Dissolve the heterocyclic amine (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[4][15]
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equiv.). If the starting material is an amine salt (e.g., HCl salt), add a base such as triethylamine (TEA, 2.2-3.0 equiv.) to first liberate the free amine. For less reactive amines, a catalytic amount of DMAP can be added.[8][15]
-
Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1 M HCl (aq)) to remove excess base, followed by saturated sodium bicarbonate (aq), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel if necessary.
Table 2: Common Reagent Systems for N-Boc Protection
| Reagent System | Solvent | Comments | Reference |
| Boc₂O, TEA | THF or DCM | Standard for amine HCl salts. | [4] |
| Boc₂O, DMAP (cat.) | Acetonitrile | For less nucleophilic or sterically hindered amines. | [18] |
| Boc₂O | Water | "On-water" conditions can accelerate the reaction for some substrates. | [18] |
| Boc₂O | Solvent-free | Environmentally benign option for certain liquid amines. | [4] |
General Protocol for N-Boc Deprotection (Acidic)
This is the most common method for Boc group removal. Caution: This reaction evolves CO₂ and isobutene gas; it must be performed in a well-ventilated fume hood and should not be conducted in a sealed vessel.[4][16]
Workflow: Acid-Catalyzed N-Boc Deprotection
-
Dissolution: Dissolve the N-Boc protected heterocycle (1.0 equiv.) in dichloromethane (DCM).[4]
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-20 equiv., often as a 20-50% v/v solution in DCM) dropwise at 0 °C.[4][15] Alternatively, a solution of HCl in an organic solvent (e.g., 4 M HCl in 1,4-dioxane) can be used.[18][19]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture in vacuo. If TFA was used, co-evaporation with toluene can help remove residual acid. The product is typically an amine salt (e.g., trifluoroacetate or hydrochloride salt).
-
Neutralization/Purification: To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the aqueous layer is basic. Dry the organic layer, filter, and concentrate to yield the deprotected amine. Further purification may be performed if necessary.
Table 3: Common Reagent Systems for N-Boc Deprotection
| Reagent System | Solvent | Comments | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Highly efficient and common. Volatile and corrosive. | [4] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | Provides the product as an easily handled HCl salt. | [18] |
| Oxalyl Chloride / Methanol | Methanol | A mild alternative for substrates with other acid-labile groups. | [9][19] |
| Thermal (High Temp) | Various (e.g., TFE) | Reagent-free method, useful in flow chemistry. Selectivity can be tuned by temperature. | [20] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Lewis acid condition that can offer different selectivity, e.g., cleaving secondary N-Boc over primary. | [4][15] |
Strategic Applications in Heterocyclic Synthesis
Beyond its role as a simple mask, the N-Boc group is a powerful tool for modulating the reactivity and directing the functionalization of heterocyclic systems.
Directing Group for C-H Functionalization
The Boc group can act as a directing group in transition-metal-catalyzed C-H activation reactions. A notable example is the iridium-catalyzed C-H borylation of N-Boc protected pyrroles and indoles. While unprotected pyrrole borylates at the C2 position, N-Boc-pyrrole selectively borylates at the C3 position.[21] This change in regioselectivity provides access to alternative isomers that are difficult to obtain otherwise. The Boc group can subsequently be removed thermally, leaving the C-B bond intact for further cross-coupling reactions.[21]
Enabling Cross-Coupling Reactions
N-Boc protected heterocycles are frequently used as substrates in palladium-catalyzed cross-coupling reactions. The Boc group can enhance the stability of organometallic intermediates and prevent side reactions involving the NH proton. For instance, N-Boc protected aminopyrroles have been successfully used in Suzuki couplings to access tumor cell antagonists.[22] Furthermore, the electronic properties of the Boc group can influence the efficiency and selectivity of these transformations.[23]
Troubleshooting and Advanced Considerations
Side Reactions During Deprotection: The primary challenge during acid-catalyzed deprotection is the formation of the electrophilic tert-butyl cation.[17] This cation can alkylate electron-rich aromatic rings (like tryptophan or indole) or sulfur-containing residues (like methionine). To mitigate this, "scavengers" such as anisole, thioanisole, or triisopropylsilane (TIS) are often added to the reaction mixture to trap the cation.[18][24]
Selective Deprotection: In molecules containing multiple Boc groups or other acid-sensitive functionalities (e.g., tert-butyl esters, acetals), selective deprotection can be challenging.[20] The kinetics of N-Boc cleavage have been shown to have a second-order dependence on acid concentration, meaning that careful control of the amount of acid can sometimes achieve selectivity.[17] Alternatively, milder or non-acidic methods, such as thermal deprotection or using specific Lewis acids, can provide the required selectivity.[4][20] For instance, ZnBr₂ in DCM has been reported to selectively cleave secondary N-Boc groups while leaving primary ones intact.[4]
Conclusion
The N-Boc protecting group is an indispensable and versatile tool in the synthesis of nitrogen-containing heterocycles. Its well-defined stability profile, predictable reactivity, and the vast body of established protocols for its installation and removal make it a reliable choice for researchers in drug discovery and process development.[8][25] A thorough understanding of its underlying mechanisms, its orthogonality with other protecting groups, and its strategic application as a reactivity modulator allows chemists to design and execute complex synthetic routes with a high degree of control and confidence, accelerating the discovery of novel chemical entities.
References
- Butt, A., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
- Total Synthesis (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. totalsynthesis.com. [Link]
- J&K Scientific LLC (2025). BOC Protection and Deprotection. jk-scientific.com. [Link]
- Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. organic-chemistry.org. [Link]
- Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
- Butt, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
- Master Organic Chemistry (n.d.). Amine Protection and Deprotection. masterorganicchemistry.com. [Link]
- Wikipedia (n.d.). tert-Butyloxycarbonyl protecting group. en.wikipedia.org. [Link]
- Dherange, B. D., et al. (2015). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. [Link]
- Common Organic Chemistry (n.d.). Boc Deprotection Mechanism - HCl. commonorganicchemistry.com. [Link]
- Organic Chemistry (2022). Boc Deprotection Mechanism. youtube.com. [Link]
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. boze-chem.com. [Link]
- ACS GCI Pharmaceutical Roundtable (n.d.). BOC Deprotection. acsgcipr.wordpress.com. [Link]
- StudySmarter (2023). Protecting Groups: Boc, Cbz, Amine. studysmarter.us. [Link]
- ResearchGate (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- Maleczka, R. E. Jr., & Smith, M. R. III (2009). Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles. MSU Chemistry. [Link]
- Organic Chemistry Portal (n.d.). Synthesis of N-Heterocycles. organic-chemistry.org. [Link]
- Martínez-Alanis, P. R., et al. (2010). Synthesis of N-Boc-Protected Bis(2-benzimidazolylmethyl)amines.
- Common Organic Chemistry (n.d.). Boc Protection Mechanism (Boc2O). commonorganicchemistry.com. [Link]
- Morken, J. P. (2016). A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. PMC - NIH. [Link]
- ResearchGate (2025). Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines.
- Der Pharma Chemica (n.d.).
- ResearchGate (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
- ACS GCI Pharmaceutical Roundtable (n.d.). Bases. acsgcipr.wordpress.com. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- ResearchGate (n.d.). N‐Boc‐Amides in Cross‐Coupling Reactions.
- MDPI (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. mdpi.com. [Link]
- University of Leeds (n.d.). New Routes to α-Arylated N-Boc Heterocycles. etheses.whiterose.ac.uk. [Link]
- Der Pharma Chemica (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. derpharmachemica.com. [Link]
- PubMed Central (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. ncbi.nlm.nih.gov. [Link]
- In-Silico Biology (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. insilicobiology.com. [Link]
- International Journal of Scientific Research & Technology (n.d.).
- ResearchGate (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview.
Sources
- 1. N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations - AiFChem [aifchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 4. jk-sci.com [jk-sci.com]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 18. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 19. xray.uky.edu [xray.uky.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemistry.msu.edu [chemistry.msu.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Boc-Protected Amino Groups [organic-chemistry.org]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Safe Handling of 1-Boc-4-cyanopiperidine Powder
Introduction
1-Boc-4-cyanopiperidine is a versatile building block in modern medicinal chemistry and drug development, frequently employed in the synthesis of complex heterocyclic scaffolds.[1][2][3][4] Its unique bifunctional nature, possessing both a protected piperidine nitrogen and a reactive cyano group, makes it a valuable intermediate for crafting novel therapeutic agents.[1][2][3] However, as with any reactive chemical entity, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound powder, grounded in established safety principles and regulatory guidelines.
Hazard Identification and Risk Assessment
A foundational element of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a substance. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that necessitate careful handling.
GHS Classification
The primary hazards associated with this compound are summarized in the table below. It is crucial to recognize that this compound is classified as harmful if swallowed and can cause significant irritation to the skin and eyes.[5][6][7]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[5][6] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[5] |
| Hazardous to the aquatic environment, short-term (Acute) | Category Acute 1 | H400: Very toxic to aquatic life[8][9] |
Pictograms:
The exclamation mark pictogram indicates that the substance may cause less serious health effects, such as irritation or acute toxicity. The environmental hazard pictogram indicates that the substance is toxic to aquatic life.
Toxicological Profile
The toxicity of this compound is primarily associated with its irritant properties and the potential for harm if ingested. While detailed toxicological studies are not extensively published in publicly accessible literature, the presence of the cyano group warrants caution. Although the Boc-protecting group mitigates the reactivity of the piperidine nitrogen, the cyano moiety can be a source of toxicity.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its proper handling and storage.
| Property | Value |
| Chemical Formula | C₁₁H₁₈N₂O₂ [1][7][10] |
| Molecular Weight | 210.27 g/mol [1][10][11] |
| Appearance | White to off-white crystalline powder [1][4] |
| Melting Point | 60-64 °C [1] |
| Boiling Point | 325.3±35.0 °C (Predicted) [3] |
| Density | 1.07±0.1 g/cm³ (Predicted) [3] |
| Solubility | Soluble in chloroform [3][4] |
| Storage Temperature | 2-8°C [1][3] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is crucial when handling this compound powder.
Engineering Controls
The primary objective of engineering controls is to minimize the generation and dispersal of airborne powder.
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. [6][12]A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Contained Systems: For larger quantities or repetitive operations, the use of glove boxes or other contained systems should be considered to provide a physical barrier between the operator and the chemical.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. [13][14][15]
-
Eye and Face Protection: Chemical safety goggles are mandatory. [12][15]In situations where splashing is a risk, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact. [12][15]Gloves should be inspected for any signs of degradation before use and disposed of after handling the compound.
-
Lab Coat: A full-sleeved lab coat should be worn to protect street clothing and provide an additional layer of skin protection.
-
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. [15]
Caption: Decision tree for selecting appropriate PPE.
Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to maintain the stability of the compound and prevent accidental exposure.
Safe Handling Procedures
-
Avoid Dust Formation: Handle the powder carefully to avoid generating dust. [12][16]* Grounding: When transferring large quantities of powder, use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge. [12]* Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. [5][17]Do not eat, drink, or smoke in areas where chemicals are handled. [5]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [5]
Storage Requirements
-
Temperature: Store in a cool, dry, and well-ventilated place, ideally in a refrigerator at 2-8°C. [1][3]* Container: Keep the container tightly closed to prevent moisture ingress and contamination. [12]* Segregation: Store away from incompatible materials. [12][18][19]
Caption: General workflow for handling chemical powders.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5][12]* Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation develops or persists. [5][6][12]* Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention. [5][6][12]* Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [6][12]
Accidental Release Measures
-
Small Spills: For small spills, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal. [12][16]* Large Spills: For large spills, evacuate the area and prevent entry of unnecessary and unprotected personnel. Wear appropriate respiratory protection and protective clothing. [12]Contain the spill and collect the material using a method that does not generate dust (e.g., HEPA-filtered vacuum).
-
Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways. [12]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire. [6][12]* Hazardous Combustion Products: Under fire conditions, this compound may decompose to produce toxic fumes, including carbon oxides and nitrogen oxides. [5]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [6][12]
Disposal Considerations
All waste generated from the handling of this compound must be considered hazardous waste.
-
Chemical Waste: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. [12]Do not allow the chemical to enter drains or sewer systems.
-
Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) and disposed of in a safe manner. [12]
Conclusion
This compound is an invaluable reagent in the pursuit of novel therapeutics. However, its potential hazards necessitate a culture of safety and meticulous adherence to established protocols. By integrating the principles of hazard identification, engineering controls, appropriate PPE, and emergency preparedness into all workflows, researchers can confidently and safely harness the synthetic potential of this important chemical intermediate. This guide serves as a foundational resource, and it is incumbent upon all users to consult their institution's specific safety guidelines and the most current Safety Data Sheet before commencing any work.
References
- ACS Material. PPE and Safety for Chemical Handling. [Link]
- Safety-Boot.com. PPE for Chemical Handling: Simple Safety Guide for Workplaces. [Link]
- Carlos Árboles. The importance of Personal Protective Equipment in the handling of chemicals. [Link]
- Capot Chemical. MSDS of 1-N-Boc-4-cyanopiperidine. [Link]
- ChemBK. This compound. [Link]
- PolyStar Containment. Understanding OSHA Chemical Storage Requirements. [Link]
- CHEMM. Personal Protective Equipment (PPE). [Link]
- NSP Coatings. Powder Coating Personal Protective Equipment (PPE) Requirements. [Link]
- Capital Resin Corporation. The OSHA Chemical Storage Requirements. [Link]
- Chemdad. This compound. [Link]
- OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. [Link]
- DuraLabel. OSHA Rules for Hazardous Chemicals. [Link]
- U.S. Chemical Storage. What are the OSHA Requirements for Hazardous Chemical Storage? [Link]
- PubChem. 4-Cyanopiperidine. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 91419-52-2 [chemicalbook.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Buy this compound | 91419-52-2 [smolecule.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. chemscene.com [chemscene.com]
- 11. capotchem.com [capotchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. PPE and Safety for Chemical Handling [acsmaterial.com]
- 14. newreachglobal.com [newreachglobal.com]
- 15. falseguridad.com [falseguridad.com]
- 16. peptide.com [peptide.com]
- 17. fishersci.com [fishersci.com]
- 18. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 19. capitalresin.com [capitalresin.com]
Methodological & Application
Application Note & Protocol: Synthesis of 1-Boc-4-cyanopiperidine
Abstract
This comprehensive guide details the synthesis of 1-Boc-4-cyanopiperidine, a critical building block in modern pharmaceutical development.[1][2] The protocol focuses on the N-protection of 4-cyanopiperidine using di-tert-butyl dicarbonate (Boc₂O), a robust and widely adopted method in organic synthesis. This document provides a detailed experimental protocol, an in-depth discussion of the reaction mechanism, safety precautions, and methods for characterization to ensure the synthesis of a high-purity final product. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound
This compound is a versatile heterocyclic intermediate widely employed in the synthesis of complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs).[1] Its structure, featuring a piperidine ring functionalized with a cyano group and a tert-butoxycarbonyl (Boc) protected nitrogen, offers a unique combination of reactivity and stability.[1] The Boc group provides a reliable method for masking the nucleophilicity of the piperidine nitrogen, allowing for selective modifications at other positions of the molecule.[3] This protecting group is stable under a variety of non-acidic conditions but can be readily removed under mild acidic conditions, making it an ideal choice for multi-step syntheses.[4][5]
The cyano group at the 4-position serves as a versatile synthetic handle, which can be converted into a variety of other functional groups, such as amines or carboxylic acids, further expanding its utility in drug discovery.[6] Given its importance, a reliable and well-characterized synthetic protocol is essential for any laboratory engaged in medicinal chemistry or chemical process development.
Reaction Mechanism: The Chemistry of Boc Protection
The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction.[7] The lone pair of electrons on the secondary amine of 4-cyanopiperidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[5]
This nucleophilic attack results in the formation of an unstable tetrahedral intermediate.[3] The intermediate then collapses, leading to the formation of the N-Boc protected piperidine. A key driving force for this reaction is the decomposition of the unstable tert-butyl carbonate leaving group into the gaseous by-product carbon dioxide and a tert-butoxide anion.[8][9]
While the reaction can proceed without a base, the inclusion of a mild, non-nucleophilic base such as triethylamine (TEA) is common practice.[5] The base serves to deprotonate the protonated amine that forms during the reaction, increasing the concentration of the free amine and thereby enhancing its nucleophilicity and facilitating the reaction.[5][8]
Caption: Reaction mechanism for the Boc protection of 4-cyanopiperidine.
Safety and Handling
Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable solid and can cause skin and serious eye irritation. It may also cause an allergic skin reaction and respiratory irritation. It is fatal if inhaled. Always handle Boc₂O in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] Keep away from heat, sparks, and open flames.
4-Cyanopiperidine: This compound is harmful if swallowed. Handle with care and appropriate PPE.
Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen. All operations involving DCM should be conducted in a fume hood.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Boc protection of amines.[5][12]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Cyanopiperidine | ≥97% | Standard chemical supplier |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥98% | Standard chemical supplier |
| Dichloromethane (DCM) | Anhydrous | Standard chemical supplier |
| Triethylamine (TEA) | ≥99% | Standard chemical supplier |
| 1M Hydrochloric Acid (HCl) | ACS Grade | Standard chemical supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard chemical supplier |
| Brine (Saturated NaCl solution) | ACS Grade | Standard chemical supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard chemical supplier |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Magnetic stir plate
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-cyanopiperidine (1.0 eq). Dissolve the starting material in dichloromethane (DCM) to a concentration of approximately 0.2–0.5 M. Place the flask in an ice-water bath and stir for 10-15 minutes to cool the solution to 0 °C.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution. The base scavenges the acid formed during the reaction, driving the equilibrium towards the product.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM and add it to an addition funnel. Add the Boc₂O solution dropwise to the cooled, stirred reaction mixture over 30-60 minutes. A slow addition rate is crucial to control the exotherm and minimize potential side reactions.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. The acidic wash removes excess triethylamine, while the basic wash removes any remaining acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is often a solid or a thick oil.[12] If necessary, the product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence of the Boc group (a characteristic singlet at ~1.4 ppm for the 9 protons of the tert-butyl group) and the piperidine ring protons.
-
¹³C NMR: To confirm the presence of the carbonyl carbon of the Boc group (~154 ppm) and the quaternary carbon of the tert-butyl group (~80 ppm), in addition to the carbons of the piperidine ring and the nitrile group.
-
FTIR: To identify the characteristic stretching frequencies of the nitrile (C≡N) group (~2240 cm⁻¹) and the urethane carbonyl (C=O) group (~1690 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₁H₁₈N₂O₂, MW: 210.27 g/mol ).[13]
Tabulated Reaction Parameters & Expected Results
| Parameter | Value | Rationale |
| Stoichiometry | ||
| 4-Cyanopiperidine | 1.0 eq | Limiting reagent |
| Di-tert-butyl dicarbonate | 1.1 - 1.2 eq | A slight excess ensures complete conversion of the starting material. |
| Triethylamine | 1.2 - 1.5 eq | Ensures the reaction medium remains basic. |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) | Aprotic solvent that dissolves both reactants well. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exotherm, then warming to RT ensures completion. |
| Reaction Time | 2 - 4 hours | Typical duration, but should be monitored by TLC or LC-MS. |
| Expected Outcome | ||
| Appearance | White to off-white solid or yellowish oil | [6][12][13] |
| Yield | >90% | This reaction is generally high-yielding. |
| Purity | >95% (crude) | High purity is often achieved with a simple workup. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed procedural steps and safety precautions, researchers can consistently produce this valuable intermediate in high yield and purity. The self-validating nature of the protocol, confirmed through rigorous analytical characterization, ensures the quality of the material for downstream applications in pharmaceutical research and development.
References
- Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. [Link]
- Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
- Amine Protection and Deprotection. Master Organic Chemistry. [Link]
- BOC Protection and Deprotection. J&K Scientific LLC. [Link]
- Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. PrepChem.com. [Link]
- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. [Link]
- tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
- Safety Data Sheet: Di-tert-butyl dicarbon
- Safety Data Sheet: Di-tert-butyl dicarbon
- Di-tert-butyl dicarbon
- Method for preparing 4-cyanopiperidine hydrochloride.
- This compound. Five Chongqing Chemdad Co., Ltd. [Link]
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
- Method for synthesizing 1-boc-4-aminopiperidine.
- ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. [Link]
- 1-Boc-4-hydroxypiperidine Spectra. SpectraBase. [Link]
- 4-CYANOPIPERIDINE, N-BOC PROTECTED. ChemBK. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. aksci.com [aksci.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. prepchem.com [prepchem.com]
- 13. echemi.com [echemi.com]
Application Note & Protocol: A Comprehensive Guide to the Synthesis of N-Boc-4-cyanopiperidine Using Di-tert-butyl Dicarbonate
Introduction: The Strategic Importance of N-Boc-4-cyanopiperidine
N-Boc-4-cyanopiperidine (tert-butyl 4-cyanopiperidine-1-carboxylate) is a pivotal heterocyclic building block in modern medicinal chemistry and drug development.[1] Its structure incorporates a piperidine scaffold, common in many biologically active compounds, with a cyano group that serves as a versatile chemical handle for further synthetic transformations. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial; it deactivates the otherwise reactive secondary amine, allowing for selective reactions at other positions on the molecule.[2] This intermediate is a key component in the synthesis of various therapeutic agents, including protein kinase B inhibitors and glycine transporter 1 (GlyT1) inhibitors.[3][4]
This document provides a detailed, field-proven protocol for the synthesis of N-Boc-4-cyanopiperidine from 4-cyanopiperidine and di-tert-butyl dicarbonate (Boc anhydride). It is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical principles, step-by-step procedures, and robust characterization methods to ensure a reliable and reproducible synthesis.
Reaction Mechanism and Scientific Rationale
The synthesis is a classic example of N-acylation, specifically the protection of a secondary amine. The piperidine nitrogen of 4-cyanopiperidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[2]
The Causality Behind the Choice of Reagents:
-
Di-tert-butyl dicarbonate (Boc Anhydride): This reagent is the preferred source for the Boc group due to its high reactivity under mild conditions and the benign nature of its byproducts.
-
Mechanism: The reaction proceeds through a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a molecule of tert-butoxide and carbon dioxide, which is more stable than the alternative of losing a tert-butoxycarbonyl group. The tert-butoxide is protonated by the ammonium intermediate to yield the final product and tert-butanol. The overall byproducts are simply tert-butanol and carbon dioxide gas, which are easily removed from the reaction mixture.[2]
Caption: Figure 1: Reaction Mechanism for N-Boc Protection.
Materials, Equipment, and Safety
Reagents and Materials
| Reagent | CAS No. | Formula | MW ( g/mol ) | Key Properties |
| 4-Cyanopiperidine | 4395-98-6 | C₆H₁₀N₂ | 110.16 | Corrosive, toxic |
| Di-tert-butyl dicarbonate | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 | Flammable, irritant, moisture sensitive[5] |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile, suspected carcinogen |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Flammable liquid and vapor |
| Potassium Hydrogen Sulfate | 7646-93-7 | KHSO₄ | 136.17 | Corrosive |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Mild base |
| Magnesium Sulfate (anhydrous) | 7487-88-9 | MgSO₄ | 120.37 | Hygroscopic drying agent |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Magnetic stir plate
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Flash chromatography system (optional, for high purity)
Critical Safety Precautions
This protocol involves hazardous materials and must be performed in a certified chemical fume hood.
-
Di-tert-butyl dicarbonate (Boc Anhydride): Flammable solid with a low melting point (22-24 °C)[2]. It is a severe irritant and fatal if inhaled.[5][6] Always handle in a fume hood, wearing nitrile gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes.
-
4-Cyanopiperidine & N-Boc-4-cyanopiperidine: These compounds are toxic if swallowed, in contact with skin, or if inhaled. They cause serious skin and eye irritation. Strict adherence to PPE guidelines is mandatory.
-
Dichloromethane (DCM): A volatile solvent. Avoid inhalation of vapors.
Detailed Experimental Protocol
This protocol is designed for a ~4g scale synthesis and can be scaled accordingly.
Caption: Figure 2: Experimental workflow for the synthesis.
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyanopiperidine (2.42 g, 22.0 mmol) in dichloromethane (50 mL).[7]
-
Rationale: DCM is an excellent solvent for both reactants and is unreactive under these conditions. A slight excess of the amine is used to ensure the more expensive Boc-anhydride is fully consumed.
-
-
Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (4.36 g, 20.0 mmol) in dichloromethane (10 mL). Transfer this solution to a dropping funnel. Add the di-tert-butyl dicarbonate solution dropwise to the stirred 4-cyanopiperidine solution over 15-20 minutes.[7]
-
Rationale: The reaction is exothermic. Dropwise addition helps to control the reaction rate and temperature, preventing potential side reactions.
-
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product will have a higher Rf value than the starting amine.
-
Solvent Removal and Work-up: Once the reaction is complete, remove the dichloromethane solvent using a rotary evaporator.[7]
-
Extraction: Dissolve the resulting residual oil in ethyl acetate (50 mL). Transfer the solution to a separatory funnel.[7]
-
Rationale: Ethyl acetate is a suitable solvent for extraction as the product is highly soluble in it, while it is immiscible with the aqueous washing solutions.
-
-
Aqueous Washes:
-
Wash the organic layer with an ice-cold 1% aqueous solution of potassium hydrogen sulfate (KHSO₄) (50 mL).[7] Rationale: The mild acidic wash removes any remaining unreacted 4-cyanopiperidine by converting it to its water-soluble salt.
-
Next, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Rationale: This neutralizes any residual acid from the previous wash.
-
Finally, wash with brine (saturated NaCl solution) (50 mL). Rationale: This helps to remove the bulk of the dissolved water from the organic layer before the drying step.
-
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and evaporate the solvent under reduced pressure to yield the final product.[7] The product is obtained as an oil that solidifies upon standing to a white or off-white solid.[8]
-
Purification (Optional): If higher purity is required, the crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Product Characterization and Validation
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized N-Boc-4-cyanopiperidine.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid or yellowish oil[3][4] |
| Molecular Weight | 210.27 g/mol [8] |
| Melting Point | 48-50 °C (Note: some sources report 60-63 °C, may vary with purity)[4][7] |
| Theoretical Yield | 4.21 g (based on 20.0 mmol of Boc-anhydride) |
| Expected Yield | >90% |
Analytical Techniques:
-
¹H NMR Spectroscopy: The most powerful tool for structural confirmation.[1]
-
Expected Peaks (CDCl₃, 400 MHz): δ ~3.65 (m, 2H, piperidine CH₂), δ ~3.15 (m, 2H, piperidine CH₂), δ ~2.90 (m, 1H, piperidine CH), δ ~1.95 (m, 2H, piperidine CH₂), δ ~1.75 (m, 2H, piperidine CH₂), δ 1.48 (s, 9H, Boc -C(CH₃)₃).
-
-
¹³C NMR Spectroscopy: Confirms the carbon framework.
-
Expected Peaks (CDCl₃, 101 MHz): δ ~154.5 (C=O, carbamate), δ ~121.5 (C≡N), δ ~80.5 (Boc quaternary C), δ ~42.0 (piperidine CH₂), δ ~28.4 (Boc CH₃), δ ~28.0 (piperidine CH₂), δ ~25.0 (piperidine CH).
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight.[1]
-
Method: Electrospray Ionization (ESI) in positive mode.
-
Expected Ion: [M+H]⁺ at m/z = 211.14.
-
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.
-
Expected Bands: ~2240 cm⁻¹ (C≡N stretch, nitrile), ~1690 cm⁻¹ (C=O stretch, carbamate).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive di-tert-butyl dicarbonate (hydrolyzed due to moisture). | Use a fresh bottle of Boc-anhydride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., N₂). |
| Starting amine is in salt form (e.g., HCl salt). | Neutralize the amine salt with a base (e.g., triethylamine, 1.1 eq) in the initial reaction mixture before adding the Boc-anhydride. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period (e.g., overnight). If still incomplete, gentle warming to 30-40 °C may be beneficial. |
| Product is an Oil and Does Not Solidify | Presence of residual solvent or impurities. | Ensure complete removal of solvent under high vacuum. Attempt to induce crystallization by scratching the flask or seeding with a small crystal. If this fails, purify by column chromatography. |
| Impure Product after Work-up | Inefficient aqueous washes. | Perform each wash thoroughly with vigorous shaking in the separatory funnel. Increase the number of washes if necessary. |
Conclusion
The N-protection of 4-cyanopiperidine with di-tert-butyl dicarbonate is a highly efficient and reliable transformation that provides a crucial intermediate for pharmaceutical synthesis. The protocol detailed herein is robust, high-yielding, and utilizes readily available reagents and standard laboratory techniques. By understanding the underlying chemical principles and adhering to the safety and procedural guidelines, researchers can confidently synthesize high-quality N-Boc-4-cyanopiperidine, enabling the advancement of complex drug discovery programs.
References
- Clicka-Chem. (n.d.). Safety Data Sheet Di-tert-butyl dicarbonate.
- PrepChem.com. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine.
- 5Z.com. (n.d.). Synthesis.
- Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE.
- Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
- Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- Chemdad. (n.d.). 1-Boc-4-cyanopiperidine.
- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. This compound | 91419-52-2 [chemicalbook.com]
- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. peptide.com [peptide.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. prepchem.com [prepchem.com]
- 8. echemi.com [echemi.com]
Application Notes & Protocols: The Strategic Utility of 1-Boc-4-cyanopiperidine in Modern Drug Discovery
Introduction: The Piperidine Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold."[1] Its prevalence in clinically approved drugs is a testament to its ability to impart favorable physicochemical and pharmacokinetic properties.[1][2] The piperidine motif enhances metabolic stability, improves transport across biological membranes, and allows for precise three-dimensional vectoring of substituents to engage with biological targets.[1][3] This often leads to improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties and reduced toxicity.[1]
Within this important class of heterocycles, 1-Boc-4-cyanopiperidine (CAS: 91419-52-2) has emerged as a particularly powerful and versatile building block for drug discovery programs.[4] Its utility stems from a combination of two key structural features:
-
The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, which is stable under a wide range of reaction conditions but can be readily removed under mild acidic treatment.[5] This allows for selective, late-stage derivatization of the ring nitrogen.
-
The cyano (-CN) group at the 4-position, a highly versatile functional handle that can be transformed into a variety of other essential moieties, such as primary amines, carboxylic acids, amides, and tetrazoles.[5]
This combination makes this compound an ideal starting material for constructing libraries of complex molecules for high-throughput screening and for the synthesis of targeted therapeutics in areas including oncology, neuroscience, and infectious diseases.[4][6]
| Property | Value |
| CAS Number | 91419-52-2 |
| Molecular Formula | C₁₁H₁₈N₂O₂ |
| Molecular Weight | 210.27 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 60-63 °C |
| Solubility | Soluble in chloroform and other common organic solvents |
| Table 1: Physicochemical Properties of this compound.[4][7] |
Core Synthetic Transformations and Strategic Value
The true power of this compound lies in the chemical diversity that can be accessed from the cyano group. The choice of transformation is a strategic decision dictated by the desired pharmacophore and the target's binding site characteristics.
Diagram 1: Key synthetic transformations of this compound.
Reduction to 4-(Aminomethyl)piperidine: The Basic Linker
Causality: The conversion of the nitrile to a primary amine introduces a basic, nucleophilic center and a potent hydrogen-bond donor. This is arguably the most common and valuable transformation. The resulting aminomethylpiperidine scaffold is crucial for engaging with acidic residues (e.g., aspartate, glutamate) in enzyme active sites or GPCR binding pockets. The flexible methylene linker allows for optimal positioning of the basic nitrogen for ionic interactions.
Application: This transformation is fundamental to the synthesis of various kinase inhibitors and GPCR modulators.[7][8][9]
Hydrolysis to Piperidine-4-carboxylic Acid: The Acidic Anchor
Causality: Hydrolysis of the nitrile furnishes a carboxylic acid, introducing an acidic handle that can serve as a hydrogen-bond acceptor or engage in ionic interactions with basic residues like lysine or arginine. This moiety can also be used as a handle for further amide coupling reactions to extend the molecule.
Application: The resulting carboxylic acid derivatives are precursors for a wide range of bioactive compounds, including enzyme inhibitors where the acid mimics a natural substrate.
Cycloaddition to a Tetrazole: The Carboxylic Acid Bioisostere
Causality: The reaction of the nitrile with an azide (e.g., sodium azide) yields a tetrazole ring. Tetrazoles are well-established bioisosteres of carboxylic acids. They possess a similar pKa but offer advantages in terms of metabolic stability and cell permeability due to their increased lipophilicity and resistance to metabolic reduction compared to carboxylic acids.
Application: This strategy is frequently employed to improve the pharmacokinetic profile of a drug candidate while maintaining the key acidic interaction with the biological target.
| Transformation | Key Reagents | Product Functionality | Therapeutic Relevance |
| Reduction | H₂, Raney Ni or Pd/C | Primary Amine | Basic linker for kinase inhibitors, GPCR modulators.[8][9] |
| Hydrolysis | NaOH / H₂O₂ or H₂SO₄ / H₂O | Carboxylic Acid | Acidic anchor for enzyme inhibitors, coupling handle.[5] |
| Cycloaddition | NaN₃, NH₄Cl or ZnBr₂ | Tetrazole | Metabolically stable carboxylic acid bioisostere.[5] |
| Table 2: Overview of Key Synthetic Transformations and Their Strategic Value. |
Application in the Synthesis of Bioactive Molecules
This compound is a foundational component in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[6]
Kinase Inhibitors
Kinases are critical targets in oncology.[10] The aminomethylpiperidine moiety derived from this compound can serve as a versatile scaffold to present pharmacophores that occupy the ATP-binding site. For instance, it has been used as a reactant in the synthesis of Protein Kinase B (Akt) inhibitors, which are crucial in cancer research due to their role in cell signaling pathways.[4][8] The piperidine nitrogen can be functionalized to interact with the hinge region, while the exocyclic amine can be derivatized to explore solvent-exposed regions of the active site.
GPCR Modulators (e.g., CCR5 Antagonists)
G-protein-coupled receptors (GPCRs) are a major class of drug targets.[11][12] The 4-substituted piperidine motif is found in numerous GPCR ligands. An efficient synthesis of piperazino-piperidine based CCR5 antagonists, which are potent HIV-1 entry inhibitors, utilizes a 4-amino-4-substituted-piperidine derivative as a key building block.[9] The pathway to this key intermediate can be envisioned from this compound, highlighting its potential in generating scaffolds for this important therapeutic class.
Spirocyclic Scaffolds
A more advanced application involves using the 4-position of the piperidine ring as an attachment point for building spirocyclic systems.[13] Spirocycles are conformationally restricted structures that offer greater three-dimensionality, which can lead to improved potency and selectivity, as well as novel intellectual property.[14][15] The ketone derived from the nitrile can undergo reactions to form spiro-fused rings, creating unique chemical matter for drug discovery programs.[13]
Detailed Experimental Protocols
The following protocols are representative and should be adapted and optimized based on the specific substrate and available laboratory equipment.
Protocol 1: Catalytic Hydrogenation of this compound
Objective: To synthesize tert-butyl 4-(aminomethyl)piperidine-1-carboxylate via reduction of the nitrile.
Causality of Choices:
-
Catalyst: Raney Nickel (Ra-Ni) is a cost-effective and highly active catalyst for nitrile reduction. An alternative, Palladium on Carbon (Pd/C), can also be used, sometimes offering milder conditions.[16]
-
Solvent: Methanol (MeOH) saturated with ammonia is used. Methanol is an excellent solvent for the substrate and product. The ammonia is crucial to prevent the formation of secondary and tertiary amine side-products by suppressing the reaction of the newly formed primary amine with intermediate imines.
-
System: A Parr-type hydrogenation apparatus is used to safely handle hydrogen gas at elevated pressures, which is necessary to drive the reaction to completion efficiently.
Diagram 2: Experimental workflow for catalytic nitrile reduction.
Materials:
-
This compound (1.0 eq)
-
Raney® Nickel (approx. 10-20% by weight, washed)
-
Methanol, anhydrous, saturated with ammonia gas
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite® 545 (or equivalent filtration aid)
-
Hydrogenation apparatus (e.g., Parr shaker)
Step-by-Step Methodology:
-
Reactor Preparation: Ensure the pressure vessel of the hydrogenation apparatus is clean and dry.
-
Charging the Reactor: To the vessel, add this compound (e.g., 10.0 g, 47.6 mmol). Add ammoniacal methanol (e.g., 100 mL).
-
Catalyst Addition: Under a stream of nitrogen, carefully add the Raney Nickel catalyst as a slurry in methanol. Caution: Ra-Ni is pyrophoric and must be handled with care, never allowing it to dry in the air.
-
Sealing and Purging: Securely seal the reactor. Purge the system by pressurizing with N₂ (to ~50 psi) and venting three times to remove all oxygen. Then, purge with H₂ gas three times in a similar fashion.
-
Hydrogenation: Pressurize the reactor with H₂ to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring. The reaction is typically exothermic. Monitor the pressure gauge; a drop in pressure indicates hydrogen uptake.
-
Reaction Completion: The reaction is complete when hydrogen uptake ceases (typically 4-12 hours). The progress can also be monitored by TLC or GC-MS analysis of a carefully vented aliquot.
-
Work-up: Once complete, carefully vent the excess H₂ and purge the system three times with N₂.
-
Catalyst Removal: Carefully open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional methanol. Caution: Keep the filtered catalyst pad wet with water to prevent ignition.
-
Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, which is often a colorless oil or low-melting solid of sufficient purity for subsequent steps.
-
Purification (Optional): If necessary, the product can be further purified by flash column chromatography on silica gel.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for pharmaceutical innovation.[6] Its dual-functionality allows medicinal chemists to rapidly generate diverse molecular architectures. The ability to transform the cyano group into amines, acids, or tetrazoles provides access to key pharmacophoric elements, while the Boc-protected nitrogen allows for controlled, late-stage diversification. Understanding the causality behind the choice of synthetic transformations and mastering the associated protocols are essential skills for researchers and scientists in the field of drug development.
References
- The Role of this compound in Modern Pharmaceutical Synthesis. (2026). Self-hosted article.
- The Chemistry of this compound: A Versatile Building Block. (n.d.). Self-hosted article.
- Buy this compound | 91419-52-2. (2023). Smolecule.
- Malik, I., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
- Chen, Q.-S., et al. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Link]
- Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). PubMed. [Link]
- Reddemma, M., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
- Method for synthesizing 1-boc-4-aminopiperidine. (2015).
- Method for preparing 4-Boc-aminopiperidine. (2020).
- This compound. (n.d.). Chongqing Chemdad Co., Ltd. [Link]
- Method for preparing 4-cyanopiperidine hydrochloride. (2017).
- The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar. [Link]
- Method for preparing 4-cyanopiperidine hydrochloride. (2016).
- Synthesis method of N-boc-4-hydroxypiperidine. (2015).
- Geng, P., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]
- Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. (2021). PubMed. [Link]
- Hydrogenation Reactions Catalyzed by HN(CH2CH2PR2)2- Ligated Copper Complexes. (2021). Inorganic Chemistry Frontiers. [Link]
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). PMC - NIH. [Link]
- Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (2020). MDPI. [Link]
- Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. (2025).
- Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. (2009). Beilstein Journals. [Link]
- 1-Boc-4-AP. (n.d.). Wikipedia. [Link]
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. [Link]
- Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. (2018). PMC. [Link]
- The Use of Spirocyclic Scaffolds in Drug Discovery. (2025).
- The use of spirocyclic scaffolds in drug discovery. (2014). CORE. [Link]
- Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. (2005). PMC. [Link]
- Covalent allosteric modulation: an emerging strategy for GPCRs drug discovery. (2021). PMC. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 91419-52-2 [smolecule.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound | 91419-52-2 [chemicalbook.com]
- 9. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 11. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring [beilstein-journals.org]
- 14. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Use of 1-Boc-4-cyanopiperidine in the Synthesis of Novel Glycine Transporter-1 (GlyT1) Inhibitors
Introduction: Targeting Glycine Homeostasis in CNS Disorders
The Glycine Transporter 1 (GlyT1) has emerged as a compelling therapeutic target for a range of central nervous system (CNS) disorders, most notably schizophrenia.[1][2] GlyT1 is a critical protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration.[1][2] Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][2] Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia.[1][2] By inhibiting GlyT1, the synaptic concentration of glycine can be elevated, leading to enhanced NMDA receptor function.[1][2] This mechanism offers a promising strategy to ameliorate the cognitive and negative symptoms of schizophrenia, which are poorly addressed by current antipsychotic medications.[1][2]
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in CNS-active compounds due to its favorable physicochemical properties and its ability to confer conformational rigidity. This guide focuses on the versatile starting material, 1-Boc-4-cyanopiperidine , and its strategic application in the synthesis of a promising class of GlyT1 inhibitors: N-((1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides.
Synthetic Strategy Overview: A Modular Approach
The synthesis of N-((1-(propylsulfonyl)piperidin-4-yl)methyl)benzamide-based GlyT1 inhibitors from this compound can be conceptualized as a modular four-step process. This approach allows for the late-stage introduction of diversity, making it highly amenable to the generation of compound libraries for structure-activity relationship (SAR) studies.
dot graph "synthetic_workflow" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} . Caption: General synthetic workflow from this compound to GlyT1 inhibitors.
Detailed Experimental Protocols
Step 1: Reduction of this compound to tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
Principle: The critical first step involves the reduction of the nitrile functionality to a primary amine. This transformation is fundamental as it generates the key aminomethylpiperidine core. Various reducing agents can be employed, with Lithium Aluminum Hydride (LAH) being a common and effective choice for this conversion. The Boc protecting group is stable under these conditions.
| Reagent/Parameter | Value/Condition |
| Starting Material | This compound |
| Reducing Agent | Lithium Aluminum Hydride (LAH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to reflux |
| Reaction Time | 4-12 hours |
| Work-up | Fieser work-up (sequential addition of water and NaOH solution) |
| Purification | Column chromatography (SiO₂, DCM/MeOH gradient) |
Protocol:
-
To a stirred suspension of Lithium Aluminum Hydride (1.2 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL per g of LAH), followed by 15% aqueous NaOH (X mL per g of LAH), and finally water again (3X mL per g of LAH).
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, which can be purified by column chromatography if necessary.
Step 2: Amide Coupling to form tert-butyl 4-((benzamido)methyl)piperidine-1-carboxylate
Principle: This step involves the formation of an amide bond between the newly formed primary amine and a substituted benzoic acid. This is a crucial step for introducing diversity into the final molecule, as a wide variety of benzoic acids can be used. Standard peptide coupling reagents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole), are effective for this transformation, minimizing side reactions and promoting high yields.
| Reagent/Parameter | Value/Condition |
| Starting Material | tert-butyl 4-(aminomethyl)piperidine-1-carboxylate |
| Coupling Partner | Substituted Benzoic Acid |
| Coupling Reagents | EDC, HOBt |
| Base | N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Purification | Aqueous work-up followed by column chromatography |
Protocol:
-
To a stirred solution of the substituted benzoic acid (1.1 eq.) in DCM or DMF, add EDC (1.2 eq.) and HOBt (1.2 eq.). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add a solution of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 eq.) and DIPEA (2.0 eq.) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (SiO₂, Hexane/Ethyl Acetate gradient) to afford the desired tert-butyl 4-((benzamido)methyl)piperidine-1-carboxylate.
Step 3: Boc Deprotection to Yield N-(piperidin-4-ylmethyl)benzamide
Principle: The tert-butoxycarbonyl (Boc) group is a robust protecting group that is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method for this deprotection, yielding the secondary amine as a salt, which is typically neutralized in the subsequent step or during work-up.
dot graph "deprotection_mechanism" { layout="dot"; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} . Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Protocol:
-
Dissolve the tert-butyl 4-((benzamido)methyl)piperidine-1-carboxylate (1.0 eq.) in DCM.
-
Add Trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the disappearance of the starting material by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting residue, the TFA salt of N-(piperidin-4-ylmethyl)benzamide, can often be used directly in the next step without further purification. Alternatively, it can be neutralized by partitioning between a base (e.g., NaHCO₃ solution) and an organic solvent (e.g., Ethyl Acetate) to isolate the free amine.
Step 4: Sulfonylation to Afford the Final GlyT1 Inhibitor
Principle: The final step involves the formation of a sulfonamide by reacting the secondary piperidine nitrogen with a sulfonyl chloride, such as propylsulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.
| Reagent/Parameter | Value/Condition |
| Starting Material | N-(piperidin-4-ylmethyl)benzamide |
| Sulfonylating Agent | Propylsulfonyl chloride |
| Base | Triethylamine (TEA) or Pyridine |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-6 hours |
| Purification | Aqueous work-up and column chromatography or recrystallization |
Protocol:
-
To a solution of N-(piperidin-4-ylmethyl)benzamide (1.0 eq., either as the free base or with an additional equivalent of base if starting from the salt) and Triethylamine (2.0-3.0 eq.) in DCM at 0 °C, add propylsulfonyl chloride (1.2 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final N-((1-(propylsulfonyl)piperidin-4-yl)methyl)benzamide GlyT1 inhibitor.
Conclusion and Future Perspectives
This application note details a robust and versatile synthetic route to a promising class of GlyT1 inhibitors, starting from the readily available this compound. The modular nature of this synthesis, particularly the amide coupling step, allows for extensive exploration of the chemical space around the benzamide moiety, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. The protocols provided herein serve as a validated foundation for researchers in drug discovery and development aiming to synthesize novel therapeutics for schizophrenia and other neurological disorders characterized by NMDA receptor hypofunction.
References
- Pinard, E., et al. (2010). Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. Journal of Medicinal Chemistry, 53(12), 4603–4614. [Link]
- Zhao, Z., et al. (2006). Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Bioorganic & Medicinal Chemistry Letters, 16(23), 5968–5972. [Link]
Sources
Application Note: 1-Boc-4-cyanopiperidine as a Versatile Scaffold for the Synthesis of Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, making them high-value targets for therapeutic intervention, particularly in oncology and immunology. The piperidine moiety is recognized as a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic properties to drug candidates.[1] This application note provides an in-depth guide for researchers and drug development professionals on the strategic use of 1-Boc-4-cyanopiperidine, a versatile and commercially available building block, in the synthesis of potent kinase inhibitors. We will explore its synthetic utility, provide detailed, field-proven protocols for its transformation into key intermediates, and illustrate its application in the construction of Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) inhibitors.
The Strategic Advantage of the this compound Scaffold
This compound (CAS 91419-52-2) is a bifunctional building block uniquely suited for modern drug discovery.[2] Its value lies in the orthogonal reactivity of its two key functional groups: the tert-butoxycarbonyl (Boc) protected nitrogen and the cyano group at the 4-position.
-
The Boc Protecting Group: The Boc group provides robust protection for the piperidine nitrogen throughout various synthetic steps. Its key advantage is its lability under mild acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), which allows for selective deprotection without disturbing other sensitive functionalities in the molecule.[2] This enables late-stage functionalization of the piperidine nitrogen.
-
The Cyano Group: The nitrile functionality is a synthetically powerful and versatile chemical handle. It is relatively stable but can be transformed into several other critical functional groups. Most importantly for kinase inhibitor synthesis, it can be efficiently reduced to a primary aminomethyl group (-CH₂NH₂).[3] This transformation extends the scaffold, providing a primary amine that serves as a crucial nucleophilic point for coupling with other fragments of the target inhibitor.[4]
The strategic combination of these features allows for a modular and convergent approach to synthesizing complex molecules, making this compound an indispensable tool for building compound libraries for high-throughput screening.[5]
Application in Janus Kinase (JAK) Inhibitor Synthesis
The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are a family of cytoplasmic tyrosine kinases essential for mediating signaling from cytokine receptors.[6] Dysregulation of the JAK/STAT pathway is implicated in numerous autoimmune and inflammatory diseases.[7] Several approved JAK inhibitors, such as Tofacitinib, incorporate a substituted piperidine ring that is crucial for orienting functional groups within the kinase active site.[1][8][9][10][11]
The synthesis of these inhibitors often relies on a key intermediate, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate , which can be efficiently prepared from this compound.
Protocol 1: Synthesis of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate via Catalytic Hydrogenation
This protocol describes the reduction of the nitrile to a primary amine using Raney Nickel (Ra-Ni), a highly effective catalyst for this transformation. Catalytic hydrogenation is preferred for its high yield and clean reaction profile.
Rationale: Raney Nickel is a cost-effective and highly active catalyst for nitrile reductions. The use of ammonia in an alcoholic solvent helps to suppress the formation of secondary amine byproducts by minimizing the reaction of the newly formed primary amine with the intermediate imine.
| Parameter | Value/Reagent |
| Reactant | This compound (1.0 equiv) |
| Catalyst | Raney® Nickel (approx. 10-20 wt%) |
| Solvent | Methanol or Ethanol, saturated with Ammonia |
| Reagent | Hydrogen Gas (H₂) |
| Temperature | Room Temperature to 40 °C |
| Pressure | 50-100 psi |
| Typical Yield | >90% |
Step-by-Step Methodology:
-
Reactor Setup: To a high-pressure hydrogenation vessel, add this compound (e.g., 10.0 g, 47.5 mmol).
-
Solvent Addition: Add methanolic ammonia (7N solution, 100 mL). Safety Note: Perform in a well-ventilated fume hood.
-
Catalyst Addition: Carefully add a slurry of Raney Nickel (approx. 1.0-2.0 g) in methanol to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by hydrogen gas. Pressurize the vessel to 50-100 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The filter cake may be pyrophoric; do not allow it to dry completely and quench carefully with water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield tert-butyl 4-(aminomethyl)piperidine-1-carboxylate as a colorless oil or low-melting solid, which is often of sufficient purity for the next step.[4][12]
Synthetic Workflow for a JAK Inhibitor Core
The resulting aminomethyl piperidine intermediate can then be coupled to the core heterocyclic scaffold of a JAK inhibitor, such as the pyrrolo[2,3-d]pyrimidine moiety found in Tofacitinib.[13]
Application in Bruton's Tyrosine Kinase (BTK) Inhibitor Synthesis
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling.[14] It has emerged as a key therapeutic target for B-cell malignancies and autoimmune diseases.[15][16] Many BTK inhibitors, particularly irreversible covalent inhibitors, utilize a piperidine or similar heterocyclic linker to connect the hinge-binding scaffold to a reactive "warhead" (e.g., an acrylamide moiety).[14]
Protocol 2: Synthesis of a Piperidine-Acrylamide Warhead Fragment
This protocol outlines the synthesis of a key fragment for a covalent BTK inhibitor, starting from the intermediate prepared in Protocol 1.
Rationale: The primary amine of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate is an excellent nucleophile for acylation. The reaction with acryloyl chloride under basic conditions forms the critical acrylamide bond. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl generated during the reaction.
| Parameter | Value/Reagent |
| Reactant | tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 equiv) |
| Reagent | Acryloyl chloride (1.1 equiv) |
| Base | Diisopropylethylamine (DIPEA) (1.5 equiv) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >85% |
Step-by-Step Methodology:
-
Reactant Setup: Dissolve tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (e.g., 5.0 g, 23.3 mmol) and DIPEA (6.1 mL, 35.0 mmol) in anhydrous DCM (100 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add acryloyl chloride (2.1 mL, 25.6 mmol) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure tert-butyl 4-((acryloylamino)methyl)piperidine-1-carboxylate.
This fragment is now ready for Boc deprotection and subsequent coupling to the main heterocyclic core of the BTK inhibitor.[17]
Conclusion
This compound is a high-value, versatile building block that enables the efficient and modular synthesis of kinase inhibitors. Its orthogonal protecting group strategy and the synthetic flexibility of the cyano group allow for the straightforward construction of key intermediates for important therapeutic classes, including JAK and BTK inhibitors. The protocols described herein provide reliable and scalable methods for researchers to leverage this scaffold in their drug discovery programs, accelerating the development of next-generation targeted therapies.
References
- ResearchGate. (n.d.). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate.
- ResearchGate. (n.d.). Starting materials described in the literature to assemble the piperidine fragment.
- National Center for Biotechnology Information. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective.
- Der Pharma Chemica. (2018). An Efficient and Alternative Method for Synthesis of Tofacitinib.
- Chemdad. (n.d.). This compound.
- ACS Publications. (n.d.). Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation.
- Google Patents. (n.d.). CN103755624A - Synthetic method of piperidine derivative.
- Research Square. (n.d.). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applicatio.
- Global Chemical Market. (2026). The Role of this compound in Modern Pharmaceutical Synthesis.
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
- ResearchGate. (n.d.). Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors.
- Wikipedia. (n.d.). 1-Boc-4-AP.
- National Center for Biotechnology Information. (2021). The Development of BTK Inhibitors: A Five-Year Update.
- National Center for Biotechnology Information. (n.d.). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold.
- PubMed. (n.d.). Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors.
- PubMed. (2015). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold.
- Harvard University. (n.d.). Myers Chem 115.
- PubMed. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties.
- PubMed Central. (n.d.). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction.
- MDPI. (n.d.). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates.
- European Patent Office. (2023). JANUS KINASE (JAK) FAMILY INHIBITOR, PREPARATION OF SAME, AND APPLICATIONS THEREOF.
- RSC Publishing. (2021). Hydrogenation Reactions Catalyzed by HN(CH2CH2PR2)2- Ligated Copper Complexes.
- Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry.
- ResearchGate. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.
- Semantic Scholar. (n.d.). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors.
- PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
- PubMed. (2008). Synthesis and structure-activity relationships of potent 1-(2-substituted-aminoacetyl)-4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors.
- ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Buy this compound | 91419-52-2 [smolecule.com]
- 6. data.epo.org [data.epo.org]
- 7. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jmnc.samipubco.com [jmnc.samipubco.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
High-Fidelity Synthesis of N-Boc-4-cyanopiperidine via Catalytic Dehydration of the Corresponding Aldoxime
An Application Guide:
Abstract
The conversion of aldoximes to nitriles is a cornerstone transformation in organic synthesis, pivotal for the creation of valuable intermediates in pharmaceutical and agrochemical research. N-Boc-4-cyanopiperidine is a particularly important building block in modern drug discovery, serving as a precursor for a wide range of bioactive molecules.[1][2] This application note provides a detailed, field-tested protocol for the dehydration of N-Boc-4-piperidinecarboxaldehyde oxime to its corresponding nitrile. We focus on a mild and highly efficient method utilizing oxalyl chloride with a catalytic amount of dimethyl sulfoxide (DMSO), a variation of the Swern oxidation conditions.[3] This guide explains the underlying reaction mechanism, offers a step-by-step experimental procedure with expert commentary, and includes comprehensive troubleshooting and characterization guidelines to ensure reproducible, high-yield synthesis for researchers and drug development professionals.
Introduction and Scientific Context
The piperidine scaffold is a privileged structure in medicinal chemistry, and its functionalization is key to modulating pharmacological activity. The conversion of an aldehyde to a nitrile via an oxime intermediate is a common two-step process that avoids the direct use of highly toxic cyanide salts.[4] While classical dehydration methods often employ harsh reagents like phosphorus pentoxide or thionyl chloride, these conditions can be incompatible with sensitive functional groups, such as the tert-butoxycarbonyl (Boc) protecting group present in our substrate.[5]
The protocol detailed herein leverages the reactivity of the Swern-Moffatt oxidation reagents (oxalyl chloride and DMSO) to act as a potent dehydrating system under catalytic conditions.[3] This approach is distinguished by its mild reaction conditions (room temperature), rapid reaction times, high yields, and broad functional group tolerance, making it an authoritative choice for modern synthetic challenges.
Reaction Mechanism: The Catalytic Swern Dehydration Pathway
The dehydration does not proceed by direct water elimination. Instead, the oxime's hydroxyl group is activated to transform it into a superior leaving group. The mechanism, which parallels a Swern-type oxidation, can be understood through the following stages:
-
Formation of the Electrophilic Activator: Oxalyl chloride reacts with a catalytic amount of DMSO to form an electrophilic sulfur species, the chlorosulfonium salt, with the release of CO and CO₂.
-
Oxime Activation: The hydroxyl group of the N-Boc-4-piperidinecarboxaldehyde oxime performs a nucleophilic attack on the electrophilic sulfur atom of the chlorosulfonium salt. This step forms a new intermediate.
-
Elimination Cascade: Triethylamine (Et₃N), a non-nucleophilic base, abstracts the proton from the carbon bearing the oxime. This initiates an E2-like elimination cascade, cleaving the C-H and N-O bonds, which results in the formation of the carbon-nitrogen triple bond of the nitrile. Water is effectively eliminated, and DMSO is regenerated, allowing it to re-enter the catalytic cycle.[3]
This catalytic cycle ensures that only a small amount of the activating agent is required, which simplifies purification and improves the overall efficiency of the process.
Experimental Protocol and Workflow
This protocol provides a robust method for the synthesis of N-Boc-4-cyanopiperidine on a standard laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| N-Boc-4-piperidinecarboxaldehyde oxime | >97% | Sigma-Aldrich | 198569-23-4 | Starting material. Ensure it is dry. |
| Oxalyl Chloride (2.0 M solution in CH₂Cl₂) | Synthesis Grade | Sigma-Aldrich | 79-37-8 | Highly toxic and moisture-sensitive. Handle in a fume hood. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, >99.9% | Acros Organics | 67-68-5 | Use anhydrous grade to avoid quenching the activator. |
| Triethylamine (Et₃N) | >99.5%, distilled | Fisher Scientific | 121-44-8 | Distill from CaH₂ before use for best results. |
| Dichloromethane (CH₂Cl₂) | Anhydrous, >99.8% | J.T.Baker | 75-09-2 | Main reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | - | - | For aqueous workup (quenching). |
| Brine (Saturated NaCl Solution) | ACS Grade | - | - | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | 7487-88-9 | Drying agent. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | 7631-86-9 | For flash column chromatography. |
| Ethyl Acetate & Hexanes | HPLC Grade | - | - | Eluent system for chromatography. |
Step-by-Step Experimental Procedure
Reaction Setup:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-Boc-4-piperidinecarboxaldehyde oxime (1.00 g, 4.38 mmol, 1.0 equiv).
-
Dissolve the oxime in anhydrous dichloromethane (20 mL).
-
Add triethylamine (1.83 mL, 13.14 mmol, 3.0 equiv) to the solution.
-
Cool the flask to 0 °C using an ice-water bath.
-
Scientist's Commentary: Starting with anhydrous conditions is critical for success. The Boc-protecting group is sensitive to strong acid, but this protocol is buffered by the base (triethylamine), preserving its integrity. Cooling the reaction prevents potential side reactions and controls the exothermic nature of the initial activation step.
-
Reagent Addition and Reaction: 5. In a separate dry flask, prepare the activating solution by adding anhydrous DMSO (0.155 mL, 2.19 mmol, 0.5 equiv) to anhydrous dichloromethane (5 mL). 6. To the DMSO solution, slowly add the 2.0 M solution of oxalyl chloride in CH₂Cl₂ (1.10 mL, 2.19 mmol, 0.5 equiv) dropwise over 5 minutes at 0 °C. Stir for 10 minutes. 7. Transfer this freshly prepared activating solution to the main reaction flask containing the oxime and triethylamine via cannula or syringe, dropwise, over 15 minutes. 8. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
Workup and Isolation: 9. Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 10 minutes. 10. Transfer the mixture to a separatory funnel. Separate the organic layer. 11. Extract the aqueous layer with dichloromethane (2 x 20 mL). 12. Combine the organic layers and wash with brine (20 mL). 13. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: 14. The crude residue (typically a yellowish oil or solid) should be purified by flash column chromatography on silica gel.[6] 15. Prepare the column using a slurry of silica gel in hexanes. Load the crude product onto the column. 16. Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30% ethyl acetate). 17. Collect the fractions containing the desired product (as identified by TLC) and concentrate them under reduced pressure to yield N-Boc-4-cyanopiperidine as a white solid or colorless oil that solidifies upon standing.[7]
Experimental Workflow Diagram
Caption: Figure 1. Experimental workflow for the synthesis of N-Boc-4-cyanopiperidine.
Characterization of the Final Product
To confirm the identity and purity of the synthesized N-Boc-4-cyanopiperidine (C₁₁H₁₈N₂O₂, MW: 210.27 g/mol ), the following analytical data should be acquired:
-
Appearance: White to off-white solid.[2]
-
Melting Point: 60-63 °C.[2]
-
¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic peaks for the Boc group (a singlet at ~1.47 ppm, 9H) and the piperidine ring protons. The proton at the 4-position (adjacent to the cyano group) will appear as a multiplet.
-
¹³C NMR (100 MHz, CDCl₃): Expect signals for the Boc carbonyl (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), the piperidine carbons, and the characteristic nitrile carbon signal (~122 ppm).
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C≡N stretch should be observed in the range of 2240-2250 cm⁻¹.
-
Mass Spectrometry (ESI+): Calculated for C₁₁H₁₈N₂O₂Na [M+Na]⁺: 233.1266; found should be consistent with this value.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive reagents (wet solvents/DMSO).2. Degradation of oxalyl chloride solution. | 1. Use freshly opened anhydrous solvents. Ensure DMSO is from a sealed bottle.2. Use a fresh bottle of oxalyl chloride solution or titrate to confirm molarity. |
| Low Yield | 1. Incomplete reaction.2. Product loss during workup/purification. | 1. Increase reaction time or slightly warm the mixture (e.g., to 30-35 °C).2. Perform extractions carefully. Use the appropriate eluent polarity for chromatography. |
| Formation of Side Products | 1. Reaction temperature too high.2. Non-anhydrous conditions. | 1. Maintain the initial addition temperature at 0 °C.2. Ensure all glassware is oven-dried and reagents are anhydrous. |
| Boc Group Cleavage | Presence of strong acid. | This protocol is unlikely to cause cleavage due to the presence of Et₃N. Ensure the quench is performed thoroughly to neutralize all acidic byproducts. |
Safety Precautions
-
Oxalyl Chloride: Highly toxic, corrosive, and reacts violently with water. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Triethylamine: Flammable and has a strong, irritating odor. Handle in a well-ventilated area.
-
Dichloromethane: A volatile solvent and a suspected carcinogen. Minimize exposure by handling it within a fume hood.
-
The reaction quench with sodium bicarbonate can generate gas (CO₂). Add the quenching solution slowly to avoid excessive pressure buildup.
Conclusion
This application note details a reliable and scalable protocol for the dehydration of N-Boc-4-piperidinecarboxaldehyde oxime. The use of a catalytic Swern-type system provides a mild, rapid, and high-yielding pathway to N-Boc-4-cyanopiperidine, a key intermediate in pharmaceutical synthesis.[1][3] By following the detailed steps and incorporating the expert commentary, researchers can confidently and reproducibly synthesize this valuable compound, facilitating advancements in drug discovery and development.
References
- M-CSA. (n.d.). Aldoxime dehydratase. Mechanism and Catalytic Site Atlas.
- Kato, Y., Nakamura, K., Sakiyama, H., Mayhew, S. G., & Asano, Y. (2008). Crystal structure of aldoxime dehydratase and its catalytic mechanism involved in carbon-nitrogen triple-bond synthesis. Proceedings of the National Academy of Sciences, 105(44), 16848–16853.
- Francke, R., & Schille, B. (2019). Proposed mechanism for the mediated electrochemical dehydration of aldoximes to nitriles via nitrile oxide intermediates. ResearchGate.
- Chatterjee, D., & Mahata, P. K. (2006). A Simple Synthesis of Nitriles from Aldoximes. The Journal of Organic Chemistry, 71(13), 5081–5083.
- Chemistry Stack Exchange. (2016). Dehydration of aldoximes.
- Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
- Miller, S. J., & Olszewski, J. D. (2003). Mild and efficient dehydration of oximes to nitriles mediated by the Burgess reagent. Tetrahedron Letters, 44(13), 2877-2879.
- Ding, R., Liu, Y., Han, M., Jiao, W., Li, J., Tian, H., & Sun, B. (2018). Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation. The Journal of Organic Chemistry, 83(21), 12939–12944.
- Tamami, B., & Kiasat, A. R. (2000). Dehydration of Aldoximes to Nitriles Using a Polymeric Reagent. Journal of Chemical Research, Synopses, (6), 256-257.
- Hatakeyama, T., Hashimoto, Y., Seki, K., & Ohta, K. (2019). Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. Chemistry, an Asian journal, 14(23), 4277–4280.
- Shipilovskikh, S. A., & Rubtsov, A. E. (2019). Dehydration of oxime to nitriles. AIP Conference Proceedings, 2063(1), 030019.
- ResearchGate. (n.d.). DMF-Catalysed Thermal Dehydration of Oximes to Nitriles.
- Veselská, L., Kaplan, O., Kubáč, D., & Pěknicová, J. (2022). Aldoxime dehydratases: production, immobilization, and use in multistep processes. Applied Microbiology and Biotechnology, 106(21), 6999–7015.
- LookChem. (2024). The Role of 1-Boc-4-cyanopiperidine in Modern Pharmaceutical Synthesis.
- Google Patents. (n.d.). CN102464605B - Preparation method of 4-nitro-piperidine derivative.
- Scholars Research Library. (n.d.). Der Pharma Chemica.
- LookChem. (2024). Ensuring Purity and Stability: The Importance of Quality this compound.
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- ResearchGate. (n.d.). Dehydration of Boc-prolinal oxime 4 with trichloroacetonitrile as the optimized nitrile acceptor.
Sources
- 1. nbinno.com [nbinno.com]
- 2. N-Boc-4-氰基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation [organic-chemistry.org]
- 4. Aldoxime dehydratases: production, immobilization, and use in multistep processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Nitrile [en.highfine.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. echemi.com [echemi.com]
Application Note & Protocols: High-Fidelity Synthesis of Aminomethylated Piperidines from 1-Boc-4-Cyanopiperidine
Executive Summary
The 4-aminomethylpiperidine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a critical building block for a wide array of therapeutic agents, including antagonists for the CCR5 receptor in HIV-1 entry inhibitors.[1] The synthesis of its N-Boc protected precursor, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, from 1-Boc-4-cyanopiperidine is a cornerstone transformation. This document provides a comprehensive guide to the primary methodologies for the reduction of the nitrile group, focusing on catalytic hydrogenation and chemical reduction. We delve into the mechanistic rationale behind protocol choices, offer detailed, step-by-step experimental procedures, and present comparative data to guide researchers in selecting the optimal conditions for their specific laboratory and project needs.
Foundational Principles: The Chemistry of Nitrile Reduction
The conversion of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) is a fundamental reduction reaction in organic synthesis. The process involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond.
A critical challenge in nitrile reduction is the potential formation of secondary and tertiary amine byproducts. This occurs when the intermediate imine (R-CH=NH) reacts with the newly formed primary amine product before it can be fully reduced. The choice of catalyst, solvent, and additives is paramount to maximizing the yield of the desired primary amine and ensuring a clean reaction profile.
The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is strategically important. It is robust under the neutral or basic conditions typical of catalytic hydrogenation and borohydride-based reductions. However, it is readily cleaved under acidic conditions, providing an orthogonal deprotection strategy for subsequent synthetic steps.[2][3][4]
Strategic Workflow for Synthesis
The overall synthetic pathway from the nitrile starting material to the final, deprotected aminomethylated piperidine is a two-stage process. The first stage is the critical reduction of the nitrile, and the second is the optional, but common, deprotection of the Boc group.
Figure 1: General synthetic workflow.
Method Selection: A Comparative Overview
The choice between catalytic hydrogenation and chemical reduction depends on available equipment, reaction scale, and desired selectivity.
| Feature | Method A: Catalytic Hydrogenation (Raney Ni) | Method B: Chemical Reduction (NaBH₄/CoCl₂) |
| Principle | Heterogeneous catalysis with H₂ gas | In-situ generation of cobalt boride for hydride transfer |
| Equipment | Hydrogenation reactor (e.g., Parr shaker)[5] | Standard laboratory glassware |
| Pressure | Elevated H₂ pressure (e.g., 50-500 psi)[6] | Atmospheric pressure |
| Safety | Pyrophoric catalyst, flammable H₂ gas | Flammable solvents, generation of H₂ gas from NaBH₄ |
| Selectivity | Generally high for primary amine, especially with additives | High for primary amine; avoids over-reduction |
| Scale | Excellent for both lab and industrial scale[5] | Ideal for lab scale; less common for large scale |
| Workup | Filtration to remove catalyst | Aqueous workup to remove boron and cobalt salts |
| Typical Yield | Good to excellent (>80%) | Good to excellent (>80%)[7] |
Detailed Experimental Protocols
Protocol A: Catalytic Hydrogenation with Raney® Nickel
This method is highly effective and scalable, leveraging the high activity of Raney® Nickel (Raney Ni) for nitrile hydrogenation. The addition of ammonia is crucial to suppress the formation of secondary amine byproducts by shifting the equilibrium away from imine-amine condensation.
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Anhydrous Ethanol or Methanol
-
Ammonia solution (e.g., 7N in Methanol) or Ammonium Hydroxide
-
Hydrogen gas (high purity)
-
Diatomaceous earth (Celite®)
-
Hydrogenation reactor
Procedure:
-
Reactor Preparation: Charge a suitable hydrogenation reactor with this compound (1.0 eq).
-
Solvent Addition: Add the chosen alcoholic solvent (e.g., Methanol) saturated with ammonia. A common ratio is 10-20 mL of solvent per gram of substrate.
-
Catalyst Addition (Caution): Under an inert atmosphere (Nitrogen or Argon), carefully add the Raney Ni slurry. Raney Ni is pyrophoric when dry and must be handled with care. The catalyst loading typically ranges from 10-50% by weight of the substrate.
-
Sealing and Purging: Seal the reactor and purge the system multiple times with an inert gas, followed by several purges with hydrogen gas to ensure an oxygen-free environment.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring and maintain the reaction at room temperature or with gentle heating (e.g., 40-50°C).
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-24 hours. Progress can also be checked by TLC or LC-MS analysis of a carefully vented and filtered aliquot.
-
Work-up: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Filtration: Dilute the reaction mixture with methanol and filter it through a pad of diatomaceous earth to carefully remove the Raney Ni catalyst. Wash the filter cake thoroughly with methanol. Do not allow the filter cake to dry. Quench the filter cake with copious amounts of water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further by crystallization or chromatography if necessary.
Protocol B: Chemical Reduction with Sodium Borohydride and Cobalt(II) Chloride
This protocol offers a convenient alternative to high-pressure hydrogenation and can be performed in standard laboratory glassware. The combination of NaBH₄ and CoCl₂ generates a finely divided, highly active cobalt boride species in situ that efficiently catalyzes the reduction.[8][9]
Materials:
-
This compound
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Ammonium hydroxide (optional, for pH control)
-
Dichloromethane or Ethyl Acetate for extraction
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and Cobalt(II) chloride hexahydrate (0.1-0.5 eq) in methanol (15-25 mL per gram of substrate). Stir until a homogeneous solution is formed.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
NaBH₄ Addition (Caution): Slowly add sodium borohydride (5.0-10.0 eq) portion-wise. A black precipitate (cobalt boride) will form, and vigorous hydrogen gas evolution will occur.[8] Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-5 hours.
-
Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding water or dilute hydrochloric acid to destroy excess NaBH₄.
-
Filtration & Extraction: Filter the mixture to remove the black cobalt salts. Concentrate the filtrate to remove most of the methanol. Dilute the residue with water and basify with ammonium hydroxide or sodium hydroxide to pH > 10. Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired product.
Figure 2: Decision guide for method selection.
Subsequent Transformation: Boc-Group Deprotection
To obtain the final 4-(aminomethyl)piperidine, the Boc group is typically removed under acidic conditions.[2][4][10]
Protocol C: Acidic Boc Deprotection
-
Dissolve the Boc-protected amine product in a suitable solvent like dichloromethane (DCM), dioxane, or diethyl ether.
-
Add an excess of a strong acid. Common choices are:
-
Trifluoroacetic acid (TFA), often used neat or as a 20-50% solution in DCM.[4]
-
A saturated solution of hydrogen chloride (HCl) in dioxane or diethyl ether.
-
-
Stir the mixture at room temperature for 1-4 hours. The deprotection is often accompanied by the evolution of CO₂ gas.[4]
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, concentrate the solvent in vacuo. The product is typically obtained as the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt), which can often be precipitated by the addition of a non-polar solvent like diethyl ether.
References
- Amine Protection / Deprotection - Fisher Scientific. [Link]
- Boc Protection - Common Conditions. [Link]
- Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines - Semantic Scholar. [Link]
- Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. [Link]
- Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - Discovery - the University of Dundee Research Portal. [Link]
- Amine Protection and Deprotection - Master Organic Chemistry. [Link]
- Boc Deprotection Mechanism | Organic Chemistry - YouTube. [Link]
- Method for the hydrogenation of nitriles to primary amines - Google P
- Method for the production of primary amines by hydrogenating nitriles - Google P
- Method for preparing 4-Boc-aminopiperidine - Google P
- Method for synthesizing 1-boc-4-aminopiperidine - Google P
- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. [Link]
- Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. [Link]
- Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. [Link]
- This compound Five Chongqing Chemdad Co. ,Ltd. [Link]
- Hydrogenation Reactions Catalyzed by HN(CH2CH2PR2)
- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. [Link]
- Stereocontrolled Access to Orthogonally Protected anti,anti-4-Aminopiperidine-3,5-diols Through Chemoselective Reduction of Enantiopure β-Lactam Cyanohydrins.
- Recent Advances in Applications of Co-B Catalysts in NaBH4-Based Portable Hydrogen Gener
- The Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions. [Link]
- A Generic Approach for the Catalytic Reduction of Nitriles. - SciSpace. [Link]
- Cobalt in NaBH4 hydrolysis - RSC Publishing. [Link]
- Cobalt(II)
Sources
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Cobalt in NaBH4 hydrolysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Boc Protection - Common Conditions [commonorganicchemistry.com]
large-scale synthesis of tert-butyl 4-cyanopiperidine-1-carboxylate
An Application Note for the Large-Scale Synthesis of tert-butyl 4-cyanopiperidine-1-carboxylate
Abstract
This document provides a comprehensive guide to the , a key building block in modern medicinal chemistry.[1] The protocol detailed herein is optimized for scalability, safety, and high yield, addressing the needs of researchers in pharmaceutical development and process chemistry. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, discuss critical process parameters for scale-up, and outline robust analytical methods for quality control.
Introduction and Strategic Importance
Tert-butyl 4-cyanopiperidine-1-carboxylate (CAS No: 91419-52-2) is a pivotal intermediate in the synthesis of a wide array of pharmaceutical agents, particularly those targeting the central nervous system.[1] Its structure, featuring a Boc-protected piperidine ring, allows for versatile chemical modifications, making it an invaluable precursor in drug discovery campaigns.[1]
The synthetic strategy discussed in this note focuses on the direct N-acylation of 4-cyanopiperidine with di-tert-butyl dicarbonate (Boc₂O). This method is widely adopted for its operational simplicity, mild reaction conditions, high efficiency, and use of readily available starting materials, making it exceptionally suitable for industrial scale-up.
Reaction Principle and Mechanism
The core of this synthesis is the protection of the secondary amine of the piperidine ring. It proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-cyanopiperidine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate then collapses, eliminating tert-butanol and carbon dioxide to form the stable carbamate product.
Caption: Reaction Mechanism Flowchart.
Health and Safety Imperatives for Large-Scale Production
Handling large quantities of chemicals necessitates stringent safety protocols. The following hazards must be managed through appropriate engineering controls and personal protective equipment.
3.1. Chemical Hazard Analysis
-
4-Cyanopiperidine: Toxic if swallowed, in contact with skin, or if inhaled.[2] Causes skin and serious eye irritation.[2] Handle in a well-ventilated area, avoiding dust, vapor, or mist inhalation.[3][4]
-
Di-tert-butyl dicarbonate (Boc₂O): Irritant and sensitizer. Handle with care to avoid skin and eye contact.
-
Dichloromethane (DCM): Volatile solvent. Potential carcinogen and harmful if inhaled or absorbed through the skin. All operations should be conducted in a chemical fume hood.
-
Ethyl Acetate: Flammable liquid and vapor. Causes serious eye irritation. Keep away from ignition sources.
-
Triethylamine: Flammable and corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated area.
3.2. Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[4]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant suit.[4][5]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[4]
3.3. Engineering Controls & Emergency Procedures
-
Ventilation: All procedures must be performed in a certified chemical fume hood or a well-ventilated enclosure suitable for large-scale reactions.[6]
-
Emergency Equipment: Ensure immediate access to an emergency eyewash station and safety shower.[4]
-
Spill Response: Absorb spills with an inert material (e.g., sand, diatomaceous earth) and place in a suitable, closed container for disposal.[5]
-
Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[3]
Detailed Synthesis Protocol: 2.5 kg Scale
This protocol is designed for a target scale yielding approximately 4.0 kg of the final product.
4.1. Materials and Equipment
-
Reagents:
-
4-Cyanopiperidine (2.42 kg, 21.97 mol)
-
Di-tert-butyl dicarbonate (4.80 kg, 22.00 mol)
-
Dichloromethane (DCM) (60 L)
-
Ethyl Acetate (50 L)
-
Potassium bisulfate (KHSO₄)
-
Sodium bisulfate (NaHSO₄)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized Water
-
-
Equipment:
-
100 L glass-lined reactor with mechanical stirrer, temperature probe, and nitrogen inlet
-
20 L dropping funnel
-
Large rotary evaporator with a suitable receiving flask
-
Filtration apparatus
-
Industrial-grade balance
-
4.2. Experimental Workflow Diagram
Sources
Application Note: Leveraging 1-Boc-4-cyanopiperidine for the Rapid Generation of Diverse Compound Libraries
Abstract
In the landscape of modern drug discovery, the strategic construction of compound libraries is paramount for identifying novel therapeutic agents. The piperidine moiety is a privileged scaffold, frequently found in marketed drugs, making it an attractive core for library synthesis. This application note provides a detailed guide for researchers and drug development professionals on the use of 1-Boc-4-cyanopiperidine, a versatile and commercially available building block, for the efficient creation of diverse molecular libraries. We will explore the inherent chemical potential of its dual-functional nature—the acid-labile Boc-protecting group and the chemically versatile nitrile—to access a wide array of molecular architectures. This guide presents the underlying chemical principles, validated step-by-step protocols for key transformations, and strategies for multi-dimensional library expansion.
Introduction: The Strategic Value of this compound
This compound (CAS 91419-52-2) has emerged as an indispensable intermediate in pharmaceutical and medicinal chemistry.[1] Its structure is ingeniously predisposed for divergent synthesis. The core piperidine ring is a common motif in biologically active compounds, prized for its ability to orient substituents in three-dimensional space and improve pharmacokinetic properties.[2]
The true synthetic power of this reagent lies in its two key functional groups:
-
The tert-butoxycarbonyl (Boc) Protecting Group: This group provides robust protection for the piperidine nitrogen under a wide range of reaction conditions, including reductions and nucleophilic additions. Critically, it can be removed cleanly under mild acidic conditions (e.g., trifluoroacetic acid or HCl), which are orthogonal to many other functional groups.[1][3] This allows for late-stage functionalization of the nitrogen, adding a crucial vector of diversity.
-
The 4-Cyano Group (Nitrile): The nitrile is a remarkably versatile functional group. It is relatively stable but can be readily converted into other key functionalities such as primary amines, carboxylic acids, and tetrazoles.[3] This transformation potential makes the 4-position a "chemical hub" from which a multitude of distinct scaffolds can be generated.
This combination makes this compound an ideal starting material for building compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.[4]
Core Synthetic Pathways for Library Generation
The generation of a compound library from this compound is centered on the selective transformation of the cyano group, followed by optional deprotection and functionalization of the piperidine nitrogen. Below, we detail the core synthetic pathways.
Caption: Core diversification strategy for this compound.
Pathway I: Reduction of the Nitrile to a Primary Amine
Causality: The conversion of the nitrile to a primary amine (e.g., 1-Boc-4-(aminomethyl)piperidine) is arguably the most powerful transformation for library generation. The resulting primary amine is a versatile nucleophile, enabling a vast array of subsequent reactions, most commonly the formation of amides, sulfonamides, ureas, and carbamates. Catalytic hydrogenation is often preferred for its high yield, clean conversion, and operational simplicity compared to metal hydride reagents like LiAlH₄.[5]
Protocol 1: Catalytic Hydrogenation of this compound
-
Materials:
-
This compound (1.0 eq)
-
Raney Nickel (approx. 50% slurry in water, ~0.2 eq by weight)
-
Methanol (or Ethanol) saturated with ammonia
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Celite™
-
-
Procedure:
-
To a suitable pressure vessel, add a solution of this compound in ammoniacal methanol (approx. 0.2 M).
-
Carefully add the Raney Nickel slurry. Caution: Raney Nickel is pyrophoric when dry and is a flammable solid. Handle as a slurry and under an inert atmosphere where possible.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Flush the vessel with nitrogen gas three times, then carefully introduce hydrogen gas to a pressure of 50-60 psi.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Once hydrogen uptake ceases, vent the apparatus and flush with nitrogen gas.
-
Carefully filter the reaction mixture through a pad of Celite™ to remove the catalyst. Wash the pad with methanol. Critical Step: Never allow the catalyst on the Celite™ pad to dry completely, as it can ignite in the presence of air. Keep it wet with solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 1-Boc-4-(aminomethyl)piperidine, which is often of sufficient purity for subsequent reactions.
-
Library Expansion from the Primary Amine: The resulting amine is a key intermediate for creating large amide libraries via parallel synthesis.
Caption: Diversification of the 4-(aminomethyl)piperidine intermediate.
Pathway II: [2+3] Cycloaddition to form a Tetrazole
Causality: The tetrazole ring is a well-established bioisostere for the carboxylic acid functional group. It possesses a similar pKa and can participate in similar hydrogen bonding interactions, but often offers improved metabolic stability and cell permeability. The [2+3] cycloaddition of a nitrile with an azide source is the most direct method for its synthesis.[6] Using a Lewis acid catalyst like zinc chloride activates the nitrile towards nucleophilic attack by the azide ion.[7]
Protocol 2: Synthesis of tert-Butyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate
-
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃, 1.5 eq)
-
Zinc chloride (ZnCl₂, 1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Aqueous HCl (1M)
-
Ethyl Acetate
-
-
Procedure:
-
To a round-bottom flask, add this compound, sodium azide, and zinc chloride. Caution: Sodium azide is highly toxic. Handle with extreme care. Do not allow contact with acid, which generates explosive hydrazoic acid.
-
Add anhydrous DMF and heat the reaction mixture to 120-130 °C with stirring under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Acidify the aqueous mixture to pH ~2-3 by the slow addition of 1M HCl. This protonates the tetrazole and quenches any residual azide.
-
A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired tetrazole.
-
Pathway III: Diversification through Multicomponent Reactions (MCRs)
Causality: Multicomponent reactions are powerful tools in library synthesis because they can generate significant molecular complexity in a single, convergent step from three or more starting materials.[8] While the nitrile of this compound itself is not a typical MCR component, the primary amine derivative from Pathway I is an ideal substrate for reactions like the Ugi four-component reaction (Ugi-4CR). The Ugi-4CR combines an amine, an aldehyde, a carboxylic acid, and an isocyanide to produce a di-peptide-like scaffold, allowing for massive diversification by simply varying each of the four inputs.
Protocol 3: Ugi Four-Component Reaction using a Piperidine-derived Amine
-
Materials:
-
1-Boc-4-(aminomethyl)piperidine (from Protocol 1, 1.0 eq)
-
An aldehyde (R¹-CHO, 1.0 eq)
-
A carboxylic acid (R²-COOH, 1.0 eq)
-
An isocyanide (R³-NC, 1.0 eq)
-
Methanol or 2,2,2-Trifluoroethanol (TFE)
-
-
Procedure:
-
In a vial, dissolve 1-Boc-4-(aminomethyl)piperidine and the chosen aldehyde in methanol (or TFE, which can accelerate the reaction).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Add the carboxylic acid to the mixture, followed by the isocyanide.
-
Seal the vial and stir at room temperature for 24-48 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be directly purified using reverse-phase HPLC, which is amenable to high-throughput parallel purification of a library.
-
Final Diversification Step: Boc-Deprotection and N-Functionalization
A final dimension of diversity can be introduced by removing the Boc protecting group, which unmasks the piperidine nitrogen for further reactions. This step can be performed on the products from any of the preceding pathways.
Protocol 4: General Procedure for Boc-Deprotection
-
Materials:
-
Boc-protected piperidine substrate (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA, 10-20 eq) or 4M HCl in Dioxane
-
-
Procedure:
-
Dissolve the Boc-protected substrate in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (or HCl in Dioxane solution).
-
Remove the ice bath and stir the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting amine salt (TFA or HCl salt) can be used directly in subsequent reactions or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.
-
The liberated secondary amine can undergo N-arylation (e.g., Buchwald-Hartwig coupling), N-alkylation, or reductive amination to complete the library synthesis, adding a final, crucial element of structural diversity.
Summary Data Table
The following table summarizes the key transformations and the resulting scaffolds, providing a quick reference for library design.
| Starting Material | Pathway | Key Reagents | Resulting Core Functional Group | Potential for Library Diversification |
| This compound | I. Reduction | H₂, Raney Ni (or PtO₂) | Primary Amine (-CH₂NH₂) | Amides, Sulfonamides, Ureas, Reductive Amination |
| This compound | II. Cycloaddition | NaN₃, ZnCl₂ (or NH₄Cl) | 5-Substituted Tetrazole | N-alkylation of tetrazole, further mods after Boc deprotection |
| 1-Boc-4-(aminomethyl)piperidine | III. MCR (Ugi) | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino Amide | High diversity from varying 3 other inputs |
| Any Boc-protected product | IV. Deprotection | TFA or HCl | Secondary Amine (-NH-) | N-Arylation, N-Alkylation, Reductive Amination |
Conclusion
This compound is a powerful and cost-effective building block for the synthesis of diverse compound libraries.[1][9] By strategically manipulating its cyano and Boc-protected amine functionalities, researchers can access a vast region of chemical space from a single precursor. The protocols outlined in this note provide reliable and scalable methods for generating key intermediates and final library members, facilitating the discovery of novel chemical entities for various therapeutic targets.
References
- The Role of this compound in Modern Pharmaceutical Synthesis. (2026). Vertex AI Search.
- 1-tert-Butoxycarbonyl-4-cyanopiperidine. Chem-Impex.
- Buy this compound | 91419-52-2. (2023). Smolecule.
- The Chemistry of this compound: A Vers
- This compound Chemical Properties,Uses,Production. (2025). ChemicalBook.
- 1-Boc-4-AP. Wikipedia.
- This compound. Five Chongqing Chemdad Co., Ltd.
- Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. Journal of the Serbian Chemical Society.
- Method for synthesizing 1-boc-4-aminopiperidine.
- Method for preparing 4-cyanopiperidine hydrochloride.
- This compound Use and Manufacturing. ECHEMI.
- Process for preparation of tetrazoles from aromatic cyano derivatives.
- Convergent Three-Component Tetrazole Synthesis. (2016). University of Groningen Research Portal.
- This compound synthesis. ChemicalBook.
- Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput b
- Application Notes and Protocols: One-Pot Multicomponent Synthesis of 4-Anilinopiperidine. Benchchem.
- Method for preparing 4-Boc-aminopiperidine.
- Functional Group Transform
- Multicomponent Reactions in Medicinal Chemistry.
- 1H-Tetrazole synthesis. Organic Chemistry Portal.
Sources
- 1. nbinno.com [nbinno.com]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. nbinno.com [nbinno.com]
- 4. Buy this compound | 91419-52-2 [smolecule.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. WO2007054965A2 - Process for preparation of tetrazoles from aromatic cyano derivatives - Google Patents [patents.google.com]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
Application Notes and Protocols for the Boc Deprotection of 1-Boc-4-cyanopiperidine Derivatives
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis for the protection of amines.[1][2] Its widespread application in pharmaceutical and medicinal chemistry is due to its stability across a broad spectrum of reaction conditions and its facile, clean removal under acidic conditions.[3][4] This allows for the selective unmasking of the amine functionality at the desired synthetic step.
This application note provides detailed protocols for the acidic deprotection of 1-Boc-4-cyanopiperidine derivatives. These derivatives are valuable building blocks in drug discovery, with the piperidine scaffold being a prevalent motif in numerous biologically active compounds and the cyano group serving as a versatile synthetic handle.[5][6][7] The ability to efficiently deprotect the piperidine nitrogen is a critical step in the elaboration of these intermediates into final drug candidates.[8][9]
We will explore two of the most common and effective methods for Boc deprotection: the use of trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in 1,4-dioxane. This guide will delve into the underlying reaction mechanism, provide step-by-step experimental procedures, offer troubleshooting advice, and present a comparative summary of the two protocols.
Reaction Mechanism: Acid-Catalyzed Boc Deprotection
The removal of the Boc group under acidic conditions proceeds through a well-established E1 elimination mechanism.[10][11] The key steps are as follows:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl).[12] This initial step activates the protecting group.
-
Carbocation Formation: The protonated Boc group is unstable and undergoes cleavage of the C-O bond to form a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[10][13]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[11]
-
Amine Salt Formation: In the acidic medium, the newly liberated amine is protonated by the excess acid to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[11][14]
The generation of gaseous byproducts, isobutylene (from the deprotonation of the tert-butyl cation) and carbon dioxide, necessitates that the reaction be performed in a well-ventilated fume hood and not in a closed system.[3][11]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocols
Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and generally rapid method for Boc deprotection. TFA is a strong acid that is easily removed in vacuo due to its volatility.[3]
Reagents and Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in anhydrous DCM (0.1–0.5 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5–10 eq) to the stirred solution. A common practice is to use a 25-50% solution of TFA in DCM.[1][15]
-
Allow the reaction to warm to room temperature and stir for 1–3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Work-up for the Free Amine: a. Redissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases. b. Separate the organic layer, and wash it with brine. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude free amine.
-
Work-up for the TFA Salt: a. After the initial concentration (step 6), azeotrope the residue with toluene (3 x 10 mL) to ensure complete removal of residual TFA.[16] b. The resulting oil or solid is the TFA salt of the deprotected amine and can often be used in the next step without further purification.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is also highly effective and often preferred when the product is desired as a stable hydrochloride salt, which can be easier to handle and purify by precipitation.[17][18]
Reagents and Materials:
-
This compound derivative
-
4 M HCl in 1,4-dioxane solution
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in anhydrous 1,4-dioxane.
-
To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5–10 eq).[14]
-
Stir the reaction mixture at room temperature for 2–4 hours.[17]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product hydrochloride salt may precipitate from the solution.
-
Work-up: a. If a precipitate has formed, add diethyl ether to the reaction mixture to enhance precipitation. b. Collect the solid product by filtration, wash it with cold diethyl ether, and dry under vacuum. c. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.
-
Purification: The hydrochloride salt is often obtained in high purity. If further purification is needed, recrystallization can be performed. To obtain the free amine, the hydrochloride salt can be dissolved in an appropriate solvent and neutralized with a base.
Data Presentation
| Parameter | Protocol A: TFA/DCM | Protocol B: HCl/Dioxane |
| Acid Reagent | Trifluoroacetic Acid (TFA) | 4 M Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Time | 1–3 hours[14] | 2–4 hours[14] |
| Typical Yield | 85–95%[14] | 90–98%[14] |
| Product Form | Free amine or TFA salt | Hydrochloride salt |
| Considerations | Work-up requires careful neutralization.[14] | Product often precipitates as the HCl salt.[14] |
Substrate Considerations: Stability of the Cyano Group
The cyano (nitrile) group is generally stable under the acidic conditions used for Boc deprotection. Stronger acidic conditions and elevated temperatures would be required for significant hydrolysis of the nitrile to a carboxylic acid or amide. Therefore, under the typical room temperature conditions of these protocols, the cyano group is expected to remain intact. However, it is always good practice to confirm the integrity of the cyano group in the final product by analytical methods such as IR (nitrile stretch ~2250 cm⁻¹) and NMR spectroscopy.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction | - Insufficient acid stoichiometry.- Inadequate reaction time or temperature.[12] | - Increase the equivalents of acid.- Extend the reaction time and monitor by TLC/LC-MS. |
| Side Product Formation (tert-Butylation) | The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the molecule.[19][20] | Add a scavenger such as anisole, cresol, or triethylsilane (TES) to the reaction mixture to trap the tert-butyl cation.[19] |
| Formation of Trifluoroacetyl (TFA) Adducts | With TFA, free hydroxyl or amino groups can sometimes be acylated. | Use HCl in dioxane for deprotection instead of TFA.[21] |
Experimental Workflow
Caption: General experimental workflow for Boc deprotection.
Conclusion
The Boc deprotection of this compound derivatives is a robust and high-yielding transformation that is crucial for the synthesis of many pharmaceutical agents. Both TFA in DCM and HCl in dioxane are excellent and reliable methods for this purpose. The choice between the two often depends on the desired final form of the product (free amine vs. salt) and the presence of other acid-sensitive functional groups in the molecule. By following the detailed protocols and considering the troubleshooting advice provided in this application note, researchers can confidently and efficiently perform this key synthetic step.
References
- Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(40), 18294-18313.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA.
- Sun, H., et al. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Combinatorial Chemistry & High Throughput Screening, 8(5), 441-444.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- Organic Chemistry Portal. (n.d.). Boc Deprotection - HCl.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- ResearchGate. (n.d.). Boc deprotection conditions tested.
- Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Google Patents. (2016). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Cyanopiperidine | 4395-98-6 [chemicalbook.com]
- 9. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. Boc Deprotection - HCl [commonorganicchemistry.com]
- 18. experts.arizona.edu [experts.arizona.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
application of 1-Boc-4-cyanopiperidine in peptide synthesis
An Application and Protocol Guide for the Use of 1-Boc-4-cyanopiperidine in Advanced Peptide Synthesis
Abstract
This guide provides an in-depth exploration of this compound, a versatile heterocyclic building block, and its strategic application in modern peptide synthesis. Primarily, it serves as a precursor for creating non-natural, conformationally constrained amino acid analogues. The incorporation of such piperidine-based scaffolds into peptide sequences is a key strategy for enhancing metabolic stability, receptor-binding affinity, and overall therapeutic potential by reducing the inherent flexibility of linear peptides. We present the chemical rationale, detailed experimental protocols for the transformation of this compound into a solid-phase peptide synthesis (SPPS)-compatible building block, and its subsequent incorporation into a model peptide. This document is intended for researchers, chemists, and drug development professionals seeking to expand their repertoire of peptidomimetic design.
Introduction: The Strategic Value of this compound
This compound (CAS 91419-52-2) is a bifunctional molecule featuring a piperidine ring system.[1] The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which is stable under many reaction conditions but can be selectively removed with mild acid.[1] The 4-position is functionalized with a cyano (nitrile) group, a versatile chemical handle that can be transformed into various other functionalities, most notably a primary amine.[2][3]
Its utility in peptide synthesis stems from its ability to act as a precursor to non-natural amino acids that introduce rigid structural constraints. Peptides composed of natural L-amino acids often suffer from limitations such as poor metabolic stability due to enzymatic degradation and low receptor affinity resulting from high conformational flexibility.[4][5] By incorporating rigid scaffolds like the piperidine ring, the peptide's conformational entropy is significantly reduced.[5][6] This pre-organization into a bioactive conformation can lead to a substantial increase in binding affinity and selectivity for the target receptor.[7][8]
The primary synthetic route involves the reduction of the cyano group to an aminomethyl group, yielding tert-butyl 4-(aminomethyl)piperidine-1-carboxylate. This derivative can then be further functionalized for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows.
Core Application: From Nitrile to a Conformationally Rigid Amino Acid Analogue
The transformation of this compound into an SPPS-compatible building block is a straightforward process involving two key steps: nitrile reduction and subsequent protection of the newly formed amine.
Mechanism & Rationale: Nitrile Group Reduction
The conversion of a nitrile to a primary amine is a fundamental transformation. While powerful reducing agents like lithium aluminum hydride (LiAlH4) are effective, they often lack selectivity.[9] For substrates containing sensitive functional groups like the Boc-protecting group, milder and more selective methods are required.
A highly effective and mild method is the catalytic reduction using nickel(II) chloride and sodium borohydride (NaBH4) in an alcoholic solvent.[9] This system generates nickel boride (in situ), a catalyst that efficiently reduces nitriles without cleaving the acid-labile Boc group.[9] The reaction is operationally simple and resilient to air and moisture, making it ideal for routine laboratory use.[9]
The overall workflow for preparing and incorporating the piperidine-based amino acid is depicted below.
Figure 1: Overall workflow from this compound to a final constrained peptide.
Introducing the Building Block into Peptides
Once the key intermediate, 1-Boc-4-(aminomethyl)piperidine, is synthesized, it must be adapted for use in Fmoc-SPPS. This involves protecting the newly formed primary amine with an Fmoc group. The resulting molecule, Fmoc-4-(aminomethyl)-1-Boc-piperidine, however, lacks a carboxylic acid for coupling.
To solve this, the Boc-protected piperidine nitrogen is treated as the "amino" component for coupling. The synthetic strategy is as follows:
-
Synthesize 1-Boc-4-((Fmoc-amino)methyl)piperidine .
-
Selectively deprotect the Boc group using trifluoroacetic acid (TFA).
-
The resulting secondary amine of the piperidine ring, 4-((Fmoc-amino)methyl)piperidine , can now be coupled to the carboxyl group of the growing peptide chain on the solid support.
This effectively inserts the piperidine ring directly into the peptide backbone, creating a highly effective conformational constraint.
Figure 2: Key chemical transformations for building block synthesis.
Experimental Protocols
Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
This protocol is adapted from the nickel boride-mediated reduction of nitriles.[9]
| Parameter | Value |
| Reactant | This compound (1.0 equiv) |
| Reagents | NiCl₂·6H₂O (0.5 equiv), NaBH₄ (5.0 equiv) |
| Solvent | Methanol (MeOH) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.10 g, 10.0 mmol) and Nickel(II) chloride hexahydrate (1.19 g, 5.0 mmol).
-
Add methanol (50 mL) and cool the resulting green suspension to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.89 g, 50.0 mmol) portion-wise over 30 minutes. Caution: Vigorous hydrogen evolution occurs. Ensure adequate ventilation. A black precipitate of nickel boride will form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding 2 M HCl (aq) until the black precipitate dissolves and the solution becomes clear.
-
Concentrate the solution in vacuo to remove the methanol.
-
Basify the aqueous residue with 2 M NaOH (aq) to a pH > 12.
-
Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product as a yellowish oil or white solid. The product is often pure enough for the next step, but can be purified by column chromatography if necessary.
Protocol 2: Synthesis of tert-butyl 4-(((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)piperidine-1-carboxylate
Procedure:
-
Dissolve the crude tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (10.0 mmol) in a 1:1 mixture of 1,4-dioxane and water (50 mL).
-
Add sodium bicarbonate (NaHCO₃, 2.1 g, 25.0 mmol) and stir until dissolved.
-
Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide, 3.71 g, 11.0 mmol) in 1,4-dioxane (20 mL) dropwise over 15 minutes.
-
Stir the mixture at room temperature overnight.
-
Remove the 1,4-dioxane in vacuo.
-
Add water (50 mL) to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product, which can be purified by flash chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol 3: Incorporation into a Peptide via SPPS
This protocol assumes a standard manual Fmoc-SPPS workflow on a Rink Amide resin. The building block used is 4-(((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)piperidine , which is prepared by treating the product from Protocol 2 with 50% TFA in DCM for 1 hour, followed by evaporation and precipitation.
| Step | Procedure | Time |
| 1. Swelling | Swell Rink Amide resin in DMF. | 30 min |
| 2. Fmoc Deprotection | Treat resin with 20% piperidine in DMF. | 2 x 10 min |
| 3. Washing | Wash resin with DMF (x5), IPA (x3), DCM (x3). | 5 min |
| 4. Coupling | Add Amino Acid (4 eq), HBTU (3.9 eq), DIPEA (8 eq) in DMF. | 2 hours |
| 5. Washing | Wash resin with DMF (x5), IPA (x3), DCM (x3). | 5 min |
| 6. Capping (Optional) | Treat with acetic anhydride/DIPEA in DMF. | 10 min |
| 7. Repeat | Return to Step 2 for the next amino acid. | - |
| **8. Piperidine Coupling | To the deprotected N-terminal amine on the resin, add the TFA salt of the piperidine building block (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF. Allow to couple for 4-6 hours. | 4-6 hours |
| 9. Final Cleavage | Treat resin with TFA/TIS/H₂O (95:2.5:2.5). | 2-3 hours |
Causality and Trustworthiness:
-
Nickel Boride Reduction: This method is chosen for its mildness, which preserves the acid-sensitive Boc group, ensuring the synthetic route's orthogonality.[9]
-
Fmoc-OSu: This is a standard, highly efficient reagent for the protection of primary amines under basic aqueous conditions.
-
SPPS Coupling: HBTU is a common and robust coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, efficiently forms the amide bond while minimizing side reactions like racemization.[10] The extended coupling time for the piperidine building block is necessary due to the steric hindrance of the secondary amine.
Conclusion
This compound is an exceptionally valuable starting material for creating sophisticated non-natural amino acids. The protocols outlined herein provide a reliable and reproducible pathway to synthesize piperidine-based building blocks and incorporate them into peptide chains. By introducing such conformational constraints, researchers can systematically enhance the pharmacological properties of peptide-based therapeutics, paving the way for the development of more stable, potent, and selective drug candidates.
References
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104-126.
- Jo, H., Meinhardt, S., Wu, Y., Kulkarni, S., & Gellman, S. H. (2014). SFTI-1, a bicyclic peptide from sunflower seeds, is a potent inhibitor of matriptase. ACS Chemical Biology, 9(11), 2585-2591.
- Young, D. W., & Jones, D. N. M. (1971). Amino-acids and peptides. Part XXXI. N-(piperidino-oxycarbonyl)-amino-acids and their use in peptide synthesis. Journal of the Chemical Society C: Organic, 21, 3280-3284.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
- Chan, L. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Andersson, L., Blomberg, L., Flegel, M., Lepsa, L., Nilsson, B., & Verlander, M. (2000). Large-scale synthesis of peptides. Biopolymers, 55(3), 227-250.
- Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249-262.
- Perdih, A., & Sollner Dolenc, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 15(22), 3752-3783.
- Caddick, S., Judd, D. B., & Williams, A. K. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron, 59(31), 5417-5423.
- Jóźwiak, M., Bilska, M., & Drzazga, Z. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences, 19(11), 3503.
- Kiss, L., et al. (2018). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. European Journal of Organic Chemistry, 2018(47), 6681-6693.
- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- Papini, A. M., et al. (2010). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 15(1), 246-277.
- Qiao, X., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(5), 639-646.
- He, S., et al. (2016). De novo design of constrained and sequence-independent peptide scaffolds with topologically-formidable disulfide connectivities. Chemical Science, 7(2), 1211-1216.
- Zerze, G. H., & Mittal, J. (2022). Effects of Conformational Constraint on Peptide Solubility Limits. The Journal of Physical Chemistry B, 126(51), 10855-10861.
- Al-Dulayymi, J. R., & Al-Daffay, R. K. (2022). Epimerisation in Peptide Synthesis. Chemistry, 4(4), 1334-1358.
- Hachmann, J. P., et al. (2019). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 91419-52-2 [chemicalbook.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Conformational Constraint on Peptide Solubility Limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. bachem.com [bachem.com]
Application Notes and Protocols for the Synthesis of Novel Piperidine Derivatives in Agrochemical Research
Introduction: The Piperidine Scaffold - A Cornerstone of Modern Agrochemicals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a privileged scaffold in the design of biologically active molecules.[1] Its unique conformational flexibility allows it to present substituents in precise three-dimensional arrangements, enabling potent and selective interactions with biological targets. In agrochemical research, this translates into a remarkable prevalence of piperidine-containing compounds across fungicides, insecticides, and herbicides.[1][2] The development of novel piperidine derivatives is a critical strategy for discovering next-generation crop protection agents with improved efficacy, novel modes of action to combat resistance, and more favorable environmental and toxicological profiles.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic strategies for accessing novel piperidine derivatives. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of synthesis. The protocols described herein are grounded in authoritative literature and are designed to be robust and adaptable starting points for innovation in the laboratory.
Section 1: Foundational Strategies for Constructing the Piperidine Core
The initial construction of the piperidine ring is the most critical phase of the synthesis. The choice of method is dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Catalytic Hydrogenation of Pyridine Precursors
The most direct and atom-economical route to the piperidine scaffold is the catalytic hydrogenation of the corresponding pyridine.[3] This method involves the addition of three equivalents of hydrogen across the aromatic ring, converting the flat, sp²-hybridized system into a saturated, sp³-rich piperidine core.
Causality & Experimental Insights: The primary challenge in pyridine hydrogenation is overcoming the aromatic stabilization energy of the ring. This typically requires potent catalytic systems, often involving precious group metals like platinum or palladium, and may necessitate elevated pressures and temperatures.[3][4] The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, reducing efficiency.[3] To mitigate this, hydrogenation is frequently performed in acidic media, such as glacial acetic acid. Protonation of the nitrogen atom reduces its coordinating ability, thereby protecting the catalyst surface and facilitating the reduction.[4]
Protocol 1: Heterogeneous Hydrogenation of Substituted Pyridines using PtO₂ (Adams' Catalyst)
This protocol is adapted from methodologies reported for the efficient hydrogenation of various pyridine derivatives.[4]
Materials:
-
Substituted Pyridine (1.0 equiv)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, ~5 mol%)
-
Glacial Acetic Acid (solvent)
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
-
Hydrogen gas (high purity)
-
Standard work-up and purification reagents (e.g., NaOH, ethyl acetate, Na₂SO₄)
Procedure:
-
Vessel Preparation: To a high-pressure reactor vessel, add the substituted pyridine (e.g., 10 mmol, 1.0 equiv).
-
Catalyst and Solvent Addition: Under an inert atmosphere (e.g., Argon), add PtO₂ (~0.5 mmol, 0.05 equiv) and glacial acetic acid (to achieve a concentration of ~0.5 M).
-
Reactor Assembly: Securely seal the reactor vessel.
-
Inerting: Purge the vessel with nitrogen or argon gas three times to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 50-70 bar.[4] Begin vigorous stirring and maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. Reaction times can vary from 4 to 8 hours depending on the substrate.[4]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.
-
Neutralization & Extraction: Carefully neutralize the filtrate with a saturated aqueous solution of sodium hydroxide (NaOH) until the pH is >10. Extract the aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
Purification: Purify the product by column chromatography or distillation as required.
Table 1: Representative Data for PtO₂-Catalyzed Hydrogenation of Pyridines [4]
| Substrate | H₂ Pressure (bar) | Time (h) | Product | Yield |
| 2-Methylpyridine | 70 | 4-6 | 2-Methylpiperidine | High |
| 3-Phenylpyridine | 60 | 8 | 3-Phenylpiperidine | High |
| 2-Bromopyridine | 50 | 6 | 2-Bromopiperidine | High |
Reductive Amination Strategies
Reductive amination is a cornerstone of C-N bond formation and a highly versatile method for constructing the piperidine ring.[5] The strategy typically involves the intramolecular cyclization of a linear precursor containing both an amine and a carbonyl group (or a precursor that can be converted to one in situ). A particularly powerful variant is the Double Reductive Amination (DRA) , which constructs the ring by forming two C-N bonds in a single operation from a dicarbonyl compound and an amine source.[6]
Causality & Experimental Insights: The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced by a hydride source. The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is effective but toxic and can lead to the formation of nitrile byproducts.[7] A superior alternative is the borane-pyridine complex (BAP) , which is less toxic, less expensive, and cleanly reduces the iminium intermediate without significantly reducing the starting aldehyde.[7][8]
Protocol 2: One-Pot DRA Synthesis of a Polyhydroxypiperidine
This protocol is conceptualized based on the synthesis of polyhydroxypiperidines from sugar-derived dicarbonyl compounds.[6]
Materials:
-
Dicarbonyl substrate (e.g., a 2,6-diulose) (1.0 equiv)
-
Amine source (e.g., Ammonium formate or Benzylamine) (1.2 equiv)
-
Reducing agent (e.g., Sodium cyanoborohydride, NaBH₃CN) (1.5 equiv)
-
Methanol (MeOH) or other suitable protic solvent
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the dicarbonyl substrate (1.0 equiv) in methanol.
-
Amine Addition: Add the amine source (e.g., ammonium formate, 1.2 equiv). Stir the mixture at room temperature for 1-2 hours to facilitate the initial condensation and cyclization to the iminium intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. In a separate flask, dissolve NaBH₃CN (1.5 equiv) in a small amount of methanol. Add the reducing agent solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a few drops of acetic acid to decompose any excess reducing agent. Concentrate the mixture under reduced pressure.
-
Extraction: Redissolve the residue in water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolation and Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the resulting crude piperidine derivative using column chromatography.
Section 2: Advanced Methods for Complex and Chiral Piperidines
For agrochemical targets requiring high structural complexity and stereochemical control, more advanced synthetic methodologies are employed.
Ring-Closing Metathesis (RCM)
RCM is a powerful reaction for forming cyclic structures, including the piperidine core, from acyclic diene precursors.[9] The reaction is catalyzed by well-defined ruthenium or molybdenum alkylidene complexes (e.g., Grubbs' catalysts) and is valued for its exceptional functional group tolerance.[10]
Causality & Experimental Insights: The reaction proceeds by intramolecularly "stitching" together two terminal alkene functionalities, releasing volatile ethylene as the only byproduct, which drives the reaction to completion.[9] This method is particularly powerful for asymmetric synthesis, where chirality can be introduced in the acyclic precursor (e.g., from a chiral pool starting material like an amino acid) and maintained throughout the cyclization.[11] N-protection (e.g., as a carbamate or tosylamide) is often necessary as free amines can coordinate to the metal center and inhibit catalysis.[12]
Protocol 3: RCM for Piperidine Ring Formation
This protocol is a general procedure based on established methods for synthesizing piperidine precursors via RCM.[10][11]
Materials:
-
N-protected diene precursor (e.g., N-tosyl-diallylamine) (1.0 equiv)
-
Grubbs' 2nd Generation Catalyst (1-5 mol%)
-
Anhydrous, degassed dichloromethane (DCM) or toluene
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: To a flame-dried, three-neck flask equipped with a reflux condenser under an argon atmosphere, add the N-protected diene precursor (1.0 equiv).
-
Solvent Addition: Add anhydrous, degassed DCM to achieve a high dilution (typically 0.005-0.01 M) to favor the intramolecular RCM reaction over intermolecular oligomerization.
-
Catalyst Addition: Add the Grubbs' catalyst (e.g., 2 mol%) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 40 °C for DCM) and stir. Monitor the reaction by TLC for the consumption of the starting material. Reaction times are typically 2-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst. Stir for 30 minutes.
-
Isolation: Concentrate the solvent under reduced pressure. The crude product can be directly purified by flash column chromatography on silica gel to yield the tetrahydropyridine product.
-
Reduction (Optional): The resulting tetrahydropyridine can be hydrogenated (e.g., using H₂ gas and Pd/C catalyst in methanol) to afford the corresponding saturated piperidine derivative.
Aza-Diels-Alder Reaction
The Aza-Diels-Alder reaction is a [4+2] cycloaddition that provides rapid access to the tetrahydropyridine core, a direct precursor to piperidines.[13] The inverse-electron-demand aza-Diels-Alder (IEDDA) variant is particularly useful, involving the reaction of an electron-poor aza-diene with an electron-rich dienophile (e.g., an enol ether or vinylindole).[13][14]
Causality & Experimental Insights: This reaction constructs the six-membered ring with high regioselectivity and, when chiral catalysts are used, high stereoselectivity. The aza-dienes are often generated in situ from stable precursors like α-halogeno hydrazones, which react with a base to form the transient, highly reactive azoalkene intermediate.[14] This approach allows for the construction of complex, fused polycyclic systems in a single, efficient step.
Protocol 4: IEDDA Synthesis of a Tetrahydropyridine Derivative
This protocol is based on the reaction of an in situ generated aza-diene with a dienophile.[13]
Materials:
-
α-Halogeno hydrazone precursor (1.0 equiv)
-
Electron-rich dienophile (e.g., 3-vinylindole) (1.2 equiv)
-
Base (e.g., triethylamine, DBU) (1.5 equiv)
-
Anhydrous solvent (e.g., DCM or THF)
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the α-halogeno hydrazone (1.0 equiv) and the anhydrous solvent.
-
Dienophile Addition: Add the dienophile (1.2 equiv) to the solution.
-
Initiation: Cool the mixture to the desired temperature (e.g., 0 °C). Add the base (1.5 equiv) dropwise via syringe. The base initiates the formation of the reactive aza-diene.
-
Reaction: Allow the reaction to stir at the chosen temperature (from 0 °C to room temperature) for 4-24 hours, monitoring by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the tetrahydropyridine cycloadduct.
Section 3: Bioisosteric Replacement in Agrochemical Design
In modern agrochemical design, chemists often seek to replace core scaffolds with bioisosteres—structurally distinct groups that retain similar physical and chemical properties, leading to comparable biological activity.[15] This strategy is used to modulate properties like metabolic stability, solubility, and lipophilicity (logP). For piperidines, the azaspiro[3.3]heptane scaffold has emerged as a highly effective bioisostere.[16][17]
Causality & Experimental Insights: The rigid, spirocyclic structure of 2-azaspiro[3.3]heptane mimics the spatial orientation of substituents on a piperidine ring while introducing a more three-dimensional character. This can disrupt metabolic pathways that target the piperidine ring, leading to improved stability. Furthermore, this replacement can subtly alter lipophilicity and solubility, which are critical for a compound's performance in the field.[17][18]
Table 2: Property Comparison of a Piperidine vs. its Azaspiro[3.3]heptane Bioisosteres [17]
| Scaffold | Structure | logD (Experimental) | Basicity (pKa) | Metabolic Stability |
| Piperidine | N-substituted piperidine | 1.6 | ~11.2 | Baseline |
| 2-Azaspiro[3.3]heptane | N-substituted 2-azaspiro[3.3]heptane | 1.2 (Lower Lipophilicity) | Similar | Improved |
| 1-Azaspiro[3.3]heptane | N-substituted 1-azaspiro[3.3]heptane | 1.0 (Lower Lipophilicity) | Similar | Improved |
Conclusion
The synthesis of novel piperidine derivatives remains a vibrant and essential area of agrochemical research. The synthetic strategies outlined in this guide—from the foundational catalytic hydrogenation and reductive amination to the more advanced RCM and aza-Diels-Alder reactions—provide a powerful toolkit for the modern medicinal chemist. The ultimate choice of synthetic route depends on a careful analysis of the target structure, required stereochemistry, and available starting materials. Furthermore, strategic thinking about bioisosteric replacement can unlock new avenues for property optimization. By understanding the principles and causality behind these powerful reactions, researchers can more effectively design and execute syntheses to discover the next generation of innovative crop protection solutions.
References
- Title: Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction. Source: American Chemical Society. URL:[Link]
- Title: The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Source: MDPI. URL:[Link]
- Title: Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Title: Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Source: ChemRxiv. URL:[Link]
- Title: Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Source: Taylor & Francis Online. URL:[Link]
- Title: Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Source: Indian Journal of Advances in Chemical Science. URL:[Link]
- Title: Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Source: PMC - NIH. URL:[Link]
- Title: Research progress on piperidine-containing compounds as agrochemicals.
- Title: Research progress on piperidine-containing compounds as agrochemicals. Source: Pest Management Science. URL:[Link]
- Title: Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring-Closing Metathesis as a Key Step.
- Title: Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Source: Taylor & Francis Online. URL:[Link]
- Title: RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Source: Semantic Scholar. URL:[Link]
- Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Source: IJNRD. URL:[Link]
- Title: TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. Source: PubMed. URL:[Link]
- Title: Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Source: PMC - NIH. URL:[Link]
- Title: TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins.
- Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Title: Reductive amination and amide synthesis.
- Title: The Role of Piperidines in Drug Development and Chemical Research. Source: researchchem-market.com. URL:[Link]
- Title: Piperidine ring-containing secondary metabolites from a variety of sources.
- Title: Approaches to α-functionalization of piperidines by C H... Source: ResearchGate. URL:https.researchgate.
- Title: The Role of Piperidine Derivatives in Modern Chemical Synthesis. Source: dakotacomponents.com. URL:[Link]
- Title: Novel Tetrahydropyridazines by Unusual Aza-Diels-Alder Reaction of Electron-poor 1,2-Diaza-1,3-dienes with Electron-poor Alkenes Under Solvent Free Conditions. Source: Bentham Science Publisher. URL:[Link]
- Title: Pictet–Spengler reaction. Source: Wikipedia. URL:[Link]
- Title: Ring-closing met
- Title: Catalytic Asymmetric Synthesis of Fused Polycyclic Tetrahydropyridazine through Inverse-Electron-Demand Aza-Diels-Alder Reac. Source: ChemRxiv. URL:[Link]
- Title: Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Source: PMC - NIH. URL:[Link]
- Title: Ullmann condens
- Title: Ullmann reaction. Source: Slideshare. URL:[Link]
- Title: Bicyclic Bioisosteres of Piperidine: Version 2.0.
- Title: The Pictet-Spengler Reaction Updates Its Habits. Source: PMC - PubMed Central - NIH. URL:[Link]
- Title: Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Source: RSC Publishing. URL:[Link]
- Title: Bioisosteric Replacement & Scaffold Hopping in Crop Protection Research. Source: Morressier. URL:[Link]
- Title: Applying a Bioisosteric Replacement Strategy in the Discovery and Optimization of Mesoionic Pyrido[1,2- a]pyrimidinone Insecticides: A Review. Source: PubMed. URL:[Link]
- Title: Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
- Title: Origins of high catalyst loading in copper( i )-catalysed Ullmann–Goldberg C–N coupling reactions. Source: Chemical Science (RSC Publishing). URL:[Link]
- Title: Synthetic route and chemical structures of piperidine derivatives.
- Title: Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions.
- Title: The Pictet-Spengler Reaction Updates Its Habits. Source: Semantic Scholar. URL:[Link]
- Title: (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0.
Sources
- 1. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 2. ijnrd.org [ijnrd.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Bioisosteric Replacement & Scaffold Hopping in Crop Protection Research [morressier.com]
- 16. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Note: A Step-by-Step Guide to the Synthesis of N-Boc-4-cyanopiperidine
Abstract
N-Boc-4-cyanopiperidine (CAS No: 91419-52-2) is a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis.[1][2] Its structure, featuring a protected piperidine nitrogen and a versatile cyano group, makes it a key intermediate for synthesizing a range of biologically active molecules, including protein kinase B inhibitors and GlyT1 inhibitors.[1][3] This document provides a comprehensive, field-proven guide for researchers, detailing a robust two-step synthesis protocol starting from the commercially available N-Boc-4-hydroxypiperidine. The narrative emphasizes the chemical principles behind the procedural choices, stringent safety protocols, and troubleshooting, ensuring a reproducible and efficient synthesis.
Introduction and Synthetic Strategy
The piperidine scaffold is a privileged structure in medicinal chemistry, often incorporated to enhance the physicochemical properties of drug candidates.[4] N-Boc-4-cyanopiperidine serves as a versatile precursor, where the cyano group can be readily transformed into amines, carboxylic acids, or tetrazoles. While several synthetic routes exist, including the dehydration of amides or the direct Boc-protection of 4-cyanopiperidine, this guide focuses on a reliable and highly adaptable two-step sequence commencing with N-Boc-4-hydroxypiperidine.[1][5][6]
The chosen strategy involves two fundamental organic transformations:
-
Activation of the Hydroxyl Group: The hydroxyl group of N-Boc-4-hydroxypiperidine is a poor leaving group. It is first converted into a p-toluenesulfonate (tosylate) ester. The tosylate is an excellent leaving group due to the ability of the sulfonate group to stabilize the negative charge through resonance.[7][8]
-
Nucleophilic Substitution: The activated tosylate is subsequently displaced by a cyanide anion (CN⁻) via a bimolecular nucleophilic substitution (S_N_2) reaction to yield the target nitrile.[7][9]
This method provides high yields and a straightforward purification process, making it ideal for laboratory-scale synthesis.
Reaction Pathway and Workflow Visualization
The overall synthetic pathway is illustrated below, followed by a diagram of the general laboratory workflow.
Caption: Two-step synthesis of N-Boc-4-cyanopiperidine.
Caption: Experimental workflow from starting material to final product.
Materials and Reagents
Proper preparation is critical. All reagents should be of appropriate purity, and solvents for the tosylation step should be anhydrous.
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Notes |
| N-Boc-4-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26 | 109384-19-2 | Starting material |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 98-59-9 | Use fresh, high-purity reagent |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Anhydrous grade, freshly distilled |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous grade |
| Potassium Cyanide (KCN) | KCN | 65.12 | 151-50-8 | EXTREMELY TOXIC . Handle with extreme caution. |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 67-68-5 | Anhydrous grade |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Reagent grade for extraction |
| Hexanes | N/A | N/A | 110-54-3 | Reagent grade for chromatography |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 230-400 mesh for column chromatography |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | For drying organic layers |
Detailed Experimental Protocol
Part A: Synthesis of N-Boc-4-(p-toluenesulfonyloxy)piperidine
This procedure converts the alcohol into a tosylate, a much better leaving group.
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol, 1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, 100 mL).
-
Cooling and Base Addition: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, slowly add triethylamine (10.4 mL, 74.5 mmol, 1.5 eq).
-
Tosylation: Add p-toluenesulfonyl chloride (11.4 g, 59.6 mmol, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexanes eluent system until the starting material spot has been consumed.
-
Workup:
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).[10]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude tosylate as a white solid or pale oil.[11] This intermediate is often pure enough to be used directly in the next step.
-
Part B: Synthesis of N-Boc-4-cyanopiperidine
CRITICAL SAFETY WARNING: Potassium cyanide (KCN) is a potent, rapidly acting poison that is fatal if swallowed, inhaled, or absorbed through the skin.- All operations involving KCN MUST be performed in a properly certified chemical fume hood.
- Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and double-layered nitrile gloves.
- NEVER allow cyanide salts to come into contact with acids. This will liberate highly toxic hydrogen cyanide (HCN) gas. All glassware should be base-washed before use.
- Have a cyanide antidote kit and personnel trained in its use available in the immediate vicinity. Know your institution's emergency procedures for cyanide exposure.
-
Reaction Setup: To a 250 mL round-bottom flask, add the crude N-Boc-4-(p-toluenesulfonyloxy)piperidine (approx. 49.7 mmol, 1.0 eq) and dissolve it in anhydrous DMSO (100 mL).
-
Cyanide Addition: In the fume hood, carefully add potassium cyanide (KCN) (4.85 g, 74.5 mmol, 1.5 eq) to the solution.
-
Reaction: Heat the reaction mixture to 80 °C using an oil bath and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC (2:8 Ethyl Acetate/Hexanes) for the disappearance of the tosylate intermediate.
-
Workup:
-
Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 400 mL of cold deionized water and stir for 20 minutes.
-
Transfer the aqueous mixture to a large separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash thoroughly with deionized water (4 x 100 mL) to remove residual DMSO and KCN, followed by a final wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a yellowish oil.[1]
-
-
Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield N-Boc-4-cyanopiperidine as a colorless to yellowish oil that may solidify upon standing.[5][6]
Product Characterization
| Analysis | Expected Result |
| Appearance | Colorless to yellowish oil or off-white solid.[1][6] |
| Molecular Formula | C₁₁H₁₈N₂O₂ |
| Molecular Weight | 210.27 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.65-3.55 (m, 2H), 3.20-3.10 (m, 2H), 2.85-2.75 (m, 1H), 1.95-1.85 (m, 4H), 1.48 (s, 9H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 154.5, 121.5, 80.5, 43.0, 29.0, 28.4, 25.5. |
| IR (neat, cm⁻¹) | ν_max_: 2978, 2238 (C≡N stretch), 1695 (C=O stretch), 1425, 1160. |
| Mass Spec (ESI-MS) | m/z: 211.14 [M+H]⁺, 233.12 [M+Na]⁺. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Step A (Tosylation) | 1. Moisture in reagents/solvent. 2. Inactive TsCl reagent. 3. Insufficient reaction time. | 1. Use anhydrous solvents and fresh triethylamine. Dry glassware thoroughly. 2. Use a fresh bottle of p-toluenesulfonyl chloride. 3. Increase reaction time and monitor closely by TLC. |
| Elimination side-product (alkene) observed | 1. Base (Et₃N) is too strong or used in large excess. 2. Reaction temperature too high during tosylation. | 1. Use exactly 1.5 eq of Et₃N. Alternatively, a weaker base like pyridine can be used.[12] 2. Maintain the temperature at 0 °C during TsCl addition. |
| Incomplete reaction in Step B (Cyanation) | 1. Insufficient heating or reaction time. 2. Poor quality KCN or DMSO. 3. Inefficient stirring. | 1. Ensure the reaction temperature is maintained at 80 °C and allow for longer reaction times if necessary. 2. Use dry, finely powdered KCN and anhydrous DMSO. 3. Use vigorous mechanical or magnetic stirring to ensure good mixing in the heterogeneous mixture. |
| Difficulty purifying final product | 1. Residual DMSO in crude product. 2. Co-elution of impurities. | 1. Perform extensive aqueous washes during workup to remove all DMSO. 2. Use a slower gradient and a longer column for flash chromatography. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N-Boc-4-cyanopiperidine. By converting the hydroxyl group of N-Boc-4-hydroxypiperidine to a tosylate and subsequently performing a nucleophilic substitution with potassium cyanide, the target compound can be obtained in good yield and high purity. Adherence to the outlined procedures, particularly the stringent safety measures required for handling cyanide, will enable researchers to safely and efficiently produce this valuable synthetic intermediate for applications in pharmaceutical development and complex molecule synthesis.
References
- University of Nebraska-Lincoln Environmental Health and Safety. (n.d.). Potassium Cyanide Safety Data Sheet.
- Hayashi Pure Chemical Ind., Ltd. (2009). Potassium cyanide Safety Data Sheet.
- Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*.
- New Jersey Department of Health and Senior Services. (n.d.). POTASSIUM CYANIDE HAZARD SUMMARY.
- Centers for Disease Control and Prevention (CDC). (n.d.). Potassium Cyanide: Systemic Agent.
- Faialaga, N. H., et al. (2023). Preparation of Highly-Substituted Pyridines via Diels-Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses, 100, 4–28.
- Chouai, A., Venditto, V. J., & Simanek, E. E. (2009). LARGE SCALE, GREEN SYNTHESIS OF A GENERATION-1 MELAMINE (TRIAZINE) DENDRIMER. Organic Syntheses, 86, 151.
- Homework.Study.com. (n.d.). The reaction of the following S tosylate with cyanide ion yields a nitrile product that also has S stereochemistry. Explain.
- Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- YouTube. (2015). Nucleophilic substitution reactions with cyanide.
- Nanyang Technological University. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION.
- ResearchGate. (2017). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol)?.
- Chemdad Co., Ltd. (n.d.). 1-Boc-4-cyanopiperidine.
- ChemBK. (2024). n-boc-4-hydroxylpiperidine.
Sources
- 1. This compound | 91419-52-2 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Catalytic Cyanation of N-Boc-Piperidine: A Guide to Modern Synthetic Protocols
Introduction: The Significance of 2-Cyano-N-Boc-Piperidine in Drug Discovery
The piperidine ring is the most prevalent saturated N-heterocycle found in FDA-approved pharmaceuticals, prized for its favorable pharmacokinetic properties.[1] Strategic functionalization of this scaffold is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's biological activity, selectivity, and metabolic stability. The introduction of a cyano group at the 2-position of the N-Boc-piperidine ring creates a versatile synthetic handle. The nitrile can be elaborated into a variety of functional groups, including primary amines, carboxylic acids, amides, and tetrazoles, making 2-cyano-N-Boc-piperidine a highly valuable building block for the synthesis of complex drug candidates.
Traditionally, the synthesis of such compounds has relied on multi-step sequences. However, recent advances in catalysis have opened new avenues for the direct C-H functionalization of saturated heterocycles, offering more efficient and atom-economical routes. This application note provides detailed protocols for two distinct and powerful catalytic methods for the introduction of a cyano group at the α-position of N-Boc-piperidine: a visible-light-mediated photoredox-catalyzed approach and an electrochemical aminoxyl-mediated method. These protocols are designed to be readily implemented in a research and drug development setting, providing reliable access to this critical synthetic intermediate.
Method 1: Visible-Light-Mediated Photocatalytic α-Hydroxylation and Cyanation
This method employs a two-step, one-pot procedure that leverages the power of photoredox catalysis to first activate the α-C-H bond of N-Boc-piperidine for hydroxylation, followed by a Lewis acid-mediated conversion of the resulting hemiaminal to the α-cyano-piperidine.[2][3] This approach is notable for its mild reaction conditions and the use of a readily available organic photocatalyst.
Scientific Rationale and Mechanistic Overview
The reaction proceeds through the initial formation of a Boc-stabilized iminium ion intermediate. A flavin-based organic photocatalyst, upon irradiation with visible light, abstracts a hydrogen atom from the α-position of N-Boc-piperidine. The resulting α-amino radical is then oxidized to the corresponding iminium ion. In an aqueous medium, this electrophilic intermediate is trapped by water to form a stable α-hydroxy-N-Boc-piperidine (hemiaminal).[2][3]
In the second step, the addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), activates the hemiaminal by facilitating the departure of the hydroxyl group to regenerate the iminium ion. This highly electrophilic species is then readily attacked by a cyanide nucleophile, furnished by trimethylsilyl cyanide (TMSCN), to yield the desired 2-cyano-N-Boc-piperidine.[2]
Experimental Workflow Diagram
Caption: Workflow for the two-step, one-pot photocatalytic α-cyanation.
Detailed Experimental Protocol
Materials:
-
N-Boc-piperidine
-
3-Methyl-riboflavin (or other suitable flavin photocatalyst)
-
Sodium persulfate (Na₂S₂O₈)
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN)
-
Deionized water
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Trimethylsilyl cyanide (TMSCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography supplies)
Procedure:
Step 1: Photocatalytic α-Hydroxylation
-
To a Schlenk tube equipped with a magnetic stir bar, add N-Boc-piperidine (1.0 equiv), 3-methyl-riboflavin (0.05 equiv), sodium persulfate (2.0 equiv), and cesium carbonate (1.5 equiv).
-
Add a 1:1 mixture of acetonitrile and deionized water to achieve a substrate concentration of 0.1 M.
-
Seal the tube and stir the mixture vigorously.
-
Irradiate the reaction mixture with a blue LED light source at room temperature for 24 hours. The reaction progress can be monitored by TLC or LC-MS by observing the consumption of the starting material and the formation of the hemiaminal intermediate.
Step 2: Lewis Acid-Mediated Cyanation
-
After the completion of the hydroxylation step, remove the reaction vessel from the light source.
-
To the reaction mixture, add dichloromethane (an equal volume to the initial solvent mixture).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (2.0 equiv) to the stirred mixture.
-
Add trimethylsilyl cyanide (2.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-cyano-N-Boc-piperidine. The reported yield for this transformation is approximately 72%.[2]
Method 2: Electrochemical Aminoxyl-Mediated α-Cyanation
This method utilizes electrochemical oxidation to generate a reactive iminium ion from N-Boc-piperidine, which is then trapped by a cyanide source.[1][4] The use of an aminoxyl mediator, such as 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), allows the reaction to proceed at a low electrode potential, which contributes to the excellent functional group tolerance of this method.[1]
Scientific Rationale and Mechanistic Overview
The catalytic cycle begins with the electrochemical oxidation of the ABNO mediator at the anode to its corresponding oxoammonium ion. This potent oxidizing agent then abstracts a hydride from the α-position of the secondary amine, generating a cyclic iminium ion and regenerating the hydroxylamine form of the mediator. The iminium ion is then captured by the cyanide nucleophile (from TMSCN) to form the α-cyanopiperidine product. The hydroxylamine is subsequently re-oxidized at the anode to complete the catalytic cycle. This mediated approach avoids the direct, high-potential oxidation of the substrate at the electrode, thereby preventing undesired side reactions.[1][4]
Catalytic Cycle Diagram
Caption: Catalytic cycle for electrochemical aminoxyl-mediated α-cyanation.
Detailed Experimental Protocol
Materials:
-
N-Boc-piperidine
-
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)
-
Sodium perchlorate (NaClO₄)
-
Acetonitrile (MeCN)
-
Trimethylsilyl cyanide (TMSCN)
-
Hexafluoroisopropanol (HFIP)
-
Undivided electrochemical cell
-
Graphite rod anode
-
Platinum wire cathode
-
Constant current power supply
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware and purification equipment
Procedure:
-
Set up an undivided electrochemical cell with a graphite rod anode and a platinum wire cathode.
-
To the cell, add N-Boc-piperidine (1.0 equiv), ABNO (0.1 equiv), and sodium perchlorate (0.5 equiv) as the supporting electrolyte.
-
Add acetonitrile to achieve a substrate concentration of 0.1 M.
-
Add hexafluoroisopropanol (1.0 equiv) as a proton source.
-
Add trimethylsilyl cyanide (1.5 equiv).
-
Stir the solution and begin electrolysis at a constant current of 3-5 mA.
-
Continue the electrolysis until the starting material is consumed (typically 4-6 hours), as monitored by TLC or LC-MS.
-
Upon completion, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-cyano-N-Boc-piperidine.
Data Summary and Comparison
| Feature | Method 1: Photocatalytic | Method 2: Electrochemical |
| Catalyst System | Organic Dye (Flavin) | Aminoxyl Radical (ABNO) |
| Energy Source | Visible Light (Blue LEDs) | Electricity (Constant Current) |
| Key Intermediate | Hemiaminal / Iminium Ion | Iminium Ion |
| Cyanide Source | TMSCN | TMSCN |
| Reaction Conditions | Room temperature, aqueous/organic biphasic | Room temperature, acetonitrile |
| Advantages | Metal-free, operationally simple setup | Low potential, high functional group tolerance |
| Reported Yield | ~72%[2] | High yields reported for secondary piperidines[1] |
Conclusion and Outlook
The two catalytic methods detailed in this application note represent state-of-the-art approaches for the introduction of a cyano group at the 2-position of N-Boc-piperidine. Both the photocatalytic and electrochemical protocols offer significant advantages over traditional synthetic routes, including milder reaction conditions, improved efficiency, and, in the case of the photocatalytic method, the avoidance of metal catalysts.
The choice between these two methods will depend on the specific requirements of the researcher and the available laboratory equipment. The photocatalytic method is particularly attractive for its operational simplicity, while the electrochemical approach offers exceptional control and broad functional group compatibility, making it a powerful tool for the late-stage functionalization of complex molecules. The adoption of these modern catalytic strategies will undoubtedly accelerate the discovery and development of novel piperidine-containing therapeutics.
References
- Le, C. M., et al. (2015). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society, 137(38), 12211–12214. [Link]
- Stahl, S. S., et al. (2018). Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. Journal of the American Chemical Society, 140(38), 11952–11956. [Link]
- Yilmaz, O., et al. (2021). Iron-Catalyzed α-C–H Cyanation of Simple and Complex Tertiary Amines. The Journal of Organic Chemistry, 86(3), 2489–2498. [Link]
- Stahl, S. S., et al. (2018).
- Le, C. M., et al. (2015). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. PubMed Central, PMC4684988. [Link]
- Yilmaz, O., et al. (2021). Iron-Catalyzed α-C-H Cyanation of Simple and Complex Tertiary Amines. PubMed, 33465275. [Link]
- Yilmaz, O., et al. (2021). Iron-Catalyzed α-C–H Cyanation of Simple and Complex Tertiary Amines.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Boc-4-cyanopiperidine
Welcome to the technical support center for the synthesis of 1-Boc-4-cyanopiperidine (CAS: 91419-52-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this critical pharmaceutical intermediate.[1][2][3] This versatile building block is integral to the synthesis of numerous active pharmaceutical ingredients (APIs), making its efficient production paramount.[1][4]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to enhance your synthetic success.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary and widely adopted synthetic pathways:
-
Route A: Boc protection of 4-cyanopiperidine. This is often the most straightforward approach if high-quality 4-cyanopiperidine is readily available. The reaction involves treating 4-cyanopiperidine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent.[5]
-
Route B: Dehydration of 1-Boc-4-carboxamidopiperidine. This route starts from the corresponding amide and employs a dehydrating agent to form the nitrile. This can be a cost-effective option if starting from isonipecotamide.[6][7]
A third, less common but viable route, involves the cyanation of a 1-Boc-4-hydroxypiperidine derivative, often after converting the hydroxyl group into a good leaving group like a tosylate or mesylate.[8]
Q2: How do I choose the best synthetic route for my needs?
The choice of synthetic route depends on several factors:
| Factor | Route A: Boc Protection | Route B: Dehydration of Amide |
| Starting Material Availability | Requires 4-cyanopiperidine | Requires 1-Boc-4-carboxamidopiperidine or isonipecotamide |
| Simplicity | Generally simpler and cleaner | Involves more reactive/harsher reagents |
| Cost-Effectiveness | Can be more expensive if 4-cyanopiperidine is costly | Can be more economical if starting from inexpensive materials |
| Scalability | Easily scalable | Can present challenges with reagent handling and workup on a large scale |
Q3: What are the typical physical properties of this compound?
This compound is typically a white to off-white crystalline powder or a yellowish oil.[4][6] It has a melting point in the range of 60-63°C.[4]
II. Troubleshooting Guide: Low Yield and Impurities
This section addresses specific issues that can arise during the synthesis of this compound, providing potential causes and actionable solutions.
Scenario 1: Low Yield in the Boc Protection of 4-Cyanopiperidine (Route A)
Problem: The reaction of 4-cyanopiperidine with Boc₂O results in a low yield of the desired product.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or inadequate stoichiometry of Boc₂O.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure at least a slight excess of Boc₂O is used (typically 1.1-1.2 equivalents). Extend the reaction time if necessary.
-
-
Side Reactions:
-
Cause: The presence of impurities in the starting 4-cyanopiperidine can lead to side reactions. The reaction may also be sensitive to the pH of the medium.
-
Solution: Use high-purity 4-cyanopiperidine. The reaction is typically run in an aprotic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) with a mild base like triethylamine (Et₃N) to scavenge any acid formed.[5]
-
-
Workup Issues:
-
Cause: The product can be lost during the aqueous workup, especially if the pH is not controlled.
-
Solution: During the workup, use a mild acidic wash (e.g., cold, dilute KHSO₄) to remove unreacted amine and base, followed by a wash with saturated sodium bicarbonate solution.[5] Avoid strong acids which can cleave the Boc group.
-
Scenario 2: Low Yield in the Dehydration of 1-Boc-4-carboxamidopiperidine (Route B)
Problem: Dehydration of the amide starting material gives a poor yield of the nitrile.
Potential Causes & Solutions:
-
Ineffective Dehydrating Agent:
-
Cause: The chosen dehydrating agent may not be potent enough, or it may have degraded. Common dehydrating agents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (TFAA).[6][7]
-
Solution: Use a fresh, high-quality dehydrating agent. POCl₃ in the presence of a base like triethylamine or pyridine is a common and effective choice.[6] Ensure anhydrous conditions, as moisture will consume the dehydrating agent.
-
-
Harsh Reaction Conditions:
-
Cause: High temperatures or prolonged reaction times can lead to decomposition of the starting material or product, and potentially cleavage of the Boc protecting group.
-
Solution: Perform the reaction at a controlled temperature, typically starting at 0°C and allowing it to slowly warm to room temperature.[6] Monitor the reaction closely by TLC to avoid over-running it.
-
-
Formation of Side Products:
-
Cause: Incomplete dehydration can leave unreacted starting material. Other side reactions may also occur depending on the specific reagents used.
-
Solution: Optimize the stoichiometry of the dehydrating agent and base. A careful workup, including quenching with a saturated sodium bicarbonate solution, is crucial to neutralize acidic byproducts.[6]
-
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Boc Protection (Route A)
This protocol is adapted from established literature procedures.[5]
-
Dissolve 4-cyanopiperidine (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in CH₂Cl₂ to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Wash the reaction mixture with a cold, dilute solution of KHSO₄, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of this compound via Dehydration of Amide (Route B)
This protocol is based on common dehydration methods.[6]
-
Suspend 1-Boc-4-carboxamidopiperidine (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ at 0°C until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
IV. Visualizing the Process
To aid in understanding the experimental workflow, the following diagrams illustrate the key steps.
Caption: Workflow for Route A: Boc Protection.
Caption: Workflow for Route B: Amide Dehydration.
V. References
-
PrepChem. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Retrieved from [Link]
-
Hopax. (2026, January 6). The Role of this compound in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Macmillan Group, Princeton University. (n.d.). Deoxycyanation of Alkyl Alcohols. Retrieved from [Link]
-
Hopax. (n.d.). Ensuring Purity and Stability: The Importance of Quality this compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
-
Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride. Retrieved from
-
Hopax. (n.d.). The Chemistry of this compound: A Versatile Building Block. Retrieved from [Link]
-
Google Patents. (n.d.). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride. Retrieved from
-
Hopax. (n.d.). The Chemistry of this compound: A Versatile Building Block. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. prepchem.com [prepchem.com]
- 6. echemi.com [echemi.com]
- 7. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 8. This compound | 91419-52-2 [chemicalbook.com]
common side products in the synthesis of N-Boc-4-cyanopiperidine
Welcome to the technical support guide for the synthesis of N-Boc-4-cyanopiperidine. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your lab.
Part 1: Frequently Asked Questions (FAQs) about Common Side Products
This section addresses the most common impurities and side products observed during the standard synthesis of N-Boc-4-cyanopiperidine from 4-cyanopiperidine and di-tert-butyl dicarbonate (Boc₂O).
Q1: My analytical data (LC-MS, NMR) shows a significant amount of N-Boc-4-piperidinecarboxamide. What causes this impurity and how can I prevent it?
A: The formation of the carboxamide side product, tert-butyl 4-carbamoylpiperidine-1-carboxylate, is a classic case of nitrile group hydrolysis.
Causality: The cyano group (-C≡N) is susceptible to hydrolysis to a primary amide (-CONH₂) under both acidic and basic aqueous conditions.[1][2] In the context of a Boc protection, this typically occurs when using an aqueous basic solution (e.g., NaHCO₃, Na₂CO₃, NaOH) to scavenge the acid produced during the reaction.[3][4] If the reaction is run for an extended period, at elevated temperatures, or with a strong base, the rate of nitrile hydrolysis can become significant.[5][6]
Mechanism Insight: The hydroxide ion (OH⁻) from the aqueous base acts as a nucleophile, attacking the electrophilic carbon of the nitrile. Subsequent protonation steps lead to the formation of the amide intermediate.[2]
Prevention Strategies:
-
Use Anhydrous Conditions: The most effective method is to minimize the presence of water. Use a non-aqueous solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
-
Employ a Non-Nucleophilic Organic Base: Instead of an aqueous inorganic base, use an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases will neutralize the generated acid without introducing water or a strong nucleophile that can hydrolyze the nitrile.[7]
-
Control Reaction Temperature: Run the reaction at room temperature or below (e.g., 0 °C). Elevated temperatures accelerate the rate of hydrolysis.
-
Limit Reaction Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.
Q2: My reaction seems to be stalled, and I have a large amount of unreacted 4-cyanopiperidine starting material. How can I drive the reaction to completion?
A: Incomplete conversion is a common issue that can usually be traced back to reagent stoichiometry, reaction conditions, or the quality of the starting materials.
Causality:
-
Stoichiometry: The reaction between the amine and Boc₂O produces an intermediate, tert-butyl carbonic acid, which is unstable and decomposes into tert-butanol and CO₂ gas.[8] A proton is consumed in this process. If you are starting with the salt form of 4-cyanopiperidine (e.g., the HCl salt), you must add at least two equivalents of base: one to neutralize the salt and one to drive the reaction equilibrium.
-
Reagent Activity: Di-tert-butyl dicarbonate can slowly decompose in the presence of moisture.[9][10] Using aged or improperly stored Boc₂O can lead to lower reactivity and stalled reactions.
-
Insufficient Mixing: If the reaction is heterogeneous (e.g., poor solubility of the amine in the chosen solvent), poor mixing can limit the reaction rate.
Troubleshooting Steps:
-
Check Stoichiometry: Use a slight excess of Boc₂O (e.g., 1.1 to 1.2 equivalents). If using the amine salt, ensure at least 2.1 equivalents of a suitable base are used.
-
Verify Reagent Quality: Use a fresh bottle of Boc₂O or one that has been stored under anhydrous conditions.
-
Add a Catalyst (with caution): A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[4] However, be aware that DMAP can also promote side reactions if used in excess or with certain substrates.[11]
-
Improve Solubility: Ensure your starting material is fully dissolved. You may need to switch to a more suitable solvent like DCM or THF.
Q3: After my aqueous workup, my crude product is contaminated with a significant amount of tert-butanol. Is this expected, and what is the best way to remove it?
A: Yes, the presence of tert-butanol is completely normal. It is a direct byproduct of the Boc protection mechanism.[8]
Causality: The amine nucleophile attacks one of the carbonyls of the Boc anhydride. This results in the formation of the N-Boc product and an unstable tert-butyl carbonate leaving group. This leaving group quickly decomposes into CO₂ gas and a tert-butoxide anion, which is then protonated to form tert-butanol.[7][8]
Removal Strategies:
-
Aqueous Washes: tert-Butanol has moderate water solubility. Multiple washes with water or brine during the workup will remove a significant portion.
-
Evaporation under Reduced Pressure: tert-Butanol is volatile and can often be removed by co-evaporation with a solvent like toluene on a rotary evaporator.
-
Column Chromatography: If residual amounts persist, standard silica gel chromatography will easily separate the non-polar tert-butanol from the more polar N-Boc-4-cyanopiperidine product.
Part 2: Visualized Reaction Pathways
Understanding the interplay between the desired reaction and potential side reactions is key to optimization.
Caption: Key reaction pathways in the synthesis of N-Boc-4-cyanopiperidine.
Part 3: Troubleshooting Guide by Observation
Use this guide to diagnose and resolve issues based on your experimental observations.
| Observation | Potential Cause(s) | Recommended Actions & Explanations |
| Low Final Yield | 1. Incomplete reaction. 2. Formation of water-soluble side products (e.g., N-Boc-4-piperidinecarboxylic acid). 3. Product loss during aqueous workup. | 1. Verify Completion: Use TLC/LC-MS to ensure all starting material is consumed before workup. If not, see Q2 above. 2. Control pH: Avoid strongly basic (pH > 10) or acidic conditions during workup to prevent hydrolysis of the nitrile to the carboxylic acid, which may be lost to the aqueous layer. 3. Optimize Extraction: Ensure the organic layer is fully separated. Perform multiple extractions (e.g., 3x with DCM or EtOAc) to maximize recovery. |
| Crude Product is a Persistent Oil | 1. Residual solvent. 2. Contamination with tert-butanol. 3. Presence of multiple impurities preventing crystallization. | 1. Dry Thoroughly: Dry the product under high vacuum for an extended period to remove all solvent. 2. Co-evaporate: Add toluene to the oily product and evaporate under reduced pressure. Repeat 2-3 times to azeotropically remove tert-butanol. 3. Purify: If the oil persists, purification by flash column chromatography is necessary to isolate the pure product, which should be a low-melting solid or thick oil.[12] |
| Multiple Unexpected Spots on TLC | 1. Degradation of starting materials or product. 2. Complex side reactions promoted by catalyst (e.g., DMAP). | 1. Check Reagent Purity: Ensure the 4-cyanopiperidine and Boc₂O are of high purity. 2. Re-evaluate Catalyst: If using DMAP, reduce the amount to a minimum (1-5 mol%) or switch to a milder base like TEA. Over-catalysis can lead to byproducts.[11] |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
Part 4: Recommended Experimental Protocol
This protocol is optimized to minimize common side products.
Objective: To synthesize N-Boc-4-cyanopiperidine with high purity.
Materials:
-
4-Cyanopiperidine (free base)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-cyanopiperidine (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous DCM.
-
Add the Boc₂O solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., using 50% Ethyl Acetate/Hexanes) until the starting amine spot has disappeared.
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude material by flash column chromatography on silica gel to obtain the final product as a white to off-white solid or thick, colorless oil.
References
- Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
- Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. [Link]
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
- Adding Boc Group Mechanism. Organic Chemistry (YouTube). [Link]
- tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
- Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- Method for synthesizing 1-boc-4-aminopiperidine.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). [Link]
- Di-tert-butyl dicarbon
- Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. [Link]
- Di-tert-butyl dicarbon
- Di-tert-butyl dicarbon
- Hydrolysis of nitriles. Lumen Learning. [Link]
- Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
- Method for preparing 4-cyanopiperidine hydrochloride.
- Hydrolysing nitriles. Chemguide. [Link]
- Synthesis and Reactions of Nitriles. Chad's Prep. [Link]
- Chemistry of Nitriles. Chemistry LibreTexts. [Link]
Sources
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Di-tert-butyl_dicarbonate [chemeurope.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. echemi.com [echemi.com]
- 10. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. echemi.com [echemi.com]
Technical Support Center: Optimizing Reaction Temperature for 1-Boc-4-cyanopiperidine Synthesis
Welcome to our dedicated technical support guide for the synthesis of 1-Boc-4-cyanopiperidine. This resource is designed for researchers, scientists, and professionals in drug development who are looking to refine their synthetic protocols and troubleshoot common issues, with a specific focus on the critical parameter of reaction temperature. Our goal is to provide you with the in-depth technical insights and practical guidance necessary to achieve optimal yields and purity in your experiments.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific challenges you may encounter during the synthesis of this compound, with a focus on how reaction temperature can be the root cause and the key to a solution.
Issue 1: Low or No Product Yield
Q: My reaction yield is consistently low. Could the reaction temperature be the problem?
A: Absolutely. The optimal temperature for your reaction is highly dependent on the synthetic route you are employing.
-
For the Boc protection of 4-cyanopiperidine: This reaction is typically efficient at room temperature (20-25°C).[1] If your yield is low, a slightly elevated temperature may be beneficial, particularly if you are working with a sterically hindered substrate. However, be cautious not to exceed the decomposition temperature of di-tert-butyl dicarbonate (Boc₂O), which can begin to decompose above its melting point (~63°C) and more rapidly at higher temperatures.[2]
-
For the dehydration of 1-Boc-4-piperidinecarboxamide: The required temperature for this transformation can vary significantly based on the dehydrating agent used. Some modern methods may proceed at room temperature, while others require heating.[3] If you are using a thermal dehydration method without a strong dehydrating agent, temperatures above 160°C may be necessary.[4] It is crucial to consult the literature for the specific reagent you are using. Insufficient heat will result in an incomplete reaction, while excessive heat can lead to decomposition of the starting material or product.
Q: I am protecting a sterically hindered amine and getting a low yield. What should I do?
A: Steric hindrance can significantly slow down the rate of Boc protection. In such cases, a moderate increase in temperature, for instance to 40-55°C, can help to overcome the activation energy barrier and improve the reaction rate and yield.[5] It is also advisable to prolong the reaction time and monitor the progress closely by TLC or LC-MS.
Issue 2: Presence of Impurities in the Final Product
Q: My final product is impure, and I suspect side reactions are occurring. How can temperature control help?
A: Temperature is a critical factor in controlling the selectivity of a reaction and minimizing the formation of byproducts.
-
Decomposition of Boc₂O: If you are performing a Boc protection at elevated temperatures, you may be observing impurities resulting from the thermal decomposition of di-tert-butyl dicarbonate.[2] This can be mitigated by maintaining a lower reaction temperature and potentially extending the reaction time.
-
Side Reactions in Amide Dehydration: High temperatures during the dehydration of 1-Boc-4-piperidinecarboxamide can lead to various side reactions. While specific side products for this reaction are not extensively documented in readily available literature, general principles suggest that decomposition of the Boc protecting group is a possibility at elevated temperatures.[6] Careful control of the temperature to the minimum required for efficient dehydration is key.
-
Hydrolysis of the Nitrile: While generally stable, the nitrile group in this compound can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under harsh acidic or basic conditions, which could be exacerbated at higher temperatures. Ensure your workup conditions are not overly aggressive.[7]
Issue 3: Reaction Stalls or is Sluggish
Q: My reaction seems to start but then stalls before completion. Can adjusting the temperature help?
A: A stalled reaction is often an indication that the reaction conditions, including temperature, are not optimal.
-
Insufficient Activation Energy: The reaction may not have enough energy to proceed to completion at the current temperature. A modest increase in temperature can often provide the necessary activation energy to push the reaction forward. This is particularly relevant for the dehydration of the amide, which can be an endothermic process.
-
Reagent Decomposition: Conversely, a reaction may stall if a temperature-sensitive reagent is decomposing over time. For instance, if you are using a thermally labile dehydrating agent, a lower temperature with a longer reaction time might be more effective.
Experimental Protocol: A Step-by-Step Guide to Temperature Optimization
To systematically determine the optimal reaction temperature for your specific laboratory conditions and reagent batches, we recommend the following parallel reaction setup.
-
Preparation: Set up three to five identical reactions in parallel. Each reaction should have the same starting material concentration, solvent, and stoichiometry of reagents.
-
Temperature Screening: Run each reaction at a different, precisely controlled temperature. For the Boc protection of 4-cyanopiperidine, a suggested temperature range is 0°C, room temperature (20-25°C), and 40°C. For the dehydration of 1-Boc-4-piperidinecarboxamide, the range will depend on the dehydrating agent used, but a starting point could be room temperature, 50°C, and 80°C.
-
Monitoring: Monitor the progress of each reaction at regular intervals using a suitable analytical technique such as TLC, GC-MS, or LC-MS. Note the time it takes for the starting material to be consumed and the appearance of any side products.
-
Analysis: Once the reactions are complete, quench them and perform an identical workup for each. Analyze the crude product from each reaction for yield and purity (e.g., by ¹H NMR or LC-MS).
-
Optimization: Based on the results, select the temperature that provides the best balance of reaction time, yield, and purity.
Data Presentation: Impact of Temperature on Synthesis
The following table summarizes the expected effects of different temperature ranges on the synthesis of this compound, based on the two primary synthetic routes.
| Synthetic Route | Temperature Range | Expected Yield | Potential for Impurities |
| Boc Protection | Low (0-10°C) | Moderate to High | Low |
| Room Temp (20-25°C) | High | Low | |
| Elevated (40-55°C) | High (especially for hindered amines) | Moderate (potential for Boc₂O decomposition) | |
| Amide Dehydration | Room Temp (20-25°C) | Reagent Dependent (Low to High) | Low |
| Moderate (50-80°C) | Reagent Dependent (Moderate to High) | Moderate | |
| High (>100°C) | Reagent Dependent (Potentially High) | High (risk of Boc deprotection and side reactions) |
Visualization of Key Processes
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound, with a focus on the role of temperature.
Caption: Decision tree for troubleshooting low yield with a focus on reaction temperature.
References
- Maguire, A. R., & Collins, S. G. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- Enthaler, S. (2017). Recent developments in dehydration of primary amides to nitriles.
- Pope, B. M., & Tarbell, D. S. (1972).
- Collins, S. G., & Maguire, A. R. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(5), 755-764. [Link]
- Toste, F. D., & Bergman, R. G. (2009). Zirconium-Mediated Conversion of Amides to Nitriles: A Surprising Additive Effect. Angewandte Chemie International Edition, 48(48), 9144-9147. [Link]
- Hofmann, P., & Kluge, M. (2017). Method for preparing 4-cyanopiperidine hydrochloride.
- Poupaert, J. H., & Vamecq, J. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 66(24), 8190-8196. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Wordpress. [Link]
- CN112028726A - Method for continuously preparing nitrile
- US5817827A - Method for the dehydration of amides to nitriles. (1998).
- Ataman Kimya. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 6). The Role of this compound in Modern Pharmaceutical Synthesis. [Link]
- Sharma, A., & Kumar, A. (2018). Dehydration of Amides to Nitriles: A Review.
- WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. [Link]
- PrepChem.com. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. [Link]
- ChemADVISOR, Inc. (n.d.).
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. CN112028726A - Method for continuously preparing nitrile from amide - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Boc Protection of 4-Cyanopiperidine
Welcome to the technical support center for the N-Boc protection of 4-cyanopiperidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical synthetic transformation. Here, we move beyond simple protocols to address the nuanced challenges and specific issues you may encounter in the lab. Our focus is on providing logical, experience-driven solutions in a direct question-and-answer format to help you optimize your reaction outcomes.
Introduction: The Importance of a Robust Protection Strategy
1-Boc-4-cyanopiperidine is a versatile and highly valuable building block in modern medicinal chemistry and pharmaceutical development.[1][2][3] Its structure is a key component in the synthesis of numerous active pharmaceutical ingredients (APIs), including novel analgesics and compounds targeting central nervous system disorders.[1] The success of multi-step syntheses involving this scaffold hinges on the efficient and clean protection of the piperidine nitrogen. The tert-butoxycarbonyl (Boc) group is the protector of choice due to its stability across a wide range of reaction conditions and its straightforward removal under mild acidic conditions.[2][4]
However, what appears to be a simple reaction can present challenges, from low yields to purification difficulties. This guide provides in-depth troubleshooting advice to navigate these common hurdles.
Core Reaction Mechanism
Understanding the mechanism is the first step to effective troubleshooting. The Boc protection of an amine involves the nucleophilic attack of the nitrogen atom on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate, coupled with a deprotonation step, yields the final N-Boc protected carbamate, gaseous carbon dioxide, and tert-butanol.[5][6]
Caption: General mechanism for Boc protection of 4-cyanopiperidine.
Troubleshooting Guide & FAQs
Q1: My reaction yield is very low, or the reaction is not going to completion. What are the most common causes?
This is the most frequent issue. A low yield is typically traced back to one or more suboptimal reaction parameters.
Causality & Solution:
-
Insufficient Base or Incorrect Base Choice: The reaction generates a proton, which protonates the starting amine, rendering it non-nucleophilic. A base is required to neutralize this acid and maintain the amine in its reactive, free-base form. If you are starting with 4-cyanopiperidine hydrochloride, you will need at least two equivalents of base: one to liberate the free amine and one to scavenge the proton generated during the reaction.
-
Solution: For standard conditions, use 1.2-1.5 equivalents of a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA). If starting from the HCl salt, use 2.2-2.5 equivalents. For aqueous or biphasic systems, inorganic bases like NaHCO₃ or NaOH are effective.[7][8]
-
-
Sub-stoichiometric (Boc)₂O: While a 1:1 stoichiometry is theoretical, (Boc)₂O can slowly degrade, especially if it has been opened multiple times or is old.
-
Inappropriate Solvent: The solvent polarity can significantly influence the reaction rate.
-
Low Temperature: Most Boc protections proceed smoothly at room temperature. However, if you observe a sluggish reaction, gentle heating may be required.
-
Solution: If the reaction is slow at room temperature after 4-6 hours (as monitored by TLC or LC-MS), consider heating the mixture to 40-50 °C.[9]
-
Table 1: Troubleshooting Summary for Low Yield
| Parameter | Potential Cause | Recommended Solution | Citation |
| Base | Insufficient amount (especially with HCl salt); incorrect type. | Use 2.2 eq. of TEA or DIPEA for HCl salt. Use NaHCO₃/NaOH for aqueous systems. | [7][8] |
| (Boc)₂O | Reagent degradation; insufficient stoichiometry. | Use a fresh bottle or a slight excess (1.1-1.3 eq.). | [8][9] |
| Solvent | Poor solubility of starting material; suboptimal polarity. | Use DCM, THF, or ACN. Consider a biphasic system (e.g., dioxane/water) if solubility is an issue. | [8][9] |
| Temperature | Insufficient energy to overcome activation barrier. | Stir at room temperature initially. If slow, heat to 40-50 °C. | [9] |
| Catalyst | The secondary amine is not sufficiently nucleophilic. | Add a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP). | [7][10] |
Q2: I've optimized the basic conditions but the reaction is still sluggish. How can I accelerate it?
When standard conditions fail to give full conversion, the issue may be the intrinsic nucleophilicity of the amine. While 4-cyanopiperidine is a typical secondary amine, catalysis can be highly effective.
Causality & Solution:
The use of 4-dimethylaminopyridine (DMAP) as a catalyst is a well-established method for accelerating acylation reactions.[7] DMAP is more nucleophilic than 4-cyanopiperidine and reacts rapidly with (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is a much more potent acylating agent than (Boc)₂O itself, readily reacting with the piperidine nitrogen even if it is a weak nucleophile.
Caption: Catalytic cycle of DMAP in Boc protection.
-
Actionable Advice: Add a catalytic amount of DMAP (typically 1-5 mol%) to your reaction mixture. Be aware that DMAP is highly effective but can be difficult to remove during purification. Use the minimum amount necessary to achieve the desired rate enhancement.[10][11]
Q3: I am having difficulty with the work-up and purification. What is a reliable procedure?
A robust work-up is essential to remove excess reagents and byproducts, simplifying the final purification.
Causality & Solution:
The primary byproducts are tert-butanol and unreacted (Boc)₂O, along with the base (e.g., TEA) and its corresponding salt (e.g., triethylammonium chloride). A standard aqueous work-up is designed to remove these components efficiently.
-
Recommended Work-up Protocol:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (EtOAc) or DCM.
-
Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid or 1M HCl) to remove the amine base, followed by saturated aqueous NaHCO₃ to neutralize any remaining acid, and finally with brine to reduce the water content in the organic layer.[12][13]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: this compound is typically a yellowish oil or a low-melting solid (m.p. 60-62 °C).[2][14] If the crude product is not pure enough after the work-up, flash column chromatography on silica gel is the standard method.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 30-40%) is usually effective for eluting the product.
-
Q4: Is the cyano group stable under the reaction conditions?
Answer: Yes, the nitrile functional group is generally very stable under the standard, mildly basic conditions used for Boc protection. It is not susceptible to hydrolysis or other side reactions with reagents like (Boc)₂O, TEA, or DMAP at room temperature or with gentle heating.[15][16] You can proceed with confidence that this functional group will remain intact.
Standard Experimental Protocol
This protocol is a reliable starting point for the Boc protection of 4-cyanopiperidine hydrochloride.
Reagents & Materials:
-
4-Cyanopiperidine hydrochloride (1.0 eq.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.)
-
Triethylamine (TEA) (2.5 eq.)
-
Dichloromethane (DCM) (to make a ~0.5 M solution)
-
Standard glassware, magnetic stirrer
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-cyanopiperidine hydrochloride (1.0 eq.).
-
Dissolution: Add DCM to the flask to achieve a concentration of approximately 0.5 M.
-
Base Addition: Cool the resulting suspension in an ice bath (0 °C). Slowly add triethylamine (2.5 eq.) dropwise. Allow the mixture to stir at 0 °C for 15-20 minutes.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.2 eq.) to the reaction mixture, either as a solid in one portion or as a solution in a small amount of DCM.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the consumption of the starting material by TLC (staining with ninhydrin, which detects the free amine) or by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer with 1M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure this compound.
Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting Boc protection reactions.
References
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base).
- Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380.
- chemeurope.com. (n.d.). Di-tert-butyl dicarbonate.
- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
- Global Chemical Market. (2026, January 6). The Role of this compound in Modern Pharmaceutical Synthesis.
- ACS Publications. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry.
- YouTube. (2015, October 25). Di-tert-butyl dicarbonate.
- Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- ResearchGate. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
- Global Chemical Market. (n.d.). The Chemistry of this compound: A Versatile Building Block.
- Global Chemical Market. (n.d.). Ensuring Purity and Stability: The Importance of Quality this compound.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- Google Patents. (n.d.). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Google Patents. (n.d.). EP3245190B1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. Di-tert-butyl_dicarbonate [chemeurope.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. echemi.com [echemi.com]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 1-Boc-4-cyanopiperidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Boc-4-cyanopiperidine (CAS 91419-52-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical pharmaceutical intermediate.[1][2] We will explore the causality behind common impurities, provide actionable troubleshooting protocols, and answer frequently asked questions to ensure you achieve high purity and yield in your experiments.
General Synthesis & Purification Workflow
The successful synthesis of high-purity this compound requires careful attention to the reaction, workup, and purification stages. The following workflow illustrates the critical steps.
Caption: General experimental workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing probable causes and corrective actions in a question-and-answer format.
Question 1: My reaction yield is low, and analysis shows a significant amount of unreacted starting material. What went wrong?
Symptoms:
-
TLC or HPLC analysis shows a prominent spot/peak corresponding to the starting material (e.g., 1-Boc-4-piperidinecarboxamide or 4-cyanopiperidine).
-
The isolated product mass is significantly lower than the theoretical yield.
Probable Causes & Corrective Actions:
| Probable Cause | Scientific Rationale & Corrective Actions |
| Incomplete Dehydration (Amide Route) | Rationale: Dehydrating agents like phosphorus oxychloride (POCl₃) or fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) can degrade due to moisture. Their potency is crucial for converting the amide to the nitrile.[3][4] Action: Ensure your dehydrating agent is fresh and handled under anhydrous conditions. Consider increasing the equivalents of the dehydrating agent and the base (e.g., triethylamine) by 10-15%. Monitor the reaction for a longer duration. |
| Insufficient Boc-Anhydride (Boc-Protection Route) | Rationale: The reaction between 4-cyanopiperidine and di-tert-butyl dicarbonate (Boc₂O) requires precise stoichiometry. Using too little Boc₂O will result in incomplete conversion.[5] Action: Use a slight excess (e.g., 1.05-1.1 equivalents) of Boc₂O to drive the reaction to completion. Ensure the quality of the Boc₂O, as it can degrade over time. |
| Low Reaction Temperature or Insufficient Time | Rationale: Like most chemical reactions, these transformations have an activation energy barrier. Insufficient thermal energy or time will lead to incomplete conversion. Action: Consult the literature for the optimal temperature for your specific reagents.[6] If the reaction is sluggish at room temperature, consider gentle heating (e.g., 30-40 °C) while monitoring carefully for byproduct formation. Extend the reaction time and monitor by TLC/HPLC until the starting material is consumed. |
Question 2: My final product is contaminated with 1-Boc-4-piperidinecarboxamide. How do I avoid this and remove it?
Symptoms:
-
NMR shows characteristic amide N-H proton signals.
-
HPLC/LC-MS analysis reveals a peak with a mass corresponding to the amide starting material.
Probable Causes & Corrective Actions:
This impurity is specific to the route starting from tert-butyl 4-carbamoylpiperidine-1-carboxylate.[7]
Caption: Pathway showing incomplete conversion from amide to nitrile.
-
Avoidance: The primary cause is incomplete dehydration, as detailed in Question 1. The most effective strategy is to ensure the reaction goes to completion. Use fresh, anhydrous reagents and solvents. Adding the dehydrating agent slowly at a reduced temperature (e.g., 0 °C) before allowing the reaction to warm can sometimes improve outcomes by minimizing side reactions.[3]
-
Removal: The amide is significantly more polar than the nitrile. Purification via flash column chromatography is highly effective. A gradient elution starting with a non-polar solvent system (e.g., 10% Ethyl Acetate in Hexanes) and gradually increasing the polarity will elute the desired nitrile first, leaving the amide impurity on the column.
Question 3: I've detected 4-cyanopiperidine in my product. How did the Boc group get removed?
Symptoms:
-
A new, more polar spot appears on the TLC plate.
-
LC-MS analysis shows a peak corresponding to the mass of the deprotected piperidine.
-
The product may have a more basic character.
Probable Causes & Corrective Actions:
-
Rationale: The tert-butoxycarbonyl (Boc) group is a protecting group specifically designed to be stable to many conditions but labile under acidic conditions.[1][8] Exposure to strong acids, even unintentionally during workup, can cleave the Boc group.
-
Action: During the workup, avoid using strong acidic washes. If an acid wash is necessary to remove basic impurities, use a mild, cold acid like 10% citric acid or ice-cold 0.1 M KHSO₄, and perform the wash quickly.[3][5] Ensure all acidic reagents are thoroughly quenched and removed before concentrating the product.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable synthetic routes?
There are two primary, reliable routes utilized in both academic and industrial settings:
-
Boc-Protection of 4-Cyanopiperidine: This is often the most straightforward method. Commercially available 4-cyanopiperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (like triethylamine or even just the substrate itself) in a solvent like dichloromethane (DCM).[5] This route is direct and generally high-yielding.
-
Dehydration of 1-Boc-4-piperidinecarboxamide: This route starts with the corresponding primary amide and dehydrates it to the nitrile.[1] Common dehydrating agents include phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or milder, modern reagents like XtalFluor-E.[3][7] This method is also robust but requires careful handling of potentially hazardous dehydrating agents.
Q2: Which analytical methods are best for assessing the purity of my final product?
A combination of techniques provides the most comprehensive assessment of purity.[9] No single method tells the whole story.
| Analytical Method | Primary Purpose & Insights Gained |
| HPLC (High-Performance Liquid Chromatography) | The gold standard for quantitative purity assessment.[10][11] An RP-HPLC method with UV detection (e.g., at 210 nm) can separate the main compound from non-volatile impurities and provide a purity value as a percentage area. |
| GC (Gas Chromatography) | Ideal for detecting volatile impurities, such as residual solvents (e.g., DCM, Ethyl Acetate, Hexanes).[9][10] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Essential for structural confirmation.[9][10] It confirms the presence of the Boc group and the piperidine ring protons. Integration of signals can help quantify impurities if their peaks are well-resolved from the product signals. |
| MS (Mass Spectrometry) | Confirms the molecular weight of the product and helps in identifying the mass of unknown impurities detected by LC-MS or GC-MS.[9] |
Q3: What is a reliable method for purifying crude this compound?
Flash column chromatography is the most common and effective method for purifying this compound on a laboratory scale.[6]
Protocol 2: Flash Column Chromatography Purification
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude oil/solid) by dissolving it in a minimal amount of a polar solvent (like DCM or Ethyl Acetate) and adding the silica. Concentrate this slurry to a dry, free-flowing powder using a rotary evaporator.
-
Column Packing: Wet-pack a glass column with silica gel using your starting eluent (e.g., 5% Ethyl Acetate in Hexanes).
-
Loading: Carefully add the prepared dry-loaded silica with your compound to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity (e.g., from 5% to 15-20% Ethyl Acetate in Hexanes) to elute the product. The optimal gradient will depend on the specific impurities present.
-
Monitoring: Collect fractions and monitor them by TLC, staining with potassium permanganate or another suitable stain.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product, which should be a white to off-white solid or a yellowish oil that solidifies upon standing.[3]
References
- PrepChem.com. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine.
- ChemicalsKnowledge. (2026, January 6). The Role of this compound in Modern Pharmaceutical Synthesis.
- ChemicalsKnowledge. (n.d.). Ensuring Purity and Stability: The Importance of Quality this compound.
- Chemdad. (n.d.). This compound.
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- ChemicalsKnowledge. (n.d.). The Chemistry of this compound: A Versatile Building Block.
- Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
- ChemicalsKnowledge. (n.d.). The Crucial Role of N-Boc-4-Hydroxypiperidine in Modern Drug Synthesis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. echemi.com [echemi.com]
- 4. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 91419-52-2 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Selection for 1-Boc-4-cyanopiperidine Synthesis
Welcome to the technical support center for the synthesis of 1-Boc-4-cyanopiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of solvent selection for this important synthetic intermediate. We provide in-depth, experience-based answers to common challenges, ensuring your synthesis is efficient, reproducible, and scalable.
Troubleshooting Guide: Common Issues & Solvent-Based Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on how solvent choice can be the root cause and the ultimate solution.
Q1: My reaction yield is consistently low (<70%). What are the likely solvent-related causes?
A1: Low yield is a frequent challenge, often directly tied to solvent choice. The primary synthesis route involves the dehydration of 1-Boc-4-piperidinecarboxamide or the reaction of 1-Boc-4-piperidone with a cyanide source. Here’s how your solvent could be undermining the reaction:
-
Poor Solubility of Starting Materials: If your starting materials, particularly the amide precursor, are not fully dissolved, the reaction becomes a heterogeneous mixture, drastically slowing down the reaction rate and leading to incomplete conversion.
-
Inappropriate Polarity: The dehydration of the amide to a nitrile often involves polar intermediates. A solvent that cannot adequately stabilize these intermediates will slow the reaction.
-
Side Reactions Promoted by the Solvent: Protic solvents (e.g., ethanol, methanol) are generally unsuitable as they can react with common dehydrating agents like POCl₃ or trifluoroacetic anhydride, quenching them before they can react with the amide.[6]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
Q2: My final product is contaminated with impurities. How is my solvent choice a factor?
A2: Impurity generation is a classic sign of suboptimal reaction conditions, where the solvent plays a pivotal role.
-
Hydrolysis of the Cyano Group: If your solvent contains water, or if the workup procedure is not carefully controlled, the newly formed cyano group can hydrolyze back to the amide or even to the carboxylic acid, especially if reaction temperatures are high.
-
Insight: Always use anhydrous solvents for the reaction. During workup, quenching with a saturated aqueous solution like sodium bicarbonate should be done at low temperatures (0-5 °C) to minimize hydrolysis.[2][7] Dichloromethane is an excellent solvent for extraction as it is immiscible with water and has low water solubility.[2]
-
-
Solvent-Adduct Formation: While less common with standard solvents, highly reactive intermediates could potentially form adducts with certain solvents under specific catalytic conditions.
-
Inefficient Workup and Extraction: The solvent choice directly impacts the ease and efficiency of product isolation. If the product has significant solubility in the aqueous phase, you will lose material during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most recommended solvents for synthesizing this compound from its amide precursor?
A1: The ideal solvent should be aprotic and capable of dissolving the starting materials. Based on literature and practical experience, the following are recommended:
| Solvent | Dielectric Constant (Polarity) | Boiling Point (°C) | Key Advantages & Considerations |
| Acetonitrile (MeCN) | 37.5 | 82 | Highly Recommended. Good solvency for starting materials and intermediates. Aprotic and relatively inert. Easy to remove under vacuum.[1][3] |
| Dichloromethane (DCM) | 9.1 | 40 | Widely Used. Excellent for reactions at or below room temperature. Easy to remove. May have limited solubility for the amide precursor.[2][8] |
| Ethyl Acetate (EtOAc) | 6.0 | 77 | Good Alternative. A less polar option that works well. Often used in dehydration reactions.[2][7] |
| Tetrahydrofuran (THF) | 7.6 | 66 | Use with Caution. Can be used, but must be anhydrous. Peroxide formation is a risk that must be managed. |
Q2: Can I use a solvent-free approach for this synthesis?
A2: While some syntheses, like certain Strecker reactions, can be performed under solvent-free conditions, it is not recommended for the common routes to this compound.[9][10] The dehydration of the amide typically requires a solvent to mediate heat transfer and ensure a homogeneous reaction environment. A solvent-free reaction would likely be uncontrollable and lead to significant decomposition and a complex mixture of byproducts.
Q3: How does solvent selection change when scaling up the reaction from milligrams to kilograms?
A3: Scaling up introduces new logistical, safety, and economic considerations.
-
Cost and Availability: The cost of the solvent becomes a significant factor. DCM and EtOAc are generally more cost-effective than high-purity anhydrous acetonitrile.
-
Safety: The flammability, toxicity, and boiling point of the solvent are critical. DCM has a low boiling point and is non-flammable, which can be advantageous. However, it is a regulated substance. EtOAc is flammable.
-
Workup and Waste Disposal: The ease of solvent removal and recycling is important. A solvent with a lower boiling point like DCM is easier to remove. The environmental impact and cost of waste disposal must also be considered.
-
Heat Transfer: The ability of the solvent to manage heat from exothermic events is crucial on a large scale. Solvents with a wider liquid range and higher heat capacity are preferable.
Solvent Selection Funnel for Scale-Up
Caption: Decision workflow for solvent selection from lab to manufacturing scale.
Experimental Protocol: Dehydration of 1-Boc-4-piperidinecarboxamide
This protocol provides a reliable method using an optimal solvent system.
Materials:
-
1-Boc-4-piperidinecarboxamide
-
Phosphorus oxychloride (POCl₃) or Trifluoroacetic Anhydride (TFAA)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), Anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1-Boc-4-piperidinecarboxamide (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (approx. 0.2 M concentration).[2]
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer one more time with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by flash chromatography on silica gel if necessary.
References
- Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. CABI Digital Library.
- This compound synthesis. ChemicalBook.
- Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. Organic & Biomolecular Chemistry (RSC Publishing).
- Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega.
- Ensuring Purity and Stability: The Importance of Quality this compound. Boronpharm.
- This compound Use and Manufacturing. ECHEMI.
- Buy this compound | 91419-52-2. Smolecule.
- List of amino nitriles synthesized via Strecker reaction under solvent free conditions at room temperature. ResearchGate.
- Strecker Synthesis. Organic Chemistry Portal.
- Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. PrepChem.com.
- The Chemistry of this compound: A Versatile Building Block. Boronpharm.
- Method for preparing 4-cyanopiperidine hydrochloride. Google Patents.
- This compound Chemical Properties,Uses,Production. ChemicalBook.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Buy this compound | 91419-52-2 [smolecule.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 7. This compound | 91419-52-2 [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Strecker Synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Catalyst Loading for N-Boc-4-cyanopiperidine Synthesis
Welcome to the technical support center for the synthesis of N-Boc-4-cyanopiperidine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical building block and aim to optimize their synthetic protocols for maximum yield, purity, and reproducibility. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols, focusing specifically on the pivotal role of catalyst loading in the copper-catalyzed cyanation of N-Boc-4-piperidone tosylhydrazone.
Overview: The Critical Role of Catalysis in N-Boc-4-cyanopiperidine Synthesis
N-Boc-4-cyanopiperidine is a versatile intermediate in medicinal chemistry, valued for its role in constructing complex pharmaceutical agents.[1] A robust and scalable synthesis is therefore of high importance. A prevalent and effective method involves the conversion of N-Boc-4-piperidone to its N-tosylhydrazone, followed by a copper-catalyzed cyanation. This latter step, which forms the crucial C-CN bond, is highly dependent on the precise loading of the catalyst. Both insufficient and excessive catalyst can lead to undesirable outcomes, including failed reactions, low yields, and the formation of complex impurities. This guide will focus on the copper(I)-catalyzed approach using a thiocyanate salt, which represents a modern, effective, and lower-toxicity alternative to traditional cyanide sources.[2][3][4]
The overall synthetic workflow is illustrated below. The key focus of this guide is the optimization of Step 2 .
Caption: General two-step synthesis of N-Boc-4-cyanopiperidine.
Troubleshooting Guide: Catalyst and Reaction Optimization
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction has stalled. I'm seeing very low conversion of the tosylhydrazone starting material. Is the catalyst loading too low?
Answer: Yes, insufficient catalyst loading is a primary cause of stalled or low-conversion reactions. The copper catalyst is essential for the decomposition of the tosylhydrazone and the formation of an intermediate copper carbene, which is then intercepted by the cyanide source.[2]
Causality:
-
Low Catalyst Concentration: If the catalyst concentration is too low (e.g., < 1 mol%), the turnover frequency may be insufficient to drive the reaction to completion in a reasonable timeframe. The catalytic cycle cannot proceed at a practical rate.
-
Catalyst Poisoning: Trace impurities in your reagents or solvent (especially water or sulfur-containing compounds) can act as poisons, binding to the copper center and rendering a portion of the catalyst inactive. If your initial loading is already at the lower limit, this poisoning effect can be magnified, effectively halting the reaction. While thiocyanate is the CN source, other sulfur impurities can still be problematic.
Recommended Actions:
-
Verify Catalyst Loading: Double-check your calculations and ensure the catalyst was weighed and transferred accurately. For a small-scale reaction, even minor weighing errors can significantly impact the molar percentage.
-
Increase Catalyst Loading: If you are confident in your initial measurements, perform a small-scale optimization experiment by systematically increasing the catalyst loading. See the table below for suggested ranges.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. The presence of water can interfere with the reaction.[2] The use of molecular sieves is recommended in established protocols.[2]
Q2: The reaction worked, but the yield was poor and I have multiple unidentified spots on my TLC plate. Could the catalyst loading be too high?
Answer: It's possible, though other factors should also be considered. While insufficient catalyst stalls the reaction, excessive catalyst loading can sometimes promote undesired side reactions, leading to byproduct formation and reduced yield of the target molecule.
Causality:
-
Decomposition Pathways: High concentrations of the active catalyst might accelerate the decomposition of the sensitive diazo intermediate (formed from the tosylhydrazone) into non-productive pathways.
-
Promotion of Side Reactions: The copper carbene intermediate is highly reactive. An excess of catalyst could promote dimerization or other undesired carbene-related side reactions, consuming the intermediate before it can be cyanated.
Recommended Actions:
-
Optimize Loading (Decrease): Run a series of reactions where you systematically decrease the catalyst loading from your initial amount. This will help determine if there is an optimal window that maximizes yield while minimizing byproducts.
-
Control Temperature: Ensure your reaction temperature is precisely controlled. Overheating can exacerbate decomposition pathways, an effect that might be amplified by high catalyst loading. The established temperature for this reaction is 80°C.[2]
-
Check Reagent Purity: Impurities in the tosylhydrazone starting material can lead to byproducts. Ensure it is pure and dry before use.
Data Table: Catalyst Loading Optimization for Tosylhydrazone Cyanation
The following table provides a starting point for optimizing the loading of Copper(I) Iodide (CuI) in the synthesis of N-Boc-4-cyanopiperidine from its tosylhydrazone intermediate, using KSCN as the cyanide source.
| Experiment | CuI Loading (mol%) | KSCN (Equivalents) | Expected Outcome | Troubleshooting Notes |
| 1 (Low) | 1 - 5 | 2.0 | Reaction may be slow or stall completely. Significant starting material may remain. | A primary indicator that catalyst concentration is the rate-limiting factor. |
| 2 (Optimal) | 10 | 2.0 | Good to excellent yield (often >80%). Clean reaction profile with minimal byproducts. [2] | This is the literature-recommended starting point for optimization. |
| 3 (High) | 15 - 20 | 2.0 | Yield may decrease. Potential for increased byproduct formation observed by TLC/LCMS. Reaction may appear darker in color. | Indicates that side reactions or decomposition may be outcompeting the desired pathway. |
| 4 (Stoich.) | >25 | 2.0 | Not recommended. Unlikely to improve yield further and significantly increases cost and difficulty of product purification. | Economically and environmentally unfavorable. |
Note: Data is synthesized based on established protocols for the copper-catalyzed cyanation of N-tosylhydrazones.[2][3][4]
Experimental Protocol: Catalyst Optimization Workflow
This section provides a detailed, step-by-step methodology for preparing the tosylhydrazone intermediate and for performing a catalyst loading optimization for the subsequent cyanation.
Step 1: Synthesis of N-Boc-4-piperidone Tosylhydrazone
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (1.0 eq.).
-
Reagent Addition: Add absolute ethanol (approx. 5 mL per 1 g of piperidone). Stir until the starting material is fully dissolved.
-
Hydrazide Addition: Add p-toluenesulfonylhydrazide (1.05 eq.) to the solution. A mildly exothermic reaction may be observed as it dissolves.
-
Reaction: Stir the mixture at room temperature. The tosylhydrazone product will begin to crystallize, often within 15-30 minutes. Continue stirring for 2-4 hours to ensure complete reaction.
-
Isolation: Cool the mixture in an ice bath for 30 minutes. Collect the crystalline product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold ethanol and dry under vacuum. The resulting white solid is typically of sufficient purity for the next step.
Step 2: Parallel Experiment for CuI Catalyst Loading Optimization
This procedure is designed for three parallel reactions at different catalyst loadings (e.g., 5 mol%, 10 mol%, and 15 mol%).
-
Vessel Preparation: In three separate, oven-dried reaction vials equipped with magnetic stir bars, add the N-Boc-4-piperidone tosylhydrazone (1.0 eq., e.g., 100 mg) prepared in Step 1.
-
Reagent Addition: To each vial, add potassium thiocyanate (KSCN, 2.0 eq.) and 4 Å molecular sieves.
-
Catalyst Addition:
-
Vial 1 (5 mol%): Add Copper(I) Iodide (CuI, 0.05 eq.).
-
Vial 2 (10 mol%): Add Copper(I) Iodide (CuI, 0.10 eq.).
-
Vial 3 (15 mol%): Add Copper(I) Iodide (CuI, 0.15 eq.).
-
-
Solvent Addition: To each vial, add the solvent mixture of acetonitrile (MeCN) and N-Methyl-2-pyrrolidone (NMP) in a 2:1 ratio (e.g., 2 mL MeCN, 1 mL NMP).
-
Reaction: Seal the vials, place them in a pre-heated 80°C heating block, and stir vigorously. An oxygen atmosphere has been shown to be beneficial.[2]
-
Monitoring: Monitor the reactions by TLC or LCMS at regular intervals (e.g., every 2 hours) by quenching a small aliquot with water and extracting with ethyl acetate.
-
Workup & Analysis: Once a reaction reaches completion (or after a set time, e.g., 12 hours), cool the vials to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Analyze the crude product from each vial by ¹H NMR or LCMS to determine the conversion and relative purity, allowing you to identify the optimal catalyst loading.
Frequently Asked Questions (FAQs)
Q: Why use a copper/thiocyanate system instead of a more traditional palladium catalyst or cyanide source like KCN? A: This system offers two main advantages. First, thiocyanate salts are significantly less toxic and easier to handle than alkali metal cyanides or HCN gas.[4] Second, palladium catalysts are notoriously susceptible to poisoning by excess cyanide ions, which can coordinate strongly to the metal center and halt the catalytic cycle. Copper-based systems can be more robust under these conditions.
Q: My catalyst is blue/green instead of the expected off-white color of CuI. Can I still use it? A: A blue or green color indicates the oxidation of copper(I) to copper(II), which is generally inactive for this specific transformation. Using oxidized catalyst will lead to poor or no reaction. It is crucial to use fresh, high-purity CuI from a sealed container and handle it quickly to minimize exposure to air and moisture.
Q: Can I recycle the copper catalyst? A: In principle, heterogeneous copper catalysts can be recycled. However, for this homogeneous reaction, the catalyst remains dissolved in the reaction mixture. Recovery would require a complex workup procedure that is typically not economically viable on a laboratory scale. For process chemistry, developing a heterogeneous, recyclable copper catalyst would be a separate research goal.
Q: Are there alternative, non-catalytic methods to synthesize N-Boc-4-cyanopiperidine? A: Yes, other routes exist, most commonly involving the dehydration of N-Boc-4-piperidinecarboxamide or the corresponding aldoxime.[5][6] These reactions typically use stoichiometric dehydrating agents like phosphorus oxychloride (POCl₃), oxalyl chloride, or fluorinating reagents like XtalFluor-E.[5][7] While effective, these methods often require harsher conditions or more expensive reagents and may generate more waste compared to an optimized catalytic process.
Troubleshooting Decision Workflow
The following diagram provides a logical workflow for troubleshooting common issues with the cyanation reaction.
Caption: A decision tree for troubleshooting the catalytic cyanation step.
References
- Huang, Y., Yu, Y., Zhu, Z., et al. (2017). Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source. The Journal of Organic Chemistry, 82(14), 7621–7627. [Link]
- Organic Syntheses. (N.D.). Procedure for Tosylhydrazone Formation. Organic Syntheses.
- Organic Syntheses. (N.D.). General Laboratory Procedures. Organic Syntheses.
- O'Brien, P. (2009). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 65(48), 9871-9904.
- Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride. Google Patents.
- Google Patents. (N.D.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Google Patents.
- Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center.
- Wiley Online Library. (2021). CuI/KI system effectively promoted cyanation using sodium cyanides as “CN” source. Wiley Online Library.
- PubMed. (2017). Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source. PubMed.
- ResearchGate. (2017). Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as “CN” Source | Request PDF. ResearchGate.
- National Institutes of Health. (N.D.). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. PMC.
- ACS Publications. (2018). Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion.
- Google Patents. (N.D.). CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester. Google Patents.
- MDPI. (2022). Copper-Catalyzed Reaction of N-Monosubstituted Hydrazones with CBr4: Unexpected Fragmentation and Mechanistic Study. MDPI.
Sources
- 1. Buy 1-Boc-4-cyanopiperidine | 91419-52-2 [smolecule.com]
- 2. Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source [organic-chemistry.org]
- 3. Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 91419-52-2 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Di-tert-butyl Dicarbonate (Boc-Anhydride)
Welcome to the technical support center for handling di-tert-butyl dicarbonate, colloquially known as Boc-anhydride. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with residual Boc-anhydride in their reaction mixtures. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the purity of your compounds.
Frequently Asked Questions (FAQs)
Q1: How can I detect the presence of unreacted Boc-anhydride in my product?
The presence of residual Boc-anhydride can be ascertained through several analytical methods. In ¹H NMR spectroscopy, the two tert-butyl groups of Boc-anhydride produce a sharp, characteristic singlet peak around 1.46 ppm (in CDCl₃).[1] A distinct, sweet, and somewhat pungent "Boc" smell is also a common indicator of its presence.[2] While Thin Layer Chromatography (TLC) can be used, Boc-anhydride may not be visible with all stains, such as ninhydrin.[2][3]
Q2: Is Boc-anhydride stable during a standard aqueous workup?
Boc-anhydride is insoluble in water and generally stable to neutral water washes.[2][4] However, it is sensitive to both acidic and basic conditions. Vigorous washing with a saturated sodium bicarbonate solution can be an effective method for hydrolyzing and removing it.[2]
Q3: Can I remove Boc-anhydride and its main byproduct, tert-butanol, by evaporation?
Yes, both unreacted Boc-anhydride and the tert-butanol byproduct are volatile and can often be removed by rotary evaporation or by placing the sample under a high vacuum for an extended period.[2] This method is particularly well-suited for products that are non-volatile solids or high-boiling oils.[2] The boiling point of Boc-anhydride is 56-57 °C at 0.5 mmHg.[4][5]
Q4: Can column chromatography be avoided for removing Boc-anhydride?
In many instances, yes. A combination of chemical quenching followed by an appropriate aqueous workup is often sufficient to achieve a high degree of purity.[1] For non-volatile solid products, sublimation under high vacuum is another effective purification method that circumvents the need for chromatography.[1]
Troubleshooting Guides
Issue 1: Residual Boc-Anhydride Detected in NMR After Standard Aqueous Workup
-
Possible Cause: Insufficient hydrolysis of the Boc-anhydride during the aqueous wash. Due to its low water solubility, it can persist in the organic layer.[2]
-
Solutions:
-
Chemical Quenching: Before the aqueous workup, add a quenching agent to the reaction mixture to react with the excess Boc-anhydride, forming a more water-soluble byproduct that is easier to remove.[1][2]
-
Vigorous Basic Washes: Increase the number and vigor of washes with a saturated sodium bicarbonate solution to promote hydrolysis.[2][6]
-
Issue 2: Product and Boc-Anhydride Have Similar Polarity, Making Chromatographic Separation Difficult
-
Possible Cause: The physicochemical properties of the product and Boc-anhydride are too similar for effective separation on silica gel.
-
Solutions:
-
Chemical Scavenging: Employ a scavenger resin, such as polymer-supported trisamine (PS-Trisamine). The resin reacts with the excess Boc-anhydride, and the resulting resin-bound byproduct can be easily removed by simple filtration.[1][7] This method is advantageous as it avoids introducing new soluble impurities.
-
Optimize Chromatography Conditions: If chromatography is necessary, use a less polar eluent system. A gradient elution starting with a non-polar solvent like hexanes and gradually increasing polarity can enhance separation.[8][9]
-
Decision Workflow for Boc-Anhydride Removal
The choice of purification strategy depends on the properties of your desired product. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a purification method.
Experimental Protocols
Protocol 1: Chemical Quenching with Imidazole
This protocol is effective for quenching excess Boc-anhydride, forming N-tert-butoxycarbonylimidazole, which is more water-soluble and can be removed with a dilute acid wash.[1][2] This method is suitable for products that are stable to mild acid.
-
Quenching: To the crude reaction mixture, add imidazole (1.5 equivalents relative to the excess Boc-anhydride).[2]
-
Stirring: Stir the mixture at room temperature for 1-2 hours.[2]
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).[2]
-
Acid Wash: Wash the organic layer with a dilute acid solution (e.g., <0.5M HCl) to remove the Boc-imidazole and any excess imidazole.[2][3]
-
Neutralization and Drying: Wash the organic layer with water and then brine.[2] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter and concentrate the organic layer under reduced pressure to yield the purified product.[2]
Protocol 2: Removal by Scavenger Resin (PS-Trisamine)
This method is highly efficient and ideal for a wide range of products, including water-soluble ones, as the workup involves a simple filtration.[1]
-
Resin Addition: To the crude reaction mixture, add polymer-supported trisamine (PS-Trisamine) resin (typically 2-3 equivalents relative to the excess Boc-anhydride).
-
Stirring: Stir the suspension at room temperature. The reaction time can vary from a few hours to overnight. Monitor the disappearance of Boc-anhydride by TLC or ¹H NMR.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Removal by Flash Column Chromatography
This physical separation method is effective when the product and Boc-anhydride have sufficiently different polarities.[2][8]
-
Concentration: Concentrate the crude reaction mixture under reduced pressure.
-
Adsorption: Adsorb the crude product onto a small amount of silica gel.
-
Column Preparation: Prepare a silica gel column packed with a non-polar solvent (e.g., hexanes).[2]
-
Loading: Load the adsorbed product onto the column.
-
Elution: Elute the column with a non-polar solvent system (e.g., hexanes or a low percentage of ethyl acetate in hexanes) to first remove the non-polar Boc-anhydride.[8] Gradually increase the polarity of the eluent to isolate the desired product.
-
Fraction Monitoring: Monitor the fractions by TLC to identify those containing the pure product.[2]
-
Concentration: Combine the pure fractions and concentrate under reduced pressure.
Data Summary
The following table summarizes the primary methods for removing excess Boc-anhydride, highlighting their efficiency and key considerations.
| Method | Reagent/Procedure | Estimated Efficiency | Advantages | Disadvantages |
| Chemical Quenching | Imidazole followed by dilute acid wash | High (>95%) | Fast and effective.[1] | Requires an additional acidic wash which may not be suitable for acid-sensitive products.[1] |
| Scavenger Resin | Polymer-Supported Trisamine (PS-Trisamine) | Very High (>99%) | Simple filtration workup; suitable for a wide range of products, including water-soluble ones.[1] | Resin can be costly; may require longer reaction times. |
| Aqueous Workup | Vigorous washing with sat. NaHCO₃ | Moderate to High | Simple and inexpensive. | May be insufficient for complete removal; can form emulsions.[2][9] |
| Physical Removal | High Vacuum Evaporation / Sublimation | High | Avoids additional reagents and solvents; effective for non-volatile products.[1][2] | Not suitable for volatile or thermally sensitive products. |
| Chromatography | Flash Column Chromatography | High | Provides high purity when optimized. | Can be time-consuming and solvent-intensive; may lead to product loss on the column.[] |
References
- ChemBK. (n.d.). Boc anhydride.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Boc Anhydride: Synthesis and Purity for Optimal Results.
- Reddit. (2021, March 3). removal of excess boc anhydride. r/OrganicChemistry.
- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
- Synlett. (n.d.). Spotlight 36.
- Reddit. (2023, December 20). Help Removing Excess Boc Anhydride. r/OrganicChemistry.
- Reddit. (2014, June 22). Removal of Boc protecting group as workup?. r/chemistry.
- LookChem. (2023, June 2). What Is The Structure Of Tert-Butyl Dicarbonate?.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Google Patents. (n.d.). JPH05310645A - Method for purifying di-tert-butyl dicarbonate.
- chemeurope.com. (n.d.). Di-tert-butyl dicarbonate.
- ResearchGate. (2001, January). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O].
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Sciforum. (2005, November 1). Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide.
- Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE.
- Common Organic Chemistry. (n.d.). Boc Anhydride.
- ResearchGate. (2006, December). Alcohols and Di- tert -butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert -Butyl Ethers.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base).
- Reddit. (2022, April 8). How do you all weigh out boc anhydride?. r/chemistry.
- Common Organic Chemistry. (n.d.). Boc Protection (Boc2O + Base).
- PubMed. (2006, December 22). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers.
- YouTube. (2015, October 25). Di-tert-butyl dicarbonate.
- Organic Syntheses. (n.d.). [- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. Di-tert-butyl_dicarbonate [chemeurope.com]
- 6. reddit.com [reddit.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sciforum.net [sciforum.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low yield in the dehydration of tert-butyl 4-carbamoylpiperidine-1-carboxylate
Technical Support Center: Dehydration of tert-butyl 4-carbamoylpiperidine-1-carboxylate
Welcome to the technical support center for the dehydration of tert-butyl 4-carbamoylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for converting this primary amide to its corresponding nitrile, tert-butyl 4-cyanopiperidine-1-carboxylate. Below, you will find a series of frequently asked questions (FAQs) that address common issues encountered during this transformation, along with detailed protocols and mechanistic insights to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: My dehydration reaction is resulting in a low yield of the desired nitrile. What are the common causes?
Several factors can contribute to a low yield in this specific dehydration reaction. The primary reasons often involve incomplete reaction, degradation of the starting material or product, and formation of side products.
-
Incomplete Reaction: The choice of dehydrating agent and reaction conditions are paramount. Milder reagents may require higher temperatures or longer reaction times, while overly harsh conditions can lead to decomposition. It's crucial to ensure the dehydrating agent is active and used in the correct stoichiometric amount.
-
Starting Material Purity: Impurities in the starting amide, such as residual water or solvents from previous steps, can consume the dehydrating agent and inhibit the reaction.
-
Side Product Formation: Depending on the reagent used, various side reactions can occur. For instance, strong acids can lead to the removal of the tert-butoxycarbonyl (Boc) protecting group.
-
Product Instability: The product, tert-butyl 4-cyanopiperidine-1-carboxylate, can be susceptible to hydrolysis back to the amide or even the carboxylic acid under certain workup or purification conditions.
Q2: Which dehydrating agents are most effective for this transformation, and what are the pros and cons of each?
The selection of a dehydrating agent is critical and depends on the scale of the reaction, sensitivity of the substrate, and desired purity of the product. Here is a comparison of commonly used reagents for primary amide dehydration:
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Anhydride (TFAA) with a base (e.g., pyridine or triethylamine) | Anhydrous polar solvent (e.g., DMF, NMP), -15°C to RT | Mild, non-acidic conditions.[1] | Potential for trifluoroacetylation of other functional groups.[1] Requires careful temperature control. |
| Burgess Reagent | Anhydrous solvents (e.g., THF, CH₂Cl₂) | Mild and selective.[2] Compatible with many functional groups.[2][3] | Can be expensive. Limited shelf life.[4] |
| Phosphorus Oxychloride (POCl₃) | Often with a base (e.g., pyridine, imidazole), heating may be required | Readily available and inexpensive. | Generates HCl, which can be harsh for acid-sensitive substrates.[1] |
| Thionyl Chloride (SOCl₂) | Heating often required | Inexpensive and effective. | Generates SO₂ and HCl, which are corrosive and can cause side reactions with sensitive substrates.[1] |
| Vilsmeier Reagent (generated in situ from DMF and oxalyl chloride or POCl₃) | Anhydrous conditions | Highly reactive and efficient for many amides.[5] | Can be harsh and may not be suitable for all substrates. |
For tert-butyl 4-carbamoylpiperidine-1-carboxylate, which contains an acid-labile Boc protecting group, milder reagents like TFAA/pyridine or the Burgess reagent are often preferred to minimize deprotection.
Q3: I'm observing a significant amount of a byproduct that appears to be the deprotected piperidine. How can I prevent this?
The loss of the Boc protecting group is a common side reaction when using acidic dehydrating agents like POCl₃ or SOCl₂. The HCl generated during the reaction can cleave the tert-butyl carbamate.[1]
Solutions:
-
Switch to Milder Reagents: Employing non-acidic dehydrating systems like TFAA in combination with a base such as pyridine or triethylamine is a highly effective strategy.[1][6] The base neutralizes the trifluoroacetic acid formed during the reaction. The Burgess reagent is also an excellent choice due to its mild and selective nature.[2][3]
-
Include an Acid Scavenger: If using a reagent like POCl₃ is unavoidable, adding a non-nucleophilic base such as pyridine or imidazole in excess can help to neutralize the generated acid.
-
Control Reaction Temperature: Running the reaction at lower temperatures can often reduce the rate of deprotection. For TFAA/pyridine systems, temperatures between -15°C and 0°C are common.[6]
Q4: My reaction seems to stall and I'm left with a mixture of starting material and product. How can I drive the reaction to completion?
Incomplete conversion is a frequent issue. Here's a troubleshooting workflow to address this:
Troubleshooting Workflow for Incomplete Conversion
-
Reagent Quality: Ensure your dehydrating agent is fresh and has been stored under anhydrous conditions. Many dehydrating agents are sensitive to moisture. The Burgess reagent, for example, has a limited shelf life.[4]
-
Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess (1.1 to 1.5 equivalents) of the dehydrating agent can help to drive the reaction to completion, especially if there are trace amounts of water present.[6]
-
Solvent Purity: Use anhydrous solvents. Water will react with the dehydrating agent, rendering it ineffective.
-
Reaction Monitoring: Actively monitor the reaction by TLC or LC-MS. If the reaction stalls, a small, additional charge of the dehydrating agent can sometimes restart it.
Q5: The workup and purification are leading to significant product loss. What is the best way to isolate the tert-butyl 4-cyanopiperidine-1-carboxylate?
The product can be sensitive to both acidic and strongly basic conditions during workup, which can lead to hydrolysis.
Recommended Workup Procedure:
-
Quenching: Carefully quench the reaction mixture by pouring it into a cold, saturated aqueous solution of sodium bicarbonate or water. This will neutralize any remaining acids and decompose the excess dehydrating agent.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with water and then brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
Crystallization: The crude product can often be purified by crystallization from a suitable solvent system, such as ethyl acetate/hexanes.
-
Column Chromatography: If crystallization is not effective, purification by silica gel column chromatography is a reliable method. Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, to isolate the product.
Experimental Protocols
Protocol 1: Dehydration using Trifluoroacetic Anhydride (TFAA) and Pyridine
This protocol is adapted from general procedures for amide dehydration using TFAA.[1][6]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve tert-butyl 4-carbamoylpiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add pyridine (1.1 to 1.5 eq.) to the stirred solution.
-
TFAA Addition: Add trifluoroacetic anhydride (1.1 to 1.5 eq.) dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, pour the mixture into a cold, saturated aqueous solution of sodium bicarbonate. Extract with DCM or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel chromatography or crystallization.
Protocol 2: Dehydration using Burgess Reagent
This protocol is based on the known application of the Burgess reagent for the dehydration of primary amides.[2][3]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve tert-butyl 4-carbamoylpiperidine-1-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add Burgess reagent (1.1-1.3 eq.) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature. The reaction can be gently heated to 40-50°C if it is sluggish. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product as described in Protocol 1.
Mechanistic Overview
Understanding the reaction mechanism can aid in troubleshooting. Below is a generalized mechanism for the dehydration of a primary amide using an electrophilic activating agent like TFAA or POCl₃.
Sources
- 1. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. EP0729940A2 - Process for synthesizing fluorinated nitrile compounds - Google Patents [patents.google.com]
refining the workup procedure for 1-Boc-4-cyanopiperidine synthesis
Welcome to the technical support center for the synthesis of 1-Boc-4-cyanopiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the workup and purification of this critical building block. Here, we address common challenges encountered during its synthesis, offering field-proven insights and evidence-based solutions to ensure the integrity and success of your experimental outcomes.
Introduction
This compound is a versatile intermediate in pharmaceutical synthesis, valued for its role in constructing complex bioactive molecules.[1][2] The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection under mild acidic conditions, while the cyano group serves as a versatile handle for further chemical transformations.[2][3] Although several synthetic routes to this compound exist, including the dehydration of N-Boc-4-piperidinecarboxamide or the reaction of 4-cyanopiperidine with di-tert-butyl dicarbonate, the workup and purification stages are critical for obtaining a high-purity product.[4][5] This guide provides a comprehensive framework for refining your workup procedure and troubleshooting common issues.
Troubleshooting Guide
This section addresses specific problems that may arise during the workup of your this compound synthesis, providing detailed explanations and actionable protocols.
Issue 1: Low or No Product Yield After Workup
Q: I performed the reaction and the initial TLC analysis of the crude mixture showed the presence of my desired product. However, after the aqueous workup and extraction, I have a very low yield, or in some cases, no product at all. What could be the cause?
A: This is a common and frustrating issue that can often be traced back to the workup conditions, particularly the pH of the aqueous washes. The Boc protecting group is notoriously sensitive to acidic conditions and can be prematurely cleaved, leading to the formation of the more water-soluble 4-cyanopiperidine, which is then lost to the aqueous phase during extraction.
Causality: The tert-butoxycarbonyl (Boc) group is readily cleaved by even mild acids. If your quenching or washing solutions are acidic, or if acidic byproducts from the reaction are not adequately neutralized, you will lose your Boc protection.
Diagnostic Protocol:
-
TLC Analysis of Aqueous Layer: After your extraction, carefully acidify a small sample of the combined aqueous layers with a strong acid (e.g., concentrated HCl) to a pH of ~1-2. Then, extract this acidified aqueous sample with an organic solvent (e.g., dichloromethane). Spot this organic extract on a TLC plate alongside your starting material (if available) and a standard of 4-cyanopiperidine. If you see a spot corresponding to 4-cyanopiperidine, it confirms that your Boc group was cleaved during the workup.
-
pH Check: During your workup, use pH paper to check the pH of your aqueous washes. Ensure that the pH remains neutral or slightly basic (pH 7-8) throughout the extraction process.
Corrective Protocol:
-
Neutral or Basic Quench: Quench your reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize any acidic reagents or byproducts.[4]
-
Avoid Acidic Washes: Do not use any acidic wash solutions (e.g., dilute HCl) during the workup. If you need to remove basic impurities, consider alternative methods or a very carefully controlled wash with a weak, dilute acid, monitoring the pH continuously.
-
Brine Washes: Use saturated aqueous sodium chloride (brine) for your final washes. This helps to break up emulsions and reduces the solubility of your organic product in the aqueous layer.
dot graph TD { A[Start: Crude Reaction Mixture] --> B{Quench with NaHCO3/Na2CO3}; B --> C[Extract with Organic Solvent]; C --> D{Wash with Water}; D --> E{Wash with Brine}; E --> F[Dry Organic Layer]; F --> G[Concentrate]; G --> H[Purify]; subgraph "Troubleshooting" C -- "Low Yield?" --> I{Check pH of Aqueous Layers}; I -- "Acidic?" --> J[Premature Boc Deprotection]; J --> K["Product Lost to Aqueous Phase"]; end B -- "Ensure pH is 7-8" --> C; }
Figure 1: Workflow for Boc-protected workup.
Issue 2: Presence of a More Polar Impurity by TLC
Q: After my workup, I see a new, more polar spot on my TLC plate that wasn't present in the initial reaction mixture. What is this impurity and how can I remove it?
A: The most likely culprit for a more polar byproduct is the hydrolysis of the nitrile group to the corresponding primary amide, N-Boc-4-piperidinecarboxamide. This can occur if the reaction is quenched or worked up under harsh basic conditions or for a prolonged period at elevated temperatures.
Causality: The cyano group can be hydrolyzed to a carboxamide under either acidic or basic conditions, though it is generally more facile under basic conditions. While quenching with a base is necessary to neutralize acid, prolonged exposure or strong bases can lead to this unwanted side reaction.
Diagnostic Protocol:
-
TLC Analysis: The N-Boc-4-piperidinecarboxamide is significantly more polar than the desired nitrile. On a silica gel TLC plate developed with a typical eluent system like ethyl acetate/hexanes, the amide will have a much lower Rf value.
-
Characterization: If isolated, this byproduct can be characterized by ¹H NMR (presence of broad amide N-H protons) and IR spectroscopy (strong C=O stretch around 1640-1680 cm⁻¹).
Corrective and Purification Protocol:
-
Controlled Quenching: When quenching with a basic solution, do so at a low temperature (e.g., 0 °C) and for the minimum time necessary to neutralize the reaction.
-
Flash Column Chromatography: This is the most effective method for separating the more polar amide from the desired nitrile. A gradient elution is recommended.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with a non-polar eluent such as 10-20% ethyl acetate in hexanes and gradually increase the polarity to 30-50% ethyl acetate in hexanes. The desired nitrile product will elute before the more polar amide byproduct.
-
dot graph TD { A[Crude Product] --> B{Flash Column Chromatography}; subgraph "Elution Profile" C[Low Polarity Eluent (e.g., 20% EtOAc/Hexanes)] --> D[this compound (Higher Rf)]; E[Higher Polarity Eluent (e.g., 40% EtOAc/Hexanes)] --> F[N-Boc-piperidine-4-carboxamide (Lower Rf)]; end B --> C; B --> E; }
Figure 2: Chromatographic separation of product and amide byproduct.
Issue 3: Persistent Emulsions During Extraction
Q: During the liquid-liquid extraction, I'm struggling with the formation of a stable emulsion between the organic and aqueous layers. How can I break this emulsion and prevent it in the future?
A: Emulsion formation is a common issue, especially when the reaction mixture contains high concentrations of salts or polar, high-boiling solvents like DMF or DMSO.
Causality: Emulsions are stabilized by substances that have affinity for both the aqueous and organic phases. High salt concentrations can increase the viscosity of the aqueous layer, and residual polar solvents can act as surfactants.
Resolution Protocol:
-
Addition of Brine: Add a significant amount of saturated aqueous sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel to mix the layers.
-
Filtration: Pass the entire emulsion through a pad of Celite® or glass wool in a funnel. This can often break up the emulsion.
-
Solvent Dilution: If the reaction was conducted in a polar aprotic solvent like DMF or DMSO, dilute the crude reaction mixture with a large volume of water before extraction. This will help to partition the polar solvent into the aqueous layer.
Frequently Asked Questions (FAQs)
Q1: What is a typical Rf value for this compound on a TLC plate?
A1: The Rf value is highly dependent on the eluent system. However, in a commonly used system of 30% ethyl acetate in hexanes on a standard silica gel plate, you can expect an Rf value in the range of 0.3-0.4. It is always recommended to run a co-spot with your starting material and product to accurately track the reaction progress.
Q2: My purified this compound is an oil, but the literature reports it as a solid. What should I do?
A2: The presence of residual solvent or minor impurities can prevent crystallization. Try dissolving the oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol) and then slowly add a non-polar "anti-solvent" (e.g., hexanes, heptane) until the solution becomes cloudy.[6] Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. If this fails, trituration with a non-polar solvent like hexanes or pentane can also help to induce solidification. Ensure the product is thoroughly dried under high vacuum to remove all residual solvents.
Q3: Can I use recrystallization to purify my crude this compound?
A3: Yes, recrystallization can be an effective purification method, especially for removing less polar impurities. A common solvent system for recrystallization is isopropanol/water or ethanol/heptane.[6] The crude product is dissolved in a minimal amount of the hot alcohol, and then water or heptane is added dropwise until the solution becomes turbid. Upon slow cooling, pure crystals of this compound should form.
Q4: How can I be sure that my final product is pure?
A4: Purity should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative purity data. Structural confirmation should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of the solid product should also be sharp and consistent with the literature value (typically around 60-63 °C).[7]
Key Experimental Protocols
Standard Aqueous Workup Protocol
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers and wash sequentially with water and then with a saturated aqueous solution of NaCl (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Flash Column Chromatography Protocol
-
TLC Analysis: Determine an appropriate solvent system by TLC that gives an Rf of ~0.3 for the product. A good starting point is 20-30% ethyl acetate in hexanes.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column.
-
Elution: Begin eluting with the less polar solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to elute your product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Quantitative Data Summary
| Parameter | Typical Value/Range | Citation |
| Yield (from N-Boc-4-piperidinecarboxaldehyde) | 70-73% | [1] |
| Melting Point | 60-63 °C | [7] |
| TLC Rf (30% EtOAc/Hexanes) | ~0.3-0.4 | N/A |
| Purity (Post-Chromatography) | >98% | [6] |
References
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Der Pharma Chemica. (2011). Scholars Research Library.
Sources
Technical Support Center: Optimization of Stirring and Addition Rates in Synthesis Protocols
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured to help you troubleshoot common issues and answer fundamental questions related to two of the most critical, yet often overlooked, parameters in chemical synthesis: stirring and reagent addition rates.
Effective mixing is paramount for achieving reproducible and optimal reaction outcomes. It ensures thermal and compositional homogeneity, preventing the formation of hotspots or areas of high reactant concentration that can lead to side reactions, reduced yields, and even hazardous situations.[1] The rate at which you add a reagent is intrinsically linked to mixing, as it dictates the instantaneous concentration of that reagent in the reaction mixture. Together, these parameters control reaction kinetics, selectivity, and safety.
This guide is divided into a troubleshooting section for immediate problem-solving and an in-depth FAQ section to build your foundational knowledge.
Section A: Troubleshooting Guide
This section directly addresses common experimental failures in a question-and-answer format.
Q1: My reaction has stalled or is giving a very low yield. I've checked my reagents and stoichiometry. Could stirring be the issue?
A1: Absolutely. If a reaction stops prematurely, poor mass transfer due to inadequate mixing is a common culprit, especially in heterogeneous (e.g., solid-liquid) or viscous reactions.[2][3]
-
Causality: Chemical reactions can only occur when reactant molecules collide.[4] If stirring is insufficient, the bulk of the solution may be well-mixed, but a stagnant boundary layer can form around the surface of a solid or catalyst. Reactants in this layer are consumed and are not replenished quickly enough, effectively starving the reaction. Similarly, in a homogeneous reaction, if one reagent is added and not dispersed rapidly, it will be consumed in a small volume, and the reaction will halt once this localized pocket is depleted.
-
Troubleshooting Actions:
-
Increase Stirring Speed: The simplest first step is to increase the agitation rate. For heterogeneous reactions, you must ensure solids are fully suspended and not just settling at the bottom.[5]
-
Change Stirrer Type: A small magnetic stir bar may be ineffective for viscous solutions or large volumes.[2] Consider switching to a larger, football-shaped stir bar for round-bottom flasks or, ideally, to an overhead mechanical stirrer for superior torque and mixing efficiency in challenging systems.[2]
-
Check Vessel Position: The position of your flask on a magnetic stir plate can dramatically affect performance. The magnetic field is strongest at the center; moving the vessel even a few centimeters can lead to chaotic or stalled stirring.[6]
-
Increase Dilution: While it seems counterintuitive, sometimes decreasing the concentration can lower viscosity, thereby improving mixing efficiency and overall conversion.[3]
-
Q2: I'm seeing significant batch-to-batch inconsistency and my results are not reproducible upon scale-up. Why?
A2: This is a classic sign that your reaction is "mixing-sensitive." Conditions that were adequate on a small scale often fail in larger vessels because mixing efficiency does not scale linearly with volume.
-
Causality: As you increase the reactor volume, the surface-area-to-volume ratio decreases.[7] This makes heat transfer less efficient. Furthermore, achieving uniform mixing in a 5 L reactor requires disproportionately more energy and different hydrodynamics than in a 50 mL flask.[8] A common scale-up rule is to maintain constant power per unit volume, but even then, the blend time will increase significantly.[8] If the timescale of your reaction is faster than your mixing time, the reaction's outcome will be dictated by how fast you can mix, leading to inconsistencies.[9]
-
Troubleshooting Actions:
-
Characterize Mixing Regimes: Understand the difference between macromixing (bulk fluid movement) and micromixing (mixing at the molecular level).[10][11] Fast, competitive reactions are often limited by poor micromixing.[11]
-
Modify Addition Strategy: On a larger scale, you may need to add the limiting reagent much more slowly to allow the mixer to disperse it effectively before it reacts locally.
-
Optimize Addition Point: The location where you add a reagent matters. For fast reactions, adding the reagent directly into a region of high turbulence, such as near the impeller tip, can dramatically improve micromixing and product selectivity.[8]
-
Consider a Pilot-Scale Study: Before moving to full production, a pilot-scale experiment is essential to identify and resolve mixing-related scale-up challenges.[12]
-
Q3: My reaction is producing a high percentage of side products, reducing my selectivity. How can addition rate and stirring help?
A3: Poor selectivity in competitive reaction schemes is frequently caused by high local concentrations of a freshly added reagent.
-
Causality: Consider a reaction where reactant A is in the flask and you are adding reactant B . You want to form product P , but if B reacts with P , it forms an undesired side product S .
-
Troubleshooting Actions:
-
Slow Down the Addition: This is the most effective strategy. By adding the reagent slowly (dropwise or via syringe pump), you keep its instantaneous concentration low, favoring the desired primary reaction.[15]
-
Increase Stirring Speed: Vigorous stirring helps to rapidly disperse the added reagent, breaking down those pockets of high local concentration and minimizing the formation of side products.[1]
-
Use Subsurface Addition: Introduce the reagent below the liquid surface directly into the most turbulent zone of the reactor, rather than simply dripping it onto the surface. This promotes rapid homogenization.
-
Dilute the Reagent: Adding a diluted solution of the reagent, rather than the neat substance, can also help control local concentration effects.[15]
-
Q4: I'm running a highly exothermic reaction, and I'm struggling to control the temperature. What is the safest approach?
A4: Uncontrolled exotherms are a major safety hazard, potentially leading to thermal runaway.[16] Control is achieved by ensuring the rate of heat generation never exceeds the rate of heat removal. Both addition rate and stirring are critical control levers.
-
Causality: The rate of reaction, and thus the rate of heat generation, is dependent on reactant concentration.[4] Adding a reagent too quickly increases the reaction rate exponentially, overwhelming the vessel's cooling capacity.[12] Poor stirring exacerbates this by creating localized hot spots where the reaction accelerates further, initiating a dangerous feedback loop.[12][16]
-
Troubleshooting & Safety Protocols:
-
Use a Semi-Batch Process: Never add all reagents at once. A semi-batch approach, where one reactant is added in a controlled manner, is standard practice.[7]
-
Control Addition Rate by Temperature: The addition rate must be dictated by the ability to remove heat. Use a syringe pump for precise control and monitor the internal temperature closely. If the temperature rises above your set point, stop the addition immediately.
-
Ensure Vigorous Stirring: Efficient stirring is crucial for heat transfer. It moves the hotter liquid from the reaction zone to the vessel walls where it can be cooled.[12] Ensure there are no stagnant zones.
-
Perform a Reaction Calorimetry Study: Before scaling up, use a reaction calorimeter to measure the heat of reaction and the maximum rate of heat evolution. This data is essential for designing a safe process and ensuring your cooling capacity is adequate.[7][12]
-
Troubleshooting Summary Table
| Symptom | Most Likely Mixing-Related Cause | Recommended First Actions |
| Low Yield / Stalled Reaction | Poor mass transfer; inadequate solid suspension.[3] | Increase stirring speed; switch to overhead stirrer; check vessel position.[2][6] |
| Poor Selectivity / Side Products | High local reactant concentrations.[13] | Decrease addition rate; increase stirring speed; dilute the added reagent.[15] |
| Inconsistent Results / Scale-up Failure | Reaction is mixing-sensitive; mixing time >> reaction time.[9] | Slow down addition on scale-up; optimize addition point; conduct pilot studies.[8] |
| Poor Temperature Control / Runaway | Heat generation exceeds heat removal capacity.[16] | Stop addition immediately; reduce addition rate; ensure vigorous stirring.[12] |
| Clumping / Oiling Out in Crystallization | Supersaturation is generated too quickly and non-uniformly. | Decrease cooling rate or anti-solvent addition rate; optimize stirring for solid suspension.[17] |
Section B: Frequently Asked Questions (FAQs)
Q5: What is the difference between macromixing, mesomixing, and micromixing?
A5: These terms describe mixing at different physical scales, and understanding them is key to diagnosing complex reaction issues.[9]
-
Macromixing: This is the large-scale blending of fluid within the vessel, driven by the impeller pumping fluid from one region to another. It determines the overall blend time.[10][18]
-
Mesomixing: This occurs at an intermediate scale, where turbulent eddies break down large segregated regions of freshly added fluid into smaller ones.
-
Micromixing: This is the final stage of mixing at the molecular level, governed by molecular diffusion.[10][11] Chemical reactions are molecular phenomena, so for reactants to engage, they must be micromixed.[11]
For slow reactions, good macromixing is usually sufficient. However, for very fast reactions (where the reaction half-life is shorter than the mixing time), the overall rate can be limited by how quickly you can achieve micromixing.[9]
Caption: The hierarchy of mixing scales, from bulk flow down to the molecular level where reactions occur.
Q6: How do I choose the right stirrer: magnetic or overhead?
A6: The choice depends on scale, viscosity, and the nature of the mixture.
-
Magnetic Stirrers:
-
Pros: Convenient, easy to set up, good for low-viscosity (< 250 cP) solutions in small-scale reactions (< 2 L).
-
Cons: Weaker torque, can decouple or stall at high speeds or in viscous media, may not effectively suspend dense solids, and can create a vortex that introduces atmospheric gases into the reaction.[2][19] The shape of the stir bar is also important; football-shaped bars are better for round-bottom flasks than simple cylindrical bars.[2]
-
-
Overhead Mechanical Stirrers:
-
Pros: Powerful torque for high-viscosity solutions and large volumes, provides more uniform and controllable mixing, and allows for different impeller designs (anchor, pitched-blade, etc.) to be used for specific tasks (e.g., solid suspension, gas dispersion).[2]
-
Cons: More complex setup requiring a stirring shaft and bearing.
-
Rule of Thumb: If your magnetic stir bar is struggling to spin or if you have a heterogeneous reaction on a scale larger than 1 L, you should be using an overhead stirrer.[2]
Q7: How does stirring speed affect crystallization and particle size?
A7: Stirring plays a multifaceted role in crystallization by influencing supersaturation, nucleation, and crystal growth.
-
Heat and Mass Transfer: Stirring improves heat transfer during cooling crystallization and ensures uniform distribution of anti-solvent during precipitation, leading to more consistent supersaturation and uniform particle size.[17]
-
Solid Suspension: The agitation must be sufficient to keep the growing crystals suspended. If crystals settle, they can agglomerate, leading to a broad particle size distribution and potential impurities.[20] The minimum speed for this is known as the "just-suspended speed" (Njs).
-
Secondary Nucleation & Attrition: At very high stirring speeds, the impeller can collide with existing crystals, causing them to break (attrition) or shed new nuclei (contact nucleation). This can lead to the formation of many small particles, which may be undesirable.[20]
Therefore, an optimal stirring speed exists that is just above Njs to ensure suspension but below the point where significant attrition occurs.[20] In nanoparticle synthesis, higher stirring speeds often lead to smaller particles by promoting faster nucleation.[21][22]
Section C: Experimental Protocol
Protocol: Determining the "Just-Suspended" Stirring Speed (Njs)
This protocol is used to find the minimum impeller speed required to fully suspend solid particles in a liquid, a critical parameter in crystallization and heterogeneous catalysis.
Objective: To visually determine the lowest RPM at which no solid particles remain stationary at the bottom of the vessel for more than 1-2 seconds.
Materials:
-
Reaction vessel with the same geometry as the planned experiment.
-
Selected overhead stirrer and impeller (e.g., pitched-blade turbine).
-
The solid and liquid phases of the reaction (or a suitable, safe proxy with similar density and viscosity).
-
Variable-speed motor with a tachometer.
-
Light source for visualization.
Procedure:
-
Set up the reactor, ensuring the impeller is correctly positioned (typically 1/3 of the vessel diameter from the bottom).
-
Add the liquid and then the solid particles to the vessel.
-
Begin stirring at a very low speed where all solids are settled at the bottom.
-
Gradually increase the stirring speed in small increments (e.g., 10-20 RPM).
-
After each increment, allow the flow pattern to stabilize for a minute.
-
Observe the bottom of the vessel. Njs is reached when all particles are swept up from the vessel floor and do not remain in contact with the bottom for more than a couple of seconds.
-
Record the RPM value from the tachometer. This is your Njs.
-
For process operation, a speed of ~1.1-1.2 x Njs is often used to provide a margin of safety.[20]
Sources
- 1. helgroup.com [helgroup.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How Does Concentration Affect the Rate of Chemical Reaction - Oreate AI Blog [oreateai.com]
- 5. scribd.com [scribd.com]
- 6. Hidden danger in chemistry labs: how magnetic stirrer placement affects reaction yields, nanoparticle size and reproducibility | Chemistry World [chemistryworld.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evaluating Mixing Techniques for Scale-up Processes | AIChE [aiche.org]
- 9. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 10. visimix.com [visimix.com]
- 11. mixing-solution.com [mixing-solution.com]
- 12. amarequip.com [amarequip.com]
- 13. Local Concentrations: Significance and symbolism [wisdomlib.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. How To [chem.rochester.edu]
- 16. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 17. mt.com [mt.com]
- 18. visimix.com [visimix.com]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 1-Boc-4-cyanopiperidine
Introduction: The Critical Role of a Versatile Building Block
In the landscape of modern pharmaceutical synthesis, the reliability of starting materials is non-negotiable. 1-Boc-4-cyanopiperidine (CAS No: 91419-52-2) has emerged as a pivotal intermediate, a versatile molecular scaffold used in the development of novel analgesics, anti-inflammatory agents, and compounds targeting central nervous system disorders.[1] Its structure, featuring a piperidine ring with a strategic cyano group and a tert-butoxycarbonyl (Boc) protected nitrogen, offers a unique combination of stability and reactivity.[1][2] The Boc group provides robust protection under various reaction conditions yet can be removed under mild acidic conditions, while the cyano moiety is a versatile functional handle, readily converted into amines, carboxylic acids, or amides.[1][2]
However, the very utility of this compound demands an uncompromising approach to its quality control. Even trace impurities can derail complex, multi-step syntheses, leading to side reactions, reduced yields, and costly purification challenges.[3] This guide provides an in-depth comparison of the essential analytical methods required to fully characterize this compound, ensuring its identity, purity, and stability. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, empowering researchers and drug development professionals to select and implement the most effective characterization strategies.
Part 1: Absolute Structural Confirmation
Before assessing purity, it is imperative to confirm that the material is, unequivocally, this compound. This is achieved through a combination of spectroscopic techniques that probe the molecule's core structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the gold standard for unambiguous structure elucidation. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) within the molecule.
Expertise & Causality: For a molecule like this compound, the ¹H NMR spectrum is expected to show distinct signals for the tert-butyl protons of the Boc group—a large singlet—and the various protons on the piperidine ring. The symmetry of the 4-substituted ring influences the complexity of these signals. The ¹³C NMR is equally vital, confirming the presence of the carbonyl and quaternary carbons of the Boc group, the carbons of the piperidine ring, and, critically, the unique chemical shift of the nitrile carbon.
Data Presentation: Expected NMR Chemical Shifts
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |
| Boc (C(CH₃)₃) | ~1.45 (s, 9H) | ~28.4 | Shielded aliphatic protons and carbons of the tert-butyl group. The single peak indicates chemical equivalence. |
| Boc (C(CH₃)₃) | - | ~80.0 | Quaternary carbon of the Boc group, shifted downfield due to the adjacent oxygen atom. |
| Boc (C=O) | - | ~154.7 | Carbonyl carbon of the carbamate, highly deshielded. |
| Piperidine (CH₂) | ~1.70-1.95 (m, 4H) | ~29-32 | Protons and carbons on the piperidine ring adjacent to the CH and CH₂ groups. |
| Piperidine (CH₂N) | ~3.10-3.70 (m, 4H) | ~42-45 | Protons and carbons adjacent to the electron-withdrawing nitrogen atom of the carbamate. |
| Piperidine (CH-CN) | ~2.80-3.00 (m, 1H) | ~25-28 | Methine proton and carbon at the 4-position, adjacent to the cyano group. |
| Cyano (C≡N) | - | ~122 | Characteristic chemical shift for a nitrile carbon. |
Note: Predicted values are based on typical shifts for similar N-Boc protected piperidines and functional groups. Actual values may vary depending on the solvent and instrument.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. The higher field strength provides better signal dispersion and resolution, which is crucial for resolving the complex multiplets of the piperidine ring protons.
-
Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative ratios of protons and analyze the chemical shifts and coupling patterns to confirm the structure.
Mass Spectrometry (MS): The Molecular Weight Fingerprint
MS is a powerful technique for determining the molecular weight of a compound, providing definitive confirmation of its elemental composition.
Expertise & Causality: When coupled with a chromatographic inlet like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it also serves as a potent tool for identifying impurities. For this compound (C₁₁H₁₈N₂O₂), the expected exact mass is 210.1368 g/mol .[4] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF), can measure this mass with high precision, distinguishing it from other compounds with the same nominal mass.[5] A key diagnostic fragmentation in the mass spectrum is the loss of isobutylene (-56 Da) or the entire tert-butoxycarbonyl group (-100 Da) from the molecular ion.
Data Presentation: Expected Mass Spectrometry Peaks
| Ion | Formula | Expected m/z (High-Res) | Notes |
| [M+H]⁺ | C₁₁H₁₉N₂O₂⁺ | 211.1441 | Protonated molecular ion, common in ESI and CI modes. |
| [M+Na]⁺ | C₁₁H₁₈N₂O₂Na⁺ | 233.1260 | Sodium adduct, often observed in ESI. |
| [M-C₄H₈+H]⁺ | C₇H₁₁N₂O₂⁺ | 155.0815 | Loss of isobutylene from the Boc group. A very common fragmentation pathway. |
| [M-Boc+H]⁺ | C₆H₁₁N₂⁺ | 111.0917 | Loss of the entire Boc group, resulting in the protonated 4-cyanopiperidine core. |
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and straightforward method to verify the presence of key functional groups.
Expertise & Causality: The diagnostic value for this compound lies in two specific regions of the spectrum. A sharp, intense absorption band around 2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. Additionally, a strong absorption around 1690 cm⁻¹ confirms the presence of the C=O (carbonyl) of the carbamate (Boc group). The absence of N-H stretching bands (typically ~3300-3500 cm⁻¹) confirms the nitrogen is protected.
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (alkane) | 2850-2980 | Medium-Strong |
| C≡N (nitrile) | ~2240 | Medium, Sharp |
| C=O (carbamate) | ~1690 | Strong |
| C-O (carbamate) | 1160-1250 | Strong |
Part 2: Quantitative Purity Assessment
Once the identity of the material is confirmed, the focus shifts to quantifying its purity. Chromatographic methods are the workhorses for this task, separating the main compound from any synthesis-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
For non-volatile and thermally stable compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the most reliable and widely used technique for purity analysis.[3][6][7]
Expertise & Causality: The method separates compounds based on their polarity. A nonpolar stationary phase (like a C18 column) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[7] Nonpolar compounds are retained longer on the column. By running a gradient where the mobile phase becomes progressively more nonpolar, compounds are eluted in order of increasing hydrophobicity. Purity is typically determined by the area percent of the main peak relative to the total area of all peaks detected.
Mandatory Visualization: HPLC Workflow
Caption: A typical workflow for purity analysis of this compound using RP-HPLC.
Experimental Protocol: RP-HPLC Purity Method
-
Objective: To determine the purity of this compound by RP-HPLC with UV detection.
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid. Causality: The acid improves peak shape and ensures consistent ionization.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, then return to initial conditions and re-equilibrate for 5 minutes. Causality: A gradient ensures that both polar and nonpolar impurities are eluted and detected.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Causality: Temperature control ensures reproducible retention times.
-
Detection Wavelength: 210 nm. Causality: Detection at a low UV wavelength is suitable for compounds lacking a strong chromophore.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.[7]
Gas Chromatography (GC): An Alternative for Volatile Impurities
GC is an excellent technique for separating volatile and thermally stable compounds.[6] While this compound itself can be analyzed by GC, its primary advantage is in detecting low-boiling point impurities that might not be well-resolved in HPLC, such as residual synthesis solvents.
Expertise & Causality: The compound is vaporized in a heated inlet and separated on a column based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for its robust response to organic compounds, while a mass spectrometer (MS) detector provides definitive identification of impurity peaks. A key consideration is thermal stability; the Boc group can be labile at high temperatures, so the injector and oven temperatures must be carefully optimized to prevent on-column degradation.
Experimental Protocol: GC-FID Purity Method
-
Objective: To assess the purity of this compound and detect volatile impurities by GC-FID.
-
Instrumentation: Gas Chromatograph with a Split/Splitless Inlet and Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Causality: A general-purpose, low-polarity column suitable for a wide range of compounds.
-
Carrier Gas: Helium or Hydrogen, constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program: Initial temperature 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes. Causality: The temperature ramp ensures separation of compounds with different boiling points.
-
Split Ratio: 50:1.
-
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.[6]
Part 3: Method Comparison and Selection Guide
Choosing the right analytical method depends on the specific question being asked. Is the goal to confirm identity, quantify purity, or identify an unknown impurity?
Mandatory Visualization: Method Selection Logic
Caption: Decision diagram for selecting the appropriate analytical method for this compound.
Data Presentation: Comparative Summary of Analytical Techniques
| Technique | Primary Application | Strengths | Limitations |
| NMR Spectroscopy | Structural Elucidation & Confirmation | Provides unambiguous structural information; can be used for quantification (qNMR).[6] | Lower sensitivity compared to other methods; requires more expensive instrumentation.[6] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation & Impurity ID | High sensitivity; provides molecular weight and structural fragments; essential for impurity identification. | Does not distinguish between isomers without a chromatographic front-end. |
| IR Spectroscopy | Functional Group Identification | Fast, simple, and non-destructive; excellent for confirming key functional groups (C≡N, C=O). | Provides limited structural information; not suitable for quantification. |
| HPLC | Purity Quantification | High precision and accuracy; suitable for non-volatile compounds; robust and widely available.[6][7] | Can be more time-consuming than GC; may require more complex mobile phases.[6] |
| Gas Chromatography (GC) | Purity & Volatile Impurity Analysis | High resolution and speed; excellent for detecting residual solvents and other volatile impurities.[6] | Potential for thermal degradation of the analyte; may not be suitable for non-volatile impurities.[6] |
Conclusion: An Integrated Approach to Quality Assurance
No single analytical technique is sufficient to fully characterize a critical pharmaceutical intermediate like this compound. A robust, self-validating quality control strategy relies on an orthogonal approach. The identity of the compound should be unequivocally confirmed using a combination of NMR, MS, and IR spectroscopy. For routine purity assessment, RP-HPLC stands out as the method of choice due to its precision and suitability for the compound's properties. GC serves as an essential complementary technique, invaluable for monitoring volatile impurities and providing an orthogonal separation mechanism.
By understanding the principles, strengths, and practical applications of each method, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby building a solid foundation for successful and reproducible pharmaceutical development.
References
- Ensuring Purity and Stability: The Importance of Quality this compound.
- The Role of this compound in Modern Pharmaceutical Synthesis.
- ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2) - Policija.
- Characterizing the Purity of 1-Boc-4-(aminomethyl)
- 91419-52-2, this compound Formula - ECHEMI.
- This compound | 91419-52-2 - ChemicalBook.
- Electronic Supplementary Material (ESI) for ChemComm. This journal is © The Royal Society of Chemistry 2019.
- A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine - Benchchem.
- This compound 91419-52-2 - Guidechem.
- This compound Five Chongqing Chemdad Co. ,Ltd.
- Synthonix, Inc > 91419-52-2 | this compound.
- June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders.
- 1-tert-Butoxycarbonyl-4-piperidinecarboxaldehyde(137076-22-3) 1H NMR spectrum.
- The Chemistry of this compound: A Vers
- US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google P
- This compound synthesis - ChemicalBook.
- 4-Anilino-1-Boc-piperidine - Cayman Chemical.
- Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection - MDPI.
- N-boc-4-cyanopiperidine-4-carboxylic acid (C12H18N2O4) - PubChemLite.
- (r)-1-n-boc-2-cyano-piperidine(940000-26-0) 1 h nmr - ChemicalBook.
- Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene - Agilent.
Sources
A Comparative Guide to the Purity Assessment of 1-Boc-4-cyanopiperidine: A GC-MS Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is a cornerstone of quality, safety, and efficacy. 1-Boc-4-cyanopiperidine is a versatile heterocyclic building block used in the creation of a variety of pharmaceutical compounds.[1][2] Its molecular structure, featuring a piperidine ring with a Boc-protected nitrogen and a cyano group, makes it a key component in complex synthetic pathways.[3] The presence of even trace impurities can lead to unwanted side reactions, diminish yields, and introduce contaminants that are difficult to remove in downstream processes, potentially compromising the final drug product.[4]
This guide provides a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the purity assessment of this compound. We will delve into the rationale behind the methodological choices, present a detailed experimental protocol, and compare the performance of GC-MS with High-Performance Liquid Chromatography (HPLC), an alternative analytical technique. This comparative approach is designed to equip researchers with the knowledge to make informed decisions for their specific analytical needs.
Understanding the Analyte and Potential Impurities
This compound is a moderately polar and thermally stable compound, making it a suitable candidate for GC-MS analysis.[5] Potential impurities in this compound can originate from its synthesis or degradation. Common synthetic routes include the reaction of 4-cyanopiperidine with di-tert-butyl dicarbonate.[6] Impurities may include unreacted starting materials, byproducts, and residual solvents used during the synthesis and purification process.[4][7]
Part 1: The GC-MS Protocol: A Validated Approach
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[8] This combination allows for the effective separation of volatile and semi-volatile compounds, with their subsequent identification and quantification.[8]
Causality Behind Experimental Choices
The selection of GC-MS for the purity analysis of this compound is based on the compound's volatility and thermal stability. The following protocol has been optimized to ensure robust and reliable results.
-
Column Selection: A low-to-mid polarity column, such as a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms or equivalent), is chosen. This type of stationary phase provides good separation for a wide range of compounds based on their boiling points and polarity.[9]
-
Temperature Programming: A programmed temperature ramp is employed to ensure the efficient elution of both volatile and less volatile impurities, as well as the main analyte, leading to sharp peaks and good resolution.
-
Mass Spectrometry Detection: Electron Ionization (EI) is used as the ionization source due to its robustness and the creation of reproducible fragmentation patterns, which are crucial for compound identification through library searching.
Detailed Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of a suitable solvent such as ethyl acetate or dichloromethane.
-
Vortex the solution until the sample is completely dissolved.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise control over temperature, gas flow, and injection parameters. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity for confident identification. |
| Column | 5% Phenyl Methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile column providing good resolution for a broad range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas that provides good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures rapid and complete volatilization of the sample. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks for the major component. |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C | Allows for the separation of volatile solvents at the beginning of the run and ensures the elution of the main analyte and less volatile impurities. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analytes between the GC and MS. |
| Ion Source Temp | 230 °C | Optimal temperature for efficient ionization. |
| Quadrupole Temp | 150 °C | Maintains ion trajectory and mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| Scan Range | m/z 40-450 | A wide enough range to capture fragments of the analyte and potential impurities. |
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Identity confirmation is achieved by comparing the obtained mass spectrum of the main peak with a reference spectrum from a spectral library (e.g., NIST).
Part 2: Comparative Analysis: GC-MS vs. HPLC
While GC-MS is an excellent technique for this analysis, High-Performance Liquid Chromatography (HPLC) is another commonly used method for purity determination in the pharmaceutical industry.[10]
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[5] For piperidine derivatives, a reversed-phase C18 column is often employed.[11]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
Performance Comparison
| Parameter | GC-MS | HPLC-UV |
| Principle | Separation based on volatility and boiling point.[12] | Separation based on polarity and interaction with the stationary phase.[5] |
| Sensitivity | High, especially in Selected Ion Monitoring (SIM) mode. | Moderate, dependent on the chromophore of the analyte. |
| Specificity | Very high, provides structural information from mass spectra. | Moderate, relies on retention time and UV spectrum. |
| Sample Throughput | Moderate, run times are typically longer. | High, run times are generally shorter. |
| Analysis of Volatiles | Excellent for residual solvent analysis. | Limited, not suitable for highly volatile compounds. |
| Analysis of Non-Volatiles | Not suitable for non-volatile or thermally labile compounds. | Excellent for a wide range of non-volatile compounds. |
| Derivatization | May be required for polar or non-volatile compounds. | Generally not required. |
Expert Insight: For a comprehensive purity profile of this compound, a combination of GC-MS and HPLC can be advantageous. GC-MS excels at identifying and quantifying volatile impurities and residual solvents, while HPLC is better suited for non-volatile, polar impurities that may not be amenable to GC analysis.
Part 3: Visualization and Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow.
GC-MS Analysis Workflow
Caption: Decision tree for selecting an analytical method.
Conclusion
The GC-MS protocol detailed in this guide provides a robust and reliable method for assessing the purity of this compound. Its high specificity and sensitivity make it an invaluable tool for quality control in pharmaceutical development. While HPLC offers a complementary approach, particularly for non-volatile impurities, GC-MS remains a superior choice for a comprehensive analysis that includes volatile components. By understanding the strengths and limitations of each technique, researchers can ensure the integrity of their synthetic intermediates and the quality of their final products. The validation of analytical methods, in accordance with guidelines from bodies like the International Council for Harmonisation (ICH), is crucial for ensuring the reliability of these quality control procedures. [13]
References
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]
- Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC - PubMed Central. [Link]
- Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine - PrepChem.com. [Link]
- A Review on GC-MS and Method Development and Valid
- GC-MS applications in pharmaceutical analysis. [Link]
- Analytical Method Development and Valid
- Ensuring Purity and Stability: The Importance of Quality this compound. [Link]
- This compound Five Chongqing Chemdad Co. ,Ltd. [Link]
- How can we identify chemical compounds in an unknown mixture by only using gas chromatography (GC) instead of GC-MS? - Quora. [Link]
- The Chemistry of this compound: A Vers
Sources
- 1. This compound | 91419-52-2 [chemicalbook.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. impactfactor.org [impactfactor.org]
- 9. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. quora.com [quora.com]
- 13. researchtrendsjournal.com [researchtrendsjournal.com]
A Comparative Guide to HPLC and Alternative Methods for the Quantification of 1-Boc-4-cyanopiperidine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics, the precise quantification of pharmaceutical intermediates is a cornerstone of quality control and process optimization. 1-Boc-4-cyanopiperidine, a key building block in the development of a multitude of active pharmaceutical ingredients (APIs), is no exception.[1][2][3] Its purity and concentration must be meticulously monitored to ensure the efficacy and safety of the final drug product. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the robust quantification of this compound. We will delve into the underlying principles of each method, present detailed experimental protocols, and offer a comparative analysis to guide you in selecting the most appropriate technique for your analytical needs.
The Pivotal Role of this compound in Pharmaceutical Synthesis
This compound is a versatile heterocyclic compound featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and functionalized with a cyano (-CN) group.[1][2] The Boc protecting group offers stability during various synthetic transformations and can be readily removed under mild acidic conditions, allowing for subsequent chemical modifications.[2] The cyano group, a versatile precursor, can be converted into a range of other functional groups, including amines, carboxylic acids, and amides, making this intermediate invaluable in the construction of complex molecular architectures.[2] Given its critical role, a reliable analytical method for its quantification is not just a procedural formality but a fundamental necessity for process control and quality assurance.[4]
Recommended Analytical Method: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the recommended technique for the routine quantification of this compound due to its robustness, reproducibility, and widespread availability in pharmaceutical laboratories. This method separates compounds based on their hydrophobicity, making it ideal for a moderately polar compound like this compound.
The Scientific Rationale Behind the Method
The choice of a C18 stationary phase is predicated on its hydrophobic nature, which provides effective retention for the non-polar Boc group of the analyte. The mobile phase, a mixture of a polar solvent (water) and a less polar organic modifier (acetonitrile), allows for the elution of the compound from the column. The inclusion of an acid, such as formic acid, in the mobile phase serves a dual purpose: it protonates any free silanol groups on the silica-based stationary phase, minimizing peak tailing, and ensures the analyte is in a consistent ionic state, leading to sharp, symmetrical peaks. Detection is typically achieved using a UV detector, as the amide linkage within the Boc group and the nitrile functionality exhibit some UV absorbance at lower wavelengths.
Experimental Protocol: HPLC Quantification of this compound
Objective: To determine the concentration of this compound in a sample using an external standard calibration method.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic at 60% B or a shallow gradient if impurities are present |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Comparative Analysis with Alternative Techniques
While HPLC is a robust method, alternative techniques such as Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer different advantages and can be employed for orthogonal testing or when higher sensitivity is required.
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase. For GC analysis of this compound, the primary concern is its thermal stability. The Boc protecting group can be thermally labile, potentially degrading in the high temperatures of the GC inlet.
Advantages for this compound Analysis:
-
High resolution for volatile impurities.
-
Sensitive detectors like the Flame Ionization Detector (FID).
Disadvantages:
-
Potential for on-column degradation of the Boc group.
-
May require derivatization to improve volatility and thermal stability, adding complexity to the sample preparation.
Experimental Protocol: GC Purity Analysis of this compound
Objective: To assess the purity of this compound and identify any volatile impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Autosampler
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Injector Temperature | 250 °C (use a lower temperature if degradation is observed) |
| Oven Program | Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min |
| Detector Temperature | 300 °C |
| Injection Volume | 1 µL (split injection) |
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for identifying unknown impurities and providing structural information.
Advantages for this compound Analysis:
-
High sensitivity and selectivity.
-
Provides molecular weight information, aiding in the identification of impurities.
-
Can be used for trace-level analysis.
Disadvantages:
-
Higher cost and complexity of instrumentation.
-
The Boc group can undergo in-source fragmentation, which may complicate spectral interpretation.
Experimental Protocol: LC-MS Analysis of this compound
Objective: To identify and quantify this compound and its related impurities.
Instrumentation:
-
HPLC or UPLC system
-
Mass spectrometer (e.g., quadrupole or time-of-flight) with an electrospray ionization (ESI) source
Chromatographic Conditions: (Similar to the HPLC method, but with MS-compatible mobile phase)
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% to 90% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Range | m/z 50-500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 10 µg/mL.
Method Validation and Performance Comparison
Any analytical method used for the quantification of a pharmaceutical intermediate must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8]
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV | GC-FID | LC-MS |
| Specificity | Good | Moderate (potential for thermal degradation) | Excellent |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 1 - 500 µg/mL | 10 - 1000 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~1 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~5 µg/mL | ~0.1 ng/mL |
| Primary Application | Routine quantification and purity testing | Analysis of volatile impurities | Impurity identification and trace analysis |
Logical Workflow for Method Selection
The choice of the analytical method depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow for selecting the most appropriate technique.
Caption: Decision tree for selecting an analytical method.
Conclusion: A Multi-faceted Approach to Quality Control
For the routine quantification of this compound in a drug development setting, a well-validated Reversed-Phase HPLC method offers the optimal balance of performance, reliability, and cost-effectiveness. Its ability to accurately determine the purity and concentration of the main component makes it the workhorse of quality control laboratories.
However, a comprehensive analytical strategy should not rely on a single technique. Gas Chromatography serves as a valuable orthogonal method, particularly for the detection of volatile impurities that may not be observed by HPLC. For in-depth impurity profiling, structural elucidation, and the quantification of trace-level contaminants, Liquid Chromatography-Mass Spectrometry is the undisputed champion, providing unparalleled sensitivity and specificity.
By understanding the strengths and limitations of each of these powerful analytical tools, researchers and scientists can develop a robust and comprehensive quality control strategy for this compound, ensuring the integrity of their synthetic processes and the quality of the final pharmaceutical products.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- HPLC Calculator. (n.d.). LC-MS vs GC-MS in Pharmaceutical Analysis. [Link]
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
- International Council for Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- LCGC International. (2016, July 1).
- AxisPharm. (2024, October 5). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. [Link]
- Conquer Scientific. (2023, March 21). The Difference Between GC/MS and LC/MS Systems. [Link]
- Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]
- Center for Forensic Science Research & Education. (2024, June 2). June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. [Link]
- Synthonix, Inc. (n.d.). 91419-52-2 | this compound. [Link]
- National Institute of Standards and Technology. (n.d.). Piperidine. [Link]
- Wikipedia. (n.d.). 1-Boc-4-AP. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. ICH Official web site : ICH [ich.org]
- 8. database.ich.org [database.ich.org]
Navigating the Synthesis of 1-Boc-4-cyanopiperidine: A Comparative Guide to Efficiency and Scalability
For researchers, scientists, and professionals in drug development, the efficient synthesis of key building blocks is paramount to accelerating discovery and optimizing manufacturing processes. 1-Boc-4-cyanopiperidine, a versatile intermediate, is a cornerstone in the synthesis of a multitude of pharmaceutical agents.[1] This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering experimental data, mechanistic insights, and practical recommendations to inform your selection of the most appropriate method for your specific needs.
Introduction: The Significance of this compound
This compound serves as a crucial precursor in the development of a wide array of therapeutics, including analgesics and anti-inflammatory agents.[2] Its structure, featuring a piperidine ring with a protected amine and a versatile cyano group, makes it an ideal starting point for diverse chemical modifications.[1] The tert-butoxycarbonyl (Boc) protecting group provides stability during various reaction conditions and can be readily removed under mild acidic conditions, allowing for sequential chemical transformations.[1]
This guide will dissect and compare five prominent synthetic routes to this compound, evaluating them on key performance indicators such as yield, purity, reaction conditions, scalability, safety, and environmental impact.
Comparative Analysis of Synthesis Routes
The selection of a synthetic route is a critical decision influenced by factors ranging from laboratory-scale feasibility to industrial-scale production demands. The following diagram provides a high-level overview of the compared synthetic pathways.
Caption: Overview of the primary synthetic routes to this compound.
Route 1: Direct Boc Protection of 4-Cyanopiperidine
This is arguably the most straightforward approach, involving the direct protection of the commercially available 4-cyanopiperidine with di-tert-butyl dicarbonate (Boc₂O).
Reaction Mechanism: The lone pair of electrons on the secondary amine of 4-cyanopiperidine attacks the electrophilic carbonyl carbon of Boc₂O. This is followed by the departure of a tert-butoxide group, which is subsequently protonated to form tert-butanol, and the release of carbon dioxide.
Experimental Protocol:
-
Dissolve 4-cyanopiperidine in a suitable solvent such as dichloromethane or a biphasic system of dichloromethane and water.
-
Add a base, such as triethylamine or sodium bicarbonate, to neutralize the acid generated during the reaction.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent at 0-25 °C.
-
Stir the reaction mixture at room temperature for several hours until completion, monitoring by TLC or LC-MS.
-
Perform an aqueous work-up to remove the base and byproducts.
-
Dry the organic layer, concentrate under reduced pressure, and purify the product by crystallization or chromatography.
Discussion: This method is often favored for its simplicity and high yields. The directness of this one-step synthesis makes it highly atom-economical. However, the cost and availability of the starting material, 4-cyanopiperidine, can be a limiting factor for large-scale production.
Route 2: Dehydration of 1-Boc-4-piperidinecarboxaldehyde Oxime
This route begins with the readily available 1-Boc-4-piperidinecarboxaldehyde, which is first converted to its corresponding aldoxime, followed by dehydration to the nitrile. A more direct, one-pot conversion from the aldehyde is also possible using modern catalytic systems.
Reaction Mechanism: The aldehyde is first reacted with hydroxylamine to form the aldoxime. The subsequent dehydration of the oxime to the nitrile can be achieved using various dehydrating agents. A notable one-pot method involves a TEMPO-catalyzed oxidation of the aldehyde in the presence of a nitrogen source.
Experimental Protocol (One-Pot TEMPO-Catalyzed):
-
To a flask containing acetonitrile, add 1,1,1,3,3,3-hexamethyldisilazane (HMDS), TEMPO, potassium hexafluorophosphate (KPF₆), and tert-butyl nitrite (TBN).
-
Replace the air in the flask with an oxygen atmosphere.
-
Heat the mixture to 30 °C.
-
Slowly add 1-Boc-4-piperidinecarboxaldehyde over a period of 8 hours.
-
After the reaction is complete, quench with a sodium thiosulfate solution and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
Discussion: This method offers good yields (70-73%) and utilizes a catalytic amount of the oxidant, which is advantageous from a green chemistry perspective.[3] The use of TEMPO with a co-oxidant like air or bleach is a well-established and environmentally benign oxidation system.[3][4] However, the reaction requires careful control of conditions and a relatively long reaction time.
Route 3: From 1-Boc-4-piperidone via a Strecker-type Reaction
1-Boc-4-piperidone is a common and relatively inexpensive starting material. The Strecker synthesis provides a classical route to α-aminonitriles from ketones.
Reaction Mechanism: The Strecker synthesis is a three-component reaction involving a ketone, an amine source (like ammonia or an ammonium salt), and a cyanide source (like potassium cyanide). The ketone first reacts with the amine to form an imine, which is then attacked by the cyanide ion to form an α-aminonitrile. In the case of 1-Boc-4-piperidone, the "amino" component is already part of the ring, and the reaction proceeds to form the cyanohydrin, which can then be further manipulated. A more direct cyanation can be achieved by forming the cyanohydrin followed by subsequent transformations.
Experimental Protocol (One-Pot Strecker-type):
-
To a solution of 1-Boc-4-piperidone in a suitable solvent (e.g., methanol/water), add a cyanide source such as potassium cyanide.
-
Add an ammonium salt like ammonium chloride to provide the amine source and maintain a slightly acidic pH.
-
Stir the reaction at room temperature for an extended period (24-48 hours), monitoring for the formation of the α-aminonitrile intermediate.
-
The intermediate is then typically hydrolyzed to the corresponding amino acid, but for the synthesis of the cyanopiperidine, the reaction is worked up to isolate the aminonitrile.
-
Purification is typically performed by chromatography.
Discussion: This route is attractive due to the low cost of the starting ketone. However, the traditional Strecker synthesis can be low-yielding for hindered ketones and requires the use of highly toxic cyanide salts, which necessitates stringent safety precautions.[5][6][7] The work-up can also be challenging due to the aqueous nature of the reaction.
Route 4: From N-Boc-4-hydroxypiperidine via the Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including nitriles, with inversion of stereochemistry.
Reaction Mechanism: The reaction proceeds via the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine) and an azodicarboxylate (such as DEAD or DIAD). The resulting alkoxyphosphonium salt is then displaced by a nucleophile, in this case, a cyanide source.
Experimental Protocol:
-
Dissolve N-Boc-4-hydroxypiperidine, triphenylphosphine, and a cyanide source such as acetone cyanohydrin in an anhydrous aprotic solvent like THF or dichloromethane under an inert atmosphere.
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
The reaction is typically quenched with water, and the product is extracted with an organic solvent.
-
Purification requires chromatography to remove the triphenylphosphine oxide and hydrazinedicarboxylate byproducts.
Discussion: The Mitsunobu reaction is a powerful tool for achieving the desired transformation under mild conditions.[8][9][10] However, its scalability is often a concern due to the generation of stoichiometric amounts of byproducts (triphenylphosphine oxide and the reduced azodicarboxylate), which can complicate purification.[11] The atom economy of the Mitsunobu reaction is inherently poor. Furthermore, DEAD and DIAD are hazardous reagents.
Route 5: From 1-Boc-4-piperidone via its Tosylhydrazone
This two-step route involves the formation of the tosylhydrazone of 1-Boc-4-piperidone, followed by a cyanation reaction.
Reaction Mechanism: 1-Boc-4-piperidone is first condensed with tosylhydrazine to form the corresponding N-tosylhydrazone. This intermediate can then be converted to the nitrile using a cyanide source, often with the assistance of a transition metal catalyst. A copper-catalyzed cyanation using potassium thiocyanate as a less toxic cyanide source has been reported for α-aryl nitriles and could be adapted for this system.[12][13]
Experimental Protocol (Conceptual):
-
Step 1: Formation of the Tosylhydrazone: React 1-Boc-4-piperidone with p-toluenesulfonhydrazide in a suitable solvent like ethanol with catalytic acid. The product typically precipitates and can be isolated by filtration.
-
Step 2: Cyanation: The isolated tosylhydrazone is then subjected to cyanation conditions. For a copper-catalyzed approach, this would involve reacting the tosylhydrazone with potassium thiocyanate in the presence of a copper(I) catalyst in a suitable solvent system at elevated temperatures.[12]
-
Work-up and purification by chromatography would be required to isolate the final product.
Discussion: This route avoids the direct handling of highly nucleophilic cyanide ions in the second step by using a less toxic thiocyanate salt.[12] The formation of the tosylhydrazone is generally a high-yielding and straightforward reaction. However, this is a two-step process, which adds to the overall synthesis time and may reduce the overall yield. The development and optimization of the cyanation step for this specific substrate would be necessary.
Quantitative Data Summary
| Synthesis Route | Starting Material | Key Reagents | Typical Yield (%) | Purity | Reaction Time | Temperature (°C) |
| 1. Direct Boc Protection | 4-Cyanopiperidine | Boc₂O, Base | >90% | High | 2-12 h | 0-25 |
| 2. Dehydration of Aldehyde | 1-Boc-4-piperidinecarboxaldehyde | TEMPO, TBN, KPF₆, O₂ | 70-73% | High after chromatography | 8 h | 30 |
| 3. Strecker-type Reaction | 1-Boc-4-piperidone | KCN, NH₄Cl | Moderate | Variable, requires purification | 24-48 h | 25 |
| 4. Mitsunobu Reaction | N-Boc-4-hydroxypiperidine | PPh₃, DEAD/DIAD, Acetone Cyanohydrin | Moderate to Good | Requires extensive purification | 12-24 h | 0-25 |
| 5. From Tosylhydrazone | 1-Boc-4-piperidone | Tosylhydrazine, KSCN, Cu(I) | Moderate (over 2 steps) | Requires purification | >12 h (2 steps) | Elevated |
Senior Application Scientist's Recommendation
The optimal synthetic route for this compound is highly dependent on the scale of the synthesis and the available resources.
-
For laboratory-scale synthesis and rapid access to the product with high purity , the Direct Boc Protection of 4-Cyanopiperidine (Route 1) is the most efficient and straightforward method, provided the starting material is readily available and cost-effective.
-
For a more cost-effective approach at a larger scale, starting from a cheaper precursor , the Dehydration of 1-Boc-4-piperidinecarboxaldehyde (Route 2) using the TEMPO-catalyzed system presents an attractive option. Its catalytic nature and use of a green co-oxidant align well with the principles of sustainable chemistry.[3][4]
-
The routes starting from 1-Boc-4-piperidone (Routes 3 and 5) are economically appealing due to the low cost of the starting material. However, the Strecker-type reaction (Route 3) involves the use of highly toxic cyanide reagents, posing significant safety and handling challenges. The tosylhydrazone route (Route 5) offers a potentially safer alternative by using thiocyanate as the cyanide source, but it is a two-step process that may require further optimization for this specific substrate.
-
The Mitsunobu Reaction (Route 4) is a valuable tool for specific applications where stereochemical inversion is desired, but its poor atom economy and challenging purification make it less suitable for large-scale production of this compound.[11]
References
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences.
- TEMPO's Role in Sustainable Chemistry: Oxidation Catalysis and Beyond. (n.d.).
- Recycling of TEMPO-mediated oxidation medium and its effect on nanocellulose properties. (2023). Carbohydrate Polymers.
- POTASSIUM CYANIDE EXTRA PURE - Loba Chemie. (n.d.).
- Development and pilot scale implementation of safe aerobic Cu/TEMPO oxidation in a batch reactor. (n.d.). Green Chemistry.
- Organic Syntheses Procedure. (n.d.).
- Recycling of TEMPO-mediated oxidation medium and its effect on nanocellulose properties. (2025).
- A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE... (n.d.). Organic Syntheses.
- Synthesis method of N-Boc piperazine. (2020). Google Patents.
- Mitsunobu and Related Reactions: Advances and Applications. (2009). Chemical Reviews.
- Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source. (2017). The Journal of Organic Chemistry.
- Optimizing Organic Synthesis with Boc Protected Piperidine Intermediates. (n.d.).
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.).
- Synthesis method of N-Boc piperazine. (2020). Google Patents.
- Mitsunobu - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. (2025).
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Institutes of Health.
- Efficient, one-pot synthesis of α-aminonitriles via Strecker reaction: New recyclable catalysts. (n.d.).
- Mitsunobu Reaction. (n.d.).
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (n.d.).
- Method for synthesizing 1-boc-4-aminopiperidine. (n.d.). Google Patents.
- Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as “CN” Source. (2017). The Journal of Organic Chemistry.
- A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. (2025).
- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. cpachem.com [cpachem.com]
- 3. nbinno.com [nbinno.com]
- 4. TEMPO Air Catalyst - Wordpress [reagents.acsgcipr.org]
- 5. umbcmmecenter.umbc.edu [umbcmmecenter.umbc.edu]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. lobachemie.com [lobachemie.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Alternative Protecting Groups for 4-Cyanopiperidine
In the landscape of medicinal chemistry and drug development, the 4-cyanopiperidine scaffold is a valuable building block. Its inherent structural features often require the strategic use of protecting groups for the piperidine nitrogen to achieve selective transformations at other positions. While the tert-butoxycarbonyl (Boc) group is a ubiquitous choice, its lability under acidic conditions necessitates a broader toolkit of orthogonal protecting groups for complex, multi-step syntheses.[1][2]
This guide offers a comparative analysis of key alternatives to the Boc group for the N-protection of 4-cyanopiperidine. We will delve into the practical aspects of their introduction, stability, and cleavage, supported by experimental insights to empower researchers in making informed strategic decisions.
The Benchmark: N-Boc-4-cyanopiperidine
The Boc group serves as the default choice for many synthetic chemists due to its general stability to bases and nucleophiles, and its straightforward removal with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] However, this acid lability is also its primary limitation. Synthetic routes that require acidic conditions for other transformations, or involve acid-sensitive functional groups, demand an alternative, orthogonal protecting group strategy.[5]
A Comparative Analysis of Alternative Protecting Groups
The ideal protecting group should be easy to install in high yield, robust enough to withstand subsequent reaction conditions, and removable under specific, mild conditions that do not affect other parts of the molecule.[1][6] This principle of orthogonality is crucial in modern organic synthesis.[5][7]
Carboxybenzyl (Cbz or Z) Group
Introduced by Bergmann and Zervas in the 1930s, the Cbz group is a classic carbamate protecting group renowned for its stability and distinct removal method.[8][9]
-
Introduction: Cbz is typically introduced using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (e.g., NaHCO₃ or Na₂CO₃ in a biphasic solvent system like THF/water) or with an organic base like triethylamine in an anhydrous solvent.[8][9]
-
Stability Profile: The Cbz group is highly stable to both acidic and basic conditions, making it orthogonal to both Boc (acid-labile) and Fmoc (base-labile) groups.[5][10] This robustness allows for a wide range of synthetic manipulations.
-
Deprotection: The key advantage of the Cbz group is its removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C).[11][12] This method is exceptionally mild, yielding the free amine, toluene, and carbon dioxide as the only byproducts.[9]
-
Considerations for 4-Cyanopiperidine: A critical consideration is the potential for the reduction of the nitrile group under hydrogenolysis conditions. While nitriles are generally less reactive to catalytic hydrogenation than, for example, alkynes or nitro groups, reduction to a primary amine can occur.[13] Careful selection of catalyst (e.g., avoiding highly active catalysts like Raney Nickel) and reaction conditions (temperature, pressure) is essential to ensure selective Cbz removal without affecting the cyano group. Transfer hydrogenation methods can sometimes offer better selectivity.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its unique base-lability.[][15]
-
Introduction: It is readily installed using reagents like Fmoc-Cl or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a mild base such as sodium bicarbonate.[15]
-
Stability Profile: Fmoc is exceptionally stable to acidic conditions, providing excellent orthogonality with the acid-labile Boc group.[15][16] However, it is only considered quasi-orthogonal to Cbz, as some hydrogenolysis conditions can cleave the Fmoc group.[15]
-
Deprotection: The Fmoc group is cleaved under mild, non-hydrolytic basic conditions, most commonly with a solution of 20% piperidine in an aprotic solvent like N,N-dimethylformamide (DMF).[3][17] Other amines such as 4-methylpiperidine or piperazine can also be used.[18][19] The deprotection mechanism proceeds via an E1cB elimination.[7]
-
Considerations for 4-Cyanopiperidine: The nitrile group is generally stable to the basic conditions used for Fmoc removal.[20] The primary concern is the potential for Michael addition of the deprotected piperidine to the dibenzofulvene byproduct formed during deprotection, although this is typically a minor issue.
Allyloxycarbonyl (Alloc) Group
The Alloc group offers another layer of orthogonality through its unique palladium-catalyzed deprotection mechanism.[10][21]
-
Introduction: Similar to Cbz and Fmoc, Alloc is introduced using allyl chloroformate (Alloc-Cl) with a base.[21]
-
Stability Profile: It is stable to both the acidic conditions used to remove Boc and the basic conditions for Fmoc cleavage, making it an excellent choice for complex syntheses requiring multiple orthogonal groups.[22]
-
Deprotection: Alloc is removed under neutral conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a nucleophilic scavenger (e.g., dimedone, phenylsilane, or morpholine) to trap the allyl group.[21][22][23]
-
Considerations for 4-Cyanopiperidine: The deprotection conditions are mild and generally compatible with the nitrile functionality.[20] The primary requirement is the absence of other functional groups that might be sensitive to palladium catalysis.
2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group
The Teoc group is a silicon-based carbamate that provides orthogonality through fluoride-mediated cleavage.[24][25]
-
Introduction: It is installed using reagents like Teoc-OSu or Teoc-Cl with a base.[25][26]
-
Stability Profile: Teoc is stable to a wide range of conditions, including catalytic hydrogenolysis and mildly acidic or basic environments.[25][26]
-
Deprotection: Cleavage is achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF). The reaction proceeds via an elimination mechanism, releasing the free amine, carbon dioxide, ethylene, and the silyl fluoride byproduct.[24][25]
-
Considerations for 4-Cyanopiperidine: These deprotection conditions are highly specific and mild, posing no risk to the nitrile group. The main consideration is the potential for fluoride to cleave other silicon-based protecting groups (e.g., silyl ethers) if present in the molecule.
Quantitative Data Summary
The following table provides a comparative overview of the key protecting groups discussed.
| Protecting Group | Abbreviation | Added MW ( g/mol ) | Introduction Reagent | Deprotection Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | 100.12 | (Boc)₂O | Strong Acid (TFA, HCl)[3] | Cbz, Fmoc, Alloc, Teoc |
| Carboxybenzyl | Cbz (Z) | 134.13 | Cbz-Cl | H₂, Pd/C[8] | Boc, Fmoc, Alloc, Teoc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | 222.24 | Fmoc-OSu, Fmoc-Cl | Base (20% Piperidine/DMF)[15] | Boc, Alloc, Teoc |
| Allyloxycarbonyl | Alloc | 84.07 | Alloc-Cl | Pd(PPh₃)₄, Scavenger[21] | Boc, Cbz, Fmoc, Teoc |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | 144.25 | Teoc-OSu | Fluoride Source (TBAF)[16] | Boc, Cbz, Fmoc, Alloc |
Decision-Making Framework for Protecting Group Selection
Choosing the optimal protecting group is contingent on the planned synthetic route. The following workflow illustrates a logical decision-making process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dokumen.pub [dokumen.pub]
- 7. people.uniurb.it [people.uniurb.it]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 15. total-synthesis.com [total-synthesis.com]
- 16. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 17. peptide.com [peptide.com]
- 18. The tea-bag protocol for comparison of Fmoc removal reagents in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 20. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 21. total-synthesis.com [total-synthesis.com]
- 22. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 23. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 24. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 25. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 26. Application of Teoc Protecting Group [en.highfine.com]
A Senior Application Scientist's Guide: 1-Boc-4-cyanopiperidine versus Alternative Piperidine Building Blocks in Drug Discovery
Authored by a Senior Application Scientist
Introduction: The Piperidine Scaffold - A Cornerstone of Modern Medicine
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a structural motif of profound importance in the pharmaceutical industry.[1][2][3] Its derivatives are foundational components in over a hundred commercially available drugs, spanning a vast range of therapeutic areas including oncology, central nervous system disorders, and infectious diseases.[3][4][5] The prevalence of this scaffold stems from its favorable physicochemical properties: the sp³-hybridized carbon atoms provide a three-dimensional geometry that allows for precise spatial orientation of functional groups, enabling complex and specific interactions with biological targets.[5]
In the lexicon of medicinal chemistry, "building blocks" are strategically functionalized core structures used for the efficient assembly of more complex drug candidates. The choice of a piperidine building block is therefore a critical decision in the design of a synthetic route, directly impacting reaction efficiency, functional group compatibility, and the overall convergence of the strategy. This guide provides an in-depth comparison of 1-Boc-4-cyanopiperidine, a uniquely versatile intermediate, against other commonly employed piperidine building blocks, supported by experimental protocols and comparative data.
The Subject of Comparison: this compound - A Synthon of Strategic Importance
This compound (CAS 91419-52-2) is a bifunctional building block that has gained prominence for its strategic combination of a stable protecting group and a highly versatile functional handle.[6][7]
The power of this reagent lies in the orthogonal nature of its two key features:
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[7] Its utility is rooted in its robustness; it is stable to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation.[12] Crucially, it can be removed (deprotected) under mild acidic conditions, which are often orthogonal to other protecting groups and sensitive functionalities within a complex molecule.[6][7] This allows chemists to perform modifications at the 4-position of the piperidine ring while the nitrogen remains masked, preventing unwanted side reactions.
-
The 4-Cyano Group: The nitrile moiety is not merely a placeholder; it is a versatile precursor to a host of other critical functional groups.[7] This chemical potential allows for divergent synthesis from a single, common intermediate, making it an exceptionally valuable tool for generating compound libraries for structure-activity relationship (SAR) studies.
The following diagram illustrates the synthetic versatility originating from the cyano group of this compound.
Caption: Synthetic pathways from this compound.
Comparative Analysis: this compound vs. Key Alternatives
The selection of a building block is dictated by the specific synthetic target. Here, we compare this compound to other common N-Boc protected piperidines, highlighting their respective strengths and weaknesses.
| Building Block | Key Functional Group | Primary Synthetic Application(s) | Key Advantages | Key Limitations |
| This compound | Nitrile (-C≡N) | Precursor to amines, carboxylic acids, amides, tetrazoles. | Unmatched versatility from a single starting material. Stable and easy to handle. | Requires an additional synthetic step to unmask the desired functional group (e.g., reduction, hydrolysis). |
| N-Boc-4-piperidone | Ketone (>C=O) | Reductive amination to form 4-amino piperidines. Wittig reactions. | Direct, one-pot route to secondary and tertiary amines.[13] | Limited to forming C-N or C-C bonds at the 4-position. Reductive amination can be challenging for hindered amines. |
| 4-Amino-1-Boc-piperidine | Primary Amine (-NH₂) | Amide bond formation, sulfonamide synthesis, alkylation reactions. | Ready for immediate coupling reactions without prior functional group manipulation. | Less versatile; primarily serves as a nucleophile. |
| 1-Boc-piperidine-4-carboxylic Acid | Carboxylic Acid (-COOH) | Amide bond formation, esterification, reduction to alcohol. | Ready for direct amide coupling (e.g., with EDC, HATU). | Primarily used for creating amide linkages. |
Causality in Application: When to Choose this compound
A research team would strategically choose this compound under the following circumstances:
-
Divergent Synthesis for SAR: When a project requires the synthesis of a library of analogues with diverse functionalities at the 4-position (e.g., aminomethyl, carboxyl, tetrazolyl), starting from the cyanopiperidine is highly efficient. It allows for the creation of multiple products from a single, late-stage intermediate.
-
Access to Primary Aminomethyl Group: The most common and powerful application is its reduction to 4-(aminomethyl)-1-Boc-piperidine. This primary amine is a crucial synthon that cannot be directly accessed via reductive amination of N-Boc-4-piperidone (which yields secondary or tertiary amines).
-
When Nucleophilic Addition is Required: The nitrile group can also be attacked by organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis, providing a route to C-C bond formation that is complementary to other methods.[14]
Experimental Section: Validated Protocols and Methodologies
Trustworthiness in synthetic chemistry is built on reproducible, well-described protocols. The following methodologies are presented as self-validating systems, with explanations for key procedural choices.
Protocol 1: N-Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield 4-cyanopiperidine hydrochloride. This is a necessary step before any modification of the piperidine nitrogen.
Rationale: Strong acids are required to cleave the stable tert-butyl carbamate. Using a solution of HCl in an organic solvent like ethyl acetate (EtOAc) or dioxane is standard practice.[15] The acid protonates the carbonyl oxygen of the Boc group, initiating a cascade that releases the free amine, carbon dioxide, and isobutylene. The hydrochloride salt of the product precipitates or is isolated upon solvent removal, ensuring stability and ease of handling.
Procedure:
-
Dissolve this compound (e.g., 4.00 g, 19.0 mmol) in a 4M solution of HCl in ethyl acetate (20 mL).[15]
-
Stir the mixture at room temperature for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting white solid is 4-cyanopiperidine hydrochloride (Expected yield: ~100%).[15]
Caption: Workflow for N-Boc deprotection.
Protocol 2: Reduction of this compound to a Primary Amine
This protocol details the conversion of the nitrile functionality into a primary aminomethyl group using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).
Rationale: The reduction of nitriles to primary amines requires a potent hydride source.[16] Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation.[14] The reaction must be performed under anhydrous conditions as LiAlH₄ reacts violently with water. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by a careful aqueous workup to quench the excess reagent and protonate the resulting amine.
Procedure:
-
To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq.) in anhydrous diethyl ether dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is crucial for safely neutralizing the reactive hydride and generating a granular precipitate that is easy to filter.
-
Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with additional diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-(aminomethyl)-1-Boc-piperidine.
Protocol 3: Comparative Synthesis of a 4-Substituted Aminopiperidine
To illustrate the practical differences in synthetic strategy, we will compare two routes to a common intermediate, tert-butyl 4-((benzylamino)methyl)piperidine-1-carboxylate.
Route A: From this compound (Two Steps)
-
Step 1: Reduction. Reduce this compound to 4-(aminomethyl)-1-Boc-piperidine as described in Protocol 2.
-
Step 2: Reductive Amination. To a solution of 4-(aminomethyl)-1-Boc-piperidine (1 eq.) and benzaldehyde (1 eq.) in methanol, add sodium cyanoborohydride (1.5 eq.) portion-wise. Stir at room temperature until the reaction is complete. Work up by removing the solvent, partitioning between ethyl acetate and water, and purifying by column chromatography.
Route B: From N-Boc-4-piperidone (One Step)
-
Step 1: Reductive Amination. To a solution of N-Boc-4-piperidone (1 eq.) and benzylamine (1.2 eq.) in methanol, add sodium cyanoborohydride (1.5 eq.) portion-wise at 0 °C.[13] Stir the reaction at room temperature for 24-48 hours.[13] Upon completion, remove the solvent and purify as described in Route A.
The following diagram compares these two synthetic pathways.
Caption: Comparison of synthetic routes.
Comparative Analysis: While Route B appears more efficient (one step vs. two), it is only suitable for producing secondary amines at the 4-position. Route A is more versatile; the intermediate 4-(aminomethyl)-1-Boc-piperidine can be used to synthesize a wide array of secondary and tertiary amines, amides, sulfonamides, and other derivatives that are inaccessible through Route B.
Conclusion
This compound is a uniquely powerful building block in medicinal chemistry due to the strategic versatility of its nitrile group. While other building blocks like N-Boc-4-piperidone and 4-amino-1-Boc-piperidine offer more direct routes to specific classes of compounds (secondary amines and amides, respectively), none provides the same breadth of synthetic possibilities from a single, stable, and commercially available starting material. The ability to readily convert the cyano group into primary amines, carboxylic acids, amides, and tetrazoles makes this compound an indispensable tool for generating chemical diversity and navigating the complex challenges of modern drug discovery. The choice of building block is fundamentally a strategic one, and for projects that demand flexibility and access to a wide range of functionalities, this compound often represents the most logical and efficient choice.
References
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][2][4][17][18]
- Core Pioneer. (2026). The Role of this compound in Modern Pharmaceutical Synthesis. [Link][6]
- Core Pioneer. (2026).
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link][12]
- Encyclopedia.pub. (2023).
- Wikipedia. (n.d.). Piperidine. [Link][20]
- ChemAD. (n.d.). This compound. [Link][21]
- ResearchGate. (2020). A Generic Approach for the Catalytic Reduction of Nitriles. [Link][22]
- LibreTexts Chemistry. (2023). Chemistry of Nitriles. [Link][14]
- Wikipedia. (n.d.). Nitrile reduction. [Link][23]
- Chemguide. (n.d.). Reducing nitriles to primary amines. [Link][16]
- ChemBK. (2024). This compound. [Link][24]
- Google Patents. (n.d.). Method for preparing 4-cyanopiperidine hydrochloride. [25]
- Synthonix, Inc. (n.d.). This compound. [Link][10]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | 91419-52-2 [chemicalbook.com]
- 9. Buy this compound | 91419-52-2 [smolecule.com]
- 10. Synthonix, Inc > 91419-52-2 | this compound [synthonix.com]
- 11. Page loading... [guidechem.com]
- 12. BOC Protection and Deprotection [pt.bzchemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 4-Cyanopiperidine | 4395-98-6 [chemicalbook.com]
- 16. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to Catalytic Synthesis of N-Boc-4-cyanopiperidine: Methodologies, Performance, and Practical Insights
Introduction: The Strategic Importance of N-Boc-4-cyanopiperidine
In the landscape of modern drug discovery and fine chemical synthesis, N-Boc-4-cyanopiperidine (CAS 91419-52-2) has emerged as a cornerstone building block.[1][2] Its piperidine scaffold is a prevalent motif in numerous biologically active molecules, while the strategically placed and versatile cyano group serves as a linchpin for extensive molecular elaboration.[1][2] The nitrile moiety can be readily transformed into amines, carboxylic acids, amides, and tetrazoles, providing synthetic chemists with a powerful handle to construct diverse and complex pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs).[1][3]
The synthesis of this valuable intermediate, however, is not without its challenges. The efficient and selective introduction of the cyano group onto the N-Boc protected piperidine ring is a critical transformation that dictates the overall economy and scalability of the synthetic route. This guide provides an in-depth comparative study of prominent catalytic methods for the synthesis of N-Boc-4-cyanopiperidine. We will move beyond mere protocols to dissect the causality behind catalyst selection, compare performance based on experimental data, and offer practical insights to guide researchers in choosing the optimal strategy for their specific needs.
Primary Synthetic Pathways: An Overview
The synthesis of N-Boc-4-cyanopiperidine predominantly proceeds via three main routes, each distinguished by its precursor and the nature of the C-N bond formation or functional group transformation. The choice of pathway is often dictated by the availability of starting materials, cost, and the desired scale of production.
Caption: Key synthetic routes to N-Boc-4-cyanopiperidine.
Comparative Analysis of Catalytic Systems
The efficacy of N-Boc-4-cyanopiperidine synthesis is critically dependent on the catalytic system employed. Here, we compare three distinct and well-documented approaches, evaluating them on mechanism, yield, and operational considerations.
TEMPO-Catalyzed Aerobic Oxidation of Aldehydes
This modern approach leverages a stable nitroxyl radical catalyst, TEMPO, to achieve the transformation of N-Boc-4-piperidinecarboxaldehyde into the desired nitrile using molecular oxygen as the ultimate oxidant. This aligns with green chemistry principles by avoiding stoichiometric, and often toxic, oxidizing agents.
-
Catalytic System: The system typically comprises TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy), a co-catalyst like potassium hexafluorophosphate (KPF₆), a nitrite source such as tert-butyl nitrite (TBN), and hexamethyldisilazane (HMDS) in an oxygen atmosphere.[4][5]
-
Mechanism & Rationale: The reaction proceeds via an oxoammonium-catalyzed oxidation pathway. TBN initiates the cycle, converting TEMPO to the active oxoammonium ion. This species oxidizes the aldehyde to the nitrile. The choice of acetonitrile as the solvent is crucial for reactant solubility and reaction kinetics. The slow addition of the aldehyde substrate is a key experimental parameter to maintain catalytic turnover and prevent side reactions, ensuring a high yield.[4]
-
Performance: This method consistently delivers good to excellent yields, typically in the range of 70-73%.[4] The primary advantage is its use of oxygen, a benign and inexpensive oxidant.
-
Limitations: The multi-component nature of the catalytic system requires careful optimization and control over reaction parameters, such as the rate of substrate addition and oxygen pressure, which may present scalability challenges.
Dehydration of Amides and Oximes with Fluorinating Reagents
A highly efficient and common laboratory-scale method involves the dehydration of the corresponding primary amide (N-Boc-4-piperidinecarboxamide) or aldoxime using a modern fluorinating reagent.
-
Catalyst/Reagent System: XtalFluor-E® ([Et₂NSF₂]BF₄) in the presence of an organic base like triethylamine (Et₃N) is a prominent example.[5][6] While not a catalyst in the classical sense (it is consumed stoichiometrically), its role is to activate the substrate for dehydration under exceptionally mild conditions.
-
Mechanism & Rationale: XtalFluor-E® activates the amide or oxime oxygen, converting it into a good leaving group. The subsequent elimination, facilitated by the base, rapidly forms the nitrile C≡N triple bond. The reaction is typically fast, often completing within an hour at room temperature.[5][6] The choice of an aprotic solvent like ethyl acetate (EtOAc) is standard, and the workup involves a simple aqueous quench to remove salts and excess reagents.
-
Performance: This method is known for its high efficiency and clean conversions, with yields often approaching 100%.[5] Its reliability and mild conditions make it an excellent choice for producing high-purity material on a small to medium scale.
-
Limitations: The primary drawback is the cost and atom economy associated with using a stoichiometric specialty reagent like XtalFluor-E®. This can be a significant factor for large-scale industrial production.
Reductive Cyanation of Ketones via Silyl Intermediates
This one-pot method directly converts the readily available N-Boc-4-piperidone to the nitrile, bypassing the need to first synthesize an aldehyde or amide.
-
Catalyst/Reagent System: This protocol utilizes trimethylsilyl cyanide (TMSCN) as the cyanide source, catalyzed by a Lewis acid, typically zinc iodide (ZnI₂).[7] The reaction is followed by an in-situ elimination step.
-
Mechanism & Rationale: The Lewis acid catalyst (ZnI₂) activates the ketone carbonyl, facilitating the nucleophilic attack of TMSCN to form a trimethylsilyloxy nitrile intermediate. This intermediate is then subjected to elimination conditions (e.g., using chlorotrimethylsilane and sodium iodide) to generate the nitrile product.[7] The one-pot nature of this sequence is a significant advantage, reducing unit operations.
-
Performance: This method is effective for cyclic ketones and offers a direct route from a common starting material. Yields are generally good, though they can be substrate-dependent.
-
Limitations: The primary concern is the high toxicity of TMSCN, which requires stringent handling procedures. Furthermore, the multi-step, one-pot process may require careful optimization to suppress the formation of byproducts.
Performance Data Summary
| Method | Catalyst/Reagent System | Starting Material | Typical Yield (%) | Key Advantages | Limitations & Considerations |
| Aerobic Oxidation | TEMPO / KPF₆ / TBN / O₂ | N-Boc-4-piperidinecarboxaldehyde | 70 - 73%[4] | Green (uses O₂), catalytic. | Multi-component system, requires careful process control. |
| Direct Dehydration | XtalFluor-E® / Et₃N | N-Boc-4-piperidinecarboxamide or aldoxime | >95% (often quantitative)[5] | Very high yield, fast, mild conditions, simple procedure. | Poor atom economy, high cost of stoichiometric reagent. |
| Reductive Cyanation | TMSCN / ZnI₂ | N-Boc-4-piperidone | Good (variable) | Direct conversion from ketone, one-pot procedure. | High toxicity of TMSCN, may require optimization.[7] |
Detailed Experimental Protocols
The following protocols are provided as self-validating systems, with causality and critical parameters explained.
Protocol 1: TEMPO-Catalyzed Aerobic Oxidation
This protocol is adapted from demonstrated procedures for the synthesis of N-Boc-4-cyanopiperidine.[4][5]
Caption: Workflow for TEMPO-catalyzed nitrile synthesis.
Methodology:
-
Reactor Charging: In a 100-mL flask equipped with a magnetic stirrer, charge acetonitrile (30 mL), hexamethyldisilazane (HMDS, 10 mmol), TEMPO (0.4 mmol), potassium hexafluorophosphate (KPF₆, 0.4 mmol), and tert-butyl nitrite (TBN, 0.6 mmol).[4]
-
Rationale: This establishes the complete catalytic system in the solvent prior to the introduction of the reactant.
-
-
Atmosphere Exchange and Heating: Purge the flask and replace the air with an oxygen atmosphere (e.g., via a balloon). Place the flask in a preheated water bath to maintain a constant internal temperature of 30 °C.[4]
-
Rationale: Oxygen is the terminal oxidant. Precise temperature control is crucial for catalytic activity and selectivity.
-
-
Substrate Addition: Slowly add a solution of N-Boc-4-piperidinecarboxaldehyde (4 mmol) over a period of 8 hours using a syringe pump.[4]
-
Rationale: Slow addition is critical to keep the substrate concentration low, preventing catalyst deactivation and side reactions, thereby ensuring high yield.
-
-
Reaction Quench & Workup: After the addition is complete, stir the reaction mixture with an aqueous solution of sodium thiosulfate to quench any reactive species. Extract the mixture with diethyl ether.[4]
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel (e.g., ethyl acetate/petroleum ether 1:100) to afford N-Boc-4-cyanopiperidine as a solid.[4]
Protocol 2: Dehydration using XtalFluor-E®
This protocol is a general and highly effective method for the dehydration of amides or aldoximes.[5][6]
Methodology:
-
Reactant Solution: In a clean, dry flask, dissolve the starting material (tert-butyl 4-carbamoylpiperidine-1-carboxylate or the corresponding aldoxime, 1.0 mmol) and triethylamine (Et₃N, 1.5 mmol) in ethyl acetate (EtOAc, 1 mL).[6]
-
Rationale: Triethylamine acts as a base to neutralize the acid generated during the reaction, driving it to completion.
-
-
Reagent Addition: At room temperature, add XtalFluor-E® (1.1 mmol) portion-wise over approximately 2 minutes. Stir the resulting solution.
-
Rationale: Portion-wise addition helps to control any potential exotherm.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quench and Extraction: Quench the reaction by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃). Extract the aqueous layer with dichloromethane (CH₂Cl₂, 2 x 10 mL).[5][6]
-
Rationale: The basic quench neutralizes acidic byproducts and removes water-soluble components.
-
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford the crude nitrile. The product is often of high purity and may not require further purification.[5]
Conclusion and Future Outlook
The synthesis of N-Boc-4-cyanopiperidine can be successfully achieved through several catalytic routes, each with a distinct profile of advantages and limitations.
-
For high-yield, rapid, and clean laboratory-scale synthesis , the dehydration of an amide or oxime using a reagent like XtalFluor-E® is unparalleled, albeit at a higher reagent cost.
-
For greener and potentially more scalable processes , the TEMPO-catalyzed aerobic oxidation offers an excellent alternative, provided the multi-component system and process parameters are carefully controlled.
-
The reductive cyanation of N-Boc-4-piperidone provides the most direct route from a common precursor but requires stringent safety protocols due to the use of TMSCN.
Future developments in this field will likely focus on heterogeneous catalysis to simplify catalyst recovery and reuse, as well as biocatalytic methods using enzymes like nitrilases or aldoxime dehydratases to offer more sustainable and selective synthetic pathways.[8][9][10] The choice of catalyst remains a critical decision point, and a thorough understanding of the underlying chemical principles, as detailed in this guide, is paramount for any researcher or drug development professional working with this vital synthetic intermediate.
References
- 1-Boc-4-cyanopiperidine synthesis - ChemicalBook.Source
- A Comparative Guide to Reagents for One-Pot Nitrile Synthesis
- Reductive alkylation of nitriles using ketones and modifications and...
- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google P
- 91419-52-2, this compound Formula - ECHEMI.Source
- Nitrile synthesis by oxidation, rearrangement, dehydr
- Chapter 1 - A review on transition metal-catalyzed cyan
- This compound Five Chongqing Chemdad Co. ,Ltd.Source
- The Chemistry of this compound: A Vers
- The Role of this compound in Modern Pharmaceutical Synthesis.Source
- This compound | 91419-52-2 - ChemicalBook.Source
- Technical Support Center: Catalyst Selection for Hydrogenation of N-Boc-4-piperidone - Benchchem.Source
- Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - PMC - NIH.Source
- 20.7: Chemistry of Nitriles - Chemistry LibreTexts.Source
- Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review - PubMed.Source
- Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC - NIH.Source
- Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles.Source
- Nickel-Catalyzed Cyan
- New Insights into N-Doped Porous Carbons as Both Heterogeneous Catalysts and Catalyst Supports: Opportunities for the Catalytic Synthesis of Valuable Compounds - MDPI.Source
- Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent | Request PDF.Source
- CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google P
- Homogeneous Catalysis - ResearchG
- Special Issue: “Advances in Homogeneous Catalysis” - ResearchG
- N-Boc-piperidine-4-carbonitrile 97 91419-52-2 - Sigma-Aldrich.Source
- Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis: Recent str
- Supported Metal Catalysts for the Synthesis of N-Heterocycles - MDPI.Source
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 91419-52-2 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis: Recent strategies with the sup… [ouci.dntb.gov.ua]
A Comparative Guide to the Analytical Confirmation of 1-Boc-4-cyanopiperidine and Its Derivatives
For researchers, scientists, and professionals in drug development, the unequivocal identification and purity assessment of synthetic intermediates are cornerstones of robust and reproducible research. 1-Boc-4-cyanopiperidine is a versatile building block in the synthesis of a multitude of pharmaceutical agents, particularly those targeting the central nervous system.[1][2] Its structural integrity directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical techniques for confirming the identity and purity of this compound, complete with supporting data and detailed experimental protocols.
The Analytical Imperative: Beyond a Simple Checkmark
Confirming the identity of a synthetic intermediate like this compound is not merely a procedural formality. The synthetic routes to this compound, often involving the dehydration of amides or oximes, can introduce specific impurities that may interfere with subsequent synthetic steps or introduce toxicological risks.[3] A multi-faceted analytical approach is therefore not just recommended but essential for a comprehensive quality assessment. This guide will delve into the core methodologies of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography (both High-Performance Liquid Chromatography - HPLC and Gas Chromatography - GC).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful technique for the unambiguous structural confirmation of organic molecules. It provides detailed information about the chemical environment of individual atoms within a molecule.
Expected ¹H and ¹³C NMR Spectral Characteristics of this compound
While a definitive, publicly available, and fully assigned experimental spectrum for this compound is not readily found in the literature, we can predict the expected chemical shifts based on the analysis of closely related structures and established principles of NMR spectroscopy.
¹H NMR:
The proton NMR spectrum is expected to show distinct signals for the protons of the piperidine ring and the tert-butoxycarbonyl (Boc) protecting group. The protons on the carbons adjacent to the nitrogen will be deshielded, appearing at a higher chemical shift. The proton at the 4-position, being adjacent to the electron-withdrawing cyano group, will also be shifted downfield.
¹³C NMR:
The carbon NMR spectrum will provide a unique signal for each carbon in a different chemical environment. Key signals to identify include the carbonyl carbon of the Boc group, the quaternary carbon of the Boc group, the carbons of the piperidine ring, and the carbon of the cyano group.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Boc-C(CH₃)₃ | ~1.45 (singlet, 9H) | ~28.4 |
| Piperidine-CH₂ (positions 2, 6) | ~3.1-3.7 (multiplet, 4H) | ~40-45 |
| Piperidine-CH₂ (positions 3, 5) | ~1.7-2.0 (multiplet, 4H) | ~25-30 |
| Piperidine-CH (position 4) | ~2.8-3.1 (multiplet, 1H) | ~25-30 |
| Boc-C=O | - | ~154 |
| Boc-C(CH₃)₃ | - | ~80 |
| Cyano-C | - | ~122 |
Experimental Protocol: NMR Analysis
Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Small vial
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.
-
Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument on the deuterium signal of the solvent.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire the ¹³C NMR spectrum. Typical parameters include a proton-decoupled pulse sequence, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both spectra to the corresponding atoms in the this compound structure.
-
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Fingerprint
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern.
Expected Mass Spectral Characteristics of this compound
Electrospray Ionization (ESI): A soft ionization technique that is expected to primarily show the protonated molecule [M+H]⁺ at m/z 211.2.
Electron Ionization (EI): A higher-energy technique that will likely result in significant fragmentation. Key expected fragments include:
-
Loss of the Boc group: [M - C₅H₉O₂]⁺ at m/z 110.1
-
Loss of isobutylene from the Boc group: [M - C₄H₈]⁺ at m/z 154.1
-
Cleavage of the piperidine ring.
| Ionization Mode | Expected Key Ion (m/z) | Interpretation |
| ESI (Positive) | 211.2 | [M+H]⁺ |
| EI | 210.1 | [M]⁺ (Molecular Ion) |
| 154.1 | [M - C₄H₈]⁺ | |
| 110.1 | [M - C₅H₉O₂]⁺ | |
| 57.1 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocol: Mass Spectrometry Analysis
Objective: To confirm the molecular weight and analyze the fragmentation pattern of this compound.
Instrumentation: Mass spectrometer with ESI and EI sources (e.g., a GC-MS for EI and LC-MS for ESI).
Procedure (for GC-MS with EI):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the fragmentation pattern with expected pathways.
Chromatography: The Workhorse for Purity Assessment
Chromatographic techniques, particularly HPLC and GC, are essential for determining the purity of this compound and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for separating the target compound from non-volatile or thermally labile impurities. A reversed-phase method with UV detection is generally suitable.
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of this compound by HPLC with UV detection.
Instrumentation: HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions (starting point):
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any less polar impurities. A re-equilibration step is necessary at the end of the run.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore).
-
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask and dissolve in a 50:50 mixture of water and acetonitrile.
Data Analysis: Calculate the purity by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis.
Experimental Protocol: GC Purity Analysis
Objective: To determine the purity of this compound by GC with Flame Ionization Detection (FID).
Instrumentation: Gas chromatograph with an FID detector and a suitable capillary column.
GC Conditions: The same GC conditions as described in the mass spectrometry protocol can be used with an FID detector.
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent like dichloromethane.
Data Analysis: Similar to HPLC, purity is typically determined by the area percentage method.
Visualizing the Analytical Workflow
A systematic approach to confirming the identity of this compound derivatives involves a logical flow of experiments.
Caption: Workflow for the comprehensive analysis of this compound.
Comparative Analysis of Techniques
| Technique | Primary Information | Strengths | Limitations |
| NMR Spectroscopy | Unambiguous molecular structure | Provides detailed structural information; non-destructive. | Lower sensitivity compared to MS; requires more sample. |
| Mass Spectrometry | Molecular weight and fragmentation pattern | High sensitivity; provides structural clues. | Isomers can be difficult to distinguish without chromatography. |
| HPLC | Purity and quantification of non-volatile impurities | High precision and accuracy; suitable for a wide range of compounds. | May require method development for optimal separation. |
| GC | Purity and quantification of volatile impurities | High resolution for volatile compounds. | Not suitable for thermally labile compounds. |
Conclusion: A Synergistic Approach for Confident Identification
The definitive confirmation of the identity and purity of this compound derivatives necessitates a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the most conclusive structural information, mass spectrometry offers complementary data on molecular weight and fragmentation. Chromatographic methods like HPLC and GC are indispensable for assessing purity and quantifying impurities. By integrating the data from these orthogonal techniques, researchers can ensure the quality and reliability of this critical synthetic intermediate, thereby safeguarding the integrity of their drug discovery and development programs.
References
- Blass, B. E. (2015). Basic Principles of Drug Discovery and Development. Elsevier.
- Policija. (2020, May 15). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
Sources
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 1-Boc-4-cyanopiperidine
Introduction: The Imperative of Purity in a Versatile Building Block
In the landscape of modern pharmaceutical synthesis, the quality of starting materials and intermediates is a cornerstone of successful drug development. 1-Boc-4-cyanopiperidine (CAS: 91419-52-2), a versatile piperidine derivative, serves as a crucial building block in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), including novel analgesics and compounds targeting central nervous system disorders.[1][2] Its structure, featuring a Boc-protected nitrogen and a reactive cyano group, makes it an ideal precursor for constructing complex molecular architectures.[1][3]
However, the very reactivity that makes this intermediate valuable also presents a challenge. The presence of even trace impurities can have profound consequences, leading to unintended side reactions, reduced yields, and the formation of difficult-to-remove byproducts.[3][4] For pharmaceutical applications governed by stringent regulatory standards, such impurities can compromise the safety and efficacy of the final drug product, potentially leading to batch rejection and significant financial loss.[5][6][] This guide provides an in-depth, comparative analysis of essential analytical techniques for rigorously assessing the purity of commercially available this compound, ensuring the integrity of your research and development pipeline.
The Impurity Landscape: Understanding What to Look For
A robust purity assessment begins with understanding the potential impurities that may be present. These can originate from various stages, including the synthetic route, purification processes, and storage conditions.[8] Common synthetic pathways to this compound, such as the dehydration of N-Boc-4-piperidinecarboxamide or the reaction of piperidine derivatives, can introduce specific impurities.[1][2]
Potential classes of impurities include:
-
Starting Materials: Unreacted precursors like isonipecotamide or di-tert-butyl dicarbonate.[9]
-
Reaction Byproducts: Compounds formed from side reactions inherent to the synthetic process.
-
Intermediates: Incompletely reacted intermediates from the synthetic pathway.[8]
-
Degradation Products: Impurities formed due to instability of the compound under certain storage conditions.[4][6]
-
Residual Solvents: Solvents used during synthesis and purification that are not completely removed.[8]
Given this diverse impurity profile, a single analytical method is often insufficient. A multi-pronged, or orthogonal, approach utilizing several analytical techniques is essential for a comprehensive and trustworthy purity assessment.
Orthogonal Analytical Strategy for Comprehensive Purity Verification
To gain a complete understanding of a sample's purity, we will employ a strategy that combines the strengths of three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This approach ensures that a wide range of potential impurities, from non-volatile organic molecules to residual solvents, are detected and quantified.
Caption: Orthogonal approach for comprehensive purity analysis.
Part 1: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
Expertise & Rationale: Reversed-Phase HPLC (RP-HPLC) is the workhorse for purity determination of organic molecules like this compound.[10] It excels at separating the main compound from non-volatile or thermally labile impurities based on differences in polarity. We select a C18 column, a highly versatile stationary phase, and a gradient elution with a UV detector. The gradient elution is crucial as it allows for the separation of compounds with a wide range of polarities, ensuring that both early and late-eluting impurities are resolved. A wavelength of 210 nm is chosen for detection because, while the Boc-carbamate has a weak chromophore, many potential organic impurities will absorb at this lower UV wavelength, enhancing detection sensitivity.[10]
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of this compound and quantify related non-volatile impurities by area percent.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B, 2-20 min: 10% to 90% B, 20-25 min: 90% B, 25.1-30 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[10]
-
Vortex until fully dissolved. If necessary, use sonication for a brief period.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Caption: Step-by-step workflow for HPLC purity analysis.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
Expertise & Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[11] For this compound, its primary role is to detect residual solvents from the manufacturing process and any volatile organic impurities that might not be amenable to HPLC analysis. The use of a mass spectrometer as a detector provides definitive identification of detected impurities by comparing their mass spectra to established libraries (e.g., NIST). A non-polar DB-5ms column is selected for its robustness and general applicability to a wide range of volatile organic compounds.[11]
Experimental Protocol: GC-MS Analysis
Objective: To identify and semi-quantify residual solvents and other volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (MS).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[11] |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 50 °C for 5 min. Ramp: 15 °C/min to 280 °C, hold for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-400 amu |
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 2 mL GC vial.
-
Add 1 mL of high-purity Dichloromethane or Methanol.[11]
-
Cap the vial and vortex to dissolve the sample completely.
Data Analysis: Analyze the total ion chromatogram (TIC). Identify peaks corresponding to residual solvents or impurities by searching their mass spectra against the NIST library. Semi-quantification can be performed by comparing peak areas to an internal standard if required.
Caption: Step-by-step workflow for GC-MS impurity analysis.
Part 3: Quantitative NMR (qNMR) for Absolute Purity Assay
Expertise & Rationale: While chromatographic methods provide relative purity (area %), qNMR provides an absolute purity value without the need for a specific reference standard of the analyte itself.[10] The purity is determined by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[10] This makes qNMR a highly accurate and authoritative method for assigning purity. We choose Maleic acid as an internal standard due to its high purity, stability, and a distinct singlet in a region of the ¹H NMR spectrum that does not overlap with signals from this compound.
Experimental Protocol: qNMR Purity Assay
Objective: To determine the absolute purity (w/w %) of this compound.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Parameters:
| Parameter | Setting |
|---|---|
| Solvent | DMSO-d₆ |
| Internal Standard | Maleic Acid (Certified Reference Material) |
| Pulse Program | Standard quantitative ¹H experiment with a long relaxation delay (D1) of 30s to ensure full relaxation of protons. |
| Number of Scans | 16 or higher for good signal-to-noise. |
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a clean vial. Record the exact weight.
-
Accurately weigh ~5 mg of the Maleic Acid internal standard into the same vial. Record the exact weight.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
Data Analysis:
-
Acquire the ¹H NMR spectrum and carefully phase and baseline correct the data.
-
Integrate a well-resolved signal from this compound (e.g., the t-butyl singlet at ~1.4 ppm, 9H).
-
Integrate the singlet from Maleic Acid (at ~6.3 ppm, 2H).
-
Calculate the purity using the following formula:
Purity (w/w %) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight (Analyte: 210.27 g/mol ; Std: 116.07 g/mol )
-
m = mass
-
P_std = Purity of the internal standard (as a decimal)
Comparative Analysis: A Hypothetical Case Study
To illustrate the power of this orthogonal approach, let's consider hypothetical results from the analysis of three different commercial batches of this compound.
| Analysis | Supplier A | Supplier B | Supplier C |
| Appearance | White Crystalline Solid | Off-white Powder | White Crystalline Solid |
| HPLC Purity (Area %) | 99.6% | 98.5% | 99.1% |
| HPLC Impurity 1 (0.8 RRT) | 0.15% | 0.8% | 0.4% |
| HPLC Impurity 2 (1.2 RRT) | 0.05% | 0.3% | 0.2% |
| GC-MS (Residual Solvents) | Ethyl Acetate (300 ppm) | Toluene (4500 ppm), Ethyl Acetate (500 ppm) | Not Detected (<50 ppm) |
| qNMR Purity (w/w %) | 99.4% | 96.2% | 99.0% |
Interpretation of Results:
-
Supplier A: This sample demonstrates high purity across all methods. The HPLC area % and qNMR absolute purity are in close agreement, indicating that the detected impurities are minor. The residual solvent level is low. This material would be considered high quality and suitable for demanding applications.
-
Supplier B: While the HPLC purity is stated as >98%, the qNMR result reveals a significantly lower absolute purity. The GC-MS data shows a high level of residual Toluene, which accounts for a substantial portion of the mass but is not detected by HPLC. This highlights the critical importance of GC analysis; relying solely on HPLC would provide a misleadingly high purity value. This batch may be unsuitable for applications where residual solvents are a concern.
-
Supplier C: This sample shows good purity by both HPLC and qNMR and is free of detectable residual solvents. Although its HPLC purity is slightly lower than Supplier A's, it represents a reliable, high-quality material.
Conclusion and Recommendations for the End-User
The purity of this compound is not a simple number but a comprehensive profile that requires a thoughtful, multi-faceted analytical approach. Relying on a single technique, such as HPLC, can lead to an incomplete and potentially misleading assessment of quality.[4][]
As a Senior Application Scientist, my recommendation is to always adopt an orthogonal testing strategy.
-
Screen with HPLC: Use RP-HPLC as a primary method to assess the presence of organic, non-volatile impurities.
-
Analyze for Volatiles: Always perform GC-MS to check for residual solvents and other volatile components, which are common process-related impurities.
-
Confirm with qNMR: For critical applications or when establishing a new supplier, use qNMR to determine an unbiased, absolute purity value.
By integrating these self-validating analytical systems, researchers, scientists, and drug development professionals can confidently select high-purity this compound, mitigating risks in their synthetic pathways and ensuring the integrity and success of their projects.
References
- Vertex AI Search. (n.d.). Ensuring Purity and Stability: The Importance of Quality this compound.
- Vertex AI Search. (2026, January 6). The Role of this compound in Modern Pharmaceutical Synthesis.
- SGRL. (n.d.). Effects of Impurities in Pharmaceuticals.
- ChemicalBook. (2025, September 25). This compound | 91419-52-2.
- Oceanic Pharmachem. (2019, September 9). Effects of Impurities in Pharmaceuticals.
- Veeprho. (2020, January 20). Effects of Impurities in Pharmaceuticals.
- BOC Sciences. (n.d.). Pharmaceutical Intermediates in Drug Synthesis.
- BenchChem. (n.d.). Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis.
- Vertex AI Search. (n.d.). The Chemistry of this compound: A Versatile Building Block.
- Smolecule. (2023, August 15). Buy this compound | 91419-52-2.
- BenchChem. (n.d.). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 91419-52-2 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]
- 6. veeprho.com [veeprho.com]
- 8. oceanicpharmachem.com [oceanicpharmachem.com]
- 9. This compound | 91419-52-2 [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of 1-Boc-4-cyanopiperidine and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold remains a cornerstone for the design of novel therapeutics.[1] Its prevalence in numerous FDA-approved drugs underscores its importance as a privileged structure. Among the vast array of functionalized piperidines, 1-Boc-4-cyanopiperidine stands out as a particularly versatile and economically significant building block.[2][3] Its unique combination of a sterically demanding, yet chemically labile, N-Boc protecting group and a synthetically malleable cyano functionality makes it a linchpin in the synthesis of complex molecular architectures.[4]
This guide provides an in-depth technical comparison of the reactivity of this compound with a selection of structurally similar compounds. By examining the influence of different N-substituents on the key transformations of the 4-cyano-piperidine core, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.
The Central Role of the N-Substituent: An Electronic and Steric Overview
The reactivity of the 4-cyanopiperidine ring is intrinsically linked to the nature of the substituent on the piperidine nitrogen. This substituent exerts both electronic and steric effects that modulate the reactivity of the distal cyano group and the piperidine ring itself.
-
Boc (tert-Butoxycarbonyl): The Boc group is an electron-withdrawing carbamate that decreases the nucleophilicity of the piperidine nitrogen.[5] Its significant steric bulk can also influence the approach of reagents to the piperidine ring. A key advantage of the Boc group is its facile removal under acidic conditions, which is orthogonal to many other protecting groups.[6][7]
-
Cbz (Carboxybenzyl): Similar to Boc, the Cbz group is an electron-withdrawing carbamate.[8] It is generally considered less sterically hindering than the Boc group. The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis, offering an alternative deprotection strategy.[6][9]
-
Benzyl (Bn): The benzyl group is an electron-donating alkyl group that increases the electron density of the piperidine nitrogen, making it more nucleophilic upon deprotection. It is typically removed by hydrogenolysis.
-
Acetyl (Ac): The acetyl group is a simple, electron-withdrawing amide substituent. It is stable to acidic and hydrogenolytic conditions but can be removed under basic hydrolysis.
-
Tosyl (Ts): The tosyl group is a strongly electron-withdrawing sulfonyl group, significantly reducing the basicity and nucleophilicity of the piperidine nitrogen. Its removal often requires harsh conditions.[10]
-
Unprotected (H): The parent piperidine-4-carbonitrile possesses a basic secondary amine, which is highly nucleophilic and susceptible to a wide range of reactions. It is often handled as a hydrochloride salt to improve stability and ease of handling.[11]
The interplay of these electronic and steric factors governs the outcomes of key chemical transformations, as we will explore in the following sections.
Comparative Reactivity in Key Transformations
Reduction of the Nitrile Group to a Primary Amine
The reduction of the cyano group to an aminomethyl moiety is a pivotal transformation, providing a critical linker for further functionalization. The choice of reducing agent and the nature of the N-substituent can significantly impact the efficiency and selectivity of this reaction.
Common Reducing Agents:
-
Catalytic Hydrogenation (e.g., Raney® Nickel, Pd/C, PtO₂): This method is widely used for nitrile reduction. The choice of catalyst, solvent, pressure, and temperature can influence the reaction outcome. A common side reaction is the formation of secondary amines through the reaction of the initially formed primary amine with the intermediate imine.[12]
-
Metal Hydrides (e.g., Lithium Aluminum Hydride - LAH): LAH is a powerful reducing agent capable of reducing nitriles to primary amines.[13] However, its high reactivity can sometimes lead to the reduction of other functional groups within the molecule.
Comparative Observations:
While direct side-by-side comparative studies are limited, a review of the literature suggests the following reactivity trends:
| N-Substituent | Typical Reduction Conditions & Observations |
| Boc | Readily reduced via catalytic hydrogenation (e.g., Raney® Ni, H₂, MeOH/NH₃) or with LAH. The Boc group is generally stable to these conditions. The presence of ammonia during catalytic hydrogenation is often employed to suppress the formation of secondary amine byproducts. |
| Cbz | Can be reduced via catalytic hydrogenation. However, care must be taken as the Cbz group is also susceptible to hydrogenolysis. This can lead to simultaneous deprotection and reduction. In some cases, this can be a desired one-pot transformation. LAH reduction is also effective. |
| Benzyl (Bn) | Similar to Cbz, catalytic hydrogenation will lead to both nitrile reduction and N-debenzylation. LAH reduction is a viable alternative to achieve nitrile reduction while preserving the N-benzyl group. |
| Acetyl (Ac) | The acetyl group is stable to catalytic hydrogenation and LAH reduction, allowing for selective reduction of the nitrile. |
| Tosyl (Ts) | The strongly electron-withdrawing nature of the tosyl group can make the nitrile more susceptible to reduction. Both catalytic hydrogenation and LAH are effective. |
| Unprotected (H) | The free amine can interfere with some catalytic systems. It is often preferable to perform the reduction on an N-protected derivative or to use specific conditions that tolerate the free amine. |
Experimental Protocol: Catalytic Hydrogenation of this compound
-
Reactor Setup: To a high-pressure hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as methanol saturated with ammonia.
-
Catalyst Addition: Carefully add a catalytic amount of Raney® Nickel (typically 10-20% by weight) as a slurry in the same solvent.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 1-Boc-4-(aminomethyl)piperidine, which can be purified by column chromatography if necessary.
Caption: General workflow for the catalytic hydrogenation of this compound.
Hydrolysis of the Nitrile Group
The hydrolysis of the cyano group can lead to either the corresponding carboxylic acid or the primary amide, depending on the reaction conditions. This transformation is crucial for introducing a carboxylic acid handle or an amide functionality, both of which are common in pharmacologically active molecules.
Reaction Conditions:
-
Acidic Hydrolysis: Typically employs strong acids such as concentrated HCl or H₂SO₄ at elevated temperatures. These conditions generally favor the formation of the carboxylic acid.[14][15]
-
Basic Hydrolysis: Utilizes strong bases like NaOH or KOH in aqueous or alcoholic solutions, often with heating. Milder basic conditions can sometimes be used to selectively stop the reaction at the amide stage.[14][16]
Comparative Observations:
The N-substituent can influence the rate and outcome of hydrolysis due to its electronic effects and its own stability under the reaction conditions.
| N-Substituent | Hydrolysis Conditions & Observations |
| Boc | The Boc group is labile to strong acidic conditions. Therefore, acidic hydrolysis of the nitrile will also lead to deprotection of the piperidine nitrogen, yielding piperidine-4-carboxylic acid.[17] Basic hydrolysis can be employed to obtain N-Boc-piperidine-4-carboxylic acid, as the Boc group is stable to base. |
| Cbz | The Cbz group is generally stable to both acidic and basic hydrolysis conditions, allowing for the selective hydrolysis of the nitrile to the corresponding N-Cbz-piperidine-4-carboxylic acid. |
| Benzyl (Bn) | The N-benzyl group is stable to both acidic and basic hydrolysis, enabling the synthesis of N-benzyl-piperidine-4-carboxylic acid. |
| Acetyl (Ac) | The acetyl group is stable to acidic hydrolysis. However, under strong basic conditions, the acetyl group may also be cleaved. |
| Tosyl (Ts) | The tosyl group is highly resistant to both acidic and basic hydrolysis, making it a suitable protecting group for this transformation. |
| Unprotected (H) | Direct hydrolysis of piperidine-4-carbonitrile under acidic or basic conditions will yield piperidine-4-carboxylic acid. |
Experimental Protocol: Basic Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Base Addition: Add an aqueous solution of a strong base, such as 6M NaOH (excess, e.g., 5-10 eq).
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-piperidine-4-carboxylic acid, which can be purified by recrystallization or column chromatography.
Caption: General pathways for the hydrolysis of N-substituted 4-cyanopiperidines.
Reactivity of the Piperidine Nitrogen (Post-Deprotection)
The ability to selectively deprotect the piperidine nitrogen and perform subsequent reactions is a key aspect of the utility of these building blocks. The choice of protecting group dictates the deprotection strategy and can influence the reactivity of the resulting secondary amine.
Deprotection Strategies:
| Protecting Group | Deprotection Conditions |
| Boc | Strong acids (e.g., TFA in DCM, or HCl in dioxane).[6] |
| Cbz | Catalytic hydrogenolysis (H₂, Pd/C).[6] |
| Benzyl (Bn) | Catalytic hydrogenolysis (H₂, Pd/C). |
| Acetyl (Ac) | Basic hydrolysis (e.g., NaOH, reflux). |
| Tosyl (Ts) | Harsh conditions, such as sodium in liquid ammonia or strong reducing agents. |
N-Alkylation Reactivity:
Upon deprotection, the resulting piperidine-4-carbonitrile is a secondary amine, which can undergo a variety of reactions, most notably N-alkylation. The nucleophilicity of this amine is influenced by the counter-ion from the deprotection step and the reaction conditions. For instance, deprotection of a Boc group with HCl will yield the hydrochloride salt, which requires a base to liberate the free amine for subsequent alkylation.
General N-alkylation can be achieved by reacting the deprotected piperidine with an alkyl halide in the presence of a base (e.g., K₂CO₃, Et₃N) in a suitable solvent (e.g., DMF, ACN).[18] The inherent nucleophilicity of the piperidine nitrogen is generally high, making these reactions efficient.
Comparison with an Acyclic Analogue: N-Boc-3-aminobutanenitrile
A direct comparison with an acyclic analogue helps to highlight the influence of the cyclic scaffold on reactivity. A suitable acyclic counterpart is N-Boc-3-aminobutanenitrile.
-
Conformational Flexibility: The acyclic nature of this compound allows for greater conformational freedom compared to the relatively rigid piperidine ring. This can influence the accessibility of the nitrile group to reagents.
-
Electronic Effects: The electronic effects of the N-Boc group on the nitrile are transmitted through a similar number of bonds, suggesting a comparable electronic environment at the nitrile.
-
Reactivity Trends: Theoretical studies suggest that α-aminonitriles are generally more reactive than their β- or γ- counterparts.[6] While N-Boc-3-aminobutanenitrile is a β-aminonitrile, its reactivity in reduction and hydrolysis is expected to be broadly similar to this compound, although potentially influenced by differing steric environments. Direct comparative experimental data is scarce, but it is reasonable to assume that similar reaction conditions would be applicable for transformations of the nitrile group.
Conclusion: A Strategic Choice for Synthesis
The choice between this compound and its analogues is a strategic decision that should be guided by the overall synthetic plan.
-
This compound offers a robust and versatile starting point, with a protecting group that is easily removed under acidic conditions, making it orthogonal to many other protecting groups. Its widespread availability and well-documented reactivity make it a reliable choice for many applications.
-
N-Cbz-4-cyanopiperidine provides an excellent alternative when acidic conditions need to be avoided. Its removal by hydrogenolysis offers a mild and selective deprotection method.
-
N-Benzyl-4-cyanopiperidine is useful when the benzyl group is intended to be a permanent feature of the final molecule or when simultaneous deprotection and nitrile reduction is desired.
-
N-Acetyl and N-Tosyl derivatives offer increased stability of the nitrogen protection under various conditions but require more specific and sometimes harsher methods for their removal.
-
Piperidine-4-carbonitrile is the most direct precursor but requires careful handling of the reactive secondary amine.
By understanding the subtle yet significant differences in reactivity imparted by the N-substituent, researchers can navigate the complexities of multi-step syntheses with greater precision and efficiency, ultimately accelerating the discovery and development of new chemical entities.
References
- The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health.
- Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKAT USA.
- The Role of this compound in Modern Pharmaceutical Synthesis.
- Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI.
- Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Bentham Science.
- Hydrolysis of Nitriles. Organic Chemistry Tutor.
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. National Institutes of Health.
- Is it better to hydrolyze a nitrile in acidic or basic conditions? Or is there no difference? Reddit.
- Selective Cleavage of Cbz-Protected Amines. ResearchGate.
- Procedure for N-alkylation of Piperidine? ResearchGate.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- This compound. Five Chongqing Chemdad Co., Ltd.
- 4-Cyanopiperidine. PubChem.
- The Chemistry of this compound: A Versatile Building Block.
- Unexpected formation of N-benzylated tertiary amines from their corresponding CBZ-protected precursors. ResearchGate.
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
- Method for preparing 4-cyanopiperidine hydrochloride. Google Patents.
- Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate. ARKAT USA.
- Synthesis of N-BOC amines by various routes. ResearchGate.
- Synthesis of N-Boc-protected bicycloproline. National Institutes of Health.
- Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. National Institutes of Health.
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate.
- 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. PubChem.
- 4-Amino-1-Boc-piperidine. PubChem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health.
- ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. ResearchGate.
- Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. ACS Publications.
- Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online.
- Method for preparing 4-cyanopiperidine hydrochloride. Google Patents.
- ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. reddit.com [reddit.com]
- 16. arkat-usa.org [arkat-usa.org]
- 17. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 1-Boc-4-cyanopiperidine: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1-Boc-4-cyanopiperidine in Medicinal Chemistry
This compound (tert-butyl 4-cyanopiperidine-1-carboxylate) is a versatile and highly valuable building block in modern medicinal chemistry. Its piperidine scaffold is a prevalent motif in numerous approved drugs, imparting favorable pharmacokinetic properties. The cyano group serves as a versatile chemical handle, readily transformable into other functional groups such as amines, amides, and carboxylic acids, making it a cornerstone for the synthesis of diverse compound libraries for drug discovery.[1] The tert-butoxycarbonyl (Boc) protecting group provides a stable yet easily removable shield for the piperidine nitrogen, allowing for selective chemical modifications at other positions of the molecule. This unique combination of features makes this compound a critical intermediate in the synthesis of a wide range of therapeutic agents, including inhibitors of protein kinases and glycine transporters (GlyT1).[2][3]
The selection of a synthetic route to this key intermediate is a critical decision in any drug development program, with significant implications for cost, scalability, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of four distinct and commonly employed methods for the synthesis of this compound, offering the in-depth technical insights and experimental data necessary for an informed decision-making process.
Method 1: Direct Boc-Protection of 4-Cyanopiperidine
This is arguably the most straightforward and atom-economical approach, provided that 4-cyanopiperidine is readily available as a starting material. The reaction involves the direct protection of the secondary amine of 4-cyanopiperidine with di-tert-butyl dicarbonate (Boc₂O).
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of 4-cyanopiperidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxide group, which is subsequently protonated by the newly formed ammonium ion or a basic workup to release tert-butanol and carbon dioxide. The reaction is typically performed in the presence of a mild base to neutralize the acid generated during the reaction.
Experimental Protocol
A solution of di-tert-butyl dicarbonate (4.36 g) in dichloromethane (CH₂Cl₂) (10 ml) is added dropwise to a stirred solution of 4-cyanopiperidine (2.42 g) in CH₂Cl₂ (50 ml).[4] After stirring for 2 hours at room temperature, the solvent is evaporated under reduced pressure. The residual oil is dissolved in ethyl acetate (50 ml). The solution is then cooled to 0°C and washed rapidly with an ice-cold solution of potassium bisulfate (KHSO₄) (0.136 g) in water (100 ml), followed by a wash with saturated aqueous sodium bisulfate (NaHSO₄) (50 ml).[4] The organic layer is dried over magnesium sulfate (MgSO₄) and evaporated under reduced pressure to yield 1-tert-butoxycarbonyl-4-cyanopiperidine.[4]
Workflow Diagram
Caption: Workflow for the dehydration of N-Boc-4-piperidinecarboxamide.
Method 3: Conversion of N-Boc-4-piperidinecarboxaldehyde
This synthetic route utilizes the corresponding aldehyde, N-Boc-4-piperidinecarboxaldehyde, and converts it to the nitrile. A modern and efficient method for this transformation is the TEMPO-catalyzed aerobic oxidation.
Reaction Mechanism
This reaction proceeds through a radical mechanism. The (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) radical is oxidized to the corresponding oxoammonium cation, which then oxidizes the aldehyde to the nitrile. The reduced TEMPO is then re-oxidized by a co-oxidant, in this case, oxygen, allowing for a catalytic cycle.
Experimental Protocol
In a 100-ml flask, charge 30 mL of acetonitrile, 10 mmol of 1,1,1,3,3,3-hexamethyldisilazane (HMDS), 0.4 mmol of TEMPO, 0.4 mmol of potassium hexafluorophosphate (KPF₆), and 0.6 mmol of tert-butyl nitrite (TBN). [5]Replace the air with oxygen. Heat the mixture to 30°C in a preheated water bath and slowly add 4 mmol of N-Boc-4-piperidinecarboxaldehyde over 8 hours. [5]After the addition is complete, stir the reaction mixture with a sodium thiosulfate solution and extract with ether. Separate the organic layer, distill off the solvent under reduced pressure, and purify the residue by column chromatography (ethyl acetate/petroleum ether) to give N-Boc-4-piperidinecarbonitrile. Reported yields are in the range of 70-73%. [3][5]
Workflow Diagram
Caption: Workflow for the synthesis from N-Boc-4-hydroxypiperidine.
Comparative Analysis: Performance and Cost
| Feature | Method 1: Direct Boc-Protection | Method 2: Dehydration of Amide | Method 3: From Aldehyde | Method 4: From Alcohol |
| Starting Material | 4-Cyanopiperidine | N-Boc-4-piperidinecarboxamide | N-Boc-4-piperidinecarboxaldehyde | N-Boc-4-hydroxypiperidine |
| Key Reagents | Di-tert-butyl dicarbonate | POCl₃, Triethylamine | TEMPO, TBN, KPF₆, HMDS, O₂ | p-Toluenesulfonyl chloride, NaCN |
| Number of Steps | 1 | 1 (from amide) | 1 (from aldehyde) | 2 |
| Typical Yield | High | 70-90% | [6]70-73% | [3][5]Moderate to High (over 2 steps) |
| Relative Cost | Potentially lowest (if starting material is cheap) | Low to Moderate | Moderate to High | Moderate |
| Safety Concerns | Low | POCl₃ is corrosive and reacts violently with water. | [7]TBN is flammable. | NaCN is highly toxic. |
| [8] | Environmental Impact | Benign byproducts | Generation of phosphate waste. | Use of a catalyst is favorable. |
| Scalability | High | High | Moderate | Moderate (handling of NaCN) |
Cost-Benefit Analysis
Method 1: Direct Boc-Protection of 4-Cyanopiperidine
-
Benefits: This is the most direct and potentially the most cost-effective route, especially if 4-cyanopiperidine is available at a low price. Th[9]e reaction is simple to perform, high-yielding, and avoids the use of hazardous reagents. The byproducts, tert-butanol and CO₂, are relatively benign.
Method 2: Dehydration of N-Boc-4-piperidinecarboxamide
-
Benefits: This method is often cost-effective due to the low price of the dehydrating agent, phosphorus oxychloride. It[10] is a well-established and high-yielding reaction that is amenable to large-scale production.
-
Costs: Phosphorus oxychloride is a hazardous substance that is corrosive and reacts violently with water, requiring careful handling and specialized equipment. Th[11]e workup can be cumbersome due to the formation of phosphoric acid byproducts. The environmental impact of phosphate waste should also be considered.
Method 3: Conversion of N-Boc-4-piperidinecarboxaldehyde
-
Benefits: The use of a catalytic amount of TEMPO makes this an attractive method from a green chemistry perspective. The reaction conditions are relatively mild.
-
Costs: The starting aldehyde, N-Boc-4-piperidinecarboxaldehyde, can be more expensive than the corresponding amide or alcohol. Th[8][12]e reaction requires a longer reaction time and careful control of the addition of the aldehyde. The use of several reagents adds to the overall cost and complexity.
Method 4: From N-Boc-4-hydroxypiperidine via Nucleophilic Substitution
-
Benefits: N-Boc-4-hydroxypiperidine is a common and relatively inexpensive starting material. Th[13][14][15]e two-step sequence is robust and generally provides good overall yields.
-
Costs: This is a two-step process, which adds to the overall operational time and cost. The use of highly toxic sodium cyanide is a major drawback, requiring stringent safety precautions and specialized waste disposal procedures. Th[8]e use of pyridine as a solvent in the tosylation step is also a concern due to its toxicity.
Conclusion and Recommendations
The optimal synthetic route for this compound is highly dependent on the specific needs and constraints of the laboratory or manufacturing facility.
-
For large-scale, cost-driven production , Method 1 (Direct Boc-Protection) is the most attractive option, provided that 4-cyanopiperidine is economically sourced. Its simplicity, high yield, and favorable safety profile make it ideal for industrial applications.
-
If the cost of 4-cyanopiperidine is prohibitive, Method 2 (Dehydration of Amide) offers a cost-effective alternative. However, the hazardous nature of phosphorus oxychloride necessitates appropriate infrastructure and handling protocols.
-
For research and development purposes , where smaller quantities are required and cost is less of a concern, Method 3 (From Aldehyde) presents a modern and catalytically efficient approach.
-
Method 4 (From Alcohol) is a viable option if N-Boc-4-hydroxypiperidine is the most readily available starting material. However, the use of sodium cyanide should be carefully considered and, if possible, replaced with less toxic cyanide sources or alternative synthetic strategies. The development of greener, cyanide-free methods for nitrile synthesis, such as biocatalytic approaches, is an active area of research and may offer safer alternatives in the future.
U[16][17]ltimately, a thorough evaluation of starting material availability and cost, in-house technical capabilities for handling hazardous reagents, and desired scale of production will guide the selection of the most appropriate synthetic strategy.
References
- Protein kinase B inhibitors. (n.d.). In this compound Five Chongqing Chemdad Co., Ltd.
- Environmental considerations associated with the production and use of phosphorus oxychloride. (2024, February 22). Quora.
- N-BOC-4-Hydroxypiperidine Cas 109384-19-2 - Citizen Laboratories Private Limited at ₹ 852/kg, Ahmedabad | ID - IndiaMART. (n.d.).
- Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine - PrepChem.com. (n.d.).
- Enzymes Instead of Cyanide: Researchers Develop Biocatalytic Process for Nitrile Production - TU Graz. (2024, June 18).
- Alternative synthetic route towards nitriles by using aldehydes... - ResearchGate. (n.d.).
- CAS No : 109384-19-2 | Product Name : N-Boc-4-Hydroxypiperidine - Pharmaffiliates. (n.d.).
- 1-Boc-piperidine-4-carboxaldehyde price & availability - MOLBASE. (n.d.).
- Phosphorus oxychloride | POCl3 | CID 24813 - PubChem. (n.d.).
- POCl3 Phosphorus Oxychloride - BYJU'S. (n.d.).
- (PDF) Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water - ResearchGate. (2025, October 17).
- Green Synthesis of Triaryl Phosphates with POCl3 in Water - ResearchGate. (n.d.).
- N-Boc-piperidine-4-carboxylic acid price & availability - MOLBASE. (n.d.).
- Buy 4-Amino-4-cyano-piperidine-1-carboxylic acid tert-butyl ester | Boron Molecular. (n.d.).
- N-Boc-4-piperidinecarboxaldehyde - Oakwood Chemical. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy this compound | 91419-52-2 [smolecule.com]
- 4. prepchem.com [prepchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Phosphorus oxychloride | POCl3 | CID 24813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bridgeorganics.com [bridgeorganics.com]
- 9. 4-Cyanopiperidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. 1-Boc-piperidine-4-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]
- 11. byjus.com [byjus.com]
- 12. N-Boc-4-piperidinecarboxaldehyde [oakwoodchemical.com]
- 13. N-BOC-4-Hydroxypiperidine, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 14. N-Boc-4-Hydroxypiperidine , 98% , 109384-19-2 - CookeChem [cookechem.com]
- 15. indiamart.com [indiamart.com]
- 16. Enzymes Instead of Cyanide: Researchers Develop Biocatalytic Process for Nitrile Production [tugraz.at]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for N-Boc-4-cyanopiperidine
Preamble: The Analytical Imperative for a Key Pharmaceutical Building Block
N-Boc-4-cyanopiperidine (CAS 91419-52-2) is a pivotal heterocyclic building block used in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a Boc-protected amine and a cyano group, makes it a versatile synthon. However, the purity and impurity profile of this intermediate directly impact the yield, purity, and safety of the final drug substance.[2] Consequently, robust and reliable analytical methods are not merely a quality control checkpoint but a cornerstone of process development and regulatory compliance.
This guide moves beyond the validation of a single method. We will explore the principle of cross-validation , a critical process where results from two or more distinct analytical methods are compared to ensure their congruence and provide a higher degree of assurance in the reported quality attributes.[3][4] By employing orthogonal techniques—methods based on different scientific principles—we can create a self-validating system that minimizes the risk of overlooking impurities and ensures the highest confidence in analytical outcomes.
Orthogonal Analytical Approaches for N-Boc-4-cyanopiperidine
To achieve a comprehensive quality assessment, a multi-pronged analytical strategy is essential. The most effective approaches for a molecule like N-Boc-4-cyanopiperidine are High-Performance Liquid Chromatography (HPLC) for purity and non-volatile impurities, and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and residual solvents.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination of non-volatile organic molecules.[5] Reversed-phase HPLC separates compounds based on their polarity, making it ideal for quantifying the main component and detecting related-substance impurities that may have formed during synthesis or degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is unparalleled for the analysis of volatile and semi-volatile compounds.[6] In the context of N-Boc-4-cyanopiperidine, it is the method of choice for identifying and quantifying residual solvents from the synthesis process or volatile, low molecular weight impurities that may not be detected by HPLC.
The cross-validation workflow is designed to ensure that these methods, when applied to the same batch of material, provide a cohesive and accurate picture of its quality.
Caption: Workflow for cross-validation of analytical results.
Experimental Protocols: A Foundation of Trustworthiness
The validity of any cross-comparison study rests on the robustness of the individual methods. The following protocols have been optimized for the analysis of N-Boc-4-cyanopiperidine.
Protocol 1: Purity by Reversed-Phase HPLC (RP-HPLC)
This method is designed to provide a high-resolution separation of N-Boc-4-cyanopiperidine from potential process-related impurities. The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar compounds. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved.
Instrumentation & Conditions:
| Parameter | Specification | Causality and Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, DAD/UV Detector | Standard configuration for robust pharmaceutical analysis. A Diode Array Detector (DAD) is preferred for peak purity assessment. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase provides optimal hydrophobic interaction for retaining N-Boc-4-cyanopiperidine and related structures. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acid modifier improves peak shape and resolution by suppressing the ionization of acidic and basic analytes. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength for the analyte. |
| Gradient Program | 0-2 min: 10% B, 2-18 min: 10% to 90% B, 18-22 min: 90% B, 22.1-25 min: 10% B | A shallow gradient ensures separation of closely eluting impurities, followed by a wash step and re-equilibration. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry and efficiency. |
| Detection | 210 nm | The wavelength is chosen for sensitive detection of the Boc-protecting group and the nitrile functionality. |
| Injection Vol. | 10 µL | A standard volume to avoid column overloading while ensuring adequate sensitivity. |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the N-Boc-4-cyanopiperidine sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This creates a 1.0 mg/mL stock solution.
-
Further dilute 1.0 mL of the stock solution to 100 mL with the same diluent to prepare a 0.01 mg/mL (1.0%) solution for impurity quantification.
Protocol 2: Residual Solvents & Volatile Impurities by GC-MS
This method uses static headspace sampling to introduce volatile analytes into the GC-MS system, preventing contamination of the system with the non-volatile N-Boc-4-cyanopiperidine.[7] Mass spectrometric detection provides definitive identification of unknown peaks based on their mass spectra.
Instrumentation & Conditions:
| Parameter | Specification | Causality and Rationale |
| GC-MS System | Gas Chromatograph with Headspace Autosampler and Mass Spectrometer | Headspace sampling is crucial for analyzing volatile compounds in a non-volatile matrix. |
| Column | DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness | This column phase is specifically designed for the analysis of residual solvents, providing good resolution for common organic volatiles. |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | An inert carrier gas standard for GC-MS applications. |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min | The initial hold allows for the separation of very volatile solvents, while the ramp elutes higher-boiling compounds. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analytes injected from the headspace unit. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC column and the MS source. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Mass Range | m/z 35-400 | A wide enough range to cover common solvents and potential low molecular weight impurities. |
| Headspace Vial | 20 mL vial with 50 mg sample in 1 mL of Dimethyl Sulfoxide (DMSO) | DMSO is a high-boiling solvent that effectively dissolves the sample without interfering with the analysis of more volatile compounds. |
| Headspace Temp. | 80 °C | This temperature is sufficient to drive volatile analytes into the headspace without causing thermal degradation of the sample. |
Cross-Validation: Synthesizing the Data
A single batch of N-Boc-4-cyanopiperidine (Lot # QC2025-01) was analyzed using both the HPLC-UV and GC-MS methods described above. The objective was to compare the purity value obtained from HPLC with the collective data from both methods and to ensure that all significant impurities were accounted for.
Sources
- 1. 1-Boc-4-cyanopiperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. env.go.jp [env.go.jp]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Boc-4-cyanopiperidine
As a Senior Application Scientist, my goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage these materials safely and responsibly throughout their lifecycle. The disposal of a chemical is as crucial as its application in an experiment. Improper disposal not only poses a significant risk to personnel and the environment but can also result in severe regulatory penalties. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Boc-4-cyanopiperidine, grounded in established safety and regulatory standards.
Hazard Profile of this compound: The "Why" Behind the Protocol
Understanding the inherent hazards of a chemical is the foundation of its safe management. This compound is not a benign substance; its hazard profile, as outlined in its Safety Data Sheet (SDS), dictates the stringent disposal measures required. The primary risks associated with this compound validate the need for its classification as hazardous waste.
According to its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification, this compound presents several hazards.[1] It is harmful if swallowed (Acute toxicity, Oral, Category 4), causes serious eye irritation (Category 2), and is very toxic to aquatic life (Acute aquatic toxicity, Category 1).[1] This last point is critical; the high aquatic toxicity is the primary reason this chemical must never be discharged into sewer systems.[1][2]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Data synthesized from supplier Safety Data Sheets.[1] |
The presence of the cyano (-CN) group also warrants caution. While this compound is a nitrile, and not a free cyanide salt, it is crucial to prevent any reaction that could potentially release hydrogen cyanide gas. Therefore, it must be segregated from acidic waste streams.[3]
The Regulatory Imperative: EPA and RCRA
In the United States, the management and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] These regulations provide a "cradle-to-grave" framework for hazardous waste management.[4] As a generator of this waste, your laboratory is the "cradle" and is legally responsible for ensuring it reaches a proper "grave"—a licensed treatment, storage, and disposal facility (TSDF).[6] All procedures outlined here are designed to comply with the standards found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[5][7]
Core Disposal Protocol for this compound Waste
Treat all this compound, whether it is expired, unused, or contaminated, as a hazardous waste.[8] Do not attempt to neutralize it in the lab unless you have a specific, validated, and approved procedure. The recommended and safest method of disposal is through a licensed chemical destruction facility.[1][2]
Step 1: Waste Segregation
-
Isolate the Waste: Keep this compound waste separate from all other waste streams at the point of generation.[9]
-
Avoid Incompatibles: Crucially, ensure this waste does not mix with acids, which could potentially react with the nitrile group under certain conditions.[3] Store it separately from strong oxidizing agents.[10]
Step 2: Container Selection and Labeling
-
Use Appropriate Containers: Collect waste in a designated, leak-proof container that is compatible with the chemical. The original container is often a good choice, provided it is in good condition.[3] If using a new container, plastic is often preferred for its durability.[11]
-
Label Clearly: The moment you add the first drop of waste, the container must be labeled. The label should clearly read "Hazardous Waste" and identify the contents, including the full chemical name: "this compound". List all components and their approximate percentages.
-
Affix Hazard Pictograms: The label should include the appropriate GHS pictograms for "Harmful" (exclamation mark) and "Hazardous to the Aquatic Environment" (dead tree and fish).[1]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[3][11]
-
Secondary Containment: The SAA should include secondary containment, such as a spill tray, to capture any potential leaks.[9]
-
Keep Closed: Waste containers must remain securely capped at all times, except when you are actively adding waste.[3][8] This is not only a regulatory requirement but also prevents the release of vapors and potential spills.
Step 4: Arranging for Disposal
-
Contact EH&S: Once the container is full, or if it has been in the SAA for an extended period (typically up to one year), contact your institution's Environmental Health & Safety (EH&S) office to arrange for a pickup.[3][11]
-
Manifesting: Your EH&S department will handle the creation of a hazardous waste manifest, a legal document that tracks the waste from your lab to the final TSDF.[6]
Managing Spills and Contaminated Materials
Accidents happen, and a prepared response is key to safety.
Personal Protective Equipment (PPE): When cleaning a spill, wear appropriate PPE, including:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
Spill Cleanup Protocol:
-
Alert Personnel: Notify others in the lab of the spill.
-
Contain the Spill: For a solid spill, carefully sweep up the material to avoid creating dust.[10][12] For a liquid solution, use an inert absorbent material (like vermiculite or sand).
-
Collect Waste: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.
-
Label and Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and manage it through your EH&S office.[8]
Decontamination of Empty Containers
An "empty" container that held this compound is not considered regular trash until it is properly decontaminated.[8]
Triple-Rinsing Protocol:
-
Select a Solvent: Use a solvent capable of removing the residue. A common choice would be the solvent in which the reagent was last dissolved (e.g., methanol, dichloromethane).
-
First Rinse: Add a small amount of the solvent to the container, cap it securely, and rinse thoroughly.
-
Collect Rinsate: Pour the solvent rinsate into an appropriate hazardous waste container (it may be compatible with your main this compound waste stream—check with EH&S).
-
Repeat: Repeat the rinse two more times, collecting the rinsate each time.
-
Final Disposal: Once triple-rinsed, the container can be prepared for regular trash. Deface or remove all hazardous labels and remove the cap before disposal.[8][9]
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for handling this compound from the point it is deemed a waste to its final disposal.
Caption: Decision workflow for this compound waste management.
By adhering to these procedures, you ensure that your work with this compound is conducted with the highest standards of safety and environmental stewardship, building a culture of trust and responsibility within your laboratory.
References
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Properly Managing Chemical Waste in Labor
- Laboratory Chemical Waste Management Guidelines.
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
- MSDS of 1-N-Boc-4-cyanopiperidine. Capot Chemical. [Link]
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
- The Federal EPA Hazardous Waste Regulations Are Found Where? CountyOffice.org. [Link]
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
- Hazardous Waste. U.S. Environmental Protection Agency. [Link]
- Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Ubigene. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. vumc.org [vumc.org]
- 9. acewaste.com.au [acewaste.com.au]
- 10. peptide.com [peptide.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. capotchem.com [capotchem.com]
Navigating the Synthesis of 1-Boc-4-cyanopiperidine: A Guide to Safe Handling and Disposal
For Immediate Reference: Key Safety Information
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Harmful) | Chemical-resistant gloves (Nitrile, Neoprene, or PVC) |
| Skin Irritation | Lab coat or chemical-resistant apron |
| Serious Eye Irritation/Damage | Tightly fitting safety goggles or a face shield |
| Respiratory Irritation (potential) | Use in a certified chemical fume hood |
| Aquatic Hazard | N/A (Engineering and disposal controls are primary) |
Introduction: Understanding the Risks of 1-Boc-4-cyanopiperidine
This compound is a valuable building block in pharmaceutical research and drug development, prized for its role in constructing complex nitrogen-containing molecules.[1][2] However, its utility in synthesis is matched by its potential hazards. The presence of a cyano group warrants careful handling, as it can release hydrogen cyanide upon contact with acids or during thermal decomposition.[1] This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Analysis: A Closer Look at the Chemical Profile
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H315: Causes skin irritation. [5]
-
H335: May cause respiratory irritation. [5]
-
H400: Very toxic to aquatic life. [4]
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[5][6] Understanding these hazards is the first step in mitigating risk.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent exposure. The following is a step-by-step guide to outfitting yourself for the safe handling of this compound.
Eye and Face Protection
-
Minimum Requirement: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[6]
-
Enhanced Protection: For operations with a higher risk of splashing, such as transfers of large quantities or reactions under pressure, a face shield should be worn in addition to safety goggles.
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are essential. Nitrile, Neoprene, or PVC-coated gloves that comply with EN 374 standards are recommended.[7] Always inspect gloves for any signs of degradation or perforation before use. Wash and dry hands thoroughly after removing gloves.[6]
-
Clothing: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is advised.[5]
Respiratory Protection
-
Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7][8]
-
Respirator Use: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][9]
PPE Selection Workflow
Caption: A decision-making workflow for selecting the appropriate PPE when handling this compound.
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures safety at every step.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[6][8]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling Procedures
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower should be accessible.[5][9]
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors. Use non-sparking tools to prevent ignition sources.[6]
-
Reaction Setup: When setting up reactions, ensure that all glassware is free from defects. If heating, use a well-controlled heating mantle and monitor the reaction temperature closely.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[5][7] Decontaminate all work surfaces.
Emergency Procedures: Responding to Spills and Exposures
Spills
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][6]
-
Decontaminate: Clean the spill area with a suitable decontaminating agent.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Emergency Response Workflow
Caption: A flowchart outlining the immediate steps to take in the event of a spill or personal exposure to this compound.
Disposal Plan: Responsible Waste Management
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.[6]
-
Waste Disposal: The disposal of this compound waste must be handled by a licensed chemical waste disposal company.[6] Do not dispose of this chemical down the drain or in regular trash.[6][8] Discharge into the environment must be avoided.[6]
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse.[6]
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely about following a set of rules but about fostering a deep-seated culture of safety. By understanding the hazards, diligently using appropriate PPE, adhering to established operational procedures, and being prepared for emergencies, researchers can confidently and safely utilize this important chemical in their work.
References
- MSDS of 1-N-Boc-4-cyanopiperidine. Capot Chemical. (2008-11-20).
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. aksci.com [aksci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. peptide.com [peptide.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
